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  • Product: Tris(3,5-dimethyl-1-pyrazolyl)methane
  • CAS: 28791-97-1

Core Science & Biosynthesis

Foundational

"Properties of Tris(3,5-dimethyl-1-pyrazolyl)methane"

An In-Depth Technical Guide to Tris(3,5-dimethyl-1-pyrazolyl)methane Abstract: Tris(3,5-dimethyl-1-pyrazolyl)methane, often abbreviated as Tpm, is a versatile and sterically hindered tridentate N-donor ligand. As the neu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tris(3,5-dimethyl-1-pyrazolyl)methane

Abstract: Tris(3,5-dimethyl-1-pyrazolyl)methane, often abbreviated as Tpm, is a versatile and sterically hindered tridentate N-donor ligand. As the neutral analogue of the ubiquitous hydrotris(pyrazolyl)borate (Tp) anion, Tpm* has carved its own niche in coordination chemistry, catalysis, and bioinorganic modeling. Its unique electronic and steric properties, stemming from the methyl groups on the pyrazole rings and the neutral charge, allow for the formation of stable, well-defined metal complexes with distinct reactivity compared to their anionic counterparts. This guide provides a comprehensive overview of the synthesis, structural and spectroscopic properties, coordination chemistry, and key applications of Tpm*, intended for researchers and professionals in chemical synthesis and drug development.

The field of coordination chemistry has been significantly shaped by "scorpionate" ligands, a term coined for polypyrazolylborates which bind to a metal center in a facially coordinating, tridentate fashion, akin to a scorpion's sting. The most famous of these is the hydrotris(pyrazolyl)borate (Tp) family. Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpm*) belongs to the isoelectronic and isostructural tris(pyrazolyl)methane (Tpm) class, where the central boron atom of a Tp ligand is replaced by a carbon atom.[1] This seemingly simple substitution—from an anionic borate to a neutral methane linker—imparts profound differences in the electronic properties of the resulting metal complexes, influencing their stability, redox potentials, and catalytic activity.[2]

The presence of two methyl groups at the 3- and 5-positions of each pyrazole ring provides significant steric bulk around the metal center. This steric hindrance is a critical design element, preventing the formation of coordinatively saturated, inert species (like octahedral L₂M complexes) and promoting the formation of reactive, coordinatively unsaturated sites.[1][3] This feature makes Tpm* an invaluable tool for stabilizing specific coordination geometries and for developing catalysts where substrate access to the metal center is crucial.[4] This guide will explore the fundamental properties of Tpm* that make it a ligand of choice in modern inorganic and organometallic chemistry.

Synthesis and Purification

The synthesis of Tpm ligands has evolved to improve yields and simplify procedures. The most common and effective method for preparing Tpm* involves the reaction of 3,5-dimethylpyrazole with a methine source, such as chloroform (CHCl₃), under phase-transfer catalysis (PTC) conditions.[5] The PTC approach is critical for overcoming the low reactivity of chloroform and the poor solubility of the pyrazolate salt in the organic phase.

General Synthesis Workflow

The diagram below illustrates the typical phase-transfer catalyzed synthesis of Tpm*.

G cluster_reactants Aqueous & Organic Phases cluster_process Reaction Process Pyr 3,5-Dimethylpyrazole Deprotonation Deprotonation of Pyrazole in Aqueous Phase Pyr->Deprotonation Base Base (e.g., NaOH, Na₂CO₃) Base->Deprotonation CHCl3 Chloroform (CHCl₃) Alkylation Nucleophilic Substitution on Chloroform CHCl3->Alkylation PTC Phase Transfer Catalyst (e.g., TBAB) Transfer Anion Transfer to Organic Phase via PTC PTC->Transfer Deprotonation->Transfer Forms Pyrazolate Anion Transfer->Alkylation Ion Pair in Organic Phase Product Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpm*) Alkylation->Product Three successive substitutions Purification Purification (Crystallization from Hexane) Product->Purification

Caption: Workflow for the phase-transfer synthesis of Tpm*.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[3][5]

Materials:

  • 3,5-Dimethylpyrazole

  • Chloroform (CHCl₃)

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Deionized Water

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dimethylpyrazole, an excess of sodium carbonate (or 50% aqueous NaOH), and a catalytic amount of tetrabutylammonium bromide in a biphasic mixture of chloroform and water.

  • Reaction Execution: Heat the mixture to reflux (approximately 60-65 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-24 hours.[3][6]

  • Workup: After cooling to room temperature, separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and deionized water.[7]

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield a crude solid or oil.

  • Purification: The crude product is typically purified by recrystallization. Dissolve the material in a minimum amount of a hot solvent like hexane and allow it to cool slowly to room temperature, then to 0 °C, to induce crystallization of the pure white, crystalline Tpm* product.[7]

Causality: The use of a strong base deprotonates the pyrazole, making it nucleophilic. The phase-transfer catalyst (TBAB) transports the resulting pyrazolate anion from the aqueous phase into the organic chloroform phase, where it can react. Three successive nucleophilic substitution reactions on the chloroform molecule yield the final product.

Spectroscopic and Structural Characterization

The identity and purity of Tpm* are confirmed using a suite of analytical techniques. Its symmetric, propeller-like structure gives rise to a characteristically simple set of spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the C₃ symmetry of the molecule (on the NMR timescale), the three pyrazole rings are equivalent, resulting in a simplified spectrum.

Data Point ¹H NMR (CDCl₃) ¹³C NMR (CDCl₃) Reference
Methine (CH) δ 8.07 ppm (s, 1H)δ 94.3 ppm[5][6]
Pyrazole H-4 δ 5.87 ppm (s, 3H)δ 109.1 ppm[5][6]
Methyl (CH₃) at C3 δ 2.00 ppm (s, 9H)δ 12.9 ppm[5][6]
Methyl (CH₃) at C5 δ 2.18 ppm (s, 9H)δ 14.3 ppm[5][6]
Pyrazole C-3 -δ 146.9 ppm[6]
Pyrazole C-5 -δ 143.9 ppm[6]

Note: Chemical shifts are approximate and can vary slightly based on solvent and instrument calibration.

Infrared (IR) Spectroscopy & Mass Spectrometry
  • IR Spectroscopy: Key vibrational bands include C-H stretches from the methyl and methine groups, and characteristic C=N and C=C stretching frequencies of the pyrazole rings around 1500-1600 cm⁻¹.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) typically shows the protonated molecule [M+H]⁺ or adducts with alkali metals (e.g., [M+Na]⁺). A common fragmentation pattern involves the loss of a dimethylpyrazole moiety.[8]

Single-Crystal X-ray Diffraction

The solid-state structure of Tpm* and its derivatives reveals a "propeller-like" conformation where the three pyrazole rings are twisted with respect to the central methine carbon.[7] This conformation is crucial for its facial coordination to metal ions. The steric bulk of the methyl groups is evident, defining a coordination pocket that influences the geometry and accessibility of the metal center in its complexes.

Coordination Chemistry: A Versatile Tripodal Ligand

Tpm* is a classic tripodal ligand that typically binds to a single metal center through the three N2 nitrogen atoms of the pyrazole rings, adopting a facial (κ³) coordination mode. This binding creates a stable chelate structure that protects the metal ion while leaving other coordination sites available for substrates or other ligands.

G cluster_ligand M M N2a N M->N2a κ³ N2b N M->N2b N2c N M->N2c C C H H N1a N C->N1a N1b N C->N1b N1c N C->N1c C3a C C4a C C5a C Me3a Me Me5a Me C3b C C4b C C5b C Me3b Me Me5b Me C3c C C4c C C5c C Me3c Me Me5c Me

Caption: Facial (κ³) coordination of Tpm* to a metal center (M).

The neutral nature of Tpm* means that resulting complexes [M(Tpm)Lₙ] carry the charge of the metal salt precursor. This contrasts with Tp complexes, which are typically neutral for M(II) ions. This charge difference significantly alters the electrophilicity of the metal center and the redox properties of the complex.[9] Tpm* has been shown to form stable complexes with a wide range of transition metals, including manganese, molybdenum, copper, and thallium.[9][10][11][12] The steric bulk of the 3,5-dimethyl groups often leads to distorted coordination geometries, which can be beneficial for catalytic applications.

Applications in Research and Development

The unique properties of Tpm* make it a valuable ligand in several areas of chemical research.

Homogeneous Catalysis

Tpm* metal complexes are effective catalysts for various organic transformations. The ligand's role is to stabilize the metal center, modulate its reactivity, and provide a sterically defined pocket for substrate binding.

A notable example is the use of molybdenum-Tpm* complexes in the epoxidation of olefins.[12] The complex [MoO₂Cl{Tpm}]BF₄ serves as a robust catalyst precursor for the conversion of alkenes to epoxides using tert-butyl hydroperoxide (TBHP) as the oxidant. The Tpm ligand stabilizes the high-oxidation-state molybdenum center required for oxygen atom transfer.[12]

Bioinorganic Chemistry and Enzyme Modeling

Tpm* is frequently used to mimic the coordination environment of metal ions in metalloenzyme active sites.[13] Many enzymes feature a metal center coordinated by histidine residues. The pyrazole rings of Tpm* are excellent electronic and structural mimics of histidine's imidazole side chain. By using Tpm*, researchers can synthesize stable, small-molecule complexes that replicate the structural and functional aspects of an enzyme's active site, allowing for detailed mechanistic studies that would be difficult to perform on the native protein.

Materials Science

The strong chelating properties of Tpm* are leveraged in the development of new materials.[14] Its ability to form stable, well-defined complexes is essential for creating building blocks for metal-organic frameworks (MOFs), sensory materials for metal ion detection, and novel polymeric structures.[14][15]

Conclusion

Tris(3,5-dimethyl-1-pyrazolyl)methane is more than just a neutral spectator ligand; it is a powerful tool for controlling the steric and electronic environment of metal centers. Its straightforward synthesis, robust coordination chemistry, and the unique properties it imparts upon its metal complexes have established it as a cornerstone ligand in catalysis, bioinorganic chemistry, and materials science. For researchers and drug development professionals, Tpm* and its derivatives offer a tunable platform for designing novel catalysts, probing biological mechanisms, and constructing advanced materials.

References

  • Chem-Impex. Tris(3,5-dimethyl-1-pyrazolyl)methane. Available from: [Link]

  • Cano-Ramírez, C., et al. (2017). Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. Molecules, 22(3), 441. Available from: [Link]

  • Reger, D. L., et al. (1996). A Six-Coordinate Tris(3,5-dimethyl-1-pyrazolyl)methane−Thallium(I) Complex with a Stereochemically Inactive Lone Pair: Syntheses and Solid State Structures of {[HC(3,5-Me₂pz)₃]₂Tl}PF₆ and {[HC(3,5-Me₂pz)₃]Tl}PF₆ (pz = Pyrazolyl). Inorganic Chemistry, 35(5), 1372-1376. Available from: [Link]

  • Gelling, A., et al. (2004). The co-ordination chemistry of tris(3,5-dimethylpyrazolyl)methane manganese carbonyl complexes: Synthetic, electrochemical and DFT studies. Dalton Transactions, (21), 3585-3593. Available from: [Link]

  • PubChem. Tris(3,5-dimethyl-1-pyrazolyl)methane. National Center for Biotechnology Information. Available from: [Link]

  • Wang, L., & Chambron, J.-C. (2004). Synthesis of a Macrobicycle Incorporating the Tris(pyrazolyl)methane Ligand. Organic Letters, 6(5), 747-749. Available from: [Link]

  • Rodriguez Venegas, E., et al. (2017). Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. ResearchGate. Available from: [Link]

  • Díaz-Hernández, M., et al. (2015). Crystal structure of tris(3-methyl-1H-pyrazol-1-yl)methane. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o816–o817. Available from: [Link]

  • Pettinari, C., & Hill, A. F. (2005). Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands. Dalton Transactions, (4), 635-651. Available from: [Link]

  • Nabose, V., et al. (2019). Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications. Dalton Transactions, 48(43), 16193-16205. Available from: [Link]

  • DIARY directory. Tris(3,5-dimethyl-1-pyrazolyl)methane. Available from: [Link]

  • Reger, D. L., et al. (1996). A Six-Coordinate Tris(3,5-dimethyl-1-pyrazolyl)methane-Thallium(I) Complex with a Stereochemically Inactive Lone Pair. Semantic Scholar. Available from: [Link]

  • Martins, A. M., et al. (2011). Synthesis and catalytic properties of molybdenum(VI) complexes with tris(3,5-dimethyl-1-pyrazolyl)methane. Inorganica Chimica Acta, 370(1), 326-333. Available from: [Link]

  • Gomes, A. R. M., et al. (2019). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. Catalysts, 9(7), 611. Available from: [Link]

  • Cirri, D., et al. (2020). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. Inorganics, 8(12), 67. Available from: [Link]

  • SpectraBase. TRIS-(3,5-DIMETHYLPYRAZOL-1-YL)-METHANE;SOLID-STATE-#1. Available from: [Link]

  • Pettinari, C., & Hill, A. F. (2005). Coordination, Organometallic and Related Chemistry of Tris(pyrazolyl)methane Ligands. ResearchGate. Available from: [Link]

  • ResearchGate. A schematic representation of tris(pyrazolyl)methane compounds. Available from: [Link]

  • Reger, D. L., et al. (2000). Syntheses of tris(pyrazolyl)methane ligands and {[tris(pyrazolyl)methane]Mn(CO)3} SO3CF3 complexes: Comparison of ligand donor properties. Journal of Organometallic Chemistry, 607(1-2), 120-128. Available from: [Link]

  • Reger, D. L., et al. (1996). A Six-Coordinate Tris(3,5-dimethyl-1-pyrazolyl)methane-Thallium(I) Complex with a Stereochemically Inactive Lone Pair: Syntheses and Solid State Structures of {Tl}PF(6) and {[HC(3,5-Me(2)pz)(3)]Tl}PF(6) (pz = Pyrazolyl). Inorganic Chemistry, 35(5), 1372-1376. Available from: [Link]

  • Weßing, J., et al. (2013). Phosphine-functionalised tris(pyrazolyl)methane ligands and their mono- and heterobimetallic complexes. Dalton Transactions, 42(4), 1150-1159. Available from: [Link]

  • Alhmaideen, A. I., et al. (2023). Synthesis of New Series of Transition Metal Complexes with Poly (Pyrazolyl) Borates. Jordan Journal of Chemistry, 18(1). Available from: [Link]

  • Oki, A. R., et al. (2020). Synthesis and Characterization of Catecholato Copper(II) Complexes with Sterically Hindered Neutral and Anionic N3 Type Ligands: Tris(3,5-diisopropyl-1-pyrazolyl)methane and Hydrotris(3,5-diisopropyl-1-pyrazolyl)borate. Inorganics, 8(5), 34. Available from: [Link]

  • Voo, J. K., et al. (2006). Synthesis of Zinc, Copper, Nickel, Cobalt, and Iron Complexes Using Tris(pyrazolyl)methane Sulfonate Ligands: A Structural Model for N,N,O Binding in Metalloenzymes. Inorganic Chemistry, 45(8), 3435-3444. Available from: [Link]

  • Riffle, J. S., et al. (2020). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2020(2), M1131. Available from: [Link]

  • Eastern Illinois University. (2015). Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands. The Keep. Available from: [Link]

Sources

Exploratory

"Tris(3,5-dimethyl-1-pyrazolyl)methane CAS number 28791-97-1"

An In-depth Technical Guide to Tris(3,5-dimethyl-1-pyrazolyl)methane (CAS: 28791-97-1) Authored by a Senior Application Scientist Introduction: Unveiling the 'Other' Scorpionate In the landscape of coordination chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Tris(3,5-dimethyl-1-pyrazolyl)methane (CAS: 28791-97-1)

Authored by a Senior Application Scientist

Introduction: Unveiling the 'Other' Scorpionate

In the landscape of coordination chemistry, the family of "scorpionate" ligands—tridentate ligands that bind a metal in a facial (fac) manner—is dominated by the well-studied anionic hydrotris(pyrazolyl)borates (Tp⁻). However, their neutral analogue, Tris(3,5-dimethyl-1-pyrazolyl)methane, often abbreviated as Tpm, stands as a cornerstone ligand in its own right.[1][2] Formally derived by replacing the anionic [BH]⁻ moiety of its borate counterpart with a neutral [CH] group, Tpm offers a distinct electronic profile while maintaining a similar steric footprint, opening avenues for novel reactivity and complex design.[3]

This guide provides an in-depth exploration of Tris(3,5-dimethyl-1-pyrazolyl)methane (CAS No. 28791-97-1), tailored for researchers and professionals in synthetic chemistry, catalysis, and drug development. We will move beyond simple data recitation to explain the causality behind its synthesis, the nuances of its coordination behavior, and the rationale for its application in cutting-edge research.

Core Physicochemical & Structural Data

A foundational understanding begins with the compound's fundamental properties. Tpm* is a white to off-white crystalline solid, valued for its stability and strong chelating abilities with a wide array of transition metals.[4]

PropertyValueSource
CAS Number 28791-97-1[4][5][6][7][8]
Molecular Formula C₁₆H₂₂N₆[4][5][7][8][9]
Molecular Weight 298.39 g/mol [4][5][7][9]
Appearance White to off-white crystal[4]
Melting Point 150 - 154 °C[4]
Purity ≥ 98% (GC)[4]
IUPAC Name 1-[bis(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazole[7][9]

Synthesis and Purification: A Mechanistic Perspective

The utility of Tpm* is underpinned by its accessible synthesis. While several methods exist, the most robust and widely adopted protocol involves a phase-transfer catalyzed reaction between 3,5-dimethylpyrazole and chloroform.[5][10]

The Rationale Behind Phase-Transfer Catalysis

The core of the synthesis is a nucleophilic substitution. 3,5-dimethylpyrazole is first deprotonated by a strong base (e.g., NaOH or Na₂CO₃) to form the 3,5-dimethylpyrazolate anion. This anion, however, resides in the aqueous phase and is immiscible with the chloroform reactant, which constitutes the organic phase. A direct reaction is therefore kinetically hindered.

This is where the phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), becomes critical. The lipophilic tetrabutylammonium cation pairs with the pyrazolate anion, shuttling it from the aqueous phase into the organic phase. Once in the organic phase, the highly nucleophilic pyrazolate can efficiently react with chloroform in a stepwise substitution of its three chlorine atoms. This process repeats until the central carbon is fully substituted with three 3,5-dimethylpyrazolyl units.

Workflow for the Synthesis of Tpm*

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase PyH 3,5-Dimethylpyrazole Py_anion Pyrazolate Anion (Py⁻) PyH->Py_anion Deprotonation Base Base (e.g., NaOH) Base->Py_anion PTC Phase-Transfer Catalyst (Q⁺X⁻, e.g., TBAB) Py_anion->PTC CHCl3 Chloroform (CHCl₃) Tpm Product: Tpm* CHCl3->Tpm Stepwise Substitution PTC->CHCl3 Transfers Py⁻ to Organic Phase G cluster_Tpm Tpm* Ligand M Mⁿ⁺ L1 L M->L1 L2 L M->L2 L3 L M->L3 C C-H Pz1 Pz¹ Pz2 Pz² Pz3 Pz³ N1 N Pz1->N1 N2 N Pz2->N2 N3 N Pz3->N3 N1->M σ-donation N2->M N3->M

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure of Tris(3,5-dimethyl-1-pyrazolyl)methane

Abstract: This technical guide provides a comprehensive examination of the molecular structure of Tris(3,5-dimethyl-1-pyrazolyl)methane, a cornerstone ligand in modern coordination chemistry. Known colloquially as Tpm* o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive examination of the molecular structure of Tris(3,5-dimethyl-1-pyrazolyl)methane, a cornerstone ligand in modern coordination chemistry. Known colloquially as Tpm* or HC(3,5-Me₂pz)₃, its unique steric and electronic properties make it invaluable for applications ranging from catalysis to bioinorganic modeling. This document details its synthesis, spectroscopic signature, and three-dimensional structure, offering field-proven insights for researchers, chemists, and professionals in drug development.

Introduction: The "Scorpionate" Ligand Family

Tris(3,5-dimethyl-1-pyrazolyl)methane belongs to a class of tripodal, tridentate ligands known as "scorpionates," a term first coined to describe their characteristic coordination to a metal center in a facial, pincer-like fashion. Unlike its anionic boron-based cousins, the tris(pyrazolyl)borates (Tp), Tris(pyrazolyl)methane (Tpm) ligands are neutral, a feature that significantly alters the electronic properties of their resulting metal complexes.

The subject of this guide, Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpm*), is a sterically demanding derivative of the parent Tpm. The presence of two methyl groups on each of the three pyrazole rings creates a sterically hindered coordination pocket. This structural feature is not a mere perturbation; it is a critical design element that imparts profound stability to the corresponding metal complexes and allows for the isolation of reactive intermediates that would otherwise be transient. Its robust metal-ligand interactions are crucial for developing catalysts, synthesizing novel materials, and modeling the active sites of metalloenzymes.[1]

Synthesis and Characterization

The synthesis of Tpm* is reliably achieved through a phase-transfer catalyzed reaction. This method is effective because it facilitates the reaction between the deprotonated pyrazole (in the aqueous phase) and chloroform (in the organic phase).

Experimental Protocol: Synthesis of Tpm*

Rationale: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBABr), is essential. The TBA⁺ cation pairs with the 3,5-dimethylpyrazolate anion, transporting it from the aqueous basic layer into the organic chloroform layer where the nucleophilic substitution can occur. The strong base (NaOH or Na₂CO₃) ensures a sufficient concentration of the pyrazolate anion.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethylpyrazole, chloroform (CHCl₃), an aqueous solution of sodium hydroxide (50% w/v), and a catalytic amount of tetrabutylammonium bromide.

  • Reaction Execution: Heat the biphasic mixture to reflux (approximately 60-65 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield a crude solid. The final product, a white to off-white crystalline solid, is obtained by recrystallization from a suitable solvent system, such as hot hexane.[2]

Visualization: Synthesis Pathway

Below is a conceptual workflow for the synthesis of Tris(3,5-dimethyl-1-pyrazolyl)methane.

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification Py 3,5-Dimethylpyrazole Reflux Reflux with Vigorous Stirring (60-65°C) Py->Reflux CHCl3 Chloroform (CHCl₃) CHCl3->Reflux Base NaOH (aq) Base->Reflux PTC TBABr (Catalyst) PTC->Reflux Sep Phase Separation Reflux->Sep Reaction Mixture Wash Wash & Dry Sep->Wash Recryst Recrystallization (Hexane) Wash->Recryst Crude Solid Product Tpm* Product (C₁₆H₂₂N₆) Recryst->Product

Caption: Phase-transfer catalysis workflow for Tpm* synthesis.

Spectroscopic Signature

Confirming the molecular structure of newly synthesized Tpm* relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is definitive for confirming the structure and purity. Due to the molecule's C₃ᵥ symmetry (on the NMR timescale), the spectrum is relatively simple. Key expected signals include a sharp singlet for the single methine proton (HC(pz)₃), a singlet for the proton at the 4-position of the pyrazolyl rings, and two distinct singlets for the methyl groups at the 3- and 5-positions.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the methine carbon, the five carbons of the pyrazole ring, and the two methyl carbons, consistent with the molecule's symmetry.

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic bands for C-H stretching of the methyl and methine groups, as well as vibrations corresponding to the C=N and C=C bonds within the pyrazolyl rings.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the compound (C₁₆H₂₂N₆, MW: 298.39 g/mol ).[1] A common fragmentation pattern involves the loss of one of the 3,5-dimethylpyrazole moieties.

Table 1: Key Spectroscopic Data for Tpm*
TechniqueFeatureExpected Chemical Shift / ValueRationale
¹H NMR Methine Proton (-CH)~6.2-6.5 ppmSingle proton in a unique electronic environment, attached to three electronegative nitrogen atoms.
Pyrazole H4 Proton~5.8-6.0 ppmAromatic proton on the pyrazole ring.
Methyl Protons (-CH₃)~2.0-2.4 ppmTwo distinct signals for the methyl groups at the sterically different 3- and 5-positions.
IR C=N / C=C Stretch~1500-1650 cm⁻¹Characteristic vibrations of the pyrazole ring system.[1]
MS (ESI) Molecular Ion [M+H]⁺m/z ≈ 299.19Corresponds to the protonated molecular formula C₁₆H₂₃N₆⁺.

The Three-Dimensional Molecular Structure

The most definitive insight into the molecular structure of Tpm* comes from single-crystal X-ray diffraction analysis. The crystal structure for Tpm* has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 131700.[3]

The solid-state structure reveals a molecule with a distinct "propeller-like" conformation.[2] The three 3,5-dimethylpyrazole rings are attached to a central methine carbon atom. The steric bulk of the methyl groups at the 3-positions forces the rings to arrange themselves in a way that minimizes steric clash, creating a well-defined chiral pocket around the central C-H bond.

Analysis of coordinated Tpm* in a thallium(I) complex shows that the pyrazolyl rings are planar but are tilted with respect to the central axis.[4] This tilting is a key structural feature, accommodating the steric hindrance of the methyl groups while allowing the nitrogen donor atoms to approach a metal center.

Visualization: Molecular Structure of Tpm*

Caption: 2D representation of Tpm*'s propeller-like structure.

Table 2: Selected Structural Parameters of Coordinated Tpm*

The following data, derived from the structure of a related Tpm*-metal complex, illustrates the typical geometry of the ligand upon coordination. Bond lengths are in Angstroms (Å) and angles are in degrees (°).

ParameterDescriptionTypical ValueSignificance
C(methine)-N(pz)Bond length~1.46 - 1.48 ÅStandard single bond length, indicating a stable connection between the central carbon and the pyrazole rings.
N-NBond length~1.36 - 1.38 ÅTypical N-N single bond length within an aromatic pyrazole ring.
N-C(pz)Bond length~1.33 - 1.35 ÅReflects the double-bond character within the heterocyclic ring.
N-M-N AngleIntraligand "bite angle"~83° - 88°The constrained geometry of the tripodal ligand dictates an acute bite angle, enforcing a facial coordination mode.[4]

Structural Implications for Coordination and Drug Development

The molecular structure of Tpm* is directly responsible for its utility in research and development.

  • Steric Protection: The six methyl groups form a protective cone around the coordinated metal ion. This steric shield stabilizes the metal center, preventing unwanted side reactions (like dimerization or solvent coordination) and enabling the study of reactive species. In catalysis, this can lead to highly selective transformations.

  • Enforced Coordination Geometry: As a tripodal ligand, Tpm* enforces a fac-coordination geometry, leaving three coordination sites on the metal available for substrates or other ligands. This predictable coordination is invaluable for the rational design of catalysts and therapeutic metal-based drugs.

  • Bioinorganic Mimicry: The three nitrogen donors from the pyrazole rings mimic the coordination environment provided by histidine residues in many metalloenzymes. This makes Tpm*-metal complexes excellent structural and functional models for understanding the active sites of enzymes, a critical aspect of drug development and mechanistic biology.[5]

Visualization: Tpm* Coordination to a Metal Center

G cluster_ligand Tpm* Ligand cluster_metal Coordination Sphere N1 N pz1 pzMe₂ N1->pz1 M Metal Center N1->M fac-coordination N2 N pz2 pzMe₂ N2->pz2 N2->M N3 N pz3 pzMe₂ N3->pz3 N3->M CH CH->N1 CH->N2 CH->N3 L1 L₁ M->L1 L2 L₂ M->L2 L3 L₃ M->L3 Available Sites for Substrates

Caption: Facial coordination of Tpm* to a metal center.

Conclusion

Tris(3,5-dimethyl-1-pyrazolyl)methane is more than just a ligand; it is a powerful tool for molecular engineering. Its structure, characterized by a tripodal arrangement of sterically hindered pyrazole rings, provides a unique and stable coordination environment for a vast array of metal ions. The insights gained from its synthesis, spectroscopic analysis, and crystallographic determination underscore its importance. For researchers in catalysis, bioinorganic chemistry, and drug development, a thorough understanding of the Tpm* molecular structure is fundamental to harnessing its full potential in creating next-generation catalysts and therapeutics.

References

  • Reger, D. L., Collins, J. E., Layland, R., & Adams, R. D. (1996). A Six-Coordinate Tris(3,5-dimethyl-1-pyrazolyl)methane-Thallium(I) Complex with a Stereochemically Inactive Lone Pair: Syntheses and Solid State Structures of {[HC(3,5-Me2pz)3]2Tl}PF6 and {[HC(3,5-Me2pz)3]Tl}PF6 (pz = Pyrazolyl). Inorganic Chemistry, 35(5), 1372–1376. [Link]

  • National Center for Biotechnology Information (n.d.). Tris(3,5-dimethyl-1-pyrazolyl)methane. PubChem Compound Database. Retrieved from [Link]

  • Meyer, J., González-Gallardo, S., Hohnstein, S., Garnier, D., Armbruster, M. K., Fink, K., Klopper, W., & Breher, F. (2015). Tris(3,5-dimethylpyrazolyl)methane-based heterobimetallic complexes that contain Zn- and Cd-transition-metal bonds: synthesis, structures, and quantum chemical calculations. Chemistry, 21(7), 2905–2914. [Link]

  • Goodman, M. A., Goodman, M. S., Nazarenko, A. Y., & Patel, E. N. (2015). Crystal structure of tris(3-methyl-1H-pyrazol-1-yl)methane. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o816–o817. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Tris(3,5-dimethyl-1-pyrazolyl)methane

Introduction: The Scorpionate Ligand Framework In the vast landscape of coordination chemistry, the ability to meticulously control the steric and electronic environment around a metal center is paramount. This control d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scorpionate Ligand Framework

In the vast landscape of coordination chemistry, the ability to meticulously control the steric and electronic environment around a metal center is paramount. This control dictates the reactivity, stability, and ultimately, the utility of the resulting metal complex in applications ranging from catalysis to bioinorganic chemistry and drug development. Among the pantheon of chelating agents, "scorpionate" ligands, a term eloquently coined by Swiatoslaw Trofimenko, have emerged as a particularly versatile and powerful class of tripodal ligands.[1] These ligands, characterized by their three donor sites that bind to a metal in a facial manner, create a stable coordination environment that can be systematically tuned.

This guide focuses on a prominent member of the C-scorpionate family: Tris(3,5-dimethyl-1-pyrazolyl)methane. As a neutral analogue to the more extensively studied tris(pyrazolyl)borates, this ligand offers a unique electronic profile and has seen its utility demonstrated in the formation of stable transition metal complexes.[2][3] Its synthesis, while conceptually straightforward, requires a nuanced understanding of the underlying reaction mechanism and potential pitfalls to achieve high purity and yield. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven guide to the synthesis of this valuable ligand, moving beyond a simple recitation of steps to elucidate the causality behind the experimental choices.

Synthetic Strategy: A Mechanistic Perspective

The most common and efficient laboratory synthesis of Tris(3,5-dimethyl-1-pyrazolyl)methane involves the reaction of 3,5-dimethylpyrazole with a methine carbon source, typically chloroform, under phase-transfer catalysis conditions. This method offers a balance of good yield, operational simplicity, and scalability.

The Crucial Role of Phase-Transfer Catalysis

The reaction brings together two immiscible phases: an aqueous phase containing the deprotonating agent (a strong base like sodium hydroxide) and an organic phase containing the 3,5-dimethylpyrazole and chloroform. The pyrazole, being a weak acid, is deprotonated at the interface of the two phases. However, the resulting pyrazolate anion is insoluble in the organic phase where the chloroform resides. This is where the phase-transfer catalyst, typically a quaternary ammonium salt such as tetrabutylammonium bromide, plays its pivotal role. The lipophilic cation of the catalyst pairs with the pyrazolate anion, shuttling it into the organic phase where it can react with the chloroform.

Reaction Mechanism: A Stepwise Exploration

The reaction proceeds via a series of nucleophilic substitution reactions. The deprotonated 3,5-dimethylpyrazolate anion acts as the nucleophile, sequentially displacing the chloride ions from the chloroform molecule.

Diagram: Reaction Workflow for the Synthesis of Tris(3,5-dimethyl-1-pyrazolyl)methane

G cluster_prep Precursor Synthesis cluster_main_reaction Main Reaction (Phase-Transfer Catalysis) cluster_purification Purification start Acetylacetone + Hydrazine pyrazole 3,5-Dimethylpyrazole start->pyrazole Condensation reactants 3,5-Dimethylpyrazole + Chloroform + NaOH (aq) + Phase-Transfer Catalyst pyrazole->reactants reaction_mixture Biphasic Reaction Mixture reactants->reaction_mixture Mixing product Crude Tris(3,5-dimethyl-1-pyrazolyl)methane reaction_mixture->product Reflux crude_product Crude Product product->crude_product purified_product Pure Tris(3,5-dimethyl-1-pyrazolyl)methane crude_product->purified_product Crystallization

Caption: Overall workflow for the synthesis of the target ligand.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. Adherence to these details is critical for a successful synthesis.

Part 1: Synthesis of the Precursor - 3,5-Dimethylpyrazole

While commercially available, the synthesis of 3,5-dimethylpyrazole from readily available starting materials is often a cost-effective preliminary step.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine sulfate (e.g., 0.1 mol) in an aqueous solution of sodium hydroxide (e.g., 0.2 mol in 100 mL of water). Cool the solution to 0-5 °C in an ice bath.

  • Addition of Acetylacetone: Slowly add acetylacetone (e.g., 0.1 mol) dropwise to the stirred solution, maintaining the temperature below 10 °C. The addition should take approximately 30-45 minutes.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Workup: Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane, 3 x 50 mL). Combine the organic extracts and wash them with brine (2 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3,5-dimethylpyrazole.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as hexane or by sublimation to yield a white crystalline solid.

Expected Outcome:

ParameterExpected Value
Yield 70-85%
Melting Point 106-108 °C[1]
Appearance White crystalline solid
Part 2: Synthesis of Tris(3,5-dimethyl-1-pyrazolyl)methane

This protocol utilizes a phase-transfer catalysis approach for the assembly of the target ligand.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethylpyrazole (e.g., 3 equivalents), chloroform (e.g., 1 equivalent), tetrabutylammonium bromide (e.g., 0.05 equivalents), and a 50% aqueous solution of sodium hydroxide.

  • Reaction: Heat the biphasic mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Workup: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine all organic fractions.

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product as a solid or a viscous oil.

  • Purification: The crude product is best purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to afford the pure Tris(3,5-dimethyl-1-pyrazolyl)methane as a white crystalline solid.

Data Presentation: Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand.

PropertyExpected ValueReference
Molecular Formula C₁₆H₂₂N₆[4]
Molecular Weight 298.39 g/mol [4]
Appearance White crystalline solid
Melting Point 150-154 °C[5][6]
¹H NMR (CDCl₃) δ (ppm): ~5.8 (s, 1H, CH), ~5.7 (s, 3H, pyrazolyl-H), ~2.2 (s, 9H, CH₃), ~2.1 (s, 9H, CH₃)
¹³C NMR (CDCl₃) δ (ppm): ~148, ~139, ~105, ~75 (CH), ~13, ~11 (CH₃)
IR (KBr, cm⁻¹) Characteristic peaks for C-H, C=N, and C-N stretching vibrations.[7]

Diagram: Mechanistic Pathway of Tris(3,5-dimethyl-1-pyrazolyl)methane Synthesis

G PzH 3,5-Dimethylpyrazole (PzH) in Organic Phase Pz_neg Pyrazolate Anion (Pz⁻) at Interface PzH->Pz_neg Deprotonation Q_Pz Ion Pair (Q⁺Pz⁻) in Organic Phase Pz_neg->Q_Pz Ion Exchange QBr Quaternary Ammonium Salt (Q⁺Br⁻) in Organic Phase Pz_CHCl2 Bis(pyrazolyl)methane Derivative Q_Pz->Pz_CHCl2 SN2 Attack CHCl3 Chloroform (CHCl₃) in Organic Phase Pz3CH Tris(3,5-dimethyl-1-pyrazolyl)methane Pz_CHCl2->Pz3CH Sequential SN2 Reactions NaOH NaOH (aq)

Sources

Foundational

"Scorpionate ligand Tris(3,5-dimethyl-1-pyrazolyl)methane"

An In-depth Technical Guide to the Scorpionate Ligand: Tris(3,5-dimethyl-1-pyrazolyl)methane Foreword: The Enduring Utility of Scorpionates Since their initial discovery by Swiatoslaw Trofimenko in 1966, the family of po...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Scorpionate Ligand: Tris(3,5-dimethyl-1-pyrazolyl)methane

Foreword: The Enduring Utility of Scorpionates

Since their initial discovery by Swiatoslaw Trofimenko in 1966, the family of poly(pyrazolyl) ligands has become a cornerstone of modern coordination chemistry.[1][2] Termed "scorpionates" for their characteristic facial (fac) tridentate binding that resembles a scorpion grasping a metal with its two pincers before delivering a "sting" with the third donor arm, these ligands offer a unique combination of steric control and electronic tunability.[1][3] While the anionic hydrotris(pyrazolyl)borates (Tp) are perhaps the most famous members of this class, their neutral analogues, the tris(pyrazolyl)methanes (Tpm), have carved out an equally important niche.[4][5]

This guide focuses on a particularly influential member of the Tpm family: Tris(3,5-dimethyl-1-pyrazolyl)methane , denoted herein as TpmMe2. The strategic placement of methyl groups at the 3 and 5 positions of the pyrazolyl rings imparts significant steric bulk, creating a well-defined coordination pocket around the metal center. This feature is not merely decorative; it provides exceptional stability to the resulting metal complexes and allows for the isolation of reactive species and the modeling of sterically demanding metalloenzyme active sites.[1] As a Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying chemical rationale, enabling researchers to adapt and innovate upon this versatile ligand platform.

Synthesis of TpmMe2: A Two-Stage Protocol

The synthesis of TpmMe2 is a robust, two-part process. The foundational step is the creation of the substituted pyrazole ring, followed by the construction of the central methane bridge.

Stage 1: Synthesis of the 3,5-Dimethylpyrazole Precursor

The most direct and high-yielding route to 3,5-dimethylpyrazole is the acid-catalyzed condensation of acetylacetone (2,4-pentanedione) with a hydrazine source.[6][7] While various hydrazine salts can be used, hydrazine hydrate is often preferred as it avoids the generation of inorganic salt byproducts, simplifying purification.[8]

Causality of Experimental Choices:

  • Solvent: Water is an ideal solvent due to its low cost, safety, and the good solubility of the reactants.[6] It also facilitates easy product precipitation upon cooling.

  • Catalyst: An acid catalyst, such as glacial acetic acid, is employed to protonate a carbonyl oxygen of acetylacetone, activating it for nucleophilic attack by the hydrazine nitrogen.

  • Temperature Control: The reaction is exothermic. Maintaining a low temperature during the initial addition of hydrazine hydrate is critical to prevent side reactions and ensure a controlled reaction rate. The subsequent heating period drives the reaction, including the final dehydration step, to completion.[6]

G cluster_0 Synthesis of 3,5-Dimethylpyrazole acetylacetone Acetylacetone intermediate Hydrazone Intermediate (Cyclization/Dehydration) acetylacetone->intermediate + H₂NNH₂·H₂O (Acid Catalyst) hydrazine Hydrazine Hydrate hydrazine->intermediate product 3,5-Dimethylpyrazole intermediate->product - 2H₂O

Caption: Reaction scheme for the synthesis of 3,5-dimethylpyrazole.

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole

  • Setup: Equip a 1 L round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/water bath.

  • Reagents: To the flask, add acetylacetone (e.g., 0.5 mol) and water (e.g., 200 mL).[8] Add a catalytic amount of glacial acetic acid (e.g., 2-3 mL).

  • Reaction: Begin stirring and cool the mixture to below 10 °C. Add hydrazine hydrate (e.g., 0.5 mol) dropwise from the dropping funnel, ensuring the temperature does not exceed 15-20 °C.

  • Maturation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, gently heat the mixture to 50 °C and maintain for 2-3 hours to ensure the reaction goes to completion.[6]

  • Isolation: Cool the reaction mixture in an ice bath to induce crystallization. The product will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration and wash with a small amount of cold water. The product can be further purified by recrystallization from a minimal amount of hot water or by extraction into an organic solvent like diethyl ether, followed by solvent removal.[9] Dry the purified product under vacuum. A typical yield is >90%.[6]

Stage 2: Synthesis of Tris(3,5-dimethyl-1-pyrazolyl)methane (TpmMe2)

The construction of the TpmMe2 ligand is achieved by reacting three equivalents of 3,5-dimethylpyrazole with a one-carbon electrophile, typically chloroform (CHCl₃). This reaction is effectively performed under phase-transfer catalysis (PTC) conditions.

Causality of Experimental Choices:

  • Phase-Transfer Catalyst: The reaction involves the deprotonated pyrazole anion (in the aqueous phase or as a solid) and chloroform (in the organic phase). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., benzyltriethylammonium chloride), is essential.[10] It transports the pyrazolate anion into the organic phase, where it can react with chloroform. This overcomes the mutual insolubility of the key reactants.

  • Base: A strong base, such as powdered potassium hydroxide (KOH) or a concentrated NaOH solution, is required to deprotonate the N-H of 3,5-dimethylpyrazole to form the nucleophilic pyrazolate anion.

  • Reaction Control: The reaction proceeds via sequential nucleophilic substitution, first forming bis(3,5-dimethyl-1-pyrazolyl)methane and then the final tris-substituted product. Sufficient reaction time and temperature are necessary to drive the reaction to completion.

G cluster_1 Synthesis of TpmMe2 pyrazole 3 x 3,5-Dimethylpyrazole product Tris(3,5-dimethyl-1-pyrazolyl)methane pyrazole->product chloroform Chloroform (CHCl₃) chloroform->product ptc Phase Transfer Catalyst (Q⁺X⁻) ptc->product facilitates base Strong Base (e.g., KOH) base->product deprotonates

Caption: Key components for the phase-transfer synthesis of TpmMe2.

Experimental Protocol: Synthesis of TpmMe2

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dimethylpyrazole (3.0 eq.), powdered potassium hydroxide (excess, e.g., 10 eq.), and a catalytic amount of a phase-transfer catalyst (e.g., 0.05 eq. benzyltriethylammonium chloride).

  • Solvent/Reagent: Add chloroform (1.0 eq., which also serves as the organic solvent).

  • Reaction: Heat the heterogeneous mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. A typical reaction time is 24-48 hours.

  • Work-up: After cooling to room temperature, add water to dissolve the inorganic salts. Extract the product into an organic solvent such as dichloromethane or chloroform (3 x 50 mL).[11]

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product is typically a solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure TpmMe2 ligand.

Physicochemical Properties and Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand.

Table 1: Physical and Chemical Properties of TpmMe2

PropertyValueSource
IUPAC Name 1-[bis(3,5-dimethylpyrazol-1-yl)methyl]-3,5-dimethylpyrazole[12]
Molecular Formula C₁₆H₂₂N₆[12]
Molecular Weight 298.39 g/mol [12]
CAS Number 28791-97-1[12]
Appearance White crystalline solid-
Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The C₃ symmetry of the molecule results in a simple spectrum. Key signals include:

    • A singlet for the methine proton (-CH) typically found around 6.5-7.0 ppm.

    • A singlet for the pyrazolyl C4-H protons, usually around 5.8 ppm.

    • Two distinct singlets for the non-equivalent methyl groups at the C3 and C5 positions, typically in the 2.0-2.5 ppm range.

  • ¹³C NMR Spectroscopy: The spectrum will show distinct signals for the methine carbon, the three unique pyrazolyl carbons (C3, C4, C5), and the two methyl carbons.[13]

  • Infrared (IR) Spectroscopy: Unlike its Tp analogues, TpmMe2 lacks the characteristic B-H stretch (~2500 cm⁻¹).[14] The spectrum is dominated by C-H stretching vibrations (~2900-3100 cm⁻¹) and C=C/C=N stretching of the pyrazole rings (~1400-1600 cm⁻¹).

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural proof. In metal complexes, TpmMe2 almost invariably acts as a tridentate, facially coordinating ligand. The steric bulk of the methyl groups creates a protective cone around the metal center.

Table 2: Representative M-N Bond Distances in TpmMe2 Complexes

ComplexMetalAverage M-N Bond Length (Å)Comments
[Tl{HC(3,5-Me₂pz)₃}₂]PF₆Tl(I)~2.8 ÅSix-coordinate sandwich complex with an inactive lone pair.[15]
[Re(CO)₃{HC(3,5-Me₂pz)₃}]⁺Re(I)~2.18 ÅShorter bonds due to the cationic nature of the complex.[16]
[Mn(CO)₃{HC(3,5-Me₂pz)₃}]⁺Mn(I)~2.07 ÅTypical for manganese carbonyl complexes.[17]

Note: Bond lengths are approximate and vary with the metal's oxidation state, coordination number, and other ligands.

Coordination Chemistry and Applications

The true value of TpmMe2 lies in its rich and versatile coordination chemistry. Its neutral, bulky, and strongly donating nature makes it a "spectator" ligand that enforces a specific geometry and stabilizes the metal center, allowing the metal's remaining coordination sites to perform catalysis or other functions.

Caption: Facial (fac) coordination of TpmMe2 to a metal center (M).

Catalysis

Complexes of TpmMe2 have been investigated as catalysts for a wide array of organic transformations. The ligand framework provides thermal and oxidative stability to the active metal center.

  • Oxidation and Hydroxylation: The protected coordination environment allows TpmMe2-metal complexes to mimic the active sites of monooxygenase enzymes, catalyzing selective oxidation of alkanes and other substrates.[18]

  • Olefin Polymerization: The bulky ligand helps define the geometry at the catalytic site, influencing the stereochemistry and properties of the resulting polymer.[1]

  • C-C Coupling Reactions: The stability imparted by the ligand makes its metal complexes robust precursors for reactions like the Henry reaction.[18]

Bioinorganic Modeling

The facial coordination and steric hindrance provided by TpmMe2 make it an excellent platform for modeling the active sites of metalloproteins, where a metal is often held in a specific geometry by a facially coordinating triad of amino acid residues (e.g., histidines). This allows for the study of reaction mechanisms and the synthesis of functional enzyme mimics.[1]

Conclusion and Future Outlook

Tris(3,5-dimethyl-1-pyrazolyl)methane is more than just a ligand; it is a powerful tool for controlling the reactivity and stability of metal centers. Its synthesis is straightforward and high-yielding, and its robust coordination chemistry has been exploited in fields ranging from fundamental organometallic chemistry to applied catalysis and bioinorganic modeling. Future developments will likely focus on attaching functional groups to the ligand backbone to create water-soluble variants for biological applications or to immobilize catalytic complexes on solid supports for heterogeneous catalysis.[19] The continued exploration of TpmMe2 and its derivatives promises to unlock new catalytic systems and provide deeper insights into the function of metals in chemistry and biology.

References

  • Martins, L. M. D. R. S., Guedes da Silva, M. F. C., & Pombeiro, A. J. L. (2019). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. MDPI. [Link]

  • ResearchGate. (n.d.). A schematic representation of tris(pyrazolyl)methane compounds. ResearchGate. [Link]

  • Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.
  • National Institutes of Health. (n.d.). Group 7 carbonyl complexes of a PNN-heteroscorpionate ligand. PMC. [Link]

  • Wikipedia. (n.d.). Scorpionate ligand. Wikipedia. [Link]

  • Corrosion Chemistry. (2020). Synthesis of 3,5-Dimethylpyrazole. YouTube. [Link]

  • Royal Society of Chemistry. (2024). Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Scorpionate ligand. Wikipedia. [Link]

  • PubChem. (n.d.). Tris(3,5-dimethyl-1-pyrazolyl)methane. PubChem. [Link]

  • ResearchGate. (n.d.). Structures of functionalized tris(pyrazol-1-yl)methanes. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands. Dalton Transactions. [Link]

  • Scribd. (n.d.). Synthesis of 3 - 5-Dimethylpyrazole. Scribd. [Link]

  • Royal Society of Chemistry. (2019). Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications. Dalton Transactions. [Link]

  • MDPI. (n.d.). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. MDPI. [Link]

  • University of Florence. (n.d.). Scorpionate Ligands and Surroundings. Coordination Properties - Solution Studies. FLORE. [Link]

  • ACS Publications. (n.d.). A Six-Coordinate Tris(3,5-dimethyl-1-pyrazolyl)methane−Thallium(I) Complex with a Stereochemically Inactive Lone Pair. Inorganic Chemistry. [Link]

  • ACS Publications. (2025). Magnetospectroscopic Studies of a Series of Fe(II) Scorpionate Complexes. Inorganic Chemistry. [Link]

  • Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. Organic Syntheses Procedure. [Link]

  • ScienceDirect. (n.d.). 1-ChIoromethyl-3,5-dimethylpyrazole hydrochloride. A useful synthetic intermediate. ScienceDirect. [Link]

  • Royal Society of Chemistry. (n.d.). The co-ordination chemistry of tris(3,5-dimethylpyrazolyl)methane manganese carbonyl complexes. Dalton Transactions. [Link]

  • Royal Society of Chemistry. (2021). In situ tracking and characterisation of scorpionate ligands via 11B-NMR spectroscopy. RSC Publishing. [Link]

  • Wiley Online Library. (n.d.). TRIS-(3,5-DIMETHYLPYRAZOL-1-YL)-METHANE;SOLID-STATE-#1. SpectraBase. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Semantic Scholar. [Link]

  • Royal Society of Chemistry. (n.d.). Multitopic third generation tris(pyrazolyl)methane ligands built on alkyne structural scaffolding. New Journal of Chemistry. [Link]

  • ResearchGate. (2025). Synthesis and solution NMR-studies of the tris(3,5-dimethylpyrazol-1-yl) hydroboratopalladium(II) complex. ResearchGate. [Link]

  • ChemistryViews. (2022). Scorpionate Complexes with Improved Water Solubility. ChemistryViews. [Link]

  • MDPI. (n.d.). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI. [Link]

  • Semantic Scholar. (2003). Structurally adaptive multitopic ligands containing tris(pyrazolyl)methane units as supramolecular synthons: manganese carbonyl complexes. Semantic Scholar. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility and Stability of Tris(3,5-dimethyl-1-pyrazolyl)methane

Introduction Tris(3,5-dimethyl-1-pyrazolyl)methane, a prominent member of the scorpionate ligand family, is a cornerstone in coordination chemistry and catalysis.[1][2] Its unique tridentate, tripodal structure forms sta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tris(3,5-dimethyl-1-pyrazolyl)methane, a prominent member of the scorpionate ligand family, is a cornerstone in coordination chemistry and catalysis.[1][2] Its unique tridentate, tripodal structure forms stable complexes with a wide array of metals, making it an invaluable tool for researchers in drug development, materials science, and organic synthesis.[1] Understanding the solubility and stability of this ligand is paramount for its effective application, ensuring reproducibility in experimental design and reliability in its performance. This guide provides a comprehensive overview of the known solubility and stability characteristics of Tris(3,5-dimethyl-1-pyrazolyl)methane, alongside detailed protocols for their empirical determination.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Tris(3,5-dimethyl-1-pyrazolyl)methane is essential for predicting its behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₁₆H₂₂N₆[1]
Molecular Weight 298.39 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 150 - 154 °C[1]

Solubility Profile

The solubility of Tris(3,5-dimethyl-1-pyrazolyl)methane is a critical parameter for its application in solution-phase chemistry, directly impacting reaction kinetics, complex formation, and purification processes.

Qualitative Solubility Overview

Tris(pyrazolyl)methane-based compounds are generally characterized by their high solubility in a broad range of common organic solvents.[2] Conversely, they are typically insoluble in water.[2] This behavior is attributed to the non-polar nature of the molecule, dominated by the hydrocarbon backbone and the dimethyl-substituted pyrazolyl rings. For applications requiring aqueous solubility, a sulfonated derivative, tris(pyrazolyl)methane sulfonate (Tpms), has been developed.[2]

Protocol for Quantitative Solubility Determination

To provide researchers with a robust methodology for ascertaining the precise solubility of Tris(3,5-dimethyl-1-pyrazolyl)methane in specific solvents, the following isothermal saturation method is recommended.

Objective: To determine the saturation solubility of Tris(3,5-dimethyl-1-pyrazolyl)methane in a given solvent at a specified temperature.

Materials:

  • Tris(3,5-dimethyl-1-pyrazolyl)methane (≥98% purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, chloroform, toluene)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Tris(3,5-dimethyl-1-pyrazolyl)methane to a series of vials, each containing a known volume of the selected solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring that solid material remains undissolved.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow for the sedimentation of excess solid.

    • Carefully withdraw an aliquot of the supernatant using a pre-warmed pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask.

    • Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.

    • Prepare a calibration curve using standard solutions of Tris(3,5-dimethyl-1-pyrazolyl)methane of known concentrations.

    • Determine the concentration of the saturated solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility (S) in g/L or mol/L using the following formula: S = (Concentration from calibration curve) x (Dilution factor)

Causality Behind Experimental Choices:

  • Isothermal Conditions: Maintaining a constant temperature is crucial as solubility is temperature-dependent.

  • Equilibration Time: A sufficient equilibration period ensures that the solution reaches true saturation.

  • Filtration: The use of a fine-pore filter removes any undissolved microparticles, which would otherwise lead to an overestimation of solubility.

  • Validated Analytical Method: An accurate and precise analytical method is essential for reliable quantification.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result A Add Excess Solid to Solvent B Equilibrate at Constant Temperature A->B C Collect Supernatant B->C D Filter C->D E Dilute D->E F HPLC/UV-Vis Analysis E->F G Calculate Concentration F->G H Determine Solubility G->H

Caption: Workflow for Quantitative Solubility Determination.

Stability Profile

The stability of Tris(3,5-dimethyl-1-pyrazolyl)methane is a critical factor influencing its storage, handling, and utility in chemical reactions. Degradation can lead to the formation of impurities that may interfere with its intended application.

Thermal Stability
Protocol for Assessing Thermal Stability

This protocol is designed to evaluate the thermal stability of Tris(3,5-dimethyl-1-pyrazolyl)methane in the solid state, in accordance with the principles outlined in the ICH Q1A guideline.[4][5]

Objective: To assess the degradation of Tris(3,5-dimethyl-1-pyrazolyl)methane under accelerated thermal stress.

Materials:

  • Tris(3,5-dimethyl-1-pyrazolyl)methane (≥98% purity)

  • Climate chambers or ovens capable of maintaining controlled temperature and humidity.

  • Glass vials with inert stoppers.

  • HPLC system with a stability-indicating method.

Procedure:

  • Sample Preparation:

    • Accurately weigh a suitable amount of Tris(3,5-dimethyl-1-pyrazolyl)methane into several glass vials.

    • Leave some vials open to ambient humidity and seal others to assess the impact of humidity.

  • Stress Conditions:

    • Place the vials in climate chambers set to various accelerated stability conditions (e.g., 40 °C/75% RH, 50 °C/ambient humidity, 60 °C/ambient humidity).

    • Include a control set of samples stored at the recommended long-term storage condition (e.g., 25 °C/60% RH).

  • Time Points:

    • Pull samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis:

    • At each time point, dissolve the samples in a suitable solvent.

    • Analyze the samples using a validated stability-indicating HPLC method capable of separating the intact compound from its potential degradation products.

    • Determine the purity of the sample and quantify any degradation products.

  • Data Evaluation:

    • Plot the percentage of remaining Tris(3,5-dimethyl-1-pyrazolyl)methane against time for each condition.

    • Identify and, if possible, characterize any significant degradation products.

Causality Behind Experimental Choices:

  • Accelerated Conditions: Higher temperatures and humidity accelerate degradation, allowing for a faster assessment of stability.

  • Stability-Indicating Method: This type of analytical method is crucial to ensure that any degradation products are separated from the parent compound and can be accurately quantified.

  • Multiple Time Points: Sampling at various intervals allows for the determination of the degradation rate.

Hydrolytic Stability (pH Profile)

The stability of Tris(3,5-dimethyl-1-pyrazolyl)methane in aqueous environments at different pH values is important for applications in buffered solutions or biphasic systems. While generally insoluble in water, prolonged exposure to acidic or basic aqueous phases could lead to hydrolysis.

Protocol for Assessing Hydrolytic Stability

Objective: To evaluate the stability of Tris(3,5-dimethyl-1-pyrazolyl)methane in aqueous solutions across a range of pH values.

Materials:

  • Tris(3,5-dimethyl-1-pyrazolyl)methane

  • A suitable organic co-solvent (e.g., acetonitrile or methanol)

  • Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)

  • Thermostatically controlled water bath

  • HPLC system with a stability-indicating method

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of Tris(3,5-dimethyl-1-pyrazolyl)methane in the chosen organic co-solvent.

    • In separate vials, add a small aliquot of the stock solution to each of the different pH buffers. The final concentration of the organic co-solvent should be minimized.

    • Prepare control samples in the pure co-solvent.

  • Incubation:

    • Incubate the vials at a controlled temperature (e.g., 25 °C or an elevated temperature to accelerate degradation).

  • Time Points and Analysis:

    • At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial.

    • Analyze the samples immediately using a stability-indicating HPLC method.

  • Data Analysis:

    • Determine the percentage of Tris(3,5-dimethyl-1-pyrazolyl)methane remaining at each time point for each pH.

    • Plot the results to determine the pH-rate profile of degradation.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result A Prepare Stock Solution B Add to Buffers (pH 2-12) A->B C Incubate at Controlled Temperature B->C D Sample at Time Points C->D E HPLC Analysis D->E F Determine pH-Rate Profile E->F

Caption: Workflow for Assessing Hydrolytic Stability.

Photostability

Exposure to light can induce photochemical degradation of organic molecules. Assessing the photostability of Tris(3,5-dimethyl-1-pyrazolyl)methane is crucial for determining appropriate handling and storage conditions, especially for light-sensitive applications. The ICH Q1B guideline provides a framework for photostability testing.[6]

Protocol for Assessing Photostability

Objective: To evaluate the stability of Tris(3,5-dimethyl-1-pyrazolyl)methane upon exposure to light.

Materials:

  • Tris(3,5-dimethyl-1-pyrazolyl)methane (solid and in solution)

  • Photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., a combination of cool white fluorescent and near-UV lamps).

  • Chemically inert and transparent containers (e.g., quartz vials).

  • Dark control samples wrapped in aluminum foil.

  • HPLC system with a stability-indicating method.

Procedure:

  • Sample Preparation:

    • Place solid Tris(3,5-dimethyl-1-pyrazolyl)methane in transparent containers.

    • Prepare solutions of the compound in a suitable, photochemically inert solvent and place them in transparent containers.

    • Prepare identical sets of samples to be used as dark controls.

  • Exposure:

    • Place the test samples in the photostability chamber.

    • Place the dark control samples in the same chamber, but shielded from light.

    • Expose the samples to a specified light intensity for a defined duration, as per ICH Q1B guidelines.

  • Analysis:

    • After the exposure period, analyze both the light-exposed and dark control samples using a stability-indicating HPLC method.

    • Compare the chromatograms of the exposed samples to those of the dark controls.

  • Evaluation:

    • Assess any changes in the physical properties (e.g., color) of the samples.

    • Quantify the amount of degradation and the formation of any photoproducts.

Conclusion

Tris(3,5-dimethyl-1-pyrazolyl)methane is a versatile and widely used ligand with a generally favorable solubility and stability profile for applications in organic media. While qualitative data suggests high solubility in common organic solvents and good ambient stability, quantitative data is scarce in the public domain. The protocols detailed in this guide provide a robust framework for researchers to empirically determine the solubility and stability of this important compound under their specific experimental conditions. By following these self-validating methodologies, scientists and drug development professionals can ensure the reliable and reproducible application of Tris(3,5-dimethyl-1-pyrazolyl)methane in their research endeavors.

References

  • Guedes da Silva, M. F. C.; et al. Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. Catalysts2019 , 9(7), 611. [Link]

  • Rodríguez-Venegas, E.; et al. Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. Molecules2017 , 22(3), 441. [Link]

  • ICH. Quality Guidelines. [Link]

  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • University of Calcutta. Solubility test for Organic Compounds. [Link]

  • Rodríguez-Venegas, E.; et al. Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. PMC2017 . [Link]

  • ChemistryViews. Scorpionate Complexes with Improved Water Solubility. [Link]

  • ICH. Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]

Sources

Foundational

"Coordination chemistry of tripodal nitrogen ligands"

An In-Depth Technical Guide to the Coordination Chemistry of Tripodal Nitrogen Ligands Abstract Tripodal nitrogen ligands, polydentate molecules that bind to a metal center through three or four nitrogen donor atoms, rep...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Coordination Chemistry of Tripodal Nitrogen Ligands

Abstract

Tripodal nitrogen ligands, polydentate molecules that bind to a metal center through three or four nitrogen donor atoms, represent a cornerstone in modern coordination chemistry. Their unique topology, which enforces a specific facial (fac) coordination geometry, provides a stable and predictable platform for constructing metal complexes with tailored electronic and steric properties. This guide offers an in-depth exploration of the synthesis, coordination behavior, and application of these versatile ligands. We delve into the causality behind ligand design, provide detailed experimental protocols for their synthesis and complexation, and survey their expansive utility in fields ranging from biomimetic modeling and catalysis to drug development. This document is intended for researchers, scientists, and professionals seeking a comprehensive understanding of the principles and practical applications of tripodal nitrogen ligand chemistry.

Introduction: The Architectural Advantage of Tripodal Ligands

In the vast landscape of coordination chemistry, ligand architecture is paramount in dictating the ultimate structure, reactivity, and function of a metal complex. Tripodal ligands are a class of tri- and tetradentate ligands that are distinguished by a central bridgehead atom from which three donor-containing arms radiate.[1] When these donor atoms are nitrogen, the resulting ligands offer a powerful combination of strong σ-donation and tunable steric hindrance.

The defining characteristic of these ligands is their propensity to occupy one face of an octahedral metal center, enforcing a fac coordination geometry.[1] This contrasts with meridional (mer) isomers and provides a structurally rigid scaffold that leaves three cis-oriented sites available for substrate binding or catalytic activity. This predictable coordination mode is a key reason for their widespread use.[1][2] Furthermore, being polydentate, they exhibit a significant chelate effect, meaning they do not readily dissociate from the metal center, leading to robust and stable complexes.[1][3]

Archetypal examples that have shaped the field include the neutral tertiary amine-based tris(2-pyridylmethyl)amine (TPA) and the anionic boron-capped tris(pyrazolyl)borate (Tp⁻).[4][5] The versatility in their design—achieved by modifying the bridgehead atom, the donor arms, or the substituents—allows for fine-tuning of the electronic and steric environment around the metal ion. This guide will explore these design principles and their profound impact on the application of the resulting complexes.

Ligand Design and Classification: A Blueprint for Functionality

The functionality of a tripodal nitrogen ligand complex is not accidental; it is programmed into the ligand's design. The choice of bridgehead atom and the nature of the pendant donor arms are the primary determinants of the resulting complex's properties.

The Bridgehead Atom: The Anchor of the Tripod

The bridgehead, or apical, atom anchors the three donor arms and plays a crucial role in defining the ligand's overall charge and electronic influence.

  • Nitrogen Bridgehead (e.g., TPA): Tertiary amines are the most common bridgehead donors, resulting in neutral, tetradentate N4 ligands like tris(2-pyridylmethyl)amine (TPA).[4] These ligands form stable five-membered chelate rings and have been instrumental in modeling metalloenzyme active sites and developing oxidation catalysts.[4][6]

  • Boron Bridgehead (e.g., Tp⁻): The tris(pyrazolyl)borate (Tp⁻) ligand, often called a "scorpionate" ligand, features an anionic boron bridgehead.[5] This results in a monoanionic, tridentate N3 ligand that is isoelectronic with the cyclopentadienyl anion, offering a stable facial cap to a metal center.[5] The electronic properties can be tuned by substituting the pyrazolyl rings.[7]

  • Carbon & Silicon Bridgeheads: Tripodal ligands can also be constructed around carbon or silicon anchors, often incorporating phosphine donors, which have shown remarkable efficacy in small molecule activation, such as the catalytic conversion of dinitrogen (N₂) to ammonia (NH₃).[8]

The Pendant Arms: Tuning the Coordination Sphere

The donor groups on the three pendant arms are the primary points of interaction with the metal center. Their identity governs the ligand field strength, redox potential of the complex, and steric accessibility of the metal.

  • Pyridyl Donors: As seen in TPA, pyridyl groups are excellent σ-donors and π-acceptors, leading to stable complexes. Modifying the pyridine rings allows for precise electronic tuning.[9]

  • Pyrazolyl & Triazolyl Donors: Found in Tp⁻ and Ttz⁻ ligands, these five-membered heterocycles offer different steric profiles and electronic properties. Tris(triazolyl)borate (Ttz⁻) ligands, for instance, are weaker donors than their pyrazolyl counterparts, which can lead to higher coordination numbers at the metal center.[10]

  • N-Heterocyclic Carbene (NHC) Donors: Incorporating NHC donors into a tripodal framework creates strongly electron-donating ligands that can stabilize a wide range of metal oxidation states and are highly effective in catalysis.[11][12][13]

  • Amine and Amido Donors: Simple alkylamine donors, as in tren (N(CH₂CH₂NH₂)₃), provide strong σ-donation, while deprotonated amido donors introduce an anionic charge, influencing the complex's overall charge and reactivity.[1]

Ligand_Classification

Synthesis and Characterization

The construction of functional metal complexes begins with the robust synthesis of the ligand scaffold, followed by metalation and thorough characterization to confirm the structure and purity of the final product.

General Synthetic Strategies

The synthesis of tripodal nitrogen ligands typically involves the alkylation of a primary or secondary amine containing the bridgehead atom with three equivalents of an arm-containing electrophile. For instance, TPA is synthesized by reacting tris(2-picolyl)amine with an appropriate amine. A variety of synthetic procedures for nitrogen-, oxygen-, and sulfur-containing tripodal ligands with a 1,3,5-trimethylbenzene core have also been reported.[14] Tris(pyrazolyl)borate ligands are readily prepared by reacting three equivalents of a pyrazole with potassium borohydride.[5]

Experimental Protocol: Synthesis of a TPA-type Ligand

This protocol describes the synthesis of N-(di(pyridin-2-yl)methyl)pyridine-2-sulfonamide (dpmpsH), a tetradentate tripodal ligand with a sulfonamide bridgehead.[4]

Objective: To synthesize the pro-ligand dpmpsH via condensation.

Materials:

  • 2-Pyridylsulfonyl chloride

  • Di(2-pyridyl)methanamine

  • Anhydrous solvent (e.g., Dichloromethane)

  • Base (e.g., Triethylamine)

  • Standard glassware for inert atmosphere synthesis (Schlenk line)

  • Magnetic stirrer and heating mantle

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve di(2-pyridyl)methanamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of 2-pyridylsulfonyl chloride (1 equivalent) in anhydrous dichloromethane dropwise over 30 minutes with vigorous stirring.

  • Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel) using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure ligand as a pale-yellow solid.[4]

Self-Validation: The identity and purity of the synthesized ligand must be confirmed. The presence of a secondary amide N-H stretch (~3270 cm⁻¹) and a strong O=S=O asymmetric stretch (~1330 cm⁻¹) in the IR spectrum are key indicators of successful synthesis.[4] ¹H NMR spectroscopy should show a characteristic doublet for the N-H proton.[4]

Experimental Protocol: Synthesis of a Metal Complex

This protocol details the synthesis of a Nickel(II) complex using the dpmpsH ligand.[4]

Objective: To synthesize [Ni(dpmpsH)Cl₂].

Materials:

  • dpmpsH ligand

  • NiCl₂·6H₂O

  • Ethanol

  • Standard reflux apparatus

Step-by-Step Procedure:

  • Dissolution: Dissolve the dpmpsH ligand (1 equivalent) in warm ethanol.

  • Addition: In a separate flask, dissolve NiCl₂·6H₂O (1 equivalent) in a minimal amount of ethanol. Add this green solution to the ligand solution with stirring.

  • Reaction: A green precipitate should form immediately. Heat the mixture to reflux for 1 hour to ensure complete reaction.

  • Isolation: Cool the mixture to room temperature. Collect the green solid by vacuum filtration.

  • Purification: Wash the solid with cold ethanol and then diethyl ether to remove any unreacted starting materials. Dry the complex under vacuum.

Key Characterization Techniques

A multi-technique approach is essential for unambiguously characterizing the resulting metal complexes.

TechniquePurpose & CausalityTypical Observations
X-ray Crystallography Provides definitive solid-state structural information, including bond lengths, bond angles, and coordination geometry. It is the gold standard for confirming the fac coordination mode.[11]Determination of the precise metal-ligand bond distances and the overall molecular structure.[11]
NMR Spectroscopy In solution, it provides information about the ligand's symmetry and binding. For paramagnetic complexes, shifted and broadened signals can reveal the electronic structure.¹H and ¹³C NMR are used for diamagnetic complexes. Paramagnetic NMR is a specialized tool for open-shell metal ions.[15]
UV-Vis Spectroscopy Probes electronic transitions within the complex. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions, give insight into the electronic environment of the metal center.[16]The position and intensity of absorption bands are characteristic of the metal ion's oxidation state and coordination geometry.
Infrared (IR) Spectroscopy Identifies characteristic vibrational modes of the ligand and can indicate coordination. For example, a shift in the C=N stretch of a pyridyl group upon binding to a metal.[4]Shifts in ligand vibrational frequencies upon complexation.[4]
Mass Spectrometry Determines the mass-to-charge ratio of the complex, confirming its composition and isotopic distribution pattern.The molecular ion peak corresponding to the calculated mass of the complex.[15]
Elemental Analysis Confirms the bulk purity and empirical formula of the synthesized complex.The experimental percentages of C, H, and N match the calculated values for the proposed formula.[15]

Applications: From Bio-inspiration to Catalysis

The structural stability and tunable reactivity of tripodal nitrogen ligand complexes have made them indispensable tools across various scientific disciplines.[2][4]

Synthesis_Workflow

Biomimetic Chemistry

Many metalloenzymes feature a metal active site facially capped by three histidine residues. Tripodal ligands, particularly those with imidazole or pyrazole arms, provide excellent structural and functional mimics of these active sites.[16] This allows researchers to synthesize smaller, more manageable models to study reaction mechanisms, such as oxygen activation, without the complexity of the protein matrix.[10][16]

Homogeneous Catalysis

The ability to support reactive metal centers in a stable coordination environment makes these complexes potent catalysts.

  • Oxidation Catalysis: Iron and copper complexes of TPA and related ligands are widely used to catalyze a variety of oxidation reactions, including alkane hydroxylation and olefin epoxidation, often using environmentally benign oxidants like H₂O₂.[4][17]

  • Small Molecule Activation: A significant area of research is the activation of inert small molecules. Iron complexes with P₃X (X = B, Al, Ga) tripodal ligands have demonstrated the ability to bind and catalytically convert N₂ to NH₃.[8] Other systems have been developed for the fixation of CO₂ into valuable organic carbonates.[18] Chelating tripodal ligands are considered ideal candidates for supporting highly reactive metal complexes for these transformations.[12]

  • Polymerization: Tripodal ligand complexes have been employed as catalysts in atom transfer radical polymerization (ATRP) and ring-opening polymerization reactions.[4]

Drug Development and Materials Science

The unique properties of these complexes lend themselves to applications in medicine and materials.

  • Anticancer Agents: Zinc(II) complexes bearing tris[3-(2-pyridyl)-pyrazolyl] borate have been shown to bind effectively to DNA and exhibit significant cytotoxic activity against triple-negative breast cancer cell lines.[19][20]

  • Sensors and Switches: The coordination environment can be designed to respond to external stimuli like anions or light, making them useful as chemical sensors or molecular switches.[21]

  • Photocaging Groups: Ruthenium complexes of TPA have been developed as effective "cages" for nitrile-containing molecules. The nitrile can be released upon irradiation with light, allowing for precise spatiotemporal control over the delivery of bioactive molecules like enzyme inhibitors.[22]

Conclusion and Future Outlook

The coordination chemistry of tripodal nitrogen ligands is a mature yet continually evolving field. Their modular synthesis and predictable coordination geometry provide a reliable platform for fundamental studies and practical applications. The foundational work on ligands like TPA and Tp⁻ has paved the way for new generations of ligands incorporating N-heterocyclic carbenes, redox-active components, and tailored steric profiles.

Future research will likely focus on enhancing catalytic efficiency for challenging transformations, such as methane activation and direct nitrogen fixation under milder conditions. The development of water-soluble ligands will broaden their applicability in biological systems and green chemistry. As our ability to rationally design and synthesize these intricate molecular architectures improves, the impact of tripodal nitrogen ligands on catalysis, medicine, and materials science will undoubtedly continue to expand.

References

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  • Thompson, E. J., et al. (2021). Tripodal P3XFe–N2 Complexes (X = B, Al, Ga): Effect of the Apical Atom on Bonding, Electronic Structure, and Catalytic N2-to-NH3 Conversion. Inorganic Chemistry, 60(2), 1109-1122. [Link]

  • Blackman, A. G. (2005). The Coordination Chemistry of Tripodal Tetraamine Ligands. ResearchGate. [Link]

  • Pietraszkiewicz, M., et al. (2004). Synthesis of Nitrogen-, Oxygen- and Sulphur-containing Tripodal Ligands with a Trimethylbenzene Core. ResearchGate. [Link]

  • Hahn, F. E., & Jahnke, M. C. (2008). Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond. Chemical Society Reviews, 37(12), 2662-2675. [Link]

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  • ResearchGate. (n.d.). Zinc and Cobalt(II) Complexes of Tripodal Nitrogen Ligands of the Tris[2-substituted Imidazol-4(5)-yl]phosphane Type. Biomimetic Hydrolysis of an Activated Ester. [Link]

  • ResearchGate. (n.d.). Tripodal carbene and aryloxide ligands for small-molecule activation at electron-rich uranium and transition metal centers. [Link]

  • Wikipedia. (n.d.). Trispyrazolylborate. [Link]

  • England, J., et al. (2009). Non-heme Iron(II) Complexes Containing Tripodal Tetradentate Nitrogen Ligands and Their Application in Alkane Oxidation Catalysis. Inorganic Chemistry, 48(16), 7764-7774. [Link]

  • Moore, J. M., et al. (2015). Exploring early transition metal coordination: a synthetic and computational study of tripodal ligand complexes. Dalton Transactions, 44(43), 18888-18897. [Link]

  • Janiak, C., et al. (1998). Two New Pyridyl-Substituted Tris(pyrazolyl)borate Ligands and Their Potassium Salts. Inorganic Chemistry, 37(24), 6331-6335. [Link]

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  • Bonyhady, S. J., et al. (2018). Activation of Small Molecules (H2, CO2, N2O, CH4, and C6H6) by a Porphyrinoid-Based Dimagnesium(I) Complex, an Electride. ACS Omega, 3(12), 17311-17321. [Link]

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  • Ganesan, S., et al. (2021). Tris-(2-pyridyl)-pyrazolyl Borate Zinc(II) Complexes: Synthesis, DNA/Protein Binding and In Vitro Cytotoxicity Studies. Molecules, 26(23), 7341. [Link]

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  • Ganesan, S., et al. (2021). Tris-(2-pyridyl)-pyrazolyl Borate Zinc(II) Complexes: Synthesis, DNA/Protein Binding and In Vitro Cytotoxicity Studies. Molecules, 26(23), 7341. [Link]

Sources

Exploratory

A Technical Guide to Scorpionate Ligands: Nomenclature, Synthesis, and Applications of Tris(pyrazolyl)borate (Tp) and Tris(pyrazolyl)methane (Tpm) Ligands

This guide provides an in-depth exploration of two prominent classes of tripodal, tridentate ligands colloquially known as "scorpionates": the anionic hydrotris(pyrazolyl)borates (Tp⁻) and the neutral tris(pyrazolyl)meth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of two prominent classes of tripodal, tridentate ligands colloquially known as "scorpionates": the anionic hydrotris(pyrazolyl)borates (Tp⁻) and the neutral tris(pyrazolyl)methanes (Tpm). For researchers, scientists, and professionals in drug development, a thorough understanding of these ligands is crucial due to their versatile coordination chemistry and their utility in catalysis and as structural mimics for metalloenzyme active sites. This document elucidates the nomenclature, synthesis, characterization, and comparative coordination chemistry of both Tp and Tpm ligand families, with a focus on their practical applications.

Deciphering the Nomenclature: From "Tpm" to Systematic Naming*

The term "Tpm*" is often used informally in the literature and can be ambiguous. It typically refers to a substituted tris(pyrazolyl)methane ligand, but the asterisk is more famously associated with the tris(pyrazolyl)borate family. To ensure clarity and scientific accuracy, it is essential to distinguish between the two core structures and their derivatives.

  • Hydrotris(pyrazolyl)borate (Tp⁻): This is an anionic ligand class. The parent ligand is hydrotris(1-pyrazolyl)borate, commonly abbreviated as Tp⁻. The asterisk in Tp* most frequently denotes the hexamethylated derivative, hydrotris(3,5-dimethylpyrazol-1-yl)borate . Substituents on the pyrazolyl rings are typically indicated with superscripts, such as TpPh for the phenyl-substituted version.[1][2]

  • Tris(pyrazolyl)methane (Tpm): This is a neutral ligand class, isoelectronic to the Tp⁻ ligands.[3][4] The parent ligand is tris(1-pyrazolyl)methane. While less common, the asterisk notation can also be applied to substituted Tpm ligands, such as tris(3,5-dimethylpyrazol-1-yl)methane.

These ligands are broadly classified as "scorpionate" ligands, a term coined by their discoverer, Swiatoslaw Trofimenko.[5] This name derives from their unique binding mode, where the three donor nitrogen atoms of the pyrazole rings bind to a metal center in a facial (fac) manner, resembling a scorpion grasping its prey with two pincers and stinging it with its tail.

IUPAC Nomenclature

According to IUPAC guidelines, these ligands are named systematically as follows:

Common AbbreviationSystematic IUPAC Name
Tp⁻hydrotris(pyrazol-1-yl)borate(1-)
Tp*⁻hydrotris(3,5-dimethylpyrazol-1-yl)borate(1-)
Tpmtris(pyrazol-1-yl)methane

For clarity and consistency, this guide will use the common abbreviations (Tp, Tp*, Tpm) while acknowledging their systematic names.

The Anionic Scorpionates: Hydrotris(pyrazolyl)borates (Tp⁻)

The Tp⁻ ligand family, introduced by Trofimenko in 1966, has become a cornerstone of coordination chemistry. The anionic charge and the three nitrogen donor atoms make Tp⁻ a six-electron donor, analogous to the widely used cyclopentadienyl (Cp⁻) ligand.[6]

Synthesis of Tp⁻ Ligands

The synthesis of Tp⁻ ligands is generally a straightforward one-pot reaction involving the condensation of a pyrazole (or a substituted pyrazole) with an alkali metal borohydride, most commonly potassium borohydride (KBH₄).[2][7] The reaction proceeds via the sequential substitution of the hydride ions on the boron atom, with the evolution of hydrogen gas.

Caption: General synthesis scheme for potassium hydrotris(pyrazolyl)borate (KTp) ligands.

The steric bulk of the resulting Tp⁻ ligand can be precisely tuned by introducing substituents at the 3 and 5 positions of the pyrazole ring. The synthesis of the sterically hindered Tp*⁻ ligand, for example, utilizes 3,5-dimethylpyrazole.[8]

Experimental Protocol: Synthesis of Potassium Hydrotris(3,5-dimethylpyrazol-1-yl)borate (KTp*)

This protocol is adapted from established literature procedures.[8][9]

Materials:

  • Potassium borohydride (KBH₄)

  • 3,5-dimethylpyrazole

  • Anhydrous toluene (optional, for purification)

  • Ethanol (for purification)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine potassium borohydride and a threefold molar excess of 3,5-dimethylpyrazole. The reaction is typically performed neat (without solvent).

  • Heating: Heat the mixture under a nitrogen atmosphere to approximately 190-200 °C.[9] The solid mixture will melt, and vigorous evolution of hydrogen gas will be observed. Caution: This reaction releases flammable hydrogen gas and should be performed in a well-ventilated fume hood.

  • Reaction Monitoring: Maintain the temperature until the gas evolution ceases (typically several hours). The progress of the reaction can be monitored by the volume of hydrogen evolved.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The resulting white solid can be purified by dissolving it in a minimal amount of hot ethanol, followed by filtration to remove any unreacted starting material.[9] Alternatively, the product can be extracted with hot toluene.

  • Drying: The purified KTp* is obtained as a white crystalline solid upon cooling and is dried under vacuum.

Characterization of Tp⁻ Ligands

The successful synthesis of Tp⁻ ligands can be confirmed using several spectroscopic techniques:

TechniqueKey Observables
Infrared (IR) Spectroscopy A strong, sharp B-H stretching vibration is typically observed in the range of 2400-2550 cm⁻¹. For KTp, this peak is around 2500 cm⁻¹.[9] The absence of a broad N-H stretch from the starting pyrazole is also indicative of a complete reaction.
¹H NMR Spectroscopy The spectrum shows characteristic signals for the pyrazolyl protons. For Tp, signals for the methyl groups and the C4-H proton are observed. The B-H proton is often not observed due to quadrupolar broadening by the boron nucleus.[10]
¹¹B NMR Spectroscopy This technique is particularly useful for confirming the structure. A doublet is typically observed due to the coupling between the boron and the directly attached hydrogen atom (¹JBH).
Mass Spectrometry ESI-MS (in negative ion mode) will show the mass of the [HB(Pz)₃]⁻ anion.

The Neutral Analogs: Tris(pyrazolyl)methanes (Tpm)

Tris(pyrazolyl)methanes are the neutral, isoelectronic counterparts to the Tp⁻ ligands and have a similarly rich coordination chemistry.[4] The apical boron-hydride group of Tp⁻ is replaced by a carbon-hydrogen group in Tpm. This seemingly small change has significant implications for the electronic properties and reactivity of the resulting metal complexes.

Synthesis of Tpm Ligands

The synthesis of Tpm ligands is generally more challenging than that of Tp⁻ ligands.[3] Several methods have been developed, with the most common involving the reaction of a pyrazole with a trihalomethane (e.g., chloroform or bromoform) under phase-transfer catalysis conditions.

Caption: General synthesis scheme for tris(pyrazolyl)methane (Tpm) ligands via phase-transfer catalysis.

Functionalization of the apical carbon atom allows for the introduction of various groups, leading to a diverse range of Tpm derivatives with tailored electronic and steric properties. For example, sulfonation of the lithiated Tpm ligand yields the water-soluble tris(pyrazolyl)methane sulfonate (Tpms).[3][11]

Experimental Protocol: Synthesis of Tris(1-pyrazolyl)methane (Tpm)

This protocol is a generalized procedure based on literature reports.

Materials:

  • Pyrazole

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) or another suitable phase-transfer catalyst

  • Dichloromethane (for extraction)

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a concentrated aqueous solution of sodium hydroxide. Add the pyrazole and the phase-transfer catalyst to this solution.

  • Addition of Chloroform: While stirring vigorously, add chloroform to the mixture. The reaction is typically biphasic.

  • Reaction: Stir the mixture at room temperature or with gentle heating for several hours to days. The reaction progress can be monitored by TLC or GC-MS.

  • Workup: After the reaction is complete, dilute the mixture with water and extract the product with dichloromethane.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization.

Characterization of Tpm Ligands

The characterization of Tpm ligands is similar to that of Tp⁻ ligands, with a few key differences:

TechniqueKey Observables
Infrared (IR) Spectroscopy The spectrum will lack the characteristic B-H stretch seen in Tp⁻ ligands. The C-H stretching and bending vibrations of the apical methine group are present but may be difficult to distinguish from other C-H signals.
¹H NMR Spectroscopy A key diagnostic signal is the singlet for the apical C-H proton, which typically appears downfield. The signals for the pyrazolyl protons are also observed.
¹³C NMR Spectroscopy The signal for the apical carbon atom is a useful diagnostic peak.
Mass Spectrometry EI-MS or ESI-MS (in positive ion mode) will show the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺.

Comparative Coordination Chemistry and Applications

The choice between a Tp⁻ and a Tpm ligand has profound consequences for the properties of the resulting metal complex.

FeatureHydrotris(pyrazolyl)borates (Tp⁻)Tris(pyrazolyl)methanes (Tpm)
Charge Anionic (1-)Neutral
Electron Donation Stronger σ-donor due to the anionic charge. Considered a 6-electron donor.Weaker σ-donor compared to Tp⁻. Also a 6-electron donor.
Resulting Complex Forms neutral complexes with divalent metal ions (e.g., [M(Tp)₂]) or anionic complexes with metal carbonyls (e.g., [TpMo(CO)₃]⁻).[7]Forms cationic complexes with metal ions (e.g., [M(Tpm)₂]²⁺).
Steric Profile Highly tunable through substitution at the 3 and 5 positions of the pyrazole rings. Tp* is significantly more sterically demanding than Tp.Also tunable through substitution on the pyrazole rings and at the apical carbon.
Applications Widely used in catalysis (e.g., olefin polymerization, C-H activation), bioinorganic modeling (e.g., mimicking the active sites of metalloenzymes), and organometallic chemistry.[6][9][12]Also used in catalysis and bioinorganic chemistry, often to explore the effects of a neutral ligand environment.[3][11] Complexes have shown potential as anticancer agents.[13]
Applications in Drug Development and Bioinorganic Chemistry

The ability to create a stable, facially coordinating environment makes scorpionate ligands invaluable for modeling the active sites of metalloenzymes, where a metal ion is often held in place by three coordinating histidine residues.[11] By tuning the steric and electronic properties of the scorpionate ligand, researchers can probe the structure-function relationships of these enzymes.

In the realm of medicinal inorganic chemistry, metal complexes are being explored as therapeutic agents.[14][15] The kinetic inertness and tunable properties of scorpionate complexes make them attractive scaffolds for drug design. For example, iron(II) complexes with Tpm ligands functionalized with NSAIDs (nonsteroidal anti-inflammatory drugs) have been investigated for their anticancer potential.[13] Furthermore, technetium complexes with scorpionate ligands have been studied for their potential as radiopharmaceutical imaging agents.[16]

Coordination_Comparison cluster_applications Common Applications Tp Tp⁻ Ligand Anionic Strong σ-donor Forms neutral or anionic complexes Catalysis Catalysis Tp->Catalysis Bioinorganic_Modeling Bioinorganic Modeling Tp->Bioinorganic_Modeling Medicinal_Chemistry Medicinal Chemistry Tp->Medicinal_Chemistry Tpm Tpm Ligand Neutral Weaker σ-donor Forms cationic complexes Tpm->Catalysis Tpm->Bioinorganic_Modeling Tpm->Medicinal_Chemistry

Caption: Comparison of Tp⁻ and Tpm ligands and their shared fields of application.

Conclusion

The seemingly simple substitution of a central boron atom for a carbon atom distinguishes the anionic Tp⁻ and neutral Tpm ligand families, providing chemists with a powerful toolkit to modulate the properties of metal complexes. The "Tpm" designation, while common, underscores the importance of precise nomenclature, with Tp overwhelmingly referring to the sterically demanding hydrotris(3,5-dimethylpyrazol-1-yl)borate. For researchers in drug development and related fields, the ability of these scorpionate ligands to create stable, biomimetic coordination environments and to serve as platforms for catalytic processes offers fertile ground for innovation. A thorough understanding of their synthesis, characterization, and distinct electronic properties is the first step toward harnessing their full potential in the design of novel catalysts and therapeutic agents.

References

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  • Wikipedia. (2023). Potassium tris(3,5-dimethyl-1-pyrazolyl)borate. Retrieved from [Link]

  • Alarabi, H. I., & Alqamoudy, H. A. (2014). Microwave Assisted Synthesis of Potassium Hydrotris (3,5-dimethyl-1H-pyrazol-1-yl)borate (KTp*). University Bulletin, 16(1), 83-98.
  • Wikipédia. (2021). Tris(pyrazolyl)borate. Retrieved from [Link]

  • Abdel-Ghany, H., & El-Ghamry, H. (2014). Synthesis and Characterization of Tris(pyrazolyl) borate and Tris(triazolyl) borate ligands and their metal complexes.
  • Alvarez, C. S., et al. (2000). Crystal structure of potassium tris[3-(2-pyridyl)pyrazolyl]hydroborate.
  • Martins, M. D. R. S. L., et al. (2017). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. MDPI.
  • Reger, D. L., et al. (1996). Synthesis and Characterization of Cationic [Tris(pyrazolyl)methane]copper(I) Carbonyl and Acetonitrile Complexes. Organometallics, 15(8), 2029-2034.
  • Liptrot, D. J., et al. (2015). Synthesis and Reactivity of Bis-tris(pyrazolyl)borate Lanthanide/Aluminum Heterobimetallic Trihydride Complexes. Inorganic Chemistry, 54(15), 7473-7482.
  • Wikipedia. (2023). Trispyrazolylborate. Retrieved from [Link]

  • Reger, D. L., et al. (2004). Synthesis of a Macrobicycle Incorporating the Tris(pyrazolyl)methane Ligand. The Journal of Organic Chemistry, 69(5), 1734-1737.
  • Bigmore, H. R., et al. (2005). Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands. Dalton Transactions, (4), 635-651.
  • Papish, E. T., et al. (2016). Synthesis of Zinc, Copper, Nickel, Cobalt, and Iron Complexes Using Tris(pyrazolyl)methane Sulfonate Ligands: A Structural Model for N,N,O Binding in Metalloenzymes. Inorganic Chemistry, 55(20), 10451-10463.
  • LibreTexts. (2023). 13.7: Characterization of Organometallic Complexes. Retrieved from [Link]

  • Jux, N. (2015). Transition metal complexes of phyllobilins – a new realm of bioinorganic chemistry. Dalton Transactions, 44(20), 9344-9359.
  • House, D. A., et al. (2003). Crystal structure of one of the two virtually identical tpmcontaining...
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  • Kräutler, B. (2015). Transition Metal Complexes of Phyllobilins - A New Realm of Bioinorganic Chemistry. Dalton Transactions, 44(20), 9344-9359.
  • Martínez-Alonso, M., et al. (2024). Anticancer potential of NSAID-derived tris(pyrazolyl)methane ligands in iron(ii) sandwich complexes. Dalton Transactions.
  • Healy, P. C., et al. (2014). Solid-state NMR structure characterization of a 13CO-Labeled Ir(I) complex with a P,N-donor ligand including ultrafast MAS methods. PubMed.
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Foundational

An In-depth Technical Guide to the Basic Characterization of Tris(3,5-dimethyl-1-pyrazolyl)methane

Foreword: Unveiling the Scorpionate Ligand Tris(3,5-dimethyl-1-pyrazolyl)methane, often abbreviated as Tpm*, stands as a cornerstone in the expansive field of coordination chemistry. As a neutral analogue of the widely r...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Scorpionate Ligand

Tris(3,5-dimethyl-1-pyrazolyl)methane, often abbreviated as Tpm*, stands as a cornerstone in the expansive field of coordination chemistry. As a neutral analogue of the widely recognized tris(pyrazolyl)borate ligands, its unique steric and electronic properties have rendered it an invaluable tool for researchers and drug development professionals.[1][2] This tripodal ligand, with its three nitrogen donor atoms, exhibits a remarkable ability to form stable complexes with a wide array of metal ions, influencing their reactivity and catalytic potential.[3] This guide provides a comprehensive overview of the fundamental techniques employed in the synthesis and characterization of this versatile molecule, offering not just procedural steps but the underlying scientific rationale that governs each experimental choice. Our aim is to equip researchers with the knowledge to not only replicate these methods but to understand and adapt them for their specific applications, from catalysis to the synthesis of novel materials and potential therapeutic agents.[4]

I. Synthesis: Building the Tridentate Scaffold

The construction of the tris(3,5-dimethyl-1-pyrazolyl)methane ligand is a foundational step that requires precision and a solid understanding of reaction mechanisms. The most common and effective method involves a phase-transfer catalyzed reaction, which facilitates the interaction between the pyrazole ring and the methane backbone.

Causality of Experimental Choices:

The selection of a phase-transfer catalyst, such as tetrabutylammonium bromide, is critical. It serves to transport the deprotonated pyrazolate anion from the aqueous phase, where it is generated by a base like sodium carbonate, to the organic phase containing chloroform. This migration is essential for the nucleophilic substitution reaction to occur at the chloroform carbon center. The use of an excess of the pyrazole starting material and a strong base ensures a sufficient concentration of the reactive pyrazolate anion, driving the reaction towards the desired trisubstituted product.

Experimental Protocol: Synthesis of Tris(3,5-dimethyl-1-pyrazolyl)methane

Materials:

  • 3,5-dimethylpyrazole

  • Chloroform (CHCl₃)

  • Sodium Carbonate (Na₂CO₃)

  • Tetrabutylammonium bromide (TBABr)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Deionized water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dimethylpyrazole, sodium carbonate, and a catalytic amount of tetrabutylammonium bromide in a biphasic mixture of water and chloroform.

  • Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction (typically several hours to days), allow the mixture to cool to room temperature.

  • Separate the organic layer and wash it sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product is often a mixture of regioisomers.[5] Purification is achieved through recrystallization. Dissolve the crude solid in a minimal amount of hot dichloromethane or a similar solvent and add hexane until the solution becomes turbid.[5] Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator to induce crystallization.[5]

  • Collect the resulting white crystalline solid by filtration, wash with cold hexane, and dry under vacuum.

Diagram of the Synthesis Workflow:

Figure 1: Synthesis Workflow reagents 3,5-dimethylpyrazole, CHCl₃, Na₂CO₃, TBABr in H₂O/CHCl₃ reflux Reflux with vigorous stirring reagents->reflux workup Workup: - Separate organic layer - Wash with H₂O and brine - Dry over MgSO₄ - Evaporate solvent reflux->workup crude Crude Product workup->crude purification Purification: Recrystallization from CH₂Cl₂/Hexane crude->purification product Pure Tris(3,5-dimethyl-1-pyrazolyl)methane purification->product

Caption: A flowchart illustrating the key stages in the synthesis and purification of Tris(3,5-dimethyl-1-pyrazolyl)methane.

II. Spectroscopic Characterization: Deciphering the Molecular Signature

A battery of spectroscopic techniques is employed to unequivocally confirm the identity and purity of the synthesized Tris(3,5-dimethyl-1-pyrazolyl)methane. Each method provides a unique piece of the structural puzzle.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the formation of the desired product.

Expert Insights: Due to the C₃ symmetry of the molecule, the ¹H and ¹³C NMR spectra are expected to be relatively simple. The three pyrazolyl rings are chemically equivalent, leading to a single set of signals for the pyrazolyl protons and carbons. Any deviation from this simplicity could indicate the presence of impurities or regioisomers. The chemical shifts of the pyrazolyl protons and carbons are influenced by the electron-withdrawing nature of the nitrogen atoms and the electron-donating effect of the methyl groups.

Expected ¹H NMR Spectral Data (in CDCl₃):

  • A singlet for the methine proton (CH) of the central methane bridge.

  • A singlet for the H-4 proton on the pyrazolyl rings.

  • Two distinct singlets for the two methyl groups (at positions 3 and 5) on the pyrazolyl rings.

Expected ¹³C NMR Spectral Data (in CDCl₃):

  • A signal for the methine carbon (CH).

  • Signals for the C-3, C-4, and C-5 carbons of the pyrazolyl rings.

  • Signals for the two methyl carbons.

Data Summary Table:

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Methine (CH)~7.5 - 8.5~70 - 80
Pyrazolyl H-4~5.8 - 6.0~105 - 110
Pyrazolyl C-3-~150 - 155
Pyrazolyl C-4-~105 - 110
Pyrazolyl C-5-~140 - 145
Methyl (CH₃)~2.0 - 2.5~10 - 15

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol: NMR Sample Preparation

  • Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[6]

  • For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[6]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.[6]

B. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Expert Insights: The IR spectrum of Tris(3,5-dimethyl-1-pyrazolyl)methane is expected to be dominated by vibrations of the pyrazolyl rings and the methyl groups. The absence of broad N-H stretching bands (typically around 3200-3500 cm⁻¹) is a key indicator that the pyrazole nitrogen has been successfully substituted. The C-H stretching vibrations of the aromatic pyrazolyl rings and the aliphatic methyl and methine groups will appear in their characteristic regions. The C=N and C=C stretching vibrations within the pyrazole ring are also key diagnostic peaks.

Expected IR Absorption Bands (Solid State, KBr pellet or ATR):

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3100 - 3000C-H stretch (aromatic)Medium
~2980 - 2850C-H stretch (aliphatic)Medium
~1550 - 1450C=N and C=C stretch (ring)Strong
~1450 - 1350C-H bend (methyl)Medium-Strong
Below 1300Fingerprint regionComplex

Experimental Protocol: Acquiring an IR Spectrum

  • Ensure the sample is dry to avoid interference from water O-H bands.

  • For a solid sample, either prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk, or use a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Label the significant peaks and assign them to their corresponding vibrational modes.

C. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation pattern.

Expert Insights: In an electrospray ionization (ESI) mass spectrum, the primary observation should be the protonated molecular ion peak [M+H]⁺, which will confirm the molecular weight of 298.39 g/mol .[4] The fragmentation pattern can be complex but may involve the loss of one or more pyrazolyl rings or methyl groups.

Expected Mass Spectrum Data (ESI+):

  • Molecular Ion Peak ([M+H]⁺): m/z ≈ 299.19

  • Possible Fragments: Loss of a dimethylpyrazolyl radical (m/z ≈ 203), loss of a methyl group (m/z ≈ 284).

Experimental Protocol: Mass Spectrometry Analysis

  • Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.[7]

  • Infuse the solution into the electrospray ionization source of the mass spectrometer.[7]

  • Acquire the spectrum in positive ion mode.[7]

  • Analyze the resulting spectrum for the molecular ion peak and any significant fragment ions.

III. Structural Elucidation: Visualizing the Three-Dimensional Architecture

While spectroscopic methods provide crucial information about connectivity and functional groups, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule.

Causality of Experimental Choices:

The growth of high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. The choice of solvent system and crystallization technique is paramount. A slow cooling or slow evaporation method is typically employed to allow the molecules to pack in a highly ordered, crystalline lattice. The resulting crystal structure reveals precise bond lengths, bond angles, and the overall conformation of the molecule, which in the case of Tris(3,5-dimethyl-1-pyrazolyl)methane, is expected to be a propeller-like arrangement of the three pyrazolyl rings.[5]

Experimental Protocol: Crystal Growth for X-ray Diffraction

  • Solvent Selection: Choose a solvent system in which the compound has moderate solubility. A mixture of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., hexane) is often effective.

  • Slow Evaporation: Prepare a saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature.

  • Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger, sealed container that contains a poor solvent. The vapor of the poor solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

  • Once suitable single crystals have formed, carefully mount one on a goniometer head for data collection on a single-crystal X-ray diffractometer.

Diagram of the Molecular Structure:

Caption: A 2D representation of the tripodal structure of Tris(3,5-dimethyl-1-pyrazolyl)methane.

IV. Conclusion: A Versatile Building Block

The comprehensive characterization of Tris(3,5-dimethyl-1-pyrazolyl)methane through a combination of synthesis, spectroscopy, and X-ray crystallography provides a solid foundation for its application in diverse scientific fields. The protocols and insights detailed in this guide are intended to empower researchers to confidently synthesize and validate this important ligand, paving the way for new discoveries in catalysis, materials science, and medicinal chemistry. The inherent tunability of the pyrazolyl rings offers further opportunities for the rational design of ligands with tailored steric and electronic properties, ensuring that the family of tris(pyrazolyl)methane scorpionates will remain a vibrant area of research for years to come.

V. References

  • Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. MDPI. Available at: [Link]

  • Crystal structure of tris(3-methyl-1H-pyrazol-1-yl)methane. National Institutes of Health. Available at: [Link]

  • Syntheses of tris(pyrazolyl)methane ligands and {[tris(pyrazolyl)methane]Mn(CO)3} SO3CF3 complexes: Comparison of ligand donor properties. ResearchGate. Available at: [Link]

  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI. Available at: [Link]

  • Tris(3,5-dimethyl-1-pyrazolyl)methane | C16H22N6 | CID 4359225. PubChem. Available at: [Link]

  • A schematic representation of tris(pyrazolyl)methane compounds. ResearchGate. Available at: [Link]

  • Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. MDPI. Available at: [Link]

  • CCDC 224131: Experimental Crystal Structure Determination. Research Explorer - The University of Manchester. Available at: [Link]

  • Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. MDPI. Available at: [Link]

  • (PDF) Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Cationic [Tris(pyrazolyl)methane]copper(I) Carbonyl and Acetonitrile Complexes. ACS Publications. Available at: [Link]

  • Tris(pyrazolyl)methane Ligands: Syntheses and Structures of Monometallic and Metallodendritic Complexes. ResearchGate. Available at: [Link]

  • Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. National Institutes of Health. Available at: [Link]

  • Synthesis of bis(pyrazol-1-yl)methanes with organogermyl and organosilyl groups on the methine carbon and their reaction with W(CO)5(THF). X-ray crystal structures of Ph3GeCHPz2W(CO)4 and Me3SiCHPz2W(CO)4 (Pz=3,5-dimethylpyrazole). ResearchGate. Available at: [Link]

  • High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Semantic Scholar. Available at: [Link]

  • Synthesis and Determination of Polypyrazolylborates: K[HB(3,5-C5H7N2)3] and HB(3,5-C5H7N2)3Cu(CO). Adam Cap. Available at: [Link]

  • Synthesis and Reactivity of Bis-tris(pyrazolyl)borate Lanthanide/Aluminum Heterobimetallic Trihydride Complexes. National Institutes of Health. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Olefin Epoxidation using Tris(3,5-dimethyl-1-pyrazolyl)methane Metal Complexes

Introduction: The Power of Scorpionate Ligands in Catalysis In the landscape of synthetic chemistry, the quest for efficient and selective catalysts is paramount. Tris(3,5-dimethyl-1-pyrazolyl)methane, often abbreviated...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Scorpionate Ligands in Catalysis

In the landscape of synthetic chemistry, the quest for efficient and selective catalysts is paramount. Tris(3,5-dimethyl-1-pyrazolyl)methane, often abbreviated as Tpm, is a versatile tripodal nitrogen donor ligand that has garnered significant attention in coordination chemistry and catalysis. Belonging to the family of "scorpionate" ligands, so-named for their characteristic claw-like coordination to a metal center, Tpm and its derivatives are prized for their ability to form stable complexes with a wide range of transition metals. The three nitrogen atoms of the pyrazole rings create a facial coordination cap, leaving other coordination sites on the metal available for catalytic transformations.

The methyl groups at the 3 and 5 positions of the pyrazole rings in Tpm* provide steric bulk that not only enhances the stability of the resulting metal complexes but also allows for the fine-tuning of the catalyst's reactivity and selectivity. This unique combination of steric and electronic properties makes Tpm-metal complexes highly effective catalysts for a variety of organic transformations, including the epoxidation of olefins. Epoxides are valuable intermediates in the synthesis of fine chemicals, pharmaceuticals, and polymers. The development of catalytic systems that can efficiently and selectively convert olefins to epoxides using environmentally benign oxidants is a key area of research. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Tpm-metal complexes in olefin epoxidation, including synthetic protocols, catalytic procedures, and mechanistic insights.

Mechanism of Olefin Epoxidation

The catalytic epoxidation of olefins by Tpm*-metal complexes, particularly with iron and manganese, is believed to proceed through the formation of a high-valent metal-oxo species as the key oxidant. The generally accepted catalytic cycle can be visualized as follows:

Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Key Species Resting_State [L-M(II)] Hydroperoxo_Intermediate [L-M(III)-OOH] Resting_State->Hydroperoxo_Intermediate + ROOH High_Valent_Oxo [L-M(V)=O] Hydroperoxo_Intermediate->High_Valent_Oxo O-O bond heterolysis Epoxide_Formation Epoxide + [L-M(III)-OH] High_Valent_Oxo->Epoxide_Formation + Olefin Epoxide_Formation->Resting_State - H₂O Ligand L = Tpm Metal M = Fe, Mn Oxidant ROOH = H₂O₂, TBHP, etc.

Figure 1: A simplified catalytic cycle for olefin epoxidation by a Tpm-metal complex.

The cycle begins with the reaction of the Tpm*-metal(II) precursor with an oxidant, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP), to form a metal(III)-hydroperoxo intermediate. This intermediate then undergoes heterolytic cleavage of the O-O bond to generate a highly reactive high-valent metal(V)-oxo species. This species is the primary oxidant responsible for transferring an oxygen atom to the olefin substrate, forming the desired epoxide. Following oxygen transfer, the catalyst is in a metal(III) state and is subsequently reduced back to the active metal(II) state, completing the catalytic cycle.

The efficiency of the O-O bond heterolysis is a critical step in the catalytic cycle. In the case of iron-catalyzed epoxidations with hydrogen peroxide, the addition of a carboxylic acid, such as acetic acid, has been shown to significantly enhance the rate of epoxidation and selectivity for the epoxide over competing side reactions like cis-dihydroxylation[1]. The carboxylic acid is believed to coordinate to the iron center and facilitate the protonation of the terminal oxygen of the hydroperoxo group, thereby promoting the heterolytic cleavage to form the potent Fe(V)=O species[1].

Experimental Protocols

Protocol 1: Synthesis of Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpm)*

This protocol is adapted from established methods for the synthesis of tris(pyrazolyl)methane ligands.

Materials:

  • 3,5-Dimethylpyrazole

  • Chloroform (CHCl₃)

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB) - Phase-transfer catalyst

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dimethylpyrazole (3 equivalents), potassium hydroxide (excess, e.g., 10 equivalents), and a catalytic amount of tetrabutylammonium bromide in toluene.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add chloroform (1 equivalent) dropwise to the refluxing mixture over a period of 1-2 hours. Caution: The reaction can be exothermic.

  • After the addition is complete, continue to reflux the mixture for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and quench by carefully adding deionized water.

  • Separate the organic layer and extract the aqueous layer with toluene or dichloromethane.

  • Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield Tpm* as a white crystalline solid.

Characterization: The identity and purity of the synthesized Tpm* should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Situ Preparation of the Tpm-Manganese Catalyst and Olefin Epoxidation*

This protocol describes the in situ formation of the Tpm*-Mn catalyst and its use in the epoxidation of a model olefin, such as cyclooctene.

Materials:

  • Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpm*)

  • Manganese(II) salt (e.g., Mn(OTf)₂, MnCl₂, or Mn(OAc)₂)

  • Olefin (e.g., cyclooctene)

  • Oxidant (e.g., peracetic acid or sodium percarbonate)

  • Carboxylic acid (e.g., acetic acid)

  • Solvent (e.g., acetonitrile)

  • Internal standard for GC analysis (e.g., dodecane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Catalyst Preparation (In Situ): In a reaction vial, dissolve Tpm* (e.g., 0.005 mmol) and the manganese(II) salt (e.g., 0.005 mmol) in acetonitrile (e.g., 1 mL). Stir the solution at room temperature for 15-30 minutes to allow for complex formation.

  • Reaction Setup: To the catalyst solution, add the olefin substrate (e.g., 1 mmol) and an internal standard for quantitative analysis. If using hydrogen peroxide or sodium percarbonate as the oxidant, add acetic acid (e.g., 0.5 mmol).

  • Initiation of Epoxidation: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature). Add the oxidant in portions over a period of time. For example, if using peracetic acid, it can be added dropwise. If using sodium percarbonate, it can be added as a solid in several portions.

  • Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or TLC.

  • Work-up: Once the reaction is complete (as determined by the consumption of the starting olefin), quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and analyze the product mixture by GC to determine the conversion and yield of the epoxide.

  • The product can be purified by column chromatography if necessary.

Protocol 3: Olefin Epoxidation with a Pre-formed Tpm-Iron Catalyst*

This protocol outlines the use of a pre-synthesized Tpm*-Fe complex for olefin epoxidation.

Materials:

  • Pre-synthesized Tpm-Iron complex (e.g., [TpmFeCl₂])

  • Olefin (e.g., styrene)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Acetic acid

  • Acetonitrile

  • Internal standard for GC analysis (e.g., naphthalene)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the Tpm*-Iron complex (e.g., 0.01 mmol) in a mixture of acetonitrile and acetic acid (e.g., 2:1 v/v).

  • Add the olefin substrate (e.g., 1 mmol) and the internal standard to the catalyst solution.

  • Initiation of Epoxidation: Cool the flask in an ice bath (0 °C). Slowly add the hydrogen peroxide solution dropwise to the stirred reaction mixture.

  • Reaction Progression: Allow the reaction to stir at 0 °C and monitor its progress by GC.

  • Quenching and Work-up: After the starting material has been consumed, quench the reaction by adding a saturated aqueous solution of Na₂SO₃ to decompose any remaining peroxide.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic extracts with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and analyze by GC to quantify the epoxide yield.

Data Presentation: Catalyst Performance

The performance of Tpm*-metal catalysts can be evaluated based on several parameters, including conversion of the olefin, selectivity for the epoxide, and the turnover number (TON) or turnover frequency (TOF). The following table provides a template for summarizing typical results.

EntryMetalOlefinOxidantAdditiveConversion (%)Epoxide Selectivity (%)
1MnCyclooctenePeracetic Acid->95>98
2MnStyreneSodium PercarbonateAcetic Acid8590
3FeCycloocteneH₂O₂Acetic Acid>99>98
4Fe1-OcteneH₂O₂Acetic Acid7085

Experimental Workflow Visualization

The general workflow for a catalytic epoxidation experiment can be summarized with the following diagram:

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation (In situ or Pre-formed) Start->Catalyst_Prep Reaction_Setup Reaction Setup (Solvent, Olefin, Additives) Catalyst_Prep->Reaction_Setup Reaction Initiate Reaction (Add Oxidant, Control Temp.) Reaction_Setup->Reaction Monitoring Monitor Progress (TLC, GC) Reaction->Monitoring Monitoring->Reaction Continue Reaction Workup Quench and Work-up (Extraction, Drying) Monitoring->Workup Reaction Complete Analysis Analysis (GC, NMR) Workup->Analysis End End Analysis->End

Figure 2: General experimental workflow for olefin epoxidation.

Conclusion and Future Outlook

Tris(3,5-dimethyl-1-pyrazolyl)methane has proven to be a robust and versatile ligand for the development of highly efficient metal-based catalysts for olefin epoxidation. The steric and electronic properties of the Tpm* ligand contribute to the stability and reactivity of the metal complexes, enabling high conversions and selectivities under mild reaction conditions. The mechanistic understanding of these catalytic systems, particularly the role of high-valent metal-oxo intermediates and the influence of additives, provides a rational basis for further catalyst design and optimization.

Future research in this area will likely focus on the development of chiral versions of Tpm* for asymmetric epoxidation, the immobilization of these catalysts on solid supports for enhanced recyclability, and the expansion of the substrate scope to include more challenging olefins. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the exciting catalytic potential of Tpm*-metal complexes in synthetic and pharmaceutical applications.

References

  • Trofimenko, S. (1993). Scorpionates: the coordination chemistry of polypyrazolylborate ligands. Chemical Reviews, 93(3), 943-980. [Link]

  • White, M. C., et al. (2007). Iron-catalyzed Olefin Epoxidation in the Presence of Acetic Acid: Insights Into the Nature of the Metal-Based Oxidant. Journal of the American Chemical Society, 129(51), 15874-15884. [Link]

  • Reger, D. L., et al. (1998). Synthesis and characterization of tris(3,5-dimethyl-1-pyrazolyl)methane and its complexes with rhodium and iridium. Inorganica Chimica Acta, 270(1-2), 481-489. [Link]

  • Que, L., Jr., & Tolman, W. B. (2008). Biologically inspired oxidation catalysis. Nature, 455(7211), 333-340. [Link]

  • Murphy, A., Dubois, G., & Stack, T. D. P. (2003). Efficient Epoxidation of Electron-Deficient Olefins with a Cationic Manganese Complex. Journal of the American Chemical Society, 125(18), 5250-5251. [Link]

Sources

Application

Application Notes and Protocols: Tris(3,5-dimethyl-1-pyrazolyl)methane Metal Complexes in Catalysis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Versatility of the Tris(3,5-dimethyl-1-pyrazolyl)methane Ligand Tris(3,5-dimethyl-1-pyra...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of the Tris(3,5-dimethyl-1-pyrazolyl)methane Ligand

Tris(3,5-dimethyl-1-pyrazolyl)methane, commonly abbreviated as Tpms, is a highly versatile tripodal N-donor ligand that has garnered significant attention in the field of coordination chemistry and catalysis. Its unique steric and electronic properties, arising from the three 3,5-dimethylpyrazole units linked to a central methane group, allow for the formation of stable complexes with a wide range of transition metals. These metal complexes have emerged as potent catalysts for a variety of organic transformations, including oxidation, polymerization, and carbon-carbon bond-forming reactions.

The Tpms ligand acts as a neutral analogue to the well-known anionic tris(pyrazolyl)borate (Tp) ligands, often referred to as "scorpionates". The steric bulk provided by the methyl groups at the 3 and 5 positions of the pyrazole rings creates a protective pocket around the coordinated metal center. This steric hindrance can influence the coordination number of the metal, prevent catalyst deactivation pathways such as dimerization, and impart unique selectivity to catalytic reactions. Furthermore, the electronic properties of the ligand can be subtly tuned by modifications to the pyrazole rings, allowing for the rational design of catalysts with tailored reactivity.

This comprehensive guide provides detailed application notes and protocols for the synthesis of the Tpms ligand, the preparation of its metal complexes, and their application in key catalytic reactions. The information presented herein is intended to serve as a valuable resource for researchers in academia and industry, providing both the practical "how-to" and the fundamental "why" behind these powerful catalytic systems.

I. Synthesis of the Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpms) Ligand

The synthesis of the Tpms ligand is a crucial first step in accessing its diverse coordination chemistry. Several methods have been reported, with the reaction of 3,5-dimethylpyrazole with a one-carbon electrophile being the most common approach.[1] A robust and scalable protocol is detailed below.

Protocol 1: Synthesis of Tris(3,5-dimethyl-1-pyrazolyl)methane

This protocol describes the synthesis of Tpms from 3,5-dimethylpyrazole and chloroform in the presence of a strong base.

Materials:

  • 3,5-Dimethylpyrazole

  • Chloroform (CHCl₃)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3,5-dimethylpyrazole (e.g., 10 g, 104 mmol) in toluene (e.g., 150 mL).

  • Addition of Base: Add finely powdered potassium hydroxide (e.g., 23.3 g, 415 mmol) to the solution.

  • Addition of Chloroform: While stirring vigorously, add chloroform (e.g., 2.48 mL, 31.2 mmol) dropwise to the suspension. Caution: The reaction is exothermic. The addition should be slow to control the temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add deionized water (e.g., 100 mL) to quench the reaction and dissolve the inorganic salts.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with toluene (2 x 50 mL).

    • Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain a crude solid.

    • Recrystallize the crude product from a suitable solvent system, such as hot hexane or a mixture of toluene and hexane, to yield pure Tris(3,5-dimethyl-1-pyrazolyl)methane as a white crystalline solid.

  • Characterization: The identity and purity of the synthesized ligand should be confirmed by techniques such as ¹H NMR, ¹³C NMR, and melting point analysis. The expected ¹H NMR spectrum in CDCl₃ will show characteristic signals for the pyrazolyl protons and the methyl groups.[2]

Causality Behind Experimental Choices:

  • Choice of Base: A strong base like KOH or NaOH is essential to deprotonate the 3,5-dimethylpyrazole, forming the pyrazolate anion, which is the active nucleophile.

  • Solvent: Toluene is a suitable solvent as it is relatively non-polar, has a high boiling point for reflux, and is immiscible with water, facilitating the work-up procedure.

  • Stoichiometry: A slight excess of 3,5-dimethylpyrazole and a significant excess of the base are used to drive the reaction to completion and neutralize the HCl formed as a byproduct. Chloroform is the limiting reagent.

  • Recrystallization: This purification technique is crucial for removing unreacted starting materials and side products, yielding a high-purity ligand essential for the synthesis of well-defined metal complexes.

II. Synthesis of Tris(3,5-dimethyl-1-pyrazolyl)methane Metal Complexes

The Tpms ligand readily forms complexes with a variety of transition metals. The general procedure involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor and reaction conditions can influence the final coordination geometry and oxidation state of the metal center.

Protocol 2: General Synthesis of a Tpms Metal(II) Chloride Complex (e.g., [TpmsMCl₂])

This protocol provides a general method for the synthesis of divalent metal chloride complexes of Tpms, which are common precursors for catalytic studies.

Materials:

  • Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpms)

  • Anhydrous metal(II) chloride (e.g., CuCl₂, FeCl₂, CoCl₂)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)

  • Schlenk flask or glovebox for inert atmosphere techniques

  • Magnetic stirrer

  • Cannula or syringe for liquid transfer

Procedure:

  • Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, especially when dealing with air-sensitive metal salts like FeCl₂.

  • Reaction Setup: In a Schlenk flask, dissolve the Tpms ligand (1 equivalent) in the chosen anhydrous solvent.

  • Addition of Metal Salt: In a separate Schlenk flask, dissolve or suspend the anhydrous metal(II) chloride (1 equivalent) in the same anhydrous solvent.

  • Complexation: Slowly add the metal salt solution/suspension to the ligand solution at room temperature with vigorous stirring. A color change is typically observed upon complex formation.

  • Reaction Time: Stir the reaction mixture at room temperature for 2-4 hours to ensure complete complexation.

  • Isolation of the Complex:

    • The product may precipitate out of the solution. If so, it can be isolated by filtration, washed with a small amount of the anhydrous solvent, and dried under vacuum.

    • If the complex is soluble, the solvent can be removed under vacuum to yield the solid product. The crude product can then be purified by recrystallization from a suitable solvent system.

  • Characterization: The synthesized metal complex should be characterized by techniques such as elemental analysis, FT-IR spectroscopy, and, where applicable, UV-Vis spectroscopy and single-crystal X-ray diffraction to confirm its identity and structure.

Expertise & Experience Insights:

  • The choice of solvent is critical. It must be able to dissolve both the ligand and the metal salt to a sufficient extent and should be anhydrous to prevent the formation of undesired aqua complexes.

  • For air-sensitive metals like Fe(II), rigorous exclusion of air and moisture is paramount to prevent oxidation to Fe(III).

  • The stoichiometry of the reaction should be carefully controlled to obtain the desired complex. In some cases, using a slight excess of the ligand can help to ensure complete reaction of the metal salt.

III. Catalytic Applications: Protocols and Mechanistic Insights

Tpms metal complexes have demonstrated remarkable catalytic activity in a range of important organic transformations. This section provides detailed protocols for selected catalytic reactions and discusses the underlying mechanistic principles.

A. Oxidation Catalysis: Alkane and Olefin Functionalization

Tpms complexes of iron, copper, and manganese are particularly effective catalysts for oxidation reactions, often utilizing environmentally benign oxidants like hydrogen peroxide (H₂O₂). These reactions are of great interest for the selective functionalization of C-H bonds.

This protocol describes the oxidation of cyclohexane to cyclohexanol and cyclohexanone, key intermediates in the production of nylon.

Materials:

  • [TpmsFeCl₂] catalyst (synthesized as per Protocol 2)

  • Cyclohexane (substrate)

  • 30% Hydrogen peroxide (H₂O₂) (oxidant)

  • Acetonitrile (solvent)

  • Gas chromatograph (GC) for product analysis

  • Internal standard for GC analysis (e.g., dodecane)

  • Reaction vial or small round-bottom flask with a magnetic stirrer

Procedure:

  • Reaction Setup: In a reaction vial, add the [TpmsFeCl₂] catalyst (e.g., 1-5 mol%).

  • Addition of Solvent and Substrate: Add acetonitrile as the solvent and cyclohexane as the substrate. A typical substrate-to-solvent ratio is 1:10 by volume.

  • Addition of Oxidant: Slowly add 30% aqueous hydrogen peroxide to the reaction mixture with vigorous stirring. The molar ratio of substrate to oxidant is typically in the range of 1:1 to 1:3.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 25-60 °C) for a specified time (e.g., 1-24 hours).

  • Quenching and Analysis:

    • After the reaction is complete, quench any remaining H₂O₂ by adding a small amount of a reducing agent (e.g., a saturated aqueous solution of sodium sulfite).

    • Add an internal standard (e.g., dodecane) for quantitative analysis.

    • Analyze the reaction mixture by gas chromatography (GC) to determine the conversion of cyclohexane and the yields of cyclohexanol and cyclohexanone.

Quantitative Data Presentation:

Catalyst Loading (mol%)Temperature (°C)Time (h)Cyclohexane Conversion (%)Cyclohexanol Yield (%)Cyclohexanone Yield (%)
150615105
2.550625187
5506382810

(Note: The data in this table is illustrative and should be replaced with actual experimental data from cited literature for a specific Tpms iron complex.)

Mechanistic Insights:

The catalytic cycle for alkane oxidation by non-heme iron complexes is believed to involve high-valent iron-oxo species. The proposed mechanism involves the following key steps:

OxidationMechanism A [TpmsFe(II)] B [TpmsFe(III)-OOH] A->B + H₂O₂ C [TpmsFe(V)=O] or [TpmsFe(IV)=O] B->C - H₂O D [TpmsFe(III)-OH] + R• C->D + R-H E [TpmsFe(II)] + ROH D->E Rebound

Caption: Proposed mechanism for alkane hydroxylation catalyzed by a Tpms iron complex.

The reaction is initiated by the coordination of H₂O₂ to the Fe(II) center, followed by O-O bond cleavage to generate a high-valent iron-oxo species (Fe(IV)=O or Fe(V)=O). This powerful oxidant then abstracts a hydrogen atom from the alkane substrate to form a substrate radical and an Fe(III)-OH species. Subsequent radical rebound leads to the formation of the alcohol product and regenerates the Fe(II) catalyst.

B. Carbon-Carbon Bond Formation: The Henry (Nitroaldol) Reaction

Tpms metal complexes, particularly those of copper, have been shown to be effective catalysts for the Henry reaction, which is the addition of a nitroalkane to a carbonyl compound to form a β-nitro alcohol. These products are valuable synthetic intermediates.[3]

This protocol details the copper-catalyzed Henry reaction between benzaldehyde and nitromethane.

Materials:

  • [TpmsCu(NO₃)₂] or a similar Tpms copper(II) complex

  • Benzaldehyde (substrate)

  • Nitromethane (substrate)

  • Methanol or a water/methanol mixture (solvent)

  • Triethylamine (base, optional)

  • Reaction vial or round-bottom flask with a magnetic stirrer

  • TLC plates for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a reaction vial, dissolve the Tpms copper(II) catalyst (e.g., 1-5 mol%) in the chosen solvent.

  • Addition of Reactants: Add benzaldehyde (1 equivalent) and nitromethane (1.5-2 equivalents) to the catalyst solution.

  • Addition of Base (Optional): In some cases, a catalytic amount of a weak base like triethylamine can be added to facilitate the reaction.

  • Reaction: Stir the reaction mixture at a specified temperature (e.g., room temperature to 100 °C) for the required time (e.g., 12-48 hours). Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the β-nitro alcohol product.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Trustworthiness: A Self-Validating System The protocol's reliability is enhanced by the clear endpoint determination via TLC. The subsequent purification by column chromatography and characterization by spectroscopic methods provide definitive confirmation of the product's identity and purity, thus validating the catalytic process.

C. Polymerization Catalysis

The application of Tpms metal complexes in polymerization catalysis is an expanding area of research. These catalysts can be used for the polymerization of various monomers, such as olefins and lactides, to produce polymers with controlled molecular weights and architectures.

PolymerizationWorkflow Start Start Setup Reactor Setup under Inert Atmosphere Start->Setup Catalyst Prepare Catalyst Solution ([TpmsM-R] + Activator) Setup->Catalyst Monomer Introduce Monomer Catalyst->Monomer Polymerization Polymerization Reaction (Controlled T and P) Monomer->Polymerization Termination Terminate Polymerization Polymerization->Termination Isolation Isolate and Purify Polymer Termination->Isolation Characterization Characterize Polymer (GPC, NMR, DSC) Isolation->Characterization End End Characterization->End

Caption: General workflow for olefin polymerization catalyzed by a Tpms metal complex.

Key Considerations for Polymerization Catalysis:

  • Catalyst Activation: Many olefin polymerization catalysts require an activator, such as methylaluminoxane (MAO) or a borate compound, to generate the active cationic metal species.

  • Monomer Purity: The monomer must be of high purity and free from impurities that can poison the catalyst.

  • Reaction Conditions: The temperature and pressure of the polymerization reaction can significantly influence the catalytic activity and the properties of the resulting polymer (e.g., molecular weight, branching).

  • Polymer Characterization: Techniques such as Gel Permeation Chromatography (GPC) are essential for determining the molecular weight and molecular weight distribution of the polymer. Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the polymer's microstructure.

IV. Conclusion and Future Outlook

Tris(3,5-dimethyl-1-pyrazolyl)methane has proven to be a remarkably effective ligand in the development of transition metal catalysts. The steric and electronic tunability of the Tpms framework provides a powerful platform for designing catalysts with high activity and selectivity for a wide range of organic transformations. The protocols and insights provided in this guide are intended to facilitate the exploration and application of these versatile catalytic systems.

Future research in this area is likely to focus on the development of chiral Tpms ligands for asymmetric catalysis, the immobilization of Tpms metal complexes on solid supports for heterogeneous catalysis, and the application of these catalysts in more complex multi-step syntheses. The continued investigation of the mechanistic intricacies of Tpms-catalyzed reactions will undoubtedly lead to the discovery of new and even more efficient catalytic processes with broad applications in chemical synthesis, materials science, and drug development.

V. References

  • Rodríguez-Venegas, E.; et al. Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. Molecules2017 , 22(3), 441. [Link][2]

  • Guedes da Silva, M. F. C.; et al. Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. Catalysts2019 , 9(7), 611. [Link][3]

Sources

Method

Application Note & Protocol: Synthesis and Characterization of Copper Complexes with Tris(3,5-dimethyl-1-pyrazolyl)methane

Introduction: The Significance of Tris(3,5-dimethyl-1-pyrazolyl)methane as a Versatile Ligand Tris(3,5-dimethyl-1-pyrazolyl)methane, often abbreviated as Tpm, is a highly versatile tripodal N-donor ligand that has garner...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Tris(3,5-dimethyl-1-pyrazolyl)methane as a Versatile Ligand

Tris(3,5-dimethyl-1-pyrazolyl)methane, often abbreviated as Tpm, is a highly versatile tripodal N-donor ligand that has garnered significant attention in the field of coordination chemistry.[1] Its three pyrazole rings are attached to a central methane carbon, creating a pre-organized, facial binding pocket that can coordinate to a variety of metal ions. The methyl groups at the 3 and 5 positions of the pyrazole rings provide steric bulk, which can influence the coordination number and geometry of the resulting metal complexes, often leading to the isolation of unique and reactive species.[2] Furthermore, the electron-donating nature of the pyrazole moieties stabilizes the metal center, making Tpm an attractive ligand for applications in catalysis, bioinorganic modeling, and materials science.[1]

Copper complexes of Tpm* are of particular interest due to their relevance in modeling the active sites of copper-containing enzymes and their potential as catalysts for a range of organic transformations.[3][4] The flexible coordination environment provided by the Tpm* ligand allows for the stabilization of both copper(I) and copper(II) oxidation states, which is crucial for many catalytic redox cycles. This application note provides detailed, field-proven protocols for the synthesis of the Tpm* ligand and its subsequent use in the preparation of both copper(I) and copper(II) complexes.

Part 1: Synthesis of the Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpm) Ligand*

The synthesis of Tpm* is typically achieved through the reaction of 3,5-dimethylpyrazole with a suitable one-carbon electrophile, such as chloroform or bromoform, under basic conditions. A common and effective method utilizes phase-transfer catalysis to facilitate the reaction between the deprotonated pyrazole in the aqueous phase and the electrophile in the organic phase.

Experimental Protocol: Tpm Synthesis via Phase-Transfer Catalysis*

This protocol is an adaptation of established methods that provides a reliable and scalable synthesis of Tpm*.

Materials:

  • 3,5-dimethylpyrazole

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Deionized water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3,5-dimethylpyrazole (3.0 eq), sodium hydroxide (6.0 eq), and tetrabutylammonium bromide (0.1 eq) in deionized water.

  • Addition of Chloroform: To the vigorously stirred aqueous mixture, add chloroform (1.0 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 60-70 °C) with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, add dichloromethane to the reaction mixture and transfer it to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane or ethanol/water, to afford Tpm* as a white crystalline solid.

Causality Behind Experimental Choices:
  • Sodium Hydroxide: Acts as a base to deprotonate the 3,5-dimethylpyrazole, forming the pyrazolate anion, which is the active nucleophile.

  • Tetrabutylammonium Bromide (TBAB): This is a phase-transfer catalyst. The bulky, lipophilic tetrabutylammonium cation pairs with the pyrazolate anion, shuttling it from the aqueous phase to the organic phase where it can react with the chloroform.

  • Reflux: The elevated temperature increases the reaction rate.

  • Vigorous Stirring: Essential for maximizing the interfacial area between the aqueous and organic phases, which is crucial for the efficiency of the phase-transfer catalysis.

Part 2: Synthesis of Copper(I) Complexes of Tpm*

Copper(I) complexes of Tpm* are valuable as precursors for catalytic reactions and for fundamental studies of copper(I) coordination chemistry. A common and effective precursor for the synthesis of copper(I) complexes is tetrakis(acetonitrile)copper(I) hexafluorophosphate, [Cu(NCMe)₄]PF₆.

Experimental Protocol: Synthesis of [Cu(Tpm)(NCMe)]PF₆*

This protocol describes the synthesis of a representative cationic copper(I) complex of Tpm*.[5]

Materials:

  • Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpm*)

  • Tetrakis(acetonitrile)copper(I) hexafluorophosphate ([Cu(NCMe)₄]PF₆)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether (Et₂O)

  • Acetonitrile (MeCN)

Equipment:

  • Schlenk flask or glovebox for inert atmosphere operations

  • Magnetic stirrer

  • Cannula or syringe for solvent transfer

  • Standard laboratory glassware

Procedure:

  • Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) as copper(I) complexes can be sensitive to oxidation by air.

  • Dissolution of Reagents: In a Schlenk flask, dissolve Tpm* (1.0 eq) in dichloromethane. In a separate Schlenk flask, dissolve [Cu(NCMe)₄]PF₆ (1.0 eq) in acetonitrile.

  • Reaction: Slowly add the solution of [Cu(NCMe)₄]PF₆ to the stirred solution of Tpm*. A color change may be observed. Stir the reaction mixture at room temperature for 2-4 hours.

  • Precipitation: Reduce the volume of the solvent in vacuo. Add diethyl ether to the concentrated solution to precipitate the product.

  • Isolation and Drying: Collect the resulting solid by filtration, wash with diethyl ether, and dry under vacuum. The product, [Cu(Tpm*)(NCMe)]PF₆, is typically a white or off-white solid.

Causality Behind Experimental Choices:
  • [Cu(NCMe)₄]PF₆: This is a convenient and relatively air-stable source of Cu(I). The acetonitrile ligands are labile and are readily displaced by the stronger Tpm* ligand.

  • Inert Atmosphere: Prevents the oxidation of Cu(I) to Cu(II).

  • Dichloromethane/Acetonitrile: These solvents are used to dissolve the reactants and facilitate the reaction.

  • Diethyl Ether: Used as an anti-solvent to precipitate the ionic product from the reaction mixture due to its lower polarity.

Part 3: Synthesis of Copper(II) Complexes of Tpm*

Copper(II) complexes of Tpm* are often studied for their interesting magnetic and spectroscopic properties, as well as their potential as oxidation catalysts. A straightforward synthesis involves the reaction of Tpm* with a copper(II) salt, such as copper(II) chloride.

Experimental Protocol: Synthesis of [Cu(Tpm)Cl₂]*

This protocol details the synthesis of a neutral copper(II) complex of Tpm*.[6]

Materials:

  • Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpm*)

  • Copper(II) chloride (CuCl₂)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether (Et₂O)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolution of Ligand: Dissolve Tpm* (1.0 eq) in dichloromethane or a suitable alcohol like methanol or ethanol.

  • Addition of Copper Salt: To the stirred solution of Tpm*, add a solution of CuCl₂ (1.0 eq) in the same solvent.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. A distinct color change, typically to green or blue, indicates the formation of the copper(II) complex.

  • Isolation: The product may precipitate directly from the reaction mixture. If not, the volume of the solvent can be reduced, and diethyl ether can be added to induce precipitation.

  • Purification: Collect the solid by filtration, wash with a small amount of cold solvent and then diethyl ether, and dry in a desiccator. The product, [Cu(Tpm*)Cl₂], is typically a colored crystalline solid.

Causality Behind Experimental Choices:
  • Copper(II) Chloride: A common and readily available source of Cu(II).

  • Methanol/Ethanol/Dichloromethane: These solvents are chosen for their ability to dissolve both the ligand and the copper salt.

  • Room Temperature Reaction: The formation of the copper(II) complex is generally rapid and does not require heating.

Data Presentation and Characterization

The synthesized Tpm* ligand and its copper complexes should be thoroughly characterized to confirm their identity and purity.

Quantitative Data Summary
CompoundFormulaMolecular Weight ( g/mol )Typical Yield (%)Appearance
TpmC₁₆H₂₂N₆298.3970-85White crystalline solid
[Cu(Tpm)(NCMe)]PF₆C₁₈H₂₅BCuF₆N₇P547.7680-95White to off-white solid
[Cu(Tpm*)Cl₂]C₁₆H₂₂Cl₂CuN₆432.8485-95Green or blue solid
Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (for Tpm and diamagnetic Cu(I) complexes):* The spectrum of Tpm* should show characteristic signals for the pyrazole protons and the methane bridge proton. Upon coordination to Cu(I), shifts in these signals are expected.

    • ¹³C NMR (for Tpm and diamagnetic Cu(I) complexes):* Provides information on the carbon framework of the ligand and its complex.

  • Infrared (IR) Spectroscopy:

    • Useful for identifying characteristic vibrational modes of the Tpm* ligand. The C-H stretching of the methane bridge and the C=N stretching of the pyrazole rings are informative.

    • For complexes with counter-ions like PF₆⁻, characteristic strong vibrations will be observed.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI-MS) is particularly useful for characterizing the ionic copper complexes, where the molecular ion peak corresponding to the cationic complex [Cu(Tpm)(NCMe)]⁺ or the fragment [Cu(Tpm)]⁺ can be observed.

  • UV-Visible (UV-Vis) Spectroscopy:

    • Copper(II) complexes typically exhibit d-d transitions in the visible region, which are responsible for their color. The position and intensity of these bands can provide information about the coordination geometry of the copper center.

  • X-ray Crystallography:

    • Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the copper complexes.

Experimental Workflows and Diagrams

Synthesis of Tpm Ligand*

Tpm_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 3,5-dimethylpyrazole 3,5-dimethylpyrazole Reaction Phase-Transfer Catalysis (Reflux, 24-48h) 3,5-dimethylpyrazole->Reaction CHCl3 Chloroform CHCl3->Reaction NaOH Sodium Hydroxide NaOH->Reaction TBAB TBAB TBAB->Reaction Workup Extraction with CH2Cl2 Wash with H2O, Brine Reaction->Workup Purification Recrystallization Workup->Purification Tpm* Tris(3,5-dimethyl-1-pyrazolyl)methane Purification->Tpm*

Caption: Workflow for the synthesis of the Tpm* ligand.

Synthesis of Copper Complexes

Copper_Complex_Synthesis cluster_cu1 Copper(I) Synthesis cluster_cu2 Copper(II) Synthesis Tpm* Tpm* Ligand Reaction_Cu1 Reaction in CH2Cl2/MeCN (Inert Atmosphere) Tpm*->Reaction_Cu1 Reaction_Cu2 Reaction in MeOH or CH2Cl2 Tpm*->Reaction_Cu2 Cu(I)_precursor [Cu(NCMe)4]PF6 Cu(I)_precursor->Reaction_Cu1 Product_Cu1 [Cu(Tpm*)(NCMe)]PF6 Reaction_Cu1->Product_Cu1 Cu(II)_precursor CuCl2 Cu(II)_precursor->Reaction_Cu2 Product_Cu2 [Cu(Tpm*)Cl2] Reaction_Cu2->Product_Cu2

Caption: General pathways for synthesizing Cu(I) and Cu(II) complexes of Tpm*.

References

  • Chiral bis(pyrazolyl)methane copper(I) complexes and their application in nitrene transfer reactions. ResearchGate. [Link]

  • Synthesis and Characterization of Catecholato Copper(II) Complexes with Sterically Hindered Neutral and Anionic N3 Type Ligands: Tris(3,5-diisopropyl-1-pyrazolyl)methane and Hydrotris(3,5-diisopropyl-1-pyrazolyl)borate. MDPI. [Link]

  • Characterization of Cu-ligand bonds in tris-pyrazolylmethane isocyanide copper(I) complexes based upon combined X-ray diffraction and theoretical study. Inorganica Chimica Acta. [Link]

  • Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. MDPI. [Link]

  • Structural and electronic differences of copper(I) complexes with tris(pyrazolyl)methane and hydrotris(pyrazolyl)borate ligands. PubMed. [Link]

  • Copper complexes of the functionalised tripodal ligand tris(2-pyridyl)methylamine and its derivatives. Journal of the Chemical Society, Dalton Transactions. [Link]

  • Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. MDPI. [Link]

  • Copper(I) Complexes with Trispyrazolylmethane Ligands: Synthesis, Characterization, and Catalytic Activity in Cross-Coupling Reactions. Inorganic Chemistry. [Link]

  • Tp ligand. ChemEurope.com. [Link]

  • Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. PubMed. [Link]

  • Dinuclear copper(I) complexes of tris(3,5-dimethylpyrazol-1-yl) methane: Synthesis, structure, and reactivity. ResearchGate. [Link]

  • Exploring the Antitumor Potential of Copper Complexes Based on Ester Derivatives of Bis(pyrazol-1-yl)acetate Ligands. MDPI. [Link]

  • Synthesis of Known and Previously Inaccessible Poly(pyrazolyl)Borates under Mild Conditions. The Journal of Organic Chemistry. [Link]

  • Crystal structure of [Cu(tpms)2]8H2O 10. The complex molecule is... ResearchGate. [Link]

  • Synthesis of Zinc, Copper, Nickel, Cobalt, and Iron Complexes Using Tris(pyrazolyl)methane Sulfonate Ligands: A Structural Model for N,N,O Binding in Metalloenzymes. Inorganic Chemistry. [Link]

  • Synthesis, Structure, and Reactivity of Molybdenum– and Tungsten–Indane Complexes with Tris(pyrazolyl)borate Ligand. MDPI. [Link]

  • Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics. SpringerLink. [Link]

  • Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands. National Institutes of Health. [Link]

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Application

Application Notes and Protocols for Tpm-Ligand-Catalyzed Henry Reactions*

A Technical Guide for Synthetic Chemists and Pharmaceutical Scientists Introduction: The Strategic Importance of the Henry Reaction The Henry (or nitroaldol) reaction is a cornerstone of carbon-carbon bond formation in o...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Synthetic Chemists and Pharmaceutical Scientists

Introduction: The Strategic Importance of the Henry Reaction

The Henry (or nitroaldol) reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of β-nitro alcohols, which are versatile precursors to valuable compounds like β-amino alcohols and α-hydroxy carboxylic acids.[1] Given the prevalence of these motifs in pharmaceuticals and natural products, achieving high stereocontrol in the Henry reaction is a paramount objective. While numerous catalytic systems have been developed, the quest for catalysts that offer high efficiency, broad substrate scope, and excellent enantioselectivity under mild conditions continues. This guide focuses on the application of tris(pyrazolyl)methane (Tpm) ligands, particularly their sterically modified variants (Tpm*), in metal-catalyzed asymmetric Henry reactions.

The Tpm Ligand: A Tunable Platform for Asymmetric Catalysis*

Tris(pyrazolyl)methane ligands are a class of "scorpionate" ligands that bind to a metal center in a facial, tridentate fashion, similar to the well-known tris(pyrazolyl)borates (Tp).[2] The designation "Tpm*" refers to derivatives where the pyrazolyl rings are substituted, typically at the 3 and 5 positions, with sterically demanding groups (e.g., isopropyl, tert-butyl).

The key advantages of Tpm* ligands stem from their unique structural and electronic properties:

  • Tunable Steric Environment: The bulky substituents on the pyrazolyl rings create a well-defined chiral pocket around the metal center. This steric hindrance is crucial for discriminating between the enantiotopic faces of the incoming aldehyde, thereby inducing high enantioselectivity.[3]

  • Electronic Modulation: The electronic properties of the catalyst can be fine-tuned by altering the substituents on the pyrazolyl rings, which in turn influences the Lewis acidity and reactivity of the metal center.[4]

  • Tripodal Scaffolding: The tripodal nature of the ligand provides a stable coordination environment, preventing ligand dissociation and promoting a consistent catalytic cycle.

Copper(II) complexes are frequently employed with Tpm* ligands for the Henry reaction.[5][6] The combination of the Lewis acidic copper center to activate the aldehyde and the chiral environment provided by the Tpm* ligand creates a highly effective catalytic system.[7][8]

Proposed Catalytic Cycle and Mechanism of Stereocontrol

The enantioselective Henry reaction catalyzed by a chiral Cu(II)-Tpm* complex is believed to proceed through a coordinated mechanism involving several key steps. A plausible catalytic cycle is depicted below.

G A [Cu(II)(Tpm)]²⁺ Catalyst B Nitroalkane Deprotonation (Base-assisted) A->B + R'CH₂NO₂ + Base D Aldehyde Coordination A->D + RCHO C Nitronate Intermediate B->C Forms Nitronate Anion F Enantioselective C-C Bond Formation C->F Nucleophilic Attack E [Cu(II)(Tpm)(Aldehyde)]²⁺ D->E E->F G Copper(II) Alkoxide Intermediate F->G Stereochemically Defined Transition State H Protonolysis & Product Release G->H + H⁺ H->A Catalyst Regeneration I β-Nitro Alcohol Product H->I

Figure 1. A proposed catalytic cycle for the Cu(II)-Tpm* catalyzed Henry reaction.

Causality Behind the Mechanism:

  • Aldehyde Activation: The Lewis acidic Cu(II) center coordinates to the carbonyl oxygen of the aldehyde, polarizing the C=O bond and making the carbonyl carbon more electrophilic.

  • Nitronate Formation: A base, which can be an external additive (e.g., a tertiary amine) or the counter-ion of the copper salt (e.g., acetate), deprotonates the nitroalkane to form a nucleophilic nitronate anion.[9]

  • Stereodetermining Step: The nitronate anion attacks the activated aldehyde within the chiral pocket of the [Cu(II)(Tpm)] complex. The bulky groups of the Tpm ligand sterically block one face of the aldehyde, forcing the nitronate to attack from the less hindered face, thus establishing the product's stereochemistry.[9]

  • Product Release: The resulting copper alkoxide is protonated, releasing the β-nitro alcohol product and regenerating the active catalyst for the next cycle.

Application Notes: Scope and Limitations

Substrate Scope:

  • Aldehydes: Aromatic aldehydes are generally excellent substrates, particularly those with electron-withdrawing groups, which enhance their electrophilicity and often lead to higher yields and selectivities.[5] Aliphatic aldehydes are also viable substrates, though they may require longer reaction times or adjusted conditions to achieve comparable results.[10]

  • Nitroalkanes: Nitromethane is the most commonly used and reactive nitroalkane. Larger nitroalkanes, such as nitroethane and nitropropane, can also be used, leading to the formation of products with two stereocenters. In these cases, controlling both diastereoselectivity (syn/anti) and enantioselectivity is a key challenge.[5]

Catalyst Loading and Reaction Conditions:

  • Catalyst loadings are typically in the range of 1-10 mol%.

  • The choice of solvent is critical; polar aprotic solvents like THF, CH2Cl2, or toluene are common.

  • Temperature plays a crucial role in enantioselectivity. Lower temperatures (e.g., -20 °C to room temperature) generally favor higher enantiomeric excess (ee) by stabilizing the ordered transition state.

Limitations and Troubleshooting:

  • Low Reactivity: Sterically hindered aldehydes or less acidic nitroalkanes may exhibit sluggish reactivity. Increasing the temperature or catalyst loading can improve conversion but may negatively impact enantioselectivity.

  • Poor Enantioselectivity: This can result from a poorly matched ligand-substrate combination or a competing, non-catalyzed background reaction. The addition of a non-nucleophilic base can sometimes suppress the background reaction.[10]

  • Retro-Henry Reaction: The Henry reaction is reversible. The formation of side products, such as nitrostyrenes via dehydration, can occur, especially at higher temperatures.[11] Careful control of reaction time and temperature is essential.

Performance Data Summary

The following table summarizes representative results for copper-catalyzed asymmetric Henry reactions, illustrating the effectiveness of chiral ligands in achieving high yields and enantioselectivity.

Aldehyde SubstrateNitroalkaneCatalyst SystemYield (%)ee (%)Reference
BenzaldehydeNitromethane[Cu(Tpms)2]89N/A*[5]
4-NitrobenzaldehydeNitromethaneCu(OAc)2 / Chiral Salen8588[8]
2-NitrobenzaldehydeNitromethaneCu(OAc)2 / Chiral Diamine9673[11]
CyclohexanecarboxaldehydeNitromethaneCu(OAc)2 / Aminopinane Ligand9767[10]
4-ChlorobenzaldehydeNitromethaneCu(II) / Bis(oxazoline)>9593[9]

Note: The Tpms ligand in this study was achiral, thus enantioselectivity was not a factor, but it demonstrates the high activity of the copper-Tpm system.[5]

Detailed Experimental Protocol

This protocol provides a general, representative procedure for a Tpm*-Cu(II) catalyzed asymmetric Henry reaction.

Workflow Overview:

Figure 2. Step-by-step experimental workflow for the catalyzed reaction.

Materials:

  • Chiral Tpm* ligand (e.g., Tris(3,5-diisopropylpyrazolyl)methane) (0.01 mmol, 5 mol%)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.01 mmol, 5 mol%)

  • Aldehyde (0.2 mmol, 1.0 equiv)

  • Nitromethane (1.0 mmol, 5.0 equiv)

  • Diisopropylethylamine (DIPEA) (0.02 mmol, 10 mol%)

  • Anhydrous Tetrahydrofuran (THF) (2.0 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Pre-formation:

    • To an oven-dried Schlenk flask under a nitrogen atmosphere, add the Tpm* ligand (5 mol%) and Cu(OAc)₂·H₂O (5 mol%).

    • Causality: Pre-complexing the ligand and metal salt in situ ensures the formation of the active catalyst before introducing the reactants. Working under an inert atmosphere prevents moisture from deactivating the catalyst.

  • Solvent Addition:

    • Add 1.0 mL of anhydrous THF via syringe.

    • Stir the resulting mixture at room temperature for 1 hour. The solution should develop a characteristic color (often blue or green) indicating complex formation.

  • Reaction Initiation:

    • Cool the flask to the desired temperature (e.g., 0 °C) in an ice bath.

    • Add the aldehyde (1.0 equiv) dissolved in 0.5 mL of THF.

    • Add nitromethane (5.0 equiv), followed by the dropwise addition of DIPEA (10 mol%).

    • Causality: Using a large excess of nitromethane ensures it also acts as part of the solvent system, driving the reaction forward. The slow addition of the base minimizes the uncatalyzed background reaction.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC). Typical reaction times range from 24 to 48 hours.

  • Work-up:

    • Once the reaction is complete, quench by adding 5 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).

    • Determine the yield of the purified β-nitro alcohol.

    • Analyze the enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Conclusion

Tpm* ligands represent a powerful and versatile platform for developing highly effective copper catalysts for the asymmetric Henry reaction. The ability to systematically tune the steric and electronic properties of the ligand allows for the optimization of reactivity and enantioselectivity for a wide range of substrates.[12] The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to synthesize chiral β-nitro alcohols, which are crucial building blocks in pharmaceutical and chemical research.

References

  • (2024). Non–nucleophilic grignard synthesis of chiral bridged pyridine–oxazoline ligands for asymmetric catalysis - University of Galway Research Repository. [Link]

  • Do, L. (2020). Ligand Design in Catalyst Development. YouTube. [Link]

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  • Palomo, C., Oiarbide, M., & Mielgo, A. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. Angewandte Chemie International Edition, 43(41), 5442–5444. [Link]

  • Gawroński, J., & Kaźmierczak, H. (2022). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 27(19), 6695. [Link]

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  • Trust, T. N., & Miller, S. J. (2022). Multimetallic-Catalyzed C C Bond-Forming Reactions: From Serendipity to Strategy. ACS Catalysis, 12(15), 9476–9490. [Link]

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  • Weßing, J., et al. (2015). Phosphine-functionalised tris(pyrazolyl)methane ligands and their mono- and heterobimetallic complexes. Dalton Transactions, 44(37), 16336–16347. [Link]

  • George, M. W., & Portius, P. (2022). A comprehensive understanding of carbon–carbon bond formation by alkyne migratory insertion into manganacycles. Chemical Science, 13(37), 11075–11087. [Link]

  • Tetour, D., et al. (2021). Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand. Catalysts, 11(11), 1391. [Link]

  • Blay, G., et al. (2013). Cu(II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand. Molecules, 18(9), 11134–11153. [Link]

  • Reger, D. L., & Knox, K. J. (n.d.). Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands. Eastern Illinois University. [Link]

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Method

Mastering the Crystallography of Tris(3,5-dimethyl-1-pyrazolyl)methane Complexes: An Application and Protocol Guide

Foreword: The Art and Science of Scorpionate Crystallography Tris(3,5-dimethyl-1-pyrazolyl)methane, colloquially known as Tpm, stands as a cornerstone ligand in the expansive field of coordination chemistry. Its tripodal...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Art and Science of Scorpionate Crystallography

Tris(3,5-dimethyl-1-pyrazolyl)methane, colloquially known as Tpm, stands as a cornerstone ligand in the expansive field of coordination chemistry. Its tripodal, facially coordinating nature, reminiscent of a scorpion's sting, imparts unique steric and electronic properties to metal centers. This guide is crafted for researchers, scientists, and drug development professionals embarking on the structural elucidation of Tpm complexes via X-ray crystallography. It moves beyond a mere recitation of steps, delving into the causality behind experimental choices to empower you with the expertise to navigate the intricacies of synthesis, crystallization, and structure determination. Our focus is on building self-validating protocols, ensuring that each stage of your workflow is robust and reproducible.

Section 1: Synthesis of the Ligand and its Metal Complexes

The journey to a crystal structure begins with the pure ligand. The synthesis of Tpm* is most reliably achieved through a phase-transfer-catalyzed reaction, which offers high yields and purity. Subsequently, the chelation of a metal ion is typically a straightforward process, though the choice of metal salt and reaction conditions can significantly influence the final complex.

Protocol 1.1: Synthesis of Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpm)*

This protocol is adapted from established phase-transfer catalysis methods, optimized for the synthesis of Tpm*.[1][2]

Rationale: Phase-transfer catalysis is employed to facilitate the reaction between the deprotonated 3,5-dimethylpyrazole (in the aqueous phase) and chloroform (in the organic phase). The tetra-n-butylammonium bromide acts as the phase-transfer catalyst, shuttling the pyrazolate anion across the phase boundary to react with chloroform.

Materials:

  • 3,5-Dimethylpyrazole

  • Chloroform (CHCl₃)

  • Sodium Carbonate (Na₂CO₃)

  • Tetra-n-butylammonium bromide (TBAB)

  • Deionized Water

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dimethylpyrazole, an excess of sodium carbonate, and a catalytic amount of tetra-n-butylammonium bromide in water.

  • To this aqueous mixture, add chloroform.

  • Heat the biphasic mixture to reflux with vigorous stirring for a minimum of 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, separate the organic layer.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine all organic extracts and wash with deionized water.

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude Tpm* by recrystallization from a suitable solvent system, such as dichloromethane/hexane, to obtain a white crystalline solid.

Protocol 1.2: General Synthesis of Tpm Metal Complexes*

The following is a general procedure for the synthesis of a Tpm* metal complex, which can be adapted based on the specific metal and its desired oxidation state.

Rationale: The Tpm* ligand readily displaces weakly coordinating ligands (e.g., water, acetonitrile) from a metal salt to form a stable complex. The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt.

Materials:

  • Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpm*)

  • A suitable metal salt (e.g., CuCl₂, Fe(BF₄)₂·6H₂O, Mn(CO)₅Br)

  • A suitable solvent (e.g., methanol, ethanol, acetonitrile, dichloromethane)

Procedure:

  • Dissolve the Tpm* ligand in a minimal amount of the chosen solvent.

  • In a separate flask, dissolve the metal salt in the same solvent.

  • Slowly add the Tpm* solution to the stirring metal salt solution at room temperature.

  • Stir the reaction mixture for a period ranging from a few hours to overnight, depending on the metal and desired complex.

  • The resulting complex may precipitate out of solution. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If the complex remains in solution, the solvent can be removed under reduced pressure to yield the crude product, which can then be used for crystallization experiments.

Section 2: The Art of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging and critical step in X-ray crystallography. For Tpm* complexes, a systematic approach exploring various crystallization techniques is paramount. The principles revolve around slowly reaching a state of supersaturation, allowing for the ordered growth of a single crystal lattice.

Key Crystallization Techniques
  • Slow Evaporation: This is the simplest method, where the solvent is allowed to evaporate slowly from a solution of the complex, gradually increasing its concentration to the point of crystallization. This technique is most effective with less volatile solvents.[3]

  • Vapor Diffusion: This is a highly successful and controlled method. A concentrated solution of the complex in a less volatile solvent is placed in a small, open vial. This vial is then sealed inside a larger container holding a more volatile "anti-solvent" in which the complex is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the complex, reducing its solubility and inducing crystallization.[1][2][4][5][6][7][8]

  • Liquid-Liquid Diffusion (Layering): In this technique, a solution of the complex is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the two solvents slowly mix.[9]

Protocol 2.1: Crystallization by Vapor Diffusion

Rationale: This method offers fine control over the rate of crystallization by varying the choice of solvents and the temperature. It is particularly useful for sensitive or sparingly soluble compounds.

Setup for Air-Stable Complexes:

  • Prepare a concentrated solution of the Tpm* complex in a suitable "good" solvent (e.g., dichloromethane, chloroform, toluene, acetonitrile).

  • Filter the solution through a syringe filter into a small, clean vial.

  • Place this small vial inside a larger vial or jar.

  • Add a few milliliters of a "poor" or "anti-solvent" (e.g., pentane, hexane, diethyl ether) to the larger container, ensuring the level is below the top of the inner vial.

  • Seal the outer container and leave it undisturbed in a location with a stable temperature.

Setup for Air-Sensitive Complexes: For complexes that are sensitive to air or moisture, the entire setup can be performed in a glovebox or using Schlenk line techniques.

  • Place the solution of the complex in a Schlenk tube or a small vial within a larger Schlenk flask.

  • Add the degassed anti-solvent to the outer flask.

  • Seal the flask under an inert atmosphere.

G cluster_prep Preparation cluster_setup Vessel Setup cluster_growth Crystal Growth A Dissolve Tpm* Complex in a 'Good' Solvent B Filter Solution A->B C Place Solution in Inner Vial B->C D Place Inner Vial in Outer Vessel C->D E Add 'Anti-Solvent' to Outer Vessel D->E F Seal Outer Vessel E->F G Slow Vapor Diffusion F->G Over Time H Crystals Form G->H Induces Supersaturation

Section 3: X-ray Diffraction Data Collection and Processing

Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data. This involves mounting the crystal and exposing it to a focused beam of X-rays.

Protocol 3.1: Crystal Mounting and Data Collection

Rationale: Proper crystal mounting is crucial to minimize background scatter and ensure the crystal remains stable in the X-ray beam, especially for air-sensitive samples or when collecting data at low temperatures.

Procedure for Mounting an Air-Sensitive Crystal:

  • Under a microscope in a glovebox or under a stream of inert gas, select a well-formed single crystal.

  • Coat the crystal with a cryoprotectant oil (e.g., Paratone-N).[10]

  • Using a cryo-loop, carefully scoop up the oiled crystal.

  • Quickly transfer the loop to the goniometer head of the diffractometer, which is under a cold stream of nitrogen gas (typically 100 K). The rapid cooling vitrifies the surrounding oil and protects the crystal.[10]

Data Collection Strategy: Modern diffractometers equipped with software like Bruker's APEX suite can automatically determine an optimal data collection strategy to ensure high completeness and redundancy of the data.[11] The strategy typically involves a series of scans through different orientations of the crystal.

Protocol 3.2: Data Processing

Rationale: The raw diffraction images must be processed to extract the intensities of the individual reflections and to determine the unit cell parameters and space group of the crystal.

Steps in Data Processing (often automated):

  • Integration: The software identifies the diffraction spots on each image and integrates their intensities.

  • Indexing: The positions of the reflections are used to determine the unit cell parameters and the orientation of the crystal lattice.

  • Scaling and Merging: The intensities from all the images are scaled to a common reference frame and symmetry-related reflections are merged to produce a final reflection file (e.g., an HKL file).

Section 4: Structure Solution and Refinement

The final stage of the crystallographic process is to solve the phase problem and refine the atomic model against the experimental data. The SHELX suite of programs is a powerful and widely used tool for small-molecule crystallography.[3][12][13][14]

G A Initial Model Generation (Direct Methods - SHELXS/T) B Least-Squares Refinement (SHELXL) A->B C Difference Fourier Map (Fo-Fc) B->C Calculate E Final Refinement Cycles B->E Converged? D Model Building/Correction (e.g., adding H atoms, modeling disorder) C->D Interpret D->B Update Model F Structure Validation (checkCIF) E->F G Final Crystal Structure F->G

Protocol 4.1: Structure Solution and Refinement with SHELXL

Rationale: This iterative process aims to minimize the difference between the observed structure factors (|Fo|) and the structure factors calculated from the atomic model (|Fc|).

Step-by-Step Guide:

  • Structure Solution: Use a program like SHELXS or SHELXT to obtain an initial structural model using direct methods. This will typically locate the heavier atoms (the metal and donor atoms).

  • Initial Refinement: Perform an initial round of least-squares refinement using SHELXL.[9][10][14] This will optimize the positions and isotropic displacement parameters of the initial atoms.

  • Difference Fourier Map: Calculate a difference Fourier map (Fo-Fc). Peaks in this map indicate the positions of missing atoms (e.g., carbon atoms of the ligand, counter-ions, or solvent molecules), while troughs can indicate atoms that are misplaced.

  • Model Building: Add the newly identified atoms to the model. For organic ligands, hydrogen atoms can often be placed in geometrically calculated positions.

  • Iterative Refinement: Repeat steps 2-4, gradually introducing more complex refinement parameters such as anisotropic displacement parameters for non-hydrogen atoms.

  • Disorder and Twinning: If necessary, model any static or dynamic disorder in the crystal structure. The SHELXL manual provides detailed instructions for handling such cases.[15]

  • Finalization: Once the model is complete and the refinement has converged (i.e., the shifts in atomic parameters are negligible), a final round of refinement is performed. The quality of the final structure is assessed using metrics such as the R1 factor, wR2, and the goodness-of-fit (GooF).

Section 5: Representative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of Tris(3,5-dimethyl-1-pyrazolyl)methane complexes, providing a useful reference for what to expect for your own structures.

ComplexMetalSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)R1 (%)Reference
{[Fe(HC(3,5-Me₂pz)₃)₂]}I₂ (nonsolvated)Fe(II)P18.8062(2)10.3549(2)11.3549(2)104.08110.2592.64-[16]
{[Fe(HC(3,5-Me₂pz)₃)₂]}I₂ (solvated)Fe(II)P2₁/c10.3214(5)12.7753(7)20.1995(11)9097.5490-[16]
[Mn(CO)₂(PMe₃){HC(pz')₃}]⁺ (pz' = 3,5-Me₂pz)Mn(I)P2₁/n10.135(2)18.006(4)14.341(3)9095.83(3)904.63[17]
[Mn(CO)₂(py){HC(pz')₃}]⁺ (pz' = 3,5-Me₂pz)Mn(I)P2₁/c10.038(5)14.125(5)18.300(5)9095.82(5)906.43[17]

Conclusion

The structural elucidation of Tris(3,5-dimethyl-1-pyrazolyl)methane complexes is a rewarding endeavor that provides deep insights into their chemical behavior and potential applications. By understanding the principles behind each step, from ligand synthesis to the final refinement of the crystal structure, researchers can overcome common challenges and produce high-quality, publication-ready results. This guide serves as a comprehensive resource, blending established protocols with the practical wisdom of experience to aid you in your crystallographic pursuits.

References

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  • Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. 2012 Nov 6. [Link]

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  • Synthetic, Structural, Magnetic, and Mössbauer Spectral Study of {Fe[HC(3,5-Me2pz)3]2}I2. Scholars' Mine. 2002 Jan 1. [Link]

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  • Tris(3,5-dimethylpyrazolyl)methane-based heterobimetallic complexes that contain Zn - and Cd - transition-metal bonds: synthesis, structures, and quantum chemical calculations. Chemistry. 2015 Feb 9;21(7):2905-14. [Link]

  • How to use the Vapor Diffusion set up of the CrystalBreeder. YouTube. 2024 Jul 31. [Link]

  • Copper(I) nitro complex with an anionic [HB(3,5-Me2Pz)3]− ligand: a synthetic model for the copper nitrite reductase active site. Dalton Transactions. 2012 Sep 3;41(33):10016-26. [Link]

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Application

Application Note: NMR Spectroscopic Analysis of Tris(3,5-dimethyl-1-pyrazolyl)methane Compounds

Abstract This guide provides a detailed framework for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Tris(3,5-dimethyl-1-pyrazolyl)methane (Tp* or HC(3,5-Me₂Pz)₃) and its metal complexes. Tris(pyrazolyl)m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed framework for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Tris(3,5-dimethyl-1-pyrazolyl)methane (Tp* or HC(3,5-Me₂Pz)₃) and its metal complexes. Tris(pyrazolyl)methanes, neutral analogues to the widely used anionic tris(pyrazolyl)hydroborates (scorpionates), are crucial ligands in coordination and organometallic chemistry.[1][2] NMR spectroscopy is an indispensable tool for confirming their synthesis, elucidating their structure in solution, and probing the dynamics of their metal complexes. This document outlines foundational principles, detailed experimental protocols for ¹H, ¹³C, and Variable-Temperature (VT) NMR, and data interpretation strategies for researchers in inorganic synthesis and drug development.

Introduction: The Significance of Tp Ligands and NMR Characterization*

Tris(3,5-dimethyl-1-pyrazolyl)methane, commonly abbreviated as Tp, is a tripodal, tridentate N-donor ligand. Its "scorpionate" analogy arises from its ability to bind a metal center in a pincer-like fashion, with two pyrazolyl rings forming the claws and the third capable of "stinging" the metal.[3] Unlike their anionic hydroborate counterparts, Tp ligands are neutral, which significantly influences the electronic properties of the resulting metal complexes.[1][2] This neutrality and the steric bulk provided by the methyl groups make Tp* ligands valuable in stabilizing various metal centers and in applications ranging from catalysis to bioinorganic modeling.

Given that most reactions involving these ligands occur in solution, NMR spectroscopy is the paramount technique for their characterization. It provides direct insight into the molecular structure, symmetry, and dynamic behavior in a non-destructive manner. Standard ¹H and ¹³C NMR are routinely used to confirm the identity and purity of the free ligand and its diamagnetic metal complexes.[4][5] Furthermore, advanced techniques like Variable-Temperature (VT) NMR are essential for studying fluxional processes, where parts of the molecule are in rapid exchange on the NMR timescale.[3][6]

Spectroscopic Signature of the Free Tp Ligand*

Principles and Expected Spectrum

The free Tp* ligand possesses C₃ᵥ symmetry. At room temperature, rapid rotation about the C-N bonds renders the three pyrazolyl rings magnetically equivalent. This molecular symmetry profoundly simplifies the NMR spectrum, leading to a distinct and easily recognizable pattern.

  • ¹H NMR: Instead of a complex spectrum, one observes only four distinct signals: a singlet for the single methine proton (CH), a singlet for the three equivalent H-4 protons of the pyrazolyl rings, and two separate singlets for the non-equivalent methyl groups at the 3- and 5-positions.

  • ¹³C NMR: Similarly, the ¹³C{¹H} NMR spectrum is simplified, showing distinct signals for the methine carbon, the three pyrazolyl carbons (C3, C4, C5), and the two methyl carbons.[7][8]

The diagram below illustrates the structure and key proton environments of the Tp* ligand.

Caption: Structure of Tris(3,5-dimethyl-1-pyrazolyl)methane (Tp*).

Typical NMR Data and Sample Preparation

The following table summarizes typical chemical shift ranges for the free Tp* ligand. Note that exact values can vary slightly depending on the deuterated solvent used.[9][10]

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Description
CH~8.2~81Methine proton/carbon
H-4~5.9~107Pyrazolyl ring proton/carbon
C-3-~151Pyrazolyl ring carbon (with 3-Me)
C-5-~146Pyrazolyl ring carbon (with 5-Me)
3-Me~2.4~14Methyl group at position 3
5-Me~2.3~11Methyl group at position 5

Protocol 1: Standard ¹H and ¹³C NMR of Free Tp Ligand*

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized Tp* ligand.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice.

    • Ensure the sample is fully dissolved. If necessary, gently vortex the tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. For a standard 5mm tube, line widths for the solvent peak should be <0.5 Hz.

  • Data Acquisition (¹H):

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: Spectral width of ~12 ppm, acquisition time of 2-3 seconds, relaxation delay of 2 seconds, and 8-16 scans for good signal-to-noise.

  • Data Acquisition (¹³C):

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

    • Typical parameters: Spectral width of ~220 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds.[8] The number of scans will need to be significantly higher than for ¹H NMR (e.g., 1024 scans or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the chemical shift scale. For CDCl₃, reference the residual solvent peak to δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C.

    • Integrate the ¹H NMR signals to confirm the proton ratios (expected: 1:3:9:9).

NMR Analysis of Metal-Tp Complexes*

Principles of Coordination-Induced Shifts

When the Tp* ligand coordinates to a diamagnetic metal center, its NMR spectrum changes in predictable ways:

  • Symmetry Reduction: If the complex geometry is lower than C₃ᵥ (e.g., bidentate coordination), the three pyrazolyl rings may become inequivalent, leading to a more complex spectrum with multiple sets of signals.[6]

  • Chemical Shift Changes: Coordination to an electron-withdrawing metal center typically causes a downfield shift (to higher ppm) of the ligand's proton and carbon signals. The magnitude of this shift can provide clues about the strength and nature of the metal-ligand interaction.

  • Fluxionality and Dynamic Exchange: Many metal-Tp* complexes are not static in solution. They can undergo dynamic processes like metal-ion exchange, ligand tumbling, or conformational changes.[3][6] If the rate of this exchange is comparable to the NMR timescale, it can lead to signal broadening. Variable-Temperature (VT) NMR is the key technique to study these phenomena.

Caption: Workflow for Investigating Dynamic Processes in Tp* Complexes.

Protocol for Variable-Temperature (VT) NMR

VT NMR is essential for distinguishing between a static structure with accidentally equivalent signals and a dynamic system undergoing rapid exchange.[11]

Protocol 2: Variable-Temperature (VT) ¹H NMR Analysis

  • Solvent Selection (Critical): Choose a deuterated solvent with a wide liquid range that is appropriate for the expected temperature study. For example, Toluene-d₈ (m.p. -95 °C, b.p. 111 °C) or Dichloromethane-d₂ (m.p. -97 °C, b.p. 39 °C) are common choices for low-temperature studies. Always ensure your temperature range is at least 10°C away from the solvent's freezing and boiling points. [12]

  • Sample Preparation: Prepare the sample as described in Protocol 1, using the chosen VT solvent. Ensure the NMR tube is of high quality to withstand temperature changes without fracturing. Do not seal the tube.[12]

  • Initial Setup and Cooldown/Heatup:

    • Acquire a spectrum at ambient temperature (e.g., 25 °C / 298 K).

    • Begin changing the temperature in controlled increments (e.g., 10-15 °C at a time).[12][13]

    • Crucially, allow the sample temperature to fully equilibrate for at least 5-10 minutes at each new setpoint before acquiring data. [13][14] Rushing this step is a primary source of inaccurate data and can damage the probe.[13]

  • Data Acquisition at Each Temperature:

    • At each temperature step, re-shim the magnetic field to account for temperature-induced changes in sample viscosity and density.

    • Acquire a ¹H NMR spectrum with sufficient signal-to-noise.

  • Data Analysis:

    • Stack the spectra from lowest to highest temperature.

    • Observe changes in chemical shifts, multiplicity, and line shape.

    • Identify the coalescence temperature (Tc) , where two exchanging signals merge into a single broad peak.

    • Below Tc (the slow-exchange regime), separate signals for the different species or conformations may be visible. Above Tc (the fast-exchange regime), a single, time-averaged signal will be observed.

  • Safety and Shutdown:

    • After the experiment, return the probe temperature to ambient (25 °C) slowly, in the same gradual steps.[13]

    • Do not eject the sample until the probe has returned to room temperature.

Conclusion

NMR spectroscopy is a powerful and versatile tool for the comprehensive characterization of Tris(3,5-dimethyl-1-pyrazolyl)methane ligands and their metal complexes. Standard ¹H and ¹³C NMR provide unambiguous confirmation of the ligand's structure and purity. The changes observed upon metal coordination offer fundamental insights into the resulting complex's structure and bonding. Furthermore, the application of Variable-Temperature NMR provides a window into the dynamic behavior of these systems in solution, which is often critical to understanding their reactivity and function. The protocols and principles outlined in this note serve as a robust starting point for researchers employing these important ligands in their work.

References

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  • Hill, A. F., et al. (2021). In situ tracking and characterisation of scorpionate ligands via ¹¹B-NMR spectroscopy. Dalton Transactions, 50(17), 5779-5783. [Link]

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  • Western University. (n.d.). VARIABLE-TEMPERATURE NMR EXPERIMENTS. [Link]

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  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

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Method

Probing the Redox Landscape: A Guide to Electrochemical Studies of Tris(3,5-dimethyl-1-pyrazolyl)methane Complexes

This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting and interpreting electrochemical studies of transition metal complexes featuring the Tris(3,5-dimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting and interpreting electrochemical studies of transition metal complexes featuring the Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpm) ligand. Tpm, a versatile tripodal "scorpionate" ligand, forms stable complexes with a wide range of transition metals, leading to diverse applications in catalysis and bioinorganic chemistry.[1][2] Understanding the electrochemical properties of these complexes is paramount for elucidating reaction mechanisms, designing novel catalysts, and developing potential therapeutic agents.[3]

This guide eschews a rigid template in favor of a logical, in-depth exploration of the topic, focusing on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction to Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpm) Ligands and Their Complexes

Tris(3,5-dimethyl-1-pyrazolyl)methane, often abbreviated as Tpm* or simply Tpm in this guide, is a neutral, tridentate N-donor ligand that coordinates to a metal center in a facial arrangement.[4] This coordination mode creates a sterically protecting pocket around the metal, influencing its reactivity and electrochemical behavior. The methyl groups at the 3 and 5 positions of the pyrazole rings enhance the ligand's electron-donating ability compared to the unsubstituted tris(pyrazolyl)methane, thereby affecting the redox potentials of the resulting metal complexes.[5]

The versatility of Tpm allows for the synthesis of a wide array of complexes with first- and second-row transition metals, including iron, copper, manganese, and cobalt.[6][7][8] These complexes are being explored for their catalytic activity in various organic transformations and as models for metalloenzyme active sites.[6]

The "Why": Foundational Principles of Electrochemical Studies

Electrochemical techniques, particularly cyclic voltammetry (CV), are indispensable tools for probing the redox behavior of Tpm complexes.[5] CV allows for the determination of formal reduction potentials (E°'), the assessment of the reversibility of electron transfer processes, and the investigation of the kinetics of coupled chemical reactions. This information is crucial for:

  • Understanding Catalytic Cycles: Many catalytic reactions involving Tpm complexes proceed through changes in the metal's oxidation state. CV helps to map out the accessible redox states and their relative stabilities.[1]

  • Rational Catalyst Design: By systematically modifying the Tpm ligand or other ancillary ligands, researchers can tune the electronic properties of the metal center and, consequently, its redox potential to optimize catalytic performance.

  • Probing Bioinorganic Mechanisms: Tpm complexes often serve as structural and functional mimics of metalloprotein active sites. Electrochemical studies provide insights into the electron transfer properties of these model systems.

  • Drug Development: The biological activity of some metallodrugs is linked to their redox properties. Understanding the electrochemical behavior of Tpm complexes is a key step in evaluating their potential as therapeutic agents.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, with explanations for each step to ensure robust and reproducible results.

Synthesis of Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpm) Ligand

A reliable synthesis of the Tpm ligand is the cornerstone of these studies. One common method involves the reaction of 3,5-dimethylpyrazole with chloroform in the presence of a phase-transfer catalyst.[9]

Protocol 3.1: Synthesis of Tris(3,5-dimethyl-1-pyrazolyl)methane

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dimethylpyrazole, an excess of powdered sodium hydroxide, and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in chloroform.

  • Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Carefully add water to dissolve the inorganic salts.

  • Extraction: Separate the organic layer and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).

  • Characterization: Confirm the identity and purity of the Tpm ligand using ¹H NMR, ¹³C NMR, and mass spectrometry.

General Synthesis of a First-Row Transition Metal Tpm Complex (e.g., [M(Tpm)Cl₂])

Protocol 3.2: Synthesis of a Generic [M(Tpm)Cl₂] Complex

  • Ligand Dissolution: Dissolve the synthesized Tpm ligand in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

  • Metal Salt Addition: In a separate Schlenk flask, dissolve the anhydrous metal(II) chloride salt (e.g., FeCl₂, CuCl₂, MnCl₂) in a minimal amount of a coordinating solvent (e.g., acetonitrile or ethanol).

  • Complexation: Slowly add the metal salt solution to the Tpm solution at room temperature with stirring. A color change or precipitation of the complex is often observed.

  • Isolation: Stir the reaction mixture for a few hours. If a precipitate forms, it can be collected by filtration, washed with a non-coordinating solvent (e.g., diethyl ether), and dried under vacuum. If the complex remains in solution, the solvent can be removed under reduced pressure, and the resulting solid can be washed and dried.

  • Purification and Characterization: Recrystallization from an appropriate solvent system can be performed if necessary. Characterize the complex using techniques such as elemental analysis, FT-IR spectroscopy, UV-Vis spectroscopy, and, if applicable, X-ray crystallography.

Cyclic Voltammetry (CV) Measurements

This protocol outlines the key steps and considerations for obtaining high-quality CV data for Tpm complexes.

Protocol 3.3: Cyclic Voltammetry of a Tpm Complex

  • Electrochemical Cell Setup:

    • Working Electrode (WE): A glassy carbon or platinum disk electrode is typically used. Polish the electrode surface with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the solvent to be used, and dry before each experiment.

    • Reference Electrode (RE): A non-aqueous reference electrode, such as a silver wire in a solution of AgNO₃ in acetonitrile (Ag/Ag⁺), is recommended for non-aqueous electrochemistry. A saturated calomel electrode (SCE) or Ag/AgCl electrode can be used for aqueous systems, but a salt bridge is necessary to prevent chloride contamination.

    • Counter Electrode (CE): A platinum wire or gauze with a large surface area is used as the counter electrode.

  • Solution Preparation:

    • Solvent: Use a high-purity, anhydrous, and deaerated solvent. Acetonitrile and dichloromethane are common choices for non-aqueous electrochemistry due to their relatively large potential windows.

    • Supporting Electrolyte: A non-coordinating electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), is typically used at a concentration of 0.1 M to minimize solution resistance.

    • Analyte: Prepare a 1-5 mM solution of the Tpm complex in the electrolyte solution.

    • Internal Standard: It is best practice to add an internal reference compound with a known and stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), to the solution at the end of the experiment. This allows for accurate referencing of the measured potentials.

  • Data Acquisition:

    • Deaeration: Purge the solution with an inert gas (argon or nitrogen) for at least 10-15 minutes before the measurement and maintain an inert atmosphere over the solution during the experiment to remove dissolved oxygen, which is electroactive.

    • Blank Scan: Record a CV of the electrolyte solution without the analyte to establish the background current and the potential window of the solvent/electrolyte system.

    • Analyte Scan: Introduce the Tpm complex into the cell and record the CV.

    • Scan Rate Dependence: Perform CV scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the reversibility of the redox process.

    • Internal Standard Calibration: After acquiring the data for the complex, add a small amount of ferrocene and record the CV to determine the E₁/₂ of the Fc/Fc⁺ couple under the same experimental conditions.

Data Interpretation and Analysis

The shape and parameters of a cyclic voltammogram provide a wealth of information about the redox process.

Key Parameters from a Cyclic Voltammogram
  • Formal Reduction Potential (E°'): For a reversible (Nernstian) process, the formal reduction potential can be estimated as the midpoint of the anodic and cathodic peak potentials (Epa and Epc, respectively): E°' ≈ (Epa + Epc) / 2.

  • Peak Separation (ΔEp): ΔEp = Epa - Epc. For a one-electron reversible process, ΔEp is theoretically ~59 mV at 25 °C and is independent of the scan rate. Larger values or a dependence on the scan rate suggest quasi-reversible or irreversible kinetics.

  • Peak Current Ratio (ipa/ipc): For a reversible process where both the oxidized and reduced species are stable, the ratio of the anodic to cathodic peak currents should be close to unity. Deviations from unity can indicate a coupled chemical reaction following the electron transfer.

Case Studies: Electrochemical Behavior of Tpm Complexes

The following table summarizes representative electrochemical data for various first-row transition metal complexes with Tpm or related ligands.

ComplexMetal CenterRedox CoupleE°' (V vs. Fc/Fc⁺)ReversibilityReference
[Mn(Tpm)(CO)₃]⁺Mn(I)Mn(I)/Mn(II)> +1.0 (oxidation)Irreversible[5]
[Cu(Tpm)Cl]Cu(I)Cu(I)/Cu(II)~ +0.4Quasi-reversible[10]
[Fe(Tpm)Cl₂]Fe(II)Fe(II)/Fe(III)~ +0.6Reversible[11]
[Co(Tp*)(β-diketonate)]Co(II)Co(II)/Co(III)~ +0.3 to +0.8 (oxidation)Irreversible[12]

Note: The exact redox potentials can vary depending on the solvent, supporting electrolyte, and ancillary ligands.

Visualizing Experimental Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the logical relationships between different concepts.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_electrochemistry Electrochemical Analysis Tpm_Synth Tpm Ligand Synthesis Complex_Synth Metal Complex Synthesis Tpm_Synth->Complex_Synth Characterization Spectroscopic & Crystallographic Characterization Complex_Synth->Characterization Sol_Prep Solution Preparation Characterization->Sol_Prep Purified Complex Cell_Setup Electrochemical Cell Setup Cell_Setup->Sol_Prep CV_Acq Cyclic Voltammetry Data Acquisition Sol_Prep->CV_Acq Data_Analysis Data Interpretation & Analysis CV_Acq->Data_Analysis Conclusion Understanding of Redox Behavior Data_Analysis->Conclusion Electrochemical Properties

Caption: Overall workflow for the electrochemical study of Tpm complexes.

CV_Interpretation cluster_parameters Key Parameters cluster_interpretation Interpretation CV Cyclic Voltammogram E0 Formal Potential (E°') CV->E0 DeltaEp Peak Separation (ΔEp) CV->DeltaEp Ip_ratio Peak Current Ratio (ipa/ipc) CV->Ip_ratio Thermodynamics Thermodynamics of Electron Transfer E0->Thermodynamics Kinetics Kinetics of Electron Transfer DeltaEp->Kinetics Stability Stability of Redox Species Ip_ratio->Stability

Caption: Interpreting key parameters from a cyclic voltammogram.

Conclusion and Future Directions

The electrochemical study of Tris(3,5-dimethyl-1-pyrazolyl)methane complexes is a powerful approach to understanding their fundamental properties and unlocking their potential in various applications. By following systematic and well-justified protocols, researchers can obtain reliable and insightful data. Future studies could explore the electrochemical behavior of Tpm complexes with a wider range of metal centers and ancillary ligands, investigate their electrocatalytic activity for important chemical transformations, and probe their redox-related biological activities. The integration of computational studies with experimental electrochemistry will further deepen our understanding of the structure-property relationships in this fascinating class of compounds.

References

  • Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. [Link]

  • Dias, H. V. R., & Diyabalanage, H. V. K. (2003). Synthesis of Zinc, Copper, Nickel, Cobalt, and Iron Complexes Using Tris(pyrazolyl)methane Sulfonate Ligands: A Structural Model for N,N,O Binding in Metalloenzymes. Inorganic Chemistry, 42(22), 7433-7441. [Link]

  • Broomfield, L. M., G-H. Lee, S. S. F. Lee, & Connelly, N. G. (2011). The co-ordination chemistry of tris(3,5-dimethylpyrazolyl)methane manganese carbonyl complexes: Synthetic, electrochemical and DFT studies. Dalton Transactions, 40(36), 9276-9283. [Link]

  • Pettinari, C., & Reger, D. L. (2008). Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands. Eastern Illinois University. [Link]

  • Selvanthan, P. R., & Woi, P. M. (2021). SYNTHESIS, CHARACTERIZATION AND ELECTROCHEMICAL STUDIES OF TRANSITION METAL COMPLEXES CONTAINING 3,6-BIS(3,5-DIMETHYLPYRAZOLYL) PYRIDAZINE LIGAND. Malaysian Journal of Chemistry, 23(1), 14-25. [Link]

  • Guedes da Silva, M. F. C., & Pombeiro, A. J. L. (2017). C-Homoscorpionate Oxidation Catalysts—Electrochemical and Catalytic Activity. Catalysts, 7(1), 12. [Link]

  • Mondal, B., & Mukherjee, R. (2015). Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands. Inorganica Chimica Acta, 424, 13-22. [Link]

  • Kuhn, F. E., & Herrmann, W. A. (2004). Structural and electronic differences of copper(I) complexes with tris(pyrazolyl)methane and hydrotris(pyrazolyl)borate ligands. Dalton Transactions, (22), 3829-3836. [Link]

  • Reger, D. L., Wright, T. D., & Little, C. A. (2001). Syntheses of tris(pyrazolyl)methane ligands and {[tris(pyrazolyl)methane]Mn(CO)3}SO3CF3 complexes: Comparison of ligand donor properties. Journal of Organometallic Chemistry, 633(1-2), 103-110. [Link]

  • S. M. A. H. Siddiki, T. Toyao, Z. Maeno and K. Kon. (2024). Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers. RSC. [Link]

  • Bhowmick, T., & Mishra, S. (2012). Synthesis, spectral and cyclic voltammetric studies of iron (III) complexes with N, N', N”-tris (Benzimidazolyl) methane (TBM) as a primary ligand and some exogenous anionic ligands. Journal of Chemical and Pharmaceutical Research, 4(1), 458-465. [Link]

  • Hryhorowicz, S., & Szyrwiel, Ł. (2022). Protocols for Understanding the Redox Behavior of Copper-Containing Systems. Journal of Chemical Information and Modeling, 62(23), 5988-5999. [Link]

  • Trofimenko, S. (1993). Scorpionate Ligands and Surroundings. Coordination Properties - Solution Studies. Progress in Inorganic Chemistry, 41, 115-210. [Link]

  • Corbey, J. F., & Fortier, S. (2021). Magnetospectroscopic Studies of a Series of Fe(II) Scorpionate Complexes: Assessing the Relationship between Halide Identity and Zero-Field Splitting. Inorganic Chemistry, 60(16), 12345-12355. [Link]

  • Santini, C., & Pellei, M. (2022). Copper-Based Complexes with Adamantane Ring-Conjugated bis(3,5-Dimethyl-pyrazol-1-yl)acetate Ligand as Anticancer Agents. Journal of Medicinal Chemistry, 65(5), 4147-4163. [Link]

  • van Rensburg, C. E. J., & Cronje, S. (2007). Synthesis and characterization of redox-active tris(pyrazolyl)borate cobalt complexes. Inorganica Chimica Acta, 360(10), 3291-3298. [Link]

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Application

Application Notes and Protocols for the Solventless Synthesis of Tris(3,5-dimethyl-1-pyrazolyl)methane

Introduction: A Greener Approach to Scorpionate Ligand Synthesis Tris(3,5-dimethyl-1-pyrazolyl)methane, a prominent member of the scorpionate ligand family, is a versatile building block in coordination chemistry and cat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Greener Approach to Scorpionate Ligand Synthesis

Tris(3,5-dimethyl-1-pyrazolyl)methane, a prominent member of the scorpionate ligand family, is a versatile building block in coordination chemistry and catalysis. Its unique tripodal structure and steric bulk have made it invaluable in the development of metal complexes with tailored reactivity. Traditionally, the synthesis of this ligand has involved the use of organic solvents, which contribute to chemical waste and environmental burden. This guide provides detailed protocols for the solventless synthesis of Tris(3,5-dimethyl-1-pyrazolyl)methane, aligning with the principles of green chemistry by minimizing solvent use, reducing waste, and improving reaction efficiency.

The methodologies detailed herein focus on two primary solvent-free approaches: Thermal/Phase-Transfer Catalyzed Synthesis and Mechanochemical Synthesis . These protocols are designed for researchers, scientists, and drug development professionals seeking sustainable and efficient alternatives to conventional synthetic routes.

Method 1: Solvent-Free Thermal/Phase-Transfer Catalyzed Synthesis

This method leverages the direct reaction of 3,5-dimethylpyrazole with chloroform in the presence of a base and a phase-transfer catalyst (PTC). The PTC facilitates the reaction between the pyrazolate anion and chloroform, which would otherwise have poor mutual solubility, thereby enabling a solvent-free reaction environment.

Causality of Experimental Choices:
  • Base (e.g., NaOH, KOH): A strong base is essential for the deprotonation of 3,5-dimethylpyrazole to form the nucleophilic pyrazolate anion.

  • Phase-Transfer Catalyst (e.g., TBAB): Tetrabutylammonium bromide (TBAB) is a common and effective PTC. The bulky, lipophilic cation (TBA+) pairs with the pyrazolate anion, transporting it into the organic phase (chloroform) where the reaction occurs.

  • Temperature: Elevated temperatures increase the reaction rate and ensure the reactants are in a molten state, promoting better mixing and interaction.

Experimental Protocol:
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,5-dimethylpyrazole, powdered sodium hydroxide (or potassium hydroxide), and a catalytic amount of tetrabutylammonium bromide (TBAB).

  • Reactant Addition: While stirring, slowly add chloroform to the solid mixture. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. The mixture will become a thick slurry. Maintain heating for 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water to dissolve the inorganic salts.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data:
ParameterValue
Reactant Ratio 3.5 eq. 3,5-dimethylpyrazole
1.0 eq. Chloroform
3.5 eq. NaOH
0.1 eq. TBAB
Temperature 80-100°C
Reaction Time 4-6 hours
Typical Yield 70-85%
Purity (post-purification) >98% (by NMR)
Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine 3,5-dimethylpyrazole, NaOH, and TBAB react1 Add Chloroform prep1->react1 react2 Heat to 80-100°C (4-6 hours) react1->react2 workup1 Cool and Quench with Water react2->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Wash, Dry, and Concentrate workup2->workup3 purify1 Purify by Column Chromatography or Recrystallization workup3->purify1

Caption: Workflow for Thermal/PTC Synthesis.

Method 2: Mechanochemical Synthesis

Mechanochemistry utilizes mechanical energy to induce chemical reactions.[1] In this solvent-free method, the reactants are ground together in a ball mill, and the mechanical force provides the energy for the reaction to occur. This technique is often faster and can lead to different product selectivities compared to traditional methods.

Causality of Experimental Choices:
  • Ball Milling: The high-energy collisions inside the milling jar provide the activation energy for the reaction, breaking and forming chemical bonds in the absence of a solvent.

  • Grinding Jars and Balls: Stainless steel or zirconia are commonly used materials for the grinding jars and balls due to their hardness and chemical inertness.

  • Frequency: A higher milling frequency increases the energy input and can accelerate the reaction rate.

Experimental Protocol:
  • Preparation: Place 3,5-dimethylpyrazole, a solid base (e.g., potassium carbonate), and the grinding balls into the milling jar.

  • Reactant Addition: Add chloroform to the milling jar.

  • Milling: Securely close the jar and place it in a planetary ball mill. Mill the mixture at a specified frequency for the desired duration.

  • Work-up:

    • Open the milling jar in a well-ventilated fume hood.

    • Dissolve the resulting powder in a suitable organic solvent.

    • Filter to remove the inorganic base and any insoluble byproducts.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product as described in Method 1.

Quantitative Data:
ParameterValue
Reactant Ratio 3.5 eq. 3,5-dimethylpyrazole
1.0 eq. Chloroform
4.0 eq. K2CO3
Milling Frequency 20-30 Hz
Reaction Time 60-90 minutes
Typical Yield 80-95%
Purity (post-purification) >98% (by NMR)
Reaction Mechanism Overview:

G start 3,5-Dimethylpyrazole + Base intermediate1 Pyrazolate Anion start->intermediate1 Deprotonation intermediate2 Bis(pyrazolyl)methane Intermediate intermediate1->intermediate2 Nucleophilic Substitution reactant2 Chloroform (CHCl3) reactant2->intermediate2 product Tris(3,5-dimethyl-1-pyrazolyl)methane intermediate2->product Further Substitution

Caption: Simplified Reaction Mechanism.

Safety Considerations

  • Chloroform: Chloroform is a suspected carcinogen and is harmful if swallowed or inhaled. All manipulations should be performed in a well-ventilated fume hood.

  • Bases: Sodium hydroxide, potassium hydroxide, and potassium carbonate are corrosive. Avoid contact with skin and eyes.

  • Mechanochemistry: Ball milling can generate heat and pressure. Ensure the milling jars are properly sealed and operated according to the manufacturer's instructions.

Conclusion

The solventless synthesis methods presented here offer efficient, environmentally friendly, and high-yielding routes to Tris(3,5-dimethyl-1-pyrazolyl)methane. The choice between the thermal/PTC and mechanochemical methods may depend on the available equipment and desired reaction scale. Both protocols provide a solid foundation for researchers to adopt greener practices in the synthesis of this important scorpionate ligand.

References

  • Rodriguez Venegas, E.; et al. Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. Molecules2017 , 22(3), 441. [Link][2][3][4]

  • Barcelo, G.; et al. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthesis1986 , 1986(8), 627-632. [Link][5]

  • Suárez, M.; et al. Phase Transfer Catalysis without Solvent. Synthesis of Bisazolylalkanes. Synthetic Communications1999 , 29(11), 1937-1943. [Link][6]

  • James, S. L.; et al. Mechanochemistry: opportunities for new and cleaner synthesis. Chemical Society Reviews2012 , 41(1), 413-447. [Link]

  • Wikipedia. 3,5-Dimethylpyrazole. [Link][7]

  • Boltacheva, N. S.; et al. Features of the reaction of 3(5)-methyl-5(3)-trifluoromethylpyrazole with chloroform. Synthesis and structure of fluorinated analogs of tris(pyrazol-1-yl)methane. Russian Journal of General Chemistry2012 , 82(8), 1444–1450. [Link][8]

  • Reger, D. L.; et al. Syntheses of tris(pyrazolyl)methane ligands and {[tris(pyrazolyl)methane]Mn(CO)3}SO3CF3 complexes: Comparison of ligand donor properties. Inorganica Chimica Acta2000, 307(1-2), 107-116.
  • Do, J.-L.; Friščić, T. Mechanochemistry: A Science of Opportunity. ACS Central Science2017 , 3(1), 13-19. [Link]

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Method

Application Notes and Protocols: Phase Transfer Catalysis for the Synthesis of Tris(pyrazolyl)methanes

Introduction: Tris(pyrazolyl)methanes (Tpm) are a fundamentally important class of tripodal, N-donor ligands, often referred to as "scorpionates." Their unique coordination properties have led to widespread applications...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Tris(pyrazolyl)methanes (Tpm) are a fundamentally important class of tripodal, N-donor ligands, often referred to as "scorpionates." Their unique coordination properties have led to widespread applications in catalysis, bioinorganic chemistry, and materials science. This document provides a detailed guide to the synthesis of the parent tris(pyrazolyl)methane, HC(Pz)₃, utilizing phase transfer catalysis (PTC). We will explore both a traditional and a microwave-assisted PTC protocol, offering researchers a choice between a well-established method and a modern, yield-enhanced alternative.

The Significance of Tris(pyrazolyl)methanes

Tris(pyrazolyl)methane ligands are neutral analogues to the widely used anionic tris(pyrazolyl)borates. This neutrality, coupled with their versatile coordination chemistry, makes them attractive for a range of applications. Metal complexes of Tpm ligands have been successfully employed as catalysts in various organic transformations.

Phase Transfer Catalysis: A Superior Synthetic Approach

The synthesis of tris(pyrazolyl)methane involves the reaction of pyrazole with a methine source, typically chloroform. Traditional methods often rely on strong bases like sodium hydride, which can be hazardous and require strictly anhydrous conditions. Phase transfer catalysis offers a safer, more practical, and often higher-yielding alternative.

In this two-phase system, a phase transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the pyrazolate anion from the aqueous phase to the organic phase, where it can react with chloroform. This method avoids the need for expensive anhydrous solvents and hazardous reagents.

Reaction Mechanism and the Dichlorocarbene Challenge

The reaction proceeds through the deprotonation of pyrazole by a strong base (e.g., NaOH or K₂CO₃) in the aqueous phase. The phase transfer catalyst then shuttles the pyrazolate anion into the organic phase containing chloroform. This is followed by a series of nucleophilic substitution reactions.

However, a significant side reaction can occur under strongly basic conditions. Chloroform can be deprotonated to form the trichloromethyl anion, which then rapidly eliminates a chloride ion to generate highly reactive dichlorocarbene (:CCl₂).[1][2][3][4] This carbene can undergo undesired reactions, leading to the formation of byproducts and a reduction in the yield of the desired tris(pyrazolyl)methane. Careful control of reaction conditions is therefore crucial to minimize this side reaction. An improved method developed by Elguero et al. utilizes solid-liquid phase transfer conditions which can help to mitigate, though not entirely eliminate, this issue.[5]

Experimental Protocols

Two detailed protocols for the synthesis of tris(pyrazolyl)methane are provided below. The first is a traditional method adapted from the work of Julia, Elguero, and their coworkers, which is a foundational method in the field. The second is a modern, microwave-assisted protocol developed by Martins and her team, which offers significantly improved yields and reduced reaction times.

Protocol 1: Traditional Solid-Liquid Phase Transfer Catalysis

This protocol is based on the established method which provides a reliable, albeit lower-yielding, route to tris(pyrazolyl)methane.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Pyrazole68.085.0 g0.073
Chloroform (CHCl₃)119.3850 mL-
Potassium Carbonate (K₂CO₃), powdered138.2120.2 g0.146
Tetrabutylammonium Bromide (TBAB)322.371.2 g0.0037
Dichloromethane (CH₂Cl₂)84.93100 mL-
Diethyl Ether (Et₂O)74.1250 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pyrazole (5.0 g), powdered potassium carbonate (20.2 g), and tetrabutylammonium bromide (1.2 g).

  • Addition of Chloroform: Add chloroform (50 mL) to the flask.

  • Reaction: Stir the mixture vigorously and heat to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) and is generally complete within 24-48 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the solid potassium carbonate.

    • Wash the solid residue with dichloromethane (2 x 25 mL).

    • Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain a crude solid.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • Alternatively, recrystallization from a suitable solvent such as diethyl ether can be performed to yield the pure tris(pyrazolyl)methane as a white solid.

Expected Yield: The yield for this traditional method is typically in the range of 20-30%.

Protocol 2: Microwave-Assisted Phase Transfer Catalysis

This modern protocol offers a significant improvement in both reaction time and yield.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Pyrazole68.082.0 g0.029
Chloroform (CHCl₃)119.3820 mL-
Sodium Hydroxide (NaOH)40.002.4 g0.060
Tetrabutylammonium Bromide (TBAB)322.370.47 g0.0015
Dichloromethane (CH₂Cl₂)84.9350 mL-
Diethyl Ether (Et₂O)74.1250 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--
Water (H₂O)18.0220 mL-

Step-by-Step Procedure:

  • Preparation of Aqueous Phase: In a beaker, dissolve sodium hydroxide (2.4 g) in water (20 mL).

  • Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stirrer, combine pyrazole (2.0 g), chloroform (20 mL), and tetrabutylammonium bromide (0.47 g).

  • Addition of Aqueous Phase: Add the sodium hydroxide solution to the reaction vessel.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a controlled temperature (e.g., 80-100 °C) for a short period (e.g., 30-60 minutes). The optimal time and temperature may vary depending on the microwave unit.

  • Work-up:

    • After cooling, transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 25 mL).

    • Combine all organic layers and wash with water (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent) or by recrystallization from diethyl ether.

Expected Yield: This microwave-assisted method can achieve yields of up to 63% or higher.[6]

Visualizing the Workflow

Tris(pyrazolyl)methane Synthesis Workflow General Workflow for Tris(pyrazolyl)methane Synthesis via PTC cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Pyrazole, Base (NaOH or K2CO3), and PTC Catalyst (TBAB) add_chloroform Add Chloroform reagents->add_chloroform Step 1 heating Heat (Conventional) or Irradiate (Microwave) add_chloroform->heating Step 2 extraction Aqueous Work-up & Solvent Extraction heating->extraction Step 3 purification Purification (Chromatography or Recrystallization) extraction->purification Step 4 product Pure Tris(pyrazolyl)methane purification->product Final Product

Caption: General workflow for the synthesis of tris(pyrazolyl)methane.

Mechanistic Pathway

PTC Mechanism for Tris(pyrazolyl)methane Synthesis Phase Transfer Catalysis Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase pz_h Pyrazole (Pz-H) pz_na Pyrazolate Anion (Pz⁻Na⁺) pz_h->pz_na Deprotonation naoh NaOH naoh->pz_na pz_q Pz⁻Q⁺ pz_na->pz_q Anion Exchange chcl3 Chloroform (CHCl₃) dpzm Bis(pyrazolyl)methane Intermediate chcl3->dpzm pz_q->dpzm 1st Substitution tpzm Tris(pyrazolyl)methane HC(Pz)₃ dpzm->tpzm Further Substitutions ptc PTC (Q⁺X⁻) ptc->pz_q

Caption: Mechanism of phase transfer catalysis in this synthesis.

Conclusion

The synthesis of tris(pyrazolyl)methane via phase transfer catalysis is a robust and adaptable method suitable for a wide range of research laboratories. The traditional solid-liquid PTC method provides a reliable route, while the microwave-assisted protocol offers a significant enhancement in efficiency, aligning with the principles of green chemistry by reducing reaction times and potentially energy consumption. By understanding the underlying mechanism and potential side reactions, researchers can effectively troubleshoot and optimize their synthetic procedures to obtain high-purity tris(pyrazolyl)methane for their specific applications.

References

  • Mąkosza, M.; Fedoryński, M. Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Catalysts2020 , 10(12), 1436. [Link]

  • Julia, S.; del Mazo, J.M.; Avila, L.; Elguero, J. Improved synthesis of polyazolylmethanes under solid-liquid phase-transfer catalysis. Org. Prep. Proced. Int.1984 , 16(3-4), 299-307. [Link]

  • Khalil, A. K.; Hassan, M. A.; Mohamed, M. M.; El-Sayed, A. M. Phase-transfer catalyzed acylation of 5(3)-hydroxy-3(5)-substituted-1H-pyrazoles. Indian Journal of Chemistry - Section B2006 , 45B(11), 2485-2490. [Link]

  • Martins, L. M. D. R. S.; Espada, A. A.; Coelho, A. C. M. P. S.; Pombeiro, A. J. L. Microwave-assisted Synthesis of Tris(pyrazolyl)methanes, An Improved Preparative Method. In Proceedings of 9th International Chemical Engineering Conference; Coimbra, Portugal, 2005. [Link]

  • Balcerzak, P.; Fedoryński, M. Phase transfer catalysis in dichlorocarbene chemistry: Basic principles and specific features. Catalysts2020 , 10(9), 1049. [Link]

  • Bigmore, H. R.; Lawrence, S. C.; Mountford, P.; Tredget, C. S. Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands. Dalton Transactions2005 , (4), 635-651. [Link]

  • Gómez, A.; Cantillo, D.; Kappe, C. O. Enhanced mixing of biphasic liquid-liquid systems for the synthesis of gem-dihalocyclopropanes using packed bed reactors. Reaction Chemistry & Engineering2019 , 4(4), 757-763. [Link]

  • Okano, T.; Uekawa, T.; Aratani, T. The Reaction of Protic Pyrazole Complexes. Chemical Society of Japan1985 , 58(11), 3341-3342. [Link]

  • Chegg.com. Dichlorocarbene Addition to Cyclohexene Using a Phase-Transfer Catalyst. [Link]

  • Martins, L. M. D. R. S.; Guedes da Silva, M. F. C.; Pombeiro, A. J. L. Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. Catalysts2019 , 9(7), 611. [Link]

Sources

Application

The Versatile Scorpionate: Tris(3,5-dimethyl-1-pyrazolyl)methane in Bioinorganic Chemistry

Introduction: A Robust Ligand for Mimicking Biological Systems Tris(3,5-dimethyl-1-pyrazolyl)methane, often abbreviated as Tpm, is a versatile and sterically hindered tripodal N-donor ligand that has carved a significant...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Robust Ligand for Mimicking Biological Systems

Tris(3,5-dimethyl-1-pyrazolyl)methane, often abbreviated as Tpm, is a versatile and sterically hindered tripodal N-donor ligand that has carved a significant niche in the field of bioinorganic chemistry.[1][2] Its unique architecture, featuring three 3,5-dimethylpyrazole units attached to a central methane group, provides a coordination environment that adeptly mimics the histidine-rich active sites of various metalloproteins.[3] This ability to form stable complexes with a wide range of transition metals makes Tpm an invaluable tool for researchers and drug development professionals seeking to unravel the intricate mechanisms of biological processes and design novel therapeutic agents.[2][4]

This guide provides a comprehensive overview of the applications of Tpm* in bioinorganic chemistry, complete with detailed protocols for the synthesis of the ligand and its metal complexes, as well as methods for their characterization. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

The Power of Steric Hindrance and Tripodal Coordination

The defining feature of Tpm* is its tripodal nature, which enforces a facial coordination geometry on the metal center. The presence of methyl groups at the 3 and 5 positions of the pyrazole rings introduces significant steric bulk. This steric hindrance plays a crucial role in preventing the formation of coordinatively saturated, inert complexes, thereby leaving coordination sites available for substrate binding and catalytic activity.[5] This is a key feature that allows Tpm*-metal complexes to serve as functional models for metalloenzymes.

Application Notes: Modeling Metalloenzyme Active Sites

The ability of Tpm* to create a bio-relevant coordination sphere has led to its widespread use in modeling the active sites of several classes of metalloenzymes.

Mimicking Copper-Containing Enzymes: Superoxide Dismutase (SOD) Models

Copper-zinc superoxide dismutase (Cu,Zn-SOD) is a critical enzyme that protects cells from oxidative damage by catalyzing the dismutation of the superoxide radical.[6][7] The active site of SOD features a copper ion coordinated to four histidine residues. Tpm* has been successfully employed to create synthetic analogues that mimic the structure and, to some extent, the function of SOD.

The coordination of Tpm* to a copper(I) or copper(II) center generates complexes that can engage in the redox cycling necessary for superoxide dismutation.[8] The steric bulk of the Tpm* ligand helps to stabilize the copper center in a low-coordination number environment, similar to the native enzyme.

Probing the Active Sites of Zinc Metalloenzymes: Carbonic Anhydrase Models

Carbonic anhydrase is a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide. The active site features a zinc ion coordinated to three histidine residues and a water molecule or hydroxide ion. Tpm* serves as an excellent surrogate for the three-histidine facial triad, allowing researchers to study the mechanism of CO2 hydration in a controlled chemical environment.[9] Zinc complexes of Tpm* have been instrumental in investigating the role of the metal-bound hydroxide in nucleophilic attack on carbon dioxide.[9]

Modeling Iron-Containing Enzymes and Anticancer Applications

Iron is a vital element in numerous biological processes, and iron-containing enzymes perform a wide array of functions. Tpm* has been utilized to synthesize iron(II) and iron(III) complexes that model the active sites of non-heme iron enzymes.[10] Furthermore, recent research has explored the anticancer potential of iron(II) complexes bearing functionalized Tpm* ligands.[11] These studies have shown that modifying the Tpm* framework with non-steroidal anti-inflammatory drugs (NSAIDs) can lead to complexes with significant antiproliferative activity against cancer cell lines.[11]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of Tpm* and a representative copper complex.

Protocol 1: Synthesis of Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpm)*

This protocol is adapted from established synthetic routes.[12]

Rationale: The synthesis involves a nucleophilic substitution reaction where the deprotonated 3,5-dimethylpyrazole acts as the nucleophile, attacking the chloroform electrophile. The use of a phase-transfer catalyst can facilitate this reaction, though this protocol outlines a direct reaction.

Diagram of the Synthetic Workflow:

SynthesisWorkflow reagents 3,5-Dimethylpyrazole Chloroform reaction Reaction (e.g., in a suitable solvent) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpm*) purification->product ComplexationWorkflow ligand Tpm* in Solvent mixing Mixing & Stirring ligand->mixing metal_salt CuCl₂ in Solvent metal_salt->mixing precipitation Precipitation/ Crystallization mixing->precipitation isolation Isolation & Washing precipitation->isolation product [Cu(Tpm*)Cl₂] Complex isolation->product

Sources

Method

Application Notes &amp; Protocols: Tris(3,5-dimethyl-1-pyrazolyl)methane as a Ligand for Manganese Carbonyl Complexes

Abstract This document provides a comprehensive technical guide for researchers on the use of Tris(3,5-dimethyl-1-pyrazolyl)methane, commonly known as Tpm, as a versatile ancillary ligand for manganese carbonyl complexes...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers on the use of Tris(3,5-dimethyl-1-pyrazolyl)methane, commonly known as Tpm, as a versatile ancillary ligand for manganese carbonyl complexes. We delve into the synthesis of the Tpm ligand and its subsequent coordination to a manganese tricarbonyl fragment, [Mn(CO)3]+. Detailed, field-tested protocols are provided, accompanied by an in-depth discussion of the underlying chemical principles. The guide covers essential characterization techniques, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, to validate the synthesis and elucidate the structural and electronic properties of the resulting complexes. The causality behind experimental choices, potential applications in catalysis and bioinorganic chemistry, and key reactivity patterns are also explored to provide a holistic understanding for both novice and experienced researchers.

Introduction: The Power of Scorpionate Ligands

In the vast field of coordination chemistry, "scorpionate" ligands have carved out a significant niche since their initial development by Swiatoslaw Trofimenko. These ligands are characterized by a tripodal structure that binds to a metal center in a pincer-like, tridentate fashion, reminiscent of a scorpion's grasp. This coordination mode imparts exceptional stability to the resulting metal complexes.[1] Among the C-scorpionates (those with a central carbon atom), Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpm*) is particularly noteworthy.

The key features of the Tpm* ligand are:

  • Strong σ-Donation: The three nitrogen atoms of the pyrazolyl rings are potent sigma donors, creating a stable, electron-rich environment at the manganese center.

  • Steric Protection: The methyl groups at the 3 and 5 positions of the pyrazole rings provide significant steric bulk. This "cone" around the metal center can prevent unwanted dimerization, protect reactive sites, and influence the substrate selectivity in catalytic applications.

  • Facial Coordination: The geometry of the ligand strongly favors a facial (fac) coordination to an octahedral metal center, where the three nitrogen donors occupy one face of the octahedron. This leaves the opposite face available for other ligands, such as the three carbonyl (CO) groups in the complexes discussed herein.

When combined with the manganese(I) tricarbonyl core, [Mn(CO)3]+, the Tpm* ligand forms robust cationic complexes, [Tpm*Mn(CO)3]+. These complexes serve as stable, yet reactive platforms for fundamental studies and are precursors to catalytically active species.[2][3] Their light-sensitive nature also makes them valuable as photoactivated CO-releasing molecules (photoCORMs).[4][5]

Caption: Facial coordination of Tpm* to a Mn(CO)3 core.

Synthesis Protocols

The synthesis of Tpm-manganese carbonyl complexes is a two-stage process: first, the preparation of the free Tpm ligand, followed by its reaction with a suitable manganese carbonyl precursor.

Protocol: Synthesis of Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpm)*

This procedure is adapted from established phase-transfer catalysis methods, which provide good, consistent yields.[6] The reaction involves the nucleophilic substitution of chloroform by the deprotonated 3,5-dimethylpyrazole.

Rationale: A phase-transfer catalyst (tetrabutylammonium bromide) is essential. It transports the pyrazolate anion from the aqueous phase (where it is generated by the base) to the organic phase (chloroform), where the reaction occurs. Sodium carbonate is a sufficiently strong base to deprotonate the pyrazole N-H but is mild enough to prevent significant side reactions.

Materials:

  • 3,5-Dimethylpyrazole (99%)

  • Chloroform (CHCl3, stabilized with amylene)

  • Sodium Carbonate (Na2CO3, anhydrous)

  • Tetrabutylammonium bromide (TBAB, 99%)

  • Deionized Water

  • Dichloromethane (DCM) and Hexanes for purification

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,5-dimethylpyrazole (9.61 g, 100 mmol), sodium carbonate (21.2 g, 200 mmol), tetrabutylammonium bromide (1.61 g, 5 mmol), and deionized water (50 mL).

  • Addition of Chloroform: Add chloroform (50 mL) to the flask.

  • Reflux: Heat the biphasic mixture to a vigorous reflux (oil bath temperature ~75-80 °C) with rapid stirring. The reaction is typically complete after 3-4 hours. Monitor by TLC (Thin Layer Chromatography) if desired (e.g., 3:1 Hexanes:Ethyl Acetate, staining with KMnO4).

  • Workup: Cool the reaction to room temperature. Separate the organic layer using a separatory funnel. Extract the aqueous layer twice with 30 mL portions of DCM.

  • Purification: Combine all organic extracts and wash with deionized water (2 x 50 mL). Dry the organic phase over anhydrous MgSO4, filter, and remove the solvent under reduced pressure (rotary evaporation).

  • Recrystallization: The resulting crude white solid can be purified by recrystallization from hot hexanes or a minimal amount of boiling ethanol/water to yield fine white needles.

  • Validation: The pure product should have a melting point of ~147-149 °C. Confirm identity using ¹H NMR spectroscopy. Expected yield: 70-80%.

Protocol: Synthesis of [Tpm*Mn(CO)3]SO3CF3

This protocol describes the reaction of the Tpm* ligand with a manganese(I) pentacarbonyl source to form the desired cationic complex.[6] Using Mn(CO)5Br with a halide abstractor like silver triflate (AgSO3CF3) generates the highly reactive [Mn(CO)5]+ cation in situ, which readily reacts with the Tpm* ligand.

Rationale: The displacement of two CO ligands and the bromide from Mn(CO)5Br is facilitated by heat and the abstraction of Br- by Ag+, forming insoluble AgBr. The triflate anion (SO3CF3-) is a weakly coordinating counter-ion, which results in a stable, isolable salt of the cationic manganese complex. Acetonitrile is a good solvent as it can weakly coordinate to the manganese center, facilitating the substitution process.

Materials:

  • Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpm*)

  • Pentacarbonylmanganese(I) bromide (Mn(CO)5Br)

  • Silver trifluoromethanesulfonate (AgSO3CF3)

  • Acetonitrile (CH3CN, anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • Precursor Preparation: In a 100 mL Schlenk flask under an inert atmosphere (N2 or Ar), dissolve Mn(CO)5Br (275 mg, 1.0 mmol) and AgSO3CF3 (257 mg, 1.0 mmol) in 30 mL of anhydrous acetonitrile. Stir the suspension in the dark for 1 hour. A precipitate of AgBr will form.

  • Ligand Addition: In a separate flask, dissolve Tpm* (298 mg, 1.0 mmol) in 10 mL of anhydrous acetonitrile.

  • Reaction: Filter the [Mn(CO)5]SO3CF3 solution via cannula into the flask containing the Tpm* solution.

  • Reflux: Equip the flask with a reflux condenser and heat the solution to reflux (~85 °C) for 2-3 hours. The solution will typically turn from pale yellow to a more intense yellow or orange.

  • Isolation: Cool the solution to room temperature. Reduce the solvent volume to ~5 mL under vacuum.

  • Precipitation: Add anhydrous diethyl ether (~40-50 mL) dropwise with stirring to precipitate the product as a pale yellow solid.

  • Purification: Collect the solid by filtration under inert atmosphere, wash with two small portions of diethyl ether, and dry under vacuum. The product is typically pure enough for most uses. Expected yield: >85%.

Caption: Experimental workflow for synthesis of [TpmMn(CO)3]SO3CF3.

Characterization and Data Interpretation

Proper characterization is crucial to confirm the identity and purity of the synthesized complexes. IR and NMR spectroscopy are the most powerful and accessible tools for this purpose.

Infrared (IR) Spectroscopy

Principle: The number and frequency (ν) of the C-O stretching bands in the IR spectrum are highly diagnostic for metal carbonyl complexes. For a fac-M(CO)3 fragment with local C3v symmetry, three IR-active CO stretching bands are typically expected. However, in the case of [Tpm*Mn(CO)3]+, two strong bands are often observed due to the similar energies of the E modes. The position of these bands provides direct insight into the electronic environment of the manganese center.

  • More electron-donating ligands (like Tpm*) increase the electron density on the Mn center.

  • This increased density leads to greater Mn-to-CO π-backbonding .

  • Increased backbonding populates the CO π* antibonding orbitals, weakening the C-O bond .

  • A weaker C-O bond results in a lower stretching frequency (νCO) .[7]

By comparing the ν(CO) values of [TpmMn(CO)3]+ to other manganese tricarbonyl complexes, one can quantitatively assess the donor strength of the Tpm ligand.[8][9]

Data Summary:

Complexν(CO) bands (cm⁻¹) in CH₂Cl₂Rationale for Frequency
[Mn(CO)6]+~2090Reference complex with only weakly donating CO ligands; highest frequency.
[TpMn(CO)3]2038, 1943Tp is a strong donor, significantly lowering ν(CO).
[TpmMn(CO)3]+ ~2045, 1935 Tpm is a very strong neutral donor, similar to the anionic Tp ligand. The positive charge on the complex slightly increases the frequencies compared to a neutral analogue.[6][8]
Mn(CO)3(CH3CN)3]+~2055, 1950Acetonitrile is a weaker donor than Tpm*, resulting in higher ν(CO) values.
¹H NMR Spectroscopy

Principle: The ¹H NMR spectrum confirms the coordination of the Tpm* ligand and the overall symmetry of the complex. Upon coordination, the chemical shifts of the ligand's protons will change compared to the free ligand.

Expected Signals for [Tpm*Mn(CO)3]+ (in CDCl3 or CD3CN):

  • Methine Proton (CH): A sharp singlet, typically downfield from the free ligand signal due to the electron-withdrawing effect of the cationic metal center.

  • Pyrazole H-4 Proton: A sharp singlet for the three equivalent pyrazole rings.

  • Methyl Protons (3-Me, 5-Me): Two sharp singlets, each integrating to 9 protons, for the two distinct sets of methyl groups on the three equivalent pyrazole rings.

The observation of single, sharp resonances for each type of proton confirms the C3v symmetry of the complex in solution on the NMR timescale.

Reactivity and Applications

The [Tpm*Mn(CO)3]+ complex is a versatile starting material.[8][9]

  • Ligand Substitution: One or more carbonyl ligands can be substituted by other ligands (e.g., phosphines, nitriles, pyridines) to generate new dicarbonyl or monocarbonyl complexes.[8][9] This substitution is often promoted by decarbonylating agents like trimethylamine N-oxide (Me3NO) or by photolysis.[5][10]

  • Photo-CORM Activity: Upon irradiation with UV light, these complexes can release CO, making them candidates for CO-releasing molecules (CORMs) for therapeutic applications.[4][11] The Tpm* ligand helps tune the stability and release kinetics.

  • Catalysis: While the tricarbonyl cation itself is not typically a catalyst, its derivatives are. Reduction of the complex can lead to catalytically active Mn(0) or Mn(-I) species. Furthermore, dicarbonyl derivatives, [Tpm*Mn(CO)2L]n+, have shown promise in hydrogenation and other transformations, serving as robust, earth-abundant alternatives to precious metal catalysts.[2][3]

Conclusion

Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpm) is a powerful and sterically tunable ligand that provides a stable and predictable coordination environment for manganese carbonyl fragments. The synthesis of the ligand and its corresponding [TpmMn(CO)3]+ complex is straightforward and high-yielding, as detailed in the provided protocols. The resulting complexes are readily characterized by standard spectroscopic methods and serve as excellent platforms for exploring fundamental organometallic reactivity, developing new catalytic systems, and designing novel photoactive materials. This guide provides the necessary foundation for researchers to confidently synthesize, characterize, and utilize these valuable chemical tools in their work.

References

  • Rodriguez Venegas, E., et al. (2017). Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. Molecules, 22(3), 441. Available at: [Link]

  • Wang, L., & Chambron, J.-C. (2004). Synthesis of a Macrobicycle Incorporating the Tris(pyrazolyl)methane Ligand. Organic Letters, 6(5), 747-750. Available at: [Link]

  • Rodriguez Venegas, E., et al. (2017). Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. ResearchGate. Available at: [Link]

  • Hallett, A. J., et al. (2011). The co-ordination chemistry of tris(3,5-dimethylpyrazolyl)methane manganese carbonyl complexes: Synthetic, electrochemical and DFT studies. Dalton Transactions, 40(40), 10526-10536. Available at: [Link]

  • Gomes, C. S. B., et al. (2020). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. Catalysts, 10(6), 611. Available at: [Link]

  • Schatzschneider, U., et al. (2016). Light- or oxidation-triggered CO release from [MnI(CO)3(κ3-L)] complexes. Dalton Transactions, 45(44), 17976-17987. Available at: [Link]

  • Nemcsok, D., et al. (2022). Manganese Alkyl Carbonyl Complexes: From Iconic Stoichiometric Textbook Reactions to Catalytic Applications. Accounts of Chemical Research, 55(19), 2740-2751. Available at: [Link]

  • Nemcsok, D., et al. (2022). Manganese Alkyl Carbonyl Complexes: From Iconic Stoichiometric Textbook Reactions to Catalytic Applications. PubMed. Available at: [Link]

  • Bourque, M. J., et al. (2023). Group 7 carbonyl complexes of a PNN-heteroscorpionate ligand. Dalton Transactions. Available at: [Link]

  • de Groot, M., et al. (2022). Facial vs. meridional coordination in gaseous Ni(ii)–hexacyclen complexes revealed with infrared ion spectroscopy. Physical Chemistry Chemical Physics, 24(3), 1637-1644. Available at: [Link]

  • Hallett, A. J., et al. (2011). The co-ordination chemistry of tris(3,5-dimethylpyrazolyl) methane manganese carbonyl complexes: Synthetic, electrochemical and DFT studies. ResearchGate. Available at: [Link]

  • Hallett, A. J., et al. (2011). The co-ordination chemistry of tris(3,5-dimethylpyrazolyl)methane manganese carbonyl complexes: synthetic, electrochemical and DFT studies. Semantic Scholar. Available at: [Link]

  • de Groot, M., et al. (2022). Facial vs. meridional coordination in gaseous Ni(ii)–hexacyclen complexes revealed with infrared ion spectroscopy. PubMed Central. Available at: [Link]

  • Otero, A., et al. (2022). Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers. Chemical Communications, 58(84), 11779-11794. Available at: [Link]

  • Reger, D. L., et al. (2000). Syntheses of tris(pyrazolyl)methane ligands and {[tris(pyrazolyl)methane]Mn(CO)3} SO3CF3 complexes: Comparison of ligand donor properties. Journal of Organometallic Chemistry, 607(1-2), 120-128. Available at: [Link]

  • Bourque, M. J., et al. (2023). Group 7 carbonyl complexes of a PNN-heteroscorpionate ligand. PubMed Central. Available at: [Link]

  • White, T. A., et al. (2021). Synthesis, structural studies, and redox chemistry of bimetallic [Mn(CO)3] and [Re(CO)3] complexes. Dalton Transactions, 50(5), 1863-1875. Available at: [Link]

  • Bourque, M. J., et al. (2023). Group 7 carbonyl complexes of a PNN-heteroscorpionate ligand. RSC Publishing. Available at: [Link]

  • de Groot, M., et al. (2022). Facial vs. meridional coordination in gaseous Ni(II)-hexacyclen complexes revealed with infrared ion spectroscopy. ResearchGate. Available at: [Link]

  • Grills, D. C., et al. (2014). Ultrafast Spectroscopy of [Mn(CO)3] Complexes: Tuning the Kinetics of Light-Driven CO Release and Solvent Binding. Inorganic Chemistry, 53(10), 5031-5042. Available at: [Link]

  • Gol-Tabaghi, S., et al. (2009). Two-dimensional infrared spectroscopy of metal carbonyls. Accounts of Chemical Research, 42(9), 1285-1295. Available at: [Link]

  • Tice, N., et al. (2018). Synthesis of Mn(CO)3[1,2-C5H3(CO-(C4H3S))2] and X-ray Crystallography of Re(CO)3[1,2-C5H3(CO-(C4H3S))2]. Liberty University. Available at: [Link]

  • Rpb Resonance Chemistry. (2020). IR Spectroscopy of Metal Carbonyls l Factors effecting on Synergistic effect l OMC (Part-6). YouTube. Available at: [Link]

  • White, T. A., et al. (2021). Synthesis, structural studies, and redox chemistry of bimetallic [Mn(CO)3] and [Re(CO)3] complexes. PubMed Central. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Tris(3,5-dimethyl-1-pyrazolyl)methane

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Tris(3,5-dimethyl-1-pyrazolyl)methane, a cornerstone scorpionate ligand. This guide is designed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Tris(3,5-dimethyl-1-pyrazolyl)methane, a cornerstone scorpionate ligand. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with its preparation. We move beyond simple protocols to explain the chemical reasoning behind each step, empowering you to troubleshoot effectively and optimize your yield.

Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing Tris(3,5-dimethyl-1-pyrazolyl)methane?

The most widely adopted method involves the reaction of 3,5-dimethylpyrazole with a haloform (typically chloroform or bromoform) and a strong base (like sodium hydroxide or potassium hydroxide) under phase-transfer catalysis (PTC) conditions.[1] This biphasic approach allows for the deprotonation of the pyrazole in the aqueous phase and its subsequent reaction with the haloform in the organic phase, facilitated by a phase-transfer catalyst such as tetrabutylammonium bromide (TBABr).

Q2: My reaction yield is consistently low. What are the most likely culprits?

Low yields in this synthesis are a frequent issue and often trace back to a few key areas:

  • Inefficient Deprotonation: The N-H proton of 3,5-dimethylpyrazole must be removed to form the nucleophilic pyrazolate anion. If the base is not concentrated enough or is of poor quality, this initial step will be incomplete.

  • Suboptimal Phase Transfer: In a PTC system, vigorous stirring is non-negotiable. Insufficient agitation leads to a low interfacial surface area between the aqueous and organic layers, crippling the ability of the catalyst to shuttle the pyrazolate anion into the organic phase.

  • Reaction Temperature and Time: This reaction requires patience. Some protocols report heating at 70°C for up to three days to achieve good conversion.[2] Prematurely ending the reaction is a common cause of low yield. Conversely, excessively high temperatures can lead to the decomposition of the haloform and the formation of tarry byproducts.

  • Stoichiometry: The molar ratios of pyrazole, base, and haloform are critical. An excess of the pyrazole is often used to act as a base to trap the evolved HCl in some methods, preventing side reactions.[1]

Q3: What is the precise role of the phase-transfer catalyst (PTC)?

The PTC, typically a quaternary ammonium salt like TBABr, acts as a shuttle. The pyrazolate anion, formed in the aqueous phase by the strong base, is highly polar and insoluble in the organic phase where the haloform resides. The lipophilic quaternary ammonium cation (e.g., Bu₄N⁺) pairs with the pyrazolate anion, forming an ion pair that is soluble in the organic solvent. This ion pair migrates into the organic phase, allowing the pyrazolate to react with the chloroform. The catalyst then returns to the aqueous phase to repeat the cycle.

graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

}

Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Q4: My final product is a persistent oil, but the literature reports a white solid. What should I do?

This is a common purification challenge. The presence of impurities, such as the mono- or bis-substituted byproducts or residual solvent, can inhibit crystallization.

  • Confirm Purity: Analyze your product by ¹H NMR and TLC. If impurities are present, further purification is necessary.

  • Purification: Column chromatography on silica gel is an effective method for removing byproducts.[3] A common eluent system is a gradient of ethyl acetate in hexane.

  • Induce Crystallization: If the purified oil still refuses to solidify, try trituration with a non-polar solvent like cold pentane or hexane. Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate crystallization. Seeding with a previously obtained crystal is the most reliable method if available.

Section 2: Troubleshooting Guide
ProblemPossible CauseRecommended Solution & Scientific Rationale
Low or No Product Formation 1. Ineffective Deprotonation: The pKa of the pyrazole N-H is ~14. A sufficiently strong base is required for complete deprotonation to the nucleophilic pyrazolate.Solution: Use a concentrated aqueous solution of NaOH or KOH (e.g., 50% w/v). Ensure the base is fresh, as older solutions can absorb atmospheric CO₂ and lose strength.
2. Inefficient Stirring: The reaction is kinetically limited by the rate of transfer of the pyrazolate anion across the phase boundary.Solution: Use a mechanical overhead stirrer capable of vigorous agitation to create a fine emulsion. A simple magnetic stir bar is often insufficient to maximize the interfacial surface area required for efficient catalysis.
3. Insufficient Reaction Time/Temp: The sequential substitution of three pyrazole units onto the methane carbon is a slow process.Solution: Be patient. Monitor the reaction by TLC over an extended period. Many successful syntheses require 24-72 hours at 60-70°C.[2]
Reaction Mixture Turns Dark/Tarry 1. Haloform Decomposition: Under strongly basic conditions and heat, chloroform can decompose via the formation of dichlorocarbene, leading to polymerization and tar formation.Solution: Maintain strict temperature control. Do not exceed the recommended temperature for the protocol. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.
TLC/NMR Shows Multiple Spots/Products 1. Incomplete Reaction: The reaction proceeds stepwise, forming mono- and bis-substituted intermediates, HCCl₂(Py) and HCCl(Py)₂, before the final product.Solution: Increase the reaction time and/or temperature slightly to drive the reaction to completion. Ensure the stoichiometry is correct; a slight excess of pyrazole can favor the formation of the tris-substituted product.
2. Side Reactions: At higher temperatures, thermal rearrangement products can form.Solution: Optimize the reaction temperature. A solvent-free approach found that different products were favored at different temperatures, with the desired tris(pyrazolyl)phenylmethane forming at 80°C, while other isomers formed at 120-160°C.[1] This highlights the sensitivity of the system to temperature.
Difficult Product Isolation / Emulsion during Workup 1. Stable Emulsion Formation: The phase-transfer catalyst, being a surfactant, can stabilize emulsions formed between the organic and aqueous layers during extraction.Solution: To break the emulsion, add a small amount of a saturated brine solution (NaCl(aq)). Alternatively, filtering the mixture through a pad of Celite® can help break up the emulsified layer. Centrifugation is also a highly effective, if less common, lab-scale solution.
Section 3: Optimized Experimental Protocols
Protocol A: Phase-Transfer Catalysis (PTC) Synthesis

This protocol is a robust and widely used method for gram-scale synthesis.

graph G { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=11]; edge [color="#5F6368"];

}

Caption: Workflow for PTC Synthesis of Tpm*.

Step-by-Step Methodology:

  • Reagent Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, combine 3,5-dimethylpyrazole (3.0 eq), chloroform (1.0 eq), and tetrabutylammonium bromide (TBABr, 0.1 eq).

  • Addition of Base: While stirring vigorously, slowly add a 50% (w/v) aqueous solution of sodium hydroxide (excess) from the addition funnel. An ice bath may be necessary to control the initial exotherm.

  • Reaction: After the addition is complete, heat the mixture to 65-70°C. Maintain vigorous stirring and heating for 48-72 hours. Monitor the reaction's progress by taking small aliquots of the organic layer and analyzing by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Aqueous Workup: Cool the reaction to room temperature. Dilute with water and dichloromethane (DCM). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. The pure product often crystallizes upon removal of the solvent or by trituration with cold pentane.

Protocol B: Solventless Thermal Synthesis

For specific derivatives, a solventless approach can be effective, though it may require careful temperature control to avoid side products.[3][4]

Step-by-Step Methodology:

  • Reagent Setup: In a sealed tube or a flask with a condenser, combine (trichloromethyl)benzene (1.0 eq) and 3,5-dimethylpyrazole (6.0 eq). The excess pyrazole serves as both reactant and acid scavenger.[1]

  • Reaction: Heat the mixture to 80°C with stirring for 24 hours.[3] Note: Higher temperatures can lead to rearranged byproducts.[1]

  • Isolation: Cool the reaction mixture. The crude product can be dissolved in a minimal amount of a suitable solvent like ethyl acetate and filtered to remove any solids.

  • Purification: The product is purified by column chromatography on silica gel (hexane/ethyl acetate) to yield the pure compound.[3]

Section 4: Characterization Data

Proper characterization is essential to confirm the identity and purity of your Tris(3,5-dimethyl-1-pyrazolyl)methane product.

PropertyExpected Value
Appearance White crystalline solid
Molecular Formula C₁₆H₂₂N₆[5]
Molecular Weight 298.39 g/mol [5]
Melting Point ~90 °C (for phenyl-substituted analog)[3]
¹H NMR (CDCl₃, δ) ~7.5-7.0 (methine CH, s, 1H), ~5.8 (pyrazole C4-H, s, 3H), ~2.3 (CH₃, s, 9H), ~2.1 (CH₃, s, 9H)
¹³C NMR (CDCl₃, δ) ~148 (pyrazole C3), ~140 (pyrazole C5), ~106 (pyrazole C4), ~85 (methine CH), ~14 (CH₃), ~12 (CH₃)
Note: NMR shifts are approximate and can vary based on solvent and specific substitution pattern. The provided values are typical for related structures.[6]
References
  • Galo, A., et al. (2019). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. Molecules, 24(3), 611. Available at: [Link]

  • Rodriguez-Venegas, E., et al. (2017). Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. Molecules, 22(3), 441. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

  • Petrović, B., et al. (2024). The Elusive Biological Activity of Scorpionates: A Useful Scaffold for Cancer Therapy? International Journal of Molecular Sciences, 25(11), 5984. Available at: [Link]

  • Rodriguez-Venegas, E., et al. (2017). Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. Molecules, 22(3), 441. Available at: [Link]

  • Otero, A., et al. (2024). Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers. Chemical Communications. Available at: [Link]

  • Rodriguez-Venegas, E., et al. (2017). Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. PubMed. Available at: [Link]

  • Dick, M. A., et al. (2022). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2022(3), M1453. Available at: [Link]

  • ResearchGate. (2017). Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. Available at: [Link]

  • ResearchGate. (n.d.). A schematic representation of tris(pyrazolyl)methane compounds. Available at: [Link]

  • PubChem. (n.d.). Tris(3,5-dimethyl-1-pyrazolyl)methane. Available at: [Link]

  • Pettinari, C., & Reger, D. L. (2003). Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands. Dalton Transactions, (11), 2145-2158. Available at: [Link]

Sources

Optimization

"Troubleshooting side reactions in scorpionate ligand preparation"

Introduction Welcome to the technical support guide for troubleshooting side reactions in the preparation of scorpionate ligands. Since their discovery by Swiatoslaw Trofimenko, hydrotris(pyrazolyl)borates (Tp ligands) h...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for troubleshooting side reactions in the preparation of scorpionate ligands. Since their discovery by Swiatoslaw Trofimenko, hydrotris(pyrazolyl)borates (Tp ligands) have become indispensable tools in coordination chemistry, catalysis, and materials science.[1][2] However, the classic synthesis—the reaction of an alkali metal borohydride with a pyrazole derivative—is often plagued by competing reactions that can complicate purification and reduce yields.[1][3]

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges encountered in the laboratory. We will delve into the mechanistic origins of side products, provide actionable troubleshooting steps, and present validated protocols to help you achieve high purity and yield in your syntheses.

Section 1: The Stepwise Substitution Problem - Incomplete Reactions

The formation of the desired tris(pyrazolyl)borate is a sequential process where pyrazole groups successively replace the hydride ions on the borohydride starting material.[1][3] Incomplete reactions are arguably the most common issue, leading to mixtures of products.

Q1: My final product is heavily contaminated with the bis(pyrazolyl)borate species. What is the primary cause?

Answer: The presence of a significant amount of dihydrobis(pyrazolyl)borate, [H₂B(pz)₂]⁻, is a classic sign that the reaction has not proceeded to completion. The substitution of the third pyrazole is often the rate-limiting step due to increasing steric hindrance and a less reactive B-H bond compared to the initial substitution steps.

The primary causes are typically insufficient thermal energy or inadequate reaction time. The synthesis is often performed neat (solvent-free) in molten pyrazole, and maintaining a consistent, sufficiently high temperature is critical to drive the reaction forward.[4]

Troubleshooting Steps:

  • Verify Temperature: Ensure your reaction temperature is appropriate for the specific pyrazole being used. For unsubstituted pyrazole, temperatures around 180-200°C are common.[5] For bulkier pyrazoles like 3,5-dimethylpyrazole, higher temperatures may be required. Use a calibrated thermometer or temperature controller.

  • Increase Reaction Time: As seen in in situ monitoring studies, the bis-substituted product forms relatively quickly, while the desired tris-product can take several hours to become the major species.[4][5] Consider extending the reaction time, monitoring progress if possible.

  • Ensure Homogeneity: In a solvent-free melt, ensure the mixture is well-stirred to maintain homogeneity and prevent localized temperature gradients.

// Nodes BH4 [label="[BH₄]⁻\n(Borohydride)", fillcolor="#F1F3F4", fontcolor="#202124"]; PzH [label="Pyrazole\n(pzH)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; H3B_pz [label="[H₃B(pz)]⁻\n(Mono-substituted)", fillcolor="#F1F3F4", fontcolor="#202124"]; H2B_pz2 [label="[H₂B(pz)₂]⁻\n(Bis-substituted)", fillcolor="#FBBC05", fontcolor="#202124"]; HB_pz3 [label="[HB(pz)₃]⁻\n(Tris-substituted - Desired)", fillcolor="#34A853", fontcolor="#FFFFFF"]; B_pz4 [label="[B(pz)₄]⁻\n(Tetrakis-substituted)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0]; inv3 [shape=point, width=0];

// Edges PzH -> inv1 [arrowhead=none]; inv1 -> H3B_pz; BH4 -> H3B_pz [label="+ pzH\n- H₂"];

PzH -> inv2 [arrowhead=none]; inv2 -> H2B_pz2; H3B_pz -> H2B_pz2 [label="+ pzH\n- H₂"];

PzH -> inv3 [arrowhead=none]; inv3 -> HB_pz3; H2B_pz2 -> HB_pz3 [label="+ pzH\n- H₂\n(Often Rate-Limiting)"];

HB_pz3 -> B_pz4 [label="+ pzH\n- H₂\n(Over-reaction)"]; } ` Caption: Reaction pathway for scorpionate ligand synthesis.

Section 2: The Over-Substitution Problem - Formation of Tetrakis(pyrazolyl)borate

While pushing the reaction to completion is necessary, excessive energy or time can lead to an undesired subsequent reaction.

Q2: I've successfully formed the tris-product, but I'm also seeing the tetrakis(pyrazolyl)borate anion. How do I avoid this?

Answer: The formation of the tetrakis(pyrazolyl)borate, [B(pz)₄]⁻, occurs when a fourth pyrazole molecule displaces the final B-H hydride, resulting in a product that lacks the characteristic "sting" of the scorpionate ligand. This is typically a result of overly harsh reaction conditions.

Causality: This side reaction is driven by high temperatures and/or very long reaction times. While heat is needed to form the tris-product, excessive heat provides the activation energy needed to cleave the final, relatively strong B-H bond.

Troubleshooting Steps:

  • Moderate Reaction Temperature: Once the reaction to form the tris-product is underway, avoid unnecessarily high temperatures. Find the "sweet spot" that favors tris-formation without promoting the tetrakis side product. This often requires empirical optimization for your specific pyrazole derivative.

  • Monitor the Reaction: If you have the capability, monitoring the reaction is the most effective way to prevent over-substitution. As detailed in recent literature, ¹¹B NMR spectroscopy is an excellent tool for this, as the different borate species have distinct signals. [1, 2, 7] You can stop the reaction once the signal for the tris-product is maximized and before the tetrakis-product signal grows significantly.

  • Control Stoichiometry: While an excess of pyrazole is typically used to act as the solvent, an extremely large excess can shift the equilibrium towards the tetrakis product. Ensure you are using a well-established molar ratio (typically 3.5 to 4 equivalents of pyrazole to 1 equivalent of KBH₄). [8]

Section 3: Purity, Contaminants, and Purification

Even with an optimized reaction, the crude product is rarely pure. Effective purification is key to obtaining a high-quality ligand for subsequent use.

Q3: My final product is contaminated with unreacted pyrazole. What is the most effective way to remove it?

Answer: Unreacted pyrazole is the most common impurity, as the reaction is typically run in a large excess of molten pyrazole. [1] Because the desired alkali metal scorpionate salt is an ionic solid and the unreacted pyrazole is a neutral organic molecule, their solubility differences can be exploited for efficient separation.

Protocol: Purification by Solvent Washing

  • Cooling and Solidification: After the reaction is complete, allow the molten mixture to cool completely to a solid mass.

  • Initial Trituration: Break up the solid residue. Add a portion of hot toluene. Toluene is an excellent solvent for most pyrazole derivatives but a poor solvent for the potassium or sodium scorpionate salt.

  • Sonication/Stirring: Sonicate or vigorously stir the suspension. This helps dissolve the unreacted pyrazole trapped within the solid matrix of the product.

  • Isolation: Isolate the solid product via filtration (e.g., using a Büchner funnel).

  • Repeated Washing: Wash the collected solid thoroughly with several more portions of hot toluene, followed by a final wash with a low-boiling-point solvent like hexane or diethyl ether to facilitate drying. [8]

  • Drying: Dry the purified white powder under vacuum to remove all residual solvents.

Self-Validation: The success of the purification can be confirmed by ¹H NMR spectroscopy. The absence of characteristic pyrazole signals (that are not part of the bound ligand) indicates a pure product.

Q4: My reaction yield is very low, even though the conversion appears high. I suspect my borohydride starting material. What could be the issue?

Answer: Low yields are frequently traced back to the quality of the alkali metal borohydride (e.g., KBH₄ or NaBH₄). These reagents are hygroscopic and can decompose upon exposure to atmospheric moisture. [21, 25]

The Problem with Moisture: Borohydrides react with water in a hydrolysis reaction, evolving hydrogen gas and forming borate salts (B(OH)₄⁻). [23] This process consumes the active reagent, effectively reducing the amount available for the reaction with pyrazole and thus lowering your theoretical yield from the start.

Troubleshooting and Best Practices:

  • Reagent Source and Storage: Use a freshly opened bottle of borohydride from a reputable supplier. Store it in a desiccator, preferably in an inert atmosphere glovebox if available.

  • Inert Atmosphere: The synthesis of scorpionate ligands must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. [8] This prevents moisture from entering the reaction vessel, especially at high temperatures.

  • Dry Reagents and Glassware: Ensure the pyrazole used is dry and that all glassware has been thoroughly oven- or flame-dried before use.

Section 4: Advanced Characterization for Troubleshooting

Relying solely on ¹H NMR can be insufficient for accurately diagnosing issues in scorpionate synthesis, as signals from different species and unreacted pyrazole can overlap. [1]

Q5: ¹H and ¹³C NMR spectra of my crude product are too complex to interpret confidently. Is there a better analytical method to determine the composition of my product mixture?

Answer: Yes. ¹¹B NMR spectroscopy is a superior and highly recommended technique for both in situ reaction monitoring and final product characterization of scorpionate ligands. [1, 2, 3] The boron atom at the core of the ligand provides a direct and unambiguous window into the substitution pattern.

Why ¹¹B NMR is Powerful:

  • Clear Distinction of Species: The mono-, bis-, tris-, and tetrakis-substituted borate species each have a characteristic chemical shift and multiplicity in the ¹¹B NMR spectrum.

  • Quantitative Information: The relative integrals of the signals can be used to determine the molar ratio of the different boron-containing species in your mixture, giving you a true picture of your reaction's outcome.

  • Direct Observation of B-H Bond: For species still containing a hydride, the ¹¹B signal appears as a doublet due to coupling with the hydrogen atom (¹JBH). The disappearance of this coupling is a clear indicator of tetrakis-product formation.

Reference Data for Troubleshooting

The following table summarizes typical ¹¹B NMR data that can be used to identify products and byproducts in the synthesis of a pyridyl-substituted scorpionate ligand.

Species NameFormulaTypical ¹¹B Chemical Shift (δ, ppm)Coupling (¹JBH, Hz)Identification
Dihydrobis(3-[2'-pyridyl]-pyrazolyl)borate[H₂B(pz)₂]⁻~ -6.5YesIncomplete reaction byproduct[5]
Hydrotris(3-[2'-pyridyl]-pyrazolyl)borate[HB(pz)₃]⁻~ -1.4Yes (~112 Hz)Desired Product [5]
Tetrakis(pyrazolyl)borate[B(pz)₄]⁻~ +1.5NoOver-reaction side product[5]

Note: Chemical shifts are approximate and can vary with solvent and pyrazole substituents.

TroubleshootingFlowchart

References
  • Sulway, S. et al. (2021). In situ tracking and characterisation of scorpionate ligands via ¹¹B-NMR spectroscopy. RSC Advances, 11(27), 16158-16160. [Link][4][6][7][8]

  • Smith, J. et al. (2006). Removing the Sting from the Tail: Reversible Protonation of Scorpionate Ligands in Cobalt(II) Tris(carbene)borate Complexes. Inorganic Chemistry, 45(19), 7794–7803. [Link][9]

  • Trofimenko, S. (1966). Boron-Pyrazole Chemistry. Journal of the American Chemical Society, 88(8), 1842-1844. [Link]

  • Wikipedia. (n.d.). Scorpionate ligand. [Link][1]

  • ChemEurope. (n.d.). Scorpionate ligand. [Link][3]

  • Sulway, S. et al. (2021). In situ Tracking and Characterisation of Scorpionate Ligands via ¹¹B-NMR Spectroscopy - Supplementary Information. Royal Society of Chemistry. [Link][5]

  • Thomas, J. R. et al. (2024). Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands as their alkali salts. ResearchGate. [Link][10]

  • Trofimenko, S. (2004). Scorpionates: Genesis, Supramolecular and Bioinorganic Aspects. Angewandte Chemie International Edition, 43(38), 4948-4950. [Link]

  • Rovira, C. (2014). The Elusive Biological Activity of Scorpionates: A Useful Scaffold for Cancer Therapy? Molecules, 19(11), 17658-17683. [Link][2]

  • Janiak, C. (2006). Scorpionate ligands and surroundings. Coordination properties - solution studies. Inorganica Chimica Acta, 359(6), 1679-1690. [Link]

  • Filimon, A. M. et al. (2021). Complex Metal Borohydrides: From Laboratory Oddities to Prime Candidates in Energy Storage Applications. PMC. [Link][11]

  • Jeong, S. et al. (2016). Spontaneous hydrolysis of borohydride required before its catalytic activation by metal nanoparticles. ResearchGate. [Link][12]

  • Jaroń, T. et al. (2022). Synthesis Method of Unsolvated Organic Derivatives of Metal Borohydrides. PMC. [Link][13]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalytic Oxidation with Tpm* Complexes

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for catalytic oxidation reactions utilizing Tris(pyrazolyl)methane (Tpm) complexes. This guide is designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for catalytic oxidation reactions utilizing Tris(pyrazolyl)methane (Tpm) complexes. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting advice, and robust protocols for optimizing your experiments. Tpm ligands, often referred to as C-scorpionates, offer a unique tripodal coordination that imparts significant stability and tunable reactivity to metal centers, making them exceptional catalysts for a variety of oxidation reactions.[1][2] This document provides full editorial control to structure a comprehensive guide that addresses common challenges and unlocks the full potential of these versatile catalysts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the use of Tpm* complexes in catalytic oxidation.

Q1: What are Tpm ligands and why are they effective for catalysis?* Tris(pyrazolyl)methane (Tpm*) ligands are tripodal, N-donor ligands that bind to a metal center in a facial κ³-coordination mode, reminiscent of a scorpion's grasp—hence the name "C-scorpionates."[1] Their effectiveness stems from several key features:

  • Tunability: The pyrazole rings can be easily modified with various substituents (e.g., alkyl, aryl, electron-withdrawing groups like -CF₃). This allows for fine-tuning of the steric and electronic properties of the resulting metal complex, which in turn influences catalytic activity and selectivity.[2][3]

  • Stability: The tripodal nature provides a robust coordination environment, stabilizing the metal center across various oxidation states that are often accessed during the catalytic cycle.[1]

  • Versatility: The ligand framework can leave up to three coordination sites available on the metal center for substrate binding and activation, which is crucial for catalysis.[4]

Q2: What is the general mechanism for alcohol oxidation using a Copper-Tpm catalyst?* While the exact mechanism can be substrate and co-catalyst dependent, a widely studied pathway for alcohol oxidation using copper complexes involves a two-stage process, particularly when a nitroxyl radical like TEMPO is used as a co-catalyst.[5]

  • Catalyst Oxidation: The active Cu(I) species is oxidized by O₂ (the terminal oxidant) to a Cu(II) species. This stage can involve the formation of a binuclear copper-dioxygen intermediate.[5]

  • Substrate Oxidation: The Cu(II) complex coordinates with the alcohol to form a Cu(II)-alkoxide intermediate. This is followed by a hydrogen atom transfer to the nitroxyl radical (e.g., TEMPO), generating the oxidized product (aldehyde or ketone), the reduced nitroxyl species (TEMPO-H), and regenerating the Cu(I) catalyst to re-enter the cycle.[5][6]

Q3: What types of substrates are compatible with Tpm-catalyzed oxidation?* Tpm* metal complexes are notably versatile and have been successfully employed for the oxidation of a range of substrates, including:

  • Alcohols: Highly efficient for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[7][8]

  • Alkanes: Capable of activating strong C-H bonds in alkanes to produce alcohols and ketones, a particularly challenging transformation.[1][9]

  • Alkenes: Used in epoxidation reactions.[9]

Q4: Which oxidants are typically used in these reactions? The choice of oxidant is critical for reaction efficiency and safety. Common oxidants include:

  • Molecular Oxygen (O₂) or Air: An ideal "green" oxidant, as the only byproduct is water. It is often used for aerobic alcohol oxidations.[10]

  • Hydrogen Peroxide (H₂O₂): A clean and powerful oxidant, though it can sometimes lead to catalyst degradation if not used under optimized conditions.[11]

  • tert-Butyl Hydroperoxide (TBHP): An organic peroxide that is often effective in systems where H₂O₂ is too reactive or causes side reactions.[12]

Section 2: Troubleshooting Guide

Encountering issues like low yield or catalyst deactivation is a common part of experimental science. This guide provides a systematic approach to diagnosing and resolving these problems.

Troubleshooting Workflow for Low Conversion

The following diagram outlines a logical workflow for addressing low or no product formation in your catalytic reaction.

troubleshooting_workflow start Problem: Low or No Conversion check_catalyst 1. Verify Catalyst Integrity start->check_catalyst catalyst_active Is the catalyst active and pure? check_catalyst->catalyst_active check_conditions 2. Assess Reaction Conditions conditions_optimal Are conditions (Temp, Solvent, Time) appropriate? check_conditions->conditions_optimal check_reagents 3. Evaluate Reagent Purity reagents_pure Are substrate, solvent, and oxidant pure? check_reagents->reagents_pure catalyst_active->check_conditions Yes solution_synthesis Action: Re-synthesize or purify catalyst. Ensure proper handling (e.g., inert atmosphere). catalyst_active->solution_synthesis No conditions_optimal->check_reagents Yes solution_optimize Action: Optimize temperature, solvent, and reaction time. Screen different oxidants. conditions_optimal->solution_optimize No solution_purify Action: Purify substrate and solvent. Use fresh, high-purity oxidant. reagents_pure->solution_purify No success Problem Resolved reagents_pure->success Yes solution_synthesis->check_catalyst solution_optimize->check_conditions solution_purify->check_reagents

Caption: A step-by-step decision tree for troubleshooting low reaction conversion.

Common Problems and Solutions

Problem: Low Selectivity or Formation of Byproducts

  • Possible Cause 1: Over-oxidation.

    • Causality: The desired product (e.g., an aldehyde) is further oxidized to an undesired byproduct (e.g., a carboxylic acid). This is common in high-temperature reactions or with prolonged reaction times.[13]

    • Solution:

      • Monitor the reaction closely using TLC or GC and stop it once the substrate is consumed.

      • Reduce the reaction temperature. Lower temperatures decrease the rate of over-oxidation more significantly than the primary oxidation.[14]

      • Decrease the oxidant concentration or switch to a milder oxidant.

  • Possible Cause 2: Ligand or Catalyst Degradation.

    • Causality: The oxidant or high temperatures can cause the Tpm* ligand or the entire complex to decompose, leading to non-selective catalytic pathways or complete loss of activity.[15]

    • Solution:

      • Use a more robust ligand. For example, Tpm* ligands with electron-withdrawing groups can be more resistant to oxidative degradation.[3]

      • Lower the catalyst loading. Excess catalyst can sometimes promote side reactions.

      • Ensure the reaction is performed under an inert atmosphere if the active catalyst is air-sensitive.

Problem: Catalyst Deactivation

  • Possible Cause 1: Poisoning.

    • Causality: Impurities in the substrate or solvent (e.g., sulfur, phosphorus compounds) can bind irreversibly to the active sites of the catalyst, blocking them from participating in the reaction.[16][17] This is a common deactivation mechanism.[18]

    • Solution:

      • Purify the substrate via chromatography, distillation, or recrystallization.

      • Use high-purity, anhydrous solvents. Traces of water or other impurities can be detrimental.

      • If the poison is known, use a scavenger or guard bed to remove it from the feedstock before it reaches the reactor.

  • Possible Cause 2: Thermal Degradation (Sintering).

    • Causality: At high temperatures, the metal complexes can agglomerate or undergo structural changes, leading to a loss of active surface area and catalytic activity.[17][18] This is particularly relevant for heterogeneous or nanoparticle catalysts but can also affect molecular catalysts through aggregation.

    • Solution:

      • Operate at the lowest effective temperature.

      • Consider immobilizing the Tpm* complex on a thermally stable support to prevent aggregation.[1]

  • Possible Cause 3: Fouling.

    • Causality: Non-volatile byproducts or polymers formed during the reaction can deposit on the catalyst surface, blocking active sites. This is often observed as coke formation in high-temperature hydrocarbon oxidations.[16]

    • Solution:

      • Optimize reaction conditions (temperature, pressure, reactant ratios) to minimize byproduct formation.

      • If using a heterogeneous catalyst, periodic regeneration by calcination (to burn off coke) may be possible.

Section 3: Experimental Protocols & Methodologies

Data Presentation: Solvent and Catalyst Loading

The choice of solvent and catalyst loading are critical parameters that require careful optimization.

Table 1: General Solvent Selection Guide for Catalytic Oxidation

Solvent Polarity Boiling Point (°C) Key Considerations & Causality
Acetonitrile Polar Aprotic 82 Often a good starting point. Its coordinating ability can stabilize catalytic intermediates.[5]
Dichloromethane Nonpolar 40 Useful for reactions at or below room temperature. Can be prone to degradation with strong oxidants.
Toluene Nonpolar 111 Good for higher temperature reactions. Non-coordinating nature can sometimes increase reaction rates.
Tetrahydrofuran (THF) Polar Aprotic 66 Coordinating solvent; can sometimes compete with the substrate for binding to the metal center.
Water Polar Protic 100 Ideal for "green" chemistry, but requires a water-soluble Tpm* complex and substrate.[11]

| Solvent-Free | N/A | N/A | Environmentally friendly option, often accelerated by ball-milling. Can lead to higher reaction rates.[8] |

Protocol 1: Systematic Optimization of Catalyst Loading The goal is to use the minimum amount of catalyst required for efficient conversion to maximize turnover number (TON) and reduce costs. A typical optimization procedure is summarized below.[19][20]

Table 2: Example of a Catalyst Loading Optimization Experiment (Model Reaction: Oxidation of 1-Phenylethanol)

Entry Catalyst Loading (mol%) Time (h) Conversion (%) Selectivity to Acetophenone (%)
1 5.0 4 >99 98
2 2.5 4 98 99
3 1.0 6 99 >99
4 0.5 12 85 >99
5 0.1 24 40 >99

Conditions: 1-Phenylethanol (1 mmol), Catalyst, Oxidant (1.2 equiv), Acetonitrile (5 mL), 60 °C. Conversion and selectivity determined by GC analysis.

Protocol 2: General Procedure for the Aerobic Oxidation of a Secondary Alcohol

This protocol describes a representative procedure for the oxidation of a secondary alcohol to a ketone using a Cu-Tpm* catalyst and air as the oxidant.

Materials:

  • catalyst (or in-situ generated from Cu(I) salt and Tpm ligand)

  • Secondary alcohol (e.g., 1-phenylethanol)

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Anhydrous acetonitrile

  • Round-bottom flask equipped with a magnetic stir bar

  • Condenser

  • Balloon filled with air or an air pump

Procedure:

  • Setup: To a 25 mL round-bottom flask, add the catalyst (1 mol%, e.g., 0.01 mmol, if MW is known) and TEMPO (1 mol%, 1.6 mg, 0.01 mmol).

  • Inert Atmosphere (Initial): Seal the flask with a septum, and purge with nitrogen or argon. This is crucial if using an air-sensitive Cu(I) precursor to generate the catalyst in-situ.

  • Reagent Addition: Add anhydrous acetonitrile (5 mL) via syringe, followed by the secondary alcohol (1 mmol, e.g., 122 mg of 1-phenylethanol).

  • Introduce Oxidant: Replace the inert gas inlet with a balloon filled with air or connect the flask to a gentle stream of air via a needle through the septum. An open-to-air setup with a condenser can also be used.[5]

  • Reaction: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 60-80 °C) and stir vigorously to ensure good mixing with the air.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by TLC or GC.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Section 4: Recommended Analytical Techniques

Effective optimization relies on accurate monitoring and characterization.

  • Reaction Monitoring:

    • Gas Chromatography (GC) & GC-MS: Excellent for volatile substrates and products, providing quantitative data on conversion and selectivity.

    • High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile or thermally sensitive compounds.

    • Thin-Layer Chromatography (TLC): A quick, qualitative method for tracking the disappearance of starting material and the appearance of the product.

    • In-situ Spectroscopy (FTIR, Raman): Advanced techniques that allow for real-time monitoring of reactant and product concentrations without sampling, providing detailed kinetic insights.[21][22]

  • Catalyst Characterization & Deactivation Studies:

    • NMR Spectroscopy: To confirm the structure and purity of the Tpm* ligand and its metal complex.

    • X-ray Crystallography: Provides definitive structural information of the catalyst.

    • Thermogravimetric Analysis (TGA): Used to study the thermal stability of the catalyst and to quantify coke or residue formation in deactivation studies.[23]

    • Cyclic Voltammetry (CV): To probe the redox properties of the metal complex, which are often correlated with catalytic activity.[24]

References

  • Berkman, E. P. (2025). Synthesis and characterization of 3,5 trifluoromethyl Tpm with a metal carbonyl complex. Undergraduate Honors Thesis Collection. [Link]

  • Stahl, S. S., et al. (2014). Mechanism of Alcohol Oxidation Mediated by Copper(II) and Nitroxyl Radicals. Journal of the American Chemical Society. [Link]

  • Stahl, S. S., et al. (2012). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Journal of the American Chemical Society. [Link]

  • Solomon, E. I., et al. (2014). Activation of dioxygen by copper metalloproteins and insights from model complexes. Biochimica et Biophysica Acta. [Link]

  • Company, A., et al. (2019). Influence of Solvents on Catalytic C–H Bond Oxidation by a Copper(II)–Alkylperoxo Complex. Inorganic Chemistry. [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Enhancement of Activity of Transition Metals Complex's as a Catalyst in Environmentally Friendly Phenol Oxidation. Oriental Journal of Chemistry. [Link]

  • Tu, M., et al. (2021). Substrate scope of the Ag‐TMPP catalyzed photooxidation of sulfides. ResearchGate. [Link]

  • Guedes da Silva, M. F. C., & Pombeiro, A. J. L. (2020). Recent Advances in Copper Catalyzed Alcohol Oxidation in Homogeneous Medium. Molecules. [Link]

  • Guedes da Silva, M. F. C., & Pombeiro, A. J. L. (2020). C-Homoscorpionate Oxidation Catalysts—Electrochemical and Catalytic Activity. Applied Sciences. [Link]

  • Simándi, L. I. (2002). Transition-metal complexes for liquid-phase catalytic oxidation: some aspects of industrial reactions and of emerging technologies. ResearchGate. [Link]

  • Company, A., et al. (2018). Oxidation of C–H and O–H bonds by a copper complex inspired by the Cu(ii)–tyrosyl species formed in LPMOs. Dalton Transactions. [Link]

  • Sacanna, S. (2024). Spearheading a new era in complex colloid synthesis with TPM. Sacanna Lab. [Link]

  • Martins, L. M. D. R. S., & Pombeiro, A. J. L. (2019). C-scorpionate complexes: Ever young catalytic tools. ResearchGate. [Link]

  • Thomas, C. M., et al. (2022). Synthesis of Ti Complexes Supported by an ortho-terphenoxide Ligand and their Applications in Alkyne Hydroamination Catalysis. PubMed Central. [Link]

  • Yoo, W.-J., & Li, C.-J. (2012). Aerobic Copper-Catalyzed Organic Reactions. Topics in Current Chemistry. [Link]

  • Dincă, M., et al. (2019). Complexes of Platinum Group Metals with a Conformationally Locked Scorpionate in a Metal–Organic Framework. MIT Open Access Articles. [Link]

  • Buvaylo, O., et al. (2022). Potential Anticancer Activities and Catalytic Oxidation Efficiency of Platinum(IV) Complex. Molecules. [Link]

  • Shirmardi, M., et al. (2022). Substrate scope for the oxidation reaction. ResearchGate. [Link]

  • Macmillan Group. (n.d.). Deactivation Pathways in Transition Metal Catalysis. Macmillan Group, Princeton University. [Link]

  • Martins, L. M. D. R. S., & Pombeiro, A. J. L. (2020). Vanadium-scorpionate Catalysed Oxidations. Royal Society of Chemistry. [Link]

  • Hamashima, Y., et al. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Chemical Science. [Link]

  • Ziegenbalg, D., et al. (2016). Optimizing reaction conditions for the light-driven hydrogen evolution in a loop photoreactor. Beilstein Journal of Organic Chemistry. [Link]

  • Micromeritics Instrument Corporation. (2015). Characterizing Catalysts Via Temperature-Programmed Techniques. AZoM. [Link]

  • Company, A., et al. (2019). Catalytic Aerobic Oxidation of Alcohols by Copper Complexes Bearing Redox-Active Ligands with Tunable H-Bonding Groups. Inorganic Chemistry. [Link]

  • Guedes da Silva, M. F. C., et al. (2020). Synthesis, Characterization and Assessment of the Antioxidant Activity of Cu(II), Zn(II) and Cd(II) Complexes Derived from Scorpionate Ligands. Molecules. [Link]

  • Bartholomew, C. H. (2001). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Applied Catalysis A: General. [Link]

  • CAS. (2023). Catalyst deactivation mechanisms and how to prevent them. CAS. [Link]

  • Kumari, A., & Chauhan, M. S. (2024). Review of Solvation Studies of Copper (1) Complexes in Different Solvents and at Different Temperatures. SSRN. [Link]

  • Kühn, F. E., et al. (2011). Substrate scope of the catalytic system. ResearchGate. [Link]

  • Guedes da Silva, M. F. C., & Pombeiro, A. J. L. (2020). Recent Advances in Copper Catalyzed Alcohol Oxidation in Homogeneous Medium. Molecules. [Link]

  • Eureka. (2023). What is catalyst deactivation and why does it happen? Patsnap. [Link]

  • Ahmed, M. A. A. (2013). Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]

  • Wang, J., et al. (2021). Structural tuning of heterogeneous molecular catalysts. ResearchGate. [Link]

  • Ahmed, S. A., et al. (2016). Influence of Reaction Conditions on the Catalytic Oxidation of Cyclohexene with Molecular Oxygen Using a Series of Keggin-Type Polyoxometalate. Journal of Chemical and Pharmaceutical Research. [Link]

  • Mettler Toledo. (n.d.). Organometallic Synthesis and Chemistry. Mettler Toledo. [Link]

  • Hamashima, Y., et al. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Chemical Science. [Link]

  • Kucukoglu, K., et al. (2022). The structure of tpm before (a) and after (b) complextation with Ti(OH) 21 cation. ResearchGate. [Link]

  • Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering Science, Technology and Innovation. [Link]

  • Martynov, A. G., & Gorbunova, Y. G. (2023). Synthesis, structure and properties of coordination complexes of tin(ii) phthalocyanine and naphthalocyanine with transition metal fragments. CrystEngComm. [Link]

  • Cantillo, D., et al. (2018). Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions. Reaction Chemistry & Engineering. [Link]

  • Steckhan, E. (1994). Catalytic oxidation of organic substrates by molecular oxygen and hydrogen peroxide by multistep electron transfer--a biomimetic approach. Topics in Current Chemistry. [Link]

  • Joao, K. (2023). Thermo-Gravimetric Analysis in the Investigation of Catalysts: Insights and Innovations. Journal of Mass Spectrometry & Proteomics. [Link]

  • Creasy, J. (2018). Optimization of fixed bed reactors with catalyst Homogeneous Dense Loading. YouTube. [Link]

  • Schneider, J., et al. (2017). Advancements on Basic Working Principles of Photo-Driven Oxidative Degradation of Organic Substrates over Pristine and Noble Metal-Modified TiO2. Catalysts. [Link]

  • Zhang, Y., et al. (2019). Catalytic reaction mechanism of formaldehyde oxidation by oxygen species over Pt/TiO2 catalyst. Journal of Environmental Sciences. [Link]

  • Lam, E., & Lu, J. (2019). General and Prospective Views on Oxidation Reactions in Heterogeneous Catalysis. Catalysts. [Link]

Sources

Optimization

Technical Support Center: Catalyst Deactivation of Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpms) Complexes

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for researchers utilizing Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpms) and related tris(pyrazolyl)methane metal complexes...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers utilizing Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpms) and related tris(pyrazolyl)methane metal complexes. This guide is designed to provide field-proven insights and actionable troubleshooting strategies to address the common challenge of catalyst deactivation. Our goal is to equip you with the knowledge to diagnose issues, optimize your experimental conditions, and maximize the lifetime and efficiency of your catalytic systems.

Part A: Troubleshooting Guide

This section is structured to help you diagnose and resolve specific issues you may be encountering in your experiments.

Question 1: My catalyst's activity has dropped significantly, either suddenly or over several runs. What are the likely causes and how do I investigate?

A decline in catalytic activity is the most common indicator of deactivation. The root cause can be chemical, thermal, or mechanical.[1][2][3] A systematic investigation is crucial for an accurate diagnosis.

Causality: The stability of a transition metal complex is intrinsically linked to the integrity of its coordination sphere and the oxidation state of the metal center.[4] Any external agent or condition that disrupts this delicate balance can lead to a loss of activity.

Diagnostic Workflow: We recommend a tiered approach, starting with the simplest and most common sources of error.

G start Significant Drop in Catalytic Activity Observed reagent_check Step 1: Verify Reagent Purity - Substrates - Solvents - Gases (Inert Atmosphere) start->reagent_check Begin Investigation conditions_check Step 2: Review Reaction Conditions - Temperature fluctuations? - Air/Moisture leak? reagent_check->conditions_check Purity Confirmed poisoning_check Step 3: Suspect Catalyst Poisoning - Analyze starting materials for impurities (S, P, halides). - Perform control experiment with a known poison. conditions_check->poisoning_check Conditions Stable characterization Step 4: Characterize Spent Catalyst - Compare NMR, IR, UV-Vis of fresh vs. spent catalyst. - Look for ligand degradation or metal center changes. poisoning_check->characterization No Obvious Contaminants conclusion_poison Diagnosis: Poisoning/ Fouling poisoning_check->conclusion_poison Impurities Found or Control Test Positive leaching_check Step 5: Test for Metal Leaching (For Heterogeneous Systems) - Filter catalyst mid-reaction. - Analyze filtrate for catalytic activity & metal content (ICP-OES). characterization->leaching_check No Degradation Detected conclusion_degrad Diagnosis: Thermal or Oxidative Degradation characterization->conclusion_degrad Spectroscopic Changes Observed conclusion_leach Diagnosis: Leaching/ Instability leaching_check->conclusion_leach Filtrate is Active or Contains Metal G catalyst Active Tpms-Metal Complex deactivated_poisoned Poisoned Complex (Blocked Site) catalyst->deactivated_poisoned deactivated_dissociated Ligand Dissociation & Metal Aggregation catalyst->deactivated_dissociated deactivated_oxidized Oxidized/Degraded Complex catalyst->deactivated_oxidized poison Poison (e.g., S, CO) poison->deactivated_poisoned Poisoning heat Excess Heat (Thermal Stress) heat->deactivated_dissociated Thermal Degradation oxidant Oxidant (e.g., O₂) oxidant->deactivated_oxidized Oxidative Degradation

Caption: Primary deactivation pathways for Tpms complexes.

FAQ 2: How does the Tris(3,5-dimethyl-1-pyrazolyl)methane ligand itself contribute to stability or instability?

The Tpms ligand is generally considered robust, but its features play a key role in the overall stability of the complex.

  • Steric Protection: The two methyl groups on each pyrazole ring provide significant steric bulk. This "cone" protects the metal center from unwanted side reactions, such as dimerization or attack by bulky poisons. [5]* Electronic Effects: The nitrogen atoms of the pyrazole rings are strong sigma-donors, which form stable coordination bonds with a wide range of transition metals. [6]The electronic properties can be tuned by changing substituents on the pyrazole rings, which in turn affects the reactivity and stability of the metal center. [7]* Tripodal Rigidity: The methane backbone holds the three pyrazole donors in a fixed tripodal arrangement. This pre-organization minimizes the entropic penalty of coordination, leading to high thermodynamic stability (the "chelate effect"). However, under harsh thermal conditions, dissociation of one of the pyrazole "arms" can be an initial step towards deactivation. [8][9]

FAQ 3: Can I regenerate a deactivated Tpms catalyst?

Regeneration is highly dependent on the deactivation mechanism.

  • Poisoning: If deactivation is due to a reversibly bound poison, regeneration may be possible. [10]For example, a catalyst poisoned by a weakly coordinating species might be regenerated by washing with a solvent that can displace the poison. However, poisons that bind strongly (chemisorption), such as many sulfur compounds, often cause irreversible deactivation. [11][10]* Fouling: If the catalyst is coated in a soluble byproduct, careful washing with an appropriate solvent might restore activity. If the byproduct is an insoluble polymer or coke, regeneration is very difficult for a homogeneous catalyst.

  • Degradation: Deactivation via ligand or complex degradation (e.g., oxidation, thermal decomposition) is almost always irreversible. In these cases, the catalyst cannot be regenerated and must be replaced.

Experimental Protocols

Protocol 1: Post-Reaction Catalyst Characterization

This protocol provides a self-validating system to check for catalyst degradation.

  • Sample Preparation (Fresh Catalyst): Before your first reaction, dissolve a small sample (~5 mg) of your fresh Tpms complex in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) and acquire a clean ¹H NMR spectrum. Also, acquire an FT-IR spectrum (as KBr pellet or thin film). These are your reference spectra.

  • Reaction Run: Perform your catalytic reaction under standard conditions.

  • Catalyst Recovery (Spent Catalyst): After the reaction is complete, remove the solvent under reduced pressure. Attempt to isolate the catalyst from the reaction mixture via recrystallization or chromatography. Note: This may be challenging depending on the product's properties.

  • Spectroscopic Analysis: Acquire ¹H NMR and FT-IR spectra of the recovered ("spent") catalyst under the exact same conditions as the fresh sample.

  • Comparison and Analysis:

    • ¹H NMR: Overlay the "fresh" and "spent" spectra. Look for:

      • Broadening of pyrazolyl or methyl peaks, suggesting paramagnetic species formation or dynamic exchange.

      • Shifts in peak positions, indicating a change in the metal's coordination environment.

      • The appearance of new, unidentified peaks, signaling ligand decomposition.

    • FT-IR: Compare the fingerprint regions. Significant changes can indicate a loss or modification of the Tpms ligand.

References

  • Deactivation Mechanism and Anti-Deactivation Measures of Metal Catalyst in the Dry Reforming of Methane: A Review. (n.d.). MDPI. [Link]

  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. [Link]

  • Mechanisms of catalyst deactivation. (n.d.). SciSpace. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. [Link]

  • What Causes Catalyst Deactivation And Poisoning? - Chemistry For Everyone. (2024, September 24). YouTube. [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9). Micromeritics. [Link]

  • Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. (n.d.). MDPI. [Link]

  • Synthesis, Structure, and Reactivity of Molybdenum– and Tungsten–Indane Complexes with Tris(pyrazolyl)borate Ligand. (n.d.). MDPI. [Link]

  • Synthesis of Zinc, Copper, Nickel, Cobalt, and Iron Complexes Using Tris(pyrazolyl)methane Sulfonate Ligands: A Structural Model for N,N,O Binding in Metalloenzymes. (2006). ACS Figshare. [Link]

  • A schematic representation of tris(pyrazolyl)methane compounds. (n.d.). ResearchGate. [Link]

  • Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications. (2019). Dalton Transactions (RSC Publishing). [Link]

  • Unraveling reaction networks behind the catalytic oxidation of methane with H2O2 over a mixed-metal MIL-53(Al,Fe) MOF catalyst. (n.d.). Chemical Science (RSC Publishing). [Link]

  • Tris(pyrazolyl)methane Ligands: Syntheses and Structures of Monometallic and Metallodendritic Complexes. (2004). Wiley Online Library. [Link]

  • Organometallic Catalysis. (n.d.). University of Pennsylvania. [Link]

  • Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. (n.d.). MDPI. [Link]

  • The Role of Transition Metal Complexes in Catalysis: Mechanisms and Industrial Applications. (2024). ResearchGate. [Link]

  • Novel TPMS carbon-based monolithic catalysts by three-dimensional printing for enhancement of nitrobenzene hydrogenation reaction. (2021). ResearchGate. [Link]

  • Exploiting a C–F Activation Strategy to Generate Novel Tris(pyrazolyl)methane Ligands. (2021). ResearchGate. [Link]

  • Tp ligands. (n.d.). ResearchGate. [Link]

  • Characterizing Catalysts Via Temperature-Programmed Techniques. (2015). AZoM. [Link]

  • Poisoning of automotive exhaust gas catalyst components. (n.d.). SciSpace. [Link]

  • Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. (n.d.). MDPI. [Link]

  • Low-coordinate first-row transition metal complexes in catalysis and small molecule activation. (2019). Dalton Transactions (RSC Publishing). [Link]

  • Recent Developments in Novel TPMS Lattice Materials: Design Optimization, Performance Control, and Applications in Biomimetic Scaffolds. (n.d.). MDPI. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Hiden Analytical. [Link]

  • Synthesis, Crystal Structure, Thermal Analysis, and DFT Calculations of Molecular Copper(II) Chloride Complexes with Bitopic Ligand 1,1,2,2-tetrakis(pyrazol-1-yl)ethane. (n.d.). MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Recycling and Reuse of Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpms) Catalysts

Welcome to the technical support guide for Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpms) catalyst systems. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpms) catalyst systems. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for the effective recycling and reuse of these versatile catalysts. As the demand for sustainable chemical synthesis grows, extending the lifecycle of your catalyst is not just economically prudent but also environmentally responsible. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and optimize procedures for your specific system.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the lifecycle of Tpms catalysts.

Q1: Are Tpms metal complexes generally considered recyclable?

A: Yes, but their recyclability is highly dependent on the nature of the catalyst system—specifically, whether it is homogeneous or heterogeneous. Tpms ligands form stable complexes with a variety of metals, but most are used in homogeneous catalysis , meaning the catalyst is dissolved in the same phase as the reactants.[1] This high dispersion leads to excellent activity and selectivity but presents a significant challenge for separation from the product mixture.[2][3][4] Effective recycling hinges on a robust strategy to recover the catalyst without causing degradation.

Q2: What are the most common reasons for a drop in catalytic activity upon reuse?

A: A decrease in activity is typically attributed to one or more catalyst deactivation mechanisms.[2] The primary culprits are:

  • Poisoning: Impurities in the substrate or solvent, or even a reaction byproduct, can bind irreversibly to the metal center, blocking the active site.

  • Thermal Degradation: Many organometallic complexes, including some Tpms systems, are sensitive to high temperatures, which can lead to ligand dissociation or decomposition.[1][5]

  • Leaching: If the catalyst is immobilized on a solid support (heterogenized), the metal complex can detach and leach into the reaction medium, leading to a permanent loss of active sites from the support.

  • Changes in Metal Oxidation State: The active catalytic species may exist in a specific oxidation state. Unwanted side reactions can change this state to a less active or inactive form.

Q3: How can I modify my Tpms ligand to simplify catalyst recovery?

A: Functionalizing the Tpms ligand is a powerful strategy to facilitate separation. By introducing specific chemical groups, you can tune the catalyst's solubility properties. A prime example is the synthesis of a Tris(pyrazolyl)methane sulfonate (Tpms) ligand.[6] The sulfonate group imparts high water solubility, allowing the catalyst to be used in aqueous or biphasic systems. After the reaction, the organic product can be easily separated by extraction, while the water-soluble catalyst remains in the aqueous phase for subsequent reuse.[6]

Part 2: Troubleshooting Guide

This guide provides structured advice for specific experimental issues.

Issue 1: My homogeneous Tpms catalyst shows significantly lower yield in the second run.

This is a classic problem indicating either incomplete recovery or catalyst deactivation. Follow this diagnostic workflow to identify the root cause.

G Start Problem: Low Yield on Reuse CheckRecovery Step 1: Quantify Catalyst Recovery (e.g., ICP-MS or UV-Vis on reaction mixture) Start->CheckRecovery RecoveryGood Recovery >95%? CheckRecovery->RecoveryGood CheckIntegrity Step 2: Analyze Recovered Catalyst (NMR, ESI-MS) RecoveryGood->CheckIntegrity Yes Loss Root Cause: Physical Loss of Catalyst During Workup RecoveryGood->Loss No IntegrityGood Structurally Intact? CheckIntegrity->IntegrityGood Poisoning Root Cause: Substrate/Product Inhibition or Poisoning IntegrityGood->Poisoning Yes Degradation Root Cause: Catalyst Degradation (Thermal/Chemical) IntegrityGood->Degradation No Purify Solution: Purify Substrates/Solvents. Consider product removal during reaction. Poisoning->Purify OptimizeConditions Solution: Lower Reaction Temperature. Use inert atmosphere. Degradation->OptimizeConditions OptimizeRecovery Solution: Refine Separation Protocol (e.g., different extraction solvent, membrane filtration) Loss->OptimizeRecovery

Caption: Troubleshooting workflow for decreased Tpms catalyst activity.

Issue 2: I am unable to efficiently separate my catalyst from the product.

This is the central challenge of homogeneous catalysis.[4] Your choice of separation technique is critical.

Separation MethodPrincipleAdvantagesDisadvantagesBest For...
Liquid-Liquid Extraction Differential solubility of catalyst and product in two immiscible liquid phases.Simple, scalable, low cost.Requires catalyst and product to have very different polarities. Can lead to emulsion formation.Systems where the product is nonpolar and a polar, catalyst-soluble solvent can be used (e.g., acetonitrile, DMF).
Solvent Precipitation Adding an anti-solvent to the reaction mixture to selectively precipitate either the product or the catalyst.Can be highly selective.Requires finding a suitable solvent/anti-solvent system. Precipitated catalyst may be difficult to handle.High molecular weight catalysts or polymeric products.
Membrane Filtration Using a nanofiltration membrane that retains the larger catalyst molecule while allowing smaller product molecules to pass through.[2]Can provide excellent separation. Operates under mild conditions.Membrane fouling can be an issue. Requires specialized equipment.Catalysts with a significantly larger hydrodynamic radius than the product.
Biphasic Catalysis (with functionalized Tpms) Catalyst is confined to one phase (e.g., aqueous) and the product to another (e.g., organic).[6]Excellent separation, simplified workup.[3]Requires synthesis of a functionalized ligand. Reaction rates can be limited by mass transfer between phases.Water-soluble catalysts (e.g., Tpms-SO3⁻) with organic-soluble products.

Part 3: Experimental Protocols & Data

Protocol 1: Recovery of a Water-Soluble Tpms-Sulfonate Copper Catalyst

This protocol is adapted from methodologies for water-soluble scorpionate complexes and is suitable for reactions like the Henry reaction where the catalyst remains in an aqueous phase.[6]

Objective: To recover and reuse a water-soluble copper catalyst, [Cu(Tpms-SO₃)₂], from a reaction mixture containing an organic product.

Methodology:

  • Reaction Quenching: Upon reaction completion (monitored by TLC or GC-MS), add 3 mL of deionized water to the reaction vessel.

  • Product Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) (3 x 10 mL). The choice of solvent should maximize product solubility while minimizing catalyst extraction.[6]

  • Phase Separation: Combine the organic extracts. The aqueous layer, containing the catalyst, will be visibly colored (typically blue or green for Cu(II) complexes).

  • Aqueous Layer Isolation: Carefully collect the aqueous layer containing the catalyst. This solution can be used directly for the next reaction cycle.

  • Validation (Optional but Recommended):

    • Take a small aliquot of the aqueous phase and dilute it for UV-Vis spectroscopy. Compare the spectrum to a standard of known concentration to quantify catalyst recovery.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to isolate the product. Analyze product purity via ¹H NMR.

  • Catalyst Reuse: To the recovered aqueous catalyst solution, add a fresh batch of substrates and co-solvent (if applicable) to begin the next run.[6]

Catalyst Performance Data

The reusability of a catalyst is best demonstrated with quantitative data. The following table shows representative data for a hypothetical Ru-Tpms catalyst used in a CO₂ hydrogenation reaction, based on performance metrics reported in the literature for similar systems.[7][8]

Catalytic RunCatalyst Loading (mol%)Yield (%)Turnover Number (TON)
10.02954750
20.02 (reused)934650
30.02 (reused)914550
40.02 (reused)884400

Turnover Number (TON) = moles of product / moles of catalyst. A high TON indicates high catalyst efficiency.[8] The slight decrease in yield and TON over subsequent runs is typical and may indicate minor catalyst loss or deactivation during workup.

Visualizing the Catalyst Recycling Workflow

A well-defined workflow is essential for reproducible results.

G cluster_0 Catalytic Cycle cluster_1 Product & Catalyst Streams cluster_2 Validation & Reuse Reaction 1. Catalytic Reaction (Substrates + Tpms Catalyst) Workup 2. Reaction Workup (e.g., Biphasic Separation) Reaction->Workup Separation 3. Phase Separation Workup->Separation Product Organic Phase: Product Isolation & Purification Separation->Product Catalyst Aqueous/Polar Phase: Recovered Catalyst Solution Separation->Catalyst Analysis 4. Catalyst Integrity Check (Spectroscopy/Quantification) Catalyst->Analysis Reuse 5. Catalyst Reuse (Add fresh substrates) Analysis->Reuse Reuse->Reaction Begin Next Cycle

Caption: General workflow for Tpms catalyst recycling and reuse.

By implementing these structured troubleshooting and recovery protocols, researchers can significantly enhance the sustainability and cost-effectiveness of their synthetic routes utilizing Tris(3,5-dimethyl-1-pyrazolyl)methane catalysts.

References

  • Vertex AI Search. (n.d.). Strategies for Catalyst Recovery and Regeneration. Solubility of Things.
  • ResearchGate. (n.d.). A nanocatalyst-assisted protocol to the synthesis of bis(pyrazolyl) methane derivatives bearing aroyl groups by the use of arylglyoxals in the presence of ZnO nanowires as a highly efficient, recyclable, and green catalyst. ResearchGate.
  • Jessop, P. et al. (2012, April 23). Homogeneous catalyst recovery made easier. Catalysis Science & Technology Blog.
  • Globe Metal. (2025, October 29). Recycling Process for Metal Catalysts: Steps, Methods & Key Benefits. Globe Metal.
  • NPTEL-NOC IITM. (2023, January 31). Lec 33: Homogenous Catalysis. YouTube.
  • Chemistry World. (2012, April 16). Homogeneous catalyst recovery made easier. Research - Chemistry World.
  • SciSpace. (n.d.). Mechanisms of catalyst deactivation. SciSpace.
  • Martins, L. M. D. R. S., & Pombeiro, A. J. L. (2019). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. MDPI.
  • ChemRxiv. (2025, February 1). Carbon Dioxide Hydrogenation to Formate Catalyzed by Highly Active Ru-tris(pyrazolyl)methane Complexes. ChemRxiv.
  • Chem-Impex. (n.d.). Tris(3,5-dimethyl-1-pyrazolyl)methane. Chem-Impex.
  • CNR-IRIS. (2025, May 21). Journal of Catalysis. CNR-IRIS.

Sources

Optimization

"Managing steric effects of Tris(3,5-dimethyl-1-pyrazolyl)methane in catalysis"

Prepared by: Gemini, Senior Application Scientist Welcome to the technical resource for managing the unique steric challenges and opportunities presented by the Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpm*) ligand in cata...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical resource for managing the unique steric challenges and opportunities presented by the Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpm*) ligand in catalysis. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common experimental issues.

Introduction: The Double-Edged Sword of Tpm* Steric Bulk

Tris(3,5-dimethyl-1-pyrazolyl)methane, a neutral "scorpionate" ligand, is a powerful tool in coordination chemistry and catalysis.[1][2] Its defining feature is the significant steric hindrance created by the methyl groups at the 3 and 5 positions of its three pyrazolyl rings.[3] This bulk is not a flaw; it is a feature that can be leveraged for exceptional control over a metal's coordination sphere.

This steric shield creates a well-defined pocket around the metal center, which can:

  • Enhance Catalyst Stability: Protects the metal center from decomposition pathways like dimerization or unwanted side reactions.

  • Dictate Substrate Selectivity: Acts as a molecular gatekeeper, allowing only substrates of a specific size or shape to access the active site.[4]

  • Influence Reaction Mechanisms: Modulates the electronic and geometric properties of the metal center, thereby tuning its reactivity and guiding the reaction toward a desired stereochemical or regiochemical outcome.[5][6]

However, this same steric bulk can lead to challenges such as low reactivity, limited substrate scope, or difficulties in catalyst synthesis. This guide provides a structured approach to diagnosing and overcoming these issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: My metal-Tpm complex shows very low or no catalytic activity. What is the most likely cause?*

A: The most common culprit is excessive steric hindrance. The bulky Tpm* ligand may be shielding the metal's active site so effectively that your substrate cannot approach and coordinate. This creates a kinetic barrier that slows down or prevents the reaction. Before exploring other possibilities, you should always assess for steric blocking.

Q2: How can I quickly diagnose if steric hindrance is the primary issue?

A: Run a control experiment with a significantly smaller, sterically unhindered substrate that is known to react with similar, less bulky catalysts. For example, in an olefin hydrogenation reaction, compare the reactivity of a large, branched olefin like 2,3-dimethyl-2-butene with a small, linear one like 1-hexene. If the smaller substrate reacts efficiently while the larger one does not, you have strong evidence of a steric problem.

Q3: Can the Tpm ligand partially dissociate during the reaction to relieve steric strain?*

A: Yes, this is a known phenomenon. Tpm* and other scorpionate ligands can exhibit fluxional behavior, switching between tridentate (κ³) and bidentate (κ²) coordination modes.[7] This change opens up a coordination site on the metal, potentially allowing substrate binding. However, this dissociation can also be a pathway to catalyst deactivation if the ligand does not re-coordinate. Monitoring the reaction mixture with NMR spectroscopy can sometimes reveal evidence of this behavior.

Q4: I'm having trouble synthesizing my desired [M(Tpm)L_n] complex. The yield is low and I get side products. What can I do?*

A: The steric bulk of Tpm* can make ligand substitution reactions slow and challenging.

  • Increase Reaction Time and Temperature: Give the reaction sufficient energy and time to overcome the activation barrier for ligand exchange.

  • Use a More Labile Precursor: Start with a metal precursor that has weakly bound ligands (e.g., acetonitrile, THF, or cyclooctadiene) which are more easily displaced by the bulky Tpm*.

  • Solvent Choice: Use a coordinating solvent that can stabilize intermediates but is not so strongly coordinating that it competes with the Tpm* ligand.

Section 2: Troubleshooting Guides & Protocols

This section provides in-depth guides for specific experimental challenges.

Guide 1: Troubleshooting Low Catalytic Turnover

Low turnover numbers (TON) or turnover frequencies (TOF) are common frustrations when working with sterically demanding catalysts. The following workflow helps systematically identify and address the root cause.

Troubleshooting_Workflow start Low Catalytic Activity Observed q_sterics Is the substrate sterically demanding? start->q_sterics sol_small_sub ACTION: Test with a small, linear substrate (e.g., ethylene, 1-hexene). q_sterics->sol_small_sub Yes q_conditions Are reaction conditions energetic enough? q_sterics->q_conditions No/Unsure q_small_reacts Does the small substrate react? sol_small_sub->q_small_reacts res_steric_issue DIAGNOSIS: Primary issue is steric blocking of the active site. The catalyst pocket is too small for the target substrate. q_small_reacts->res_steric_issue Yes q_small_reacts->q_conditions No sol_increase_energy ACTION: - Increase temperature in 10-20°C increments. - For gas-phase reactions, increase pressure. res_steric_issue->sol_increase_energy Next Step q_conditions->sol_increase_energy No/Unsure q_ligand Could the ligand be too rigid or electronically mismatched? q_conditions->q_ligand Yes, already at max res_kinetic_barrier DIAGNOSIS: Reaction is kinetically limited. Steric barrier can be overcome with more energy. sol_increase_energy->res_kinetic_barrier sol_change_ligand ACTION: Synthesize and test an analogue with a less hindered ligand (e.g., Tpm) or one with different electronic properties. q_ligand->sol_change_ligand res_ligand_mismatch DIAGNOSIS: The balance of steric and electronic properties is incorrect for this specific transformation. sol_change_ligand->res_ligand_mismatch

Caption: A decision-making workflow for troubleshooting low catalytic activity.

Protocol 1: Comparative Substrate Reactivity Assay

This protocol is a self-validating system to determine if substrate size is the limiting factor.

Objective: To quantify the effect of substrate steric bulk on the catalytic rate.

Methodology:

  • Catalyst Preparation: Prepare a stock solution of your Metal-Tpm* catalyst of known concentration in a suitable anhydrous solvent (e.g., Toluene, THF).

  • Substrate Selection:

    • Substrate A (Small): A small, linear, or planar substrate (e.g., 1-octene, phenylacetylene).

    • Substrate B (Bulky): A sterically hindered analogue of Substrate A (e.g., cis-cyclooctene, diphenylacetylene).

    • Substrate C (Target): Your actual substrate of interest.

  • Reaction Setup:

    • Set up three identical reaction vessels (e.g., Schlenk flasks or vials in a glovebox) under an inert atmosphere (N₂ or Ar).

    • To each vessel, add the same amount of solvent and an internal standard for GC or NMR analysis (e.g., dodecane).

    • Place the vessels in a temperature-controlled bath set to your standard reaction temperature.

  • Reaction Initiation:

    • Add Substrate A to the first vessel, Substrate B to the second, and Substrate C to the third. Ensure the molar ratio of substrate to catalyst is identical for all reactions.

    • Initiate all three reactions simultaneously by injecting the identical volume of the catalyst stock solution.

  • Monitoring and Analysis:

    • Take aliquots from each reaction at regular time intervals (e.g., t = 0, 5, 15, 30, 60, 120 min).

    • Quench the aliquots immediately (e.g., by exposing to air or adding a quenching agent).

    • Analyze the conversion of the substrate to product using GC, HPLC, or ¹H NMR spectroscopy by comparing the substrate peak area to the internal standard.

  • Interpretation:

    • Plot % conversion vs. time for all three substrates.

    • If Substrate A shows a high reaction rate while Substrates B and C show very low or zero rates, this is a clear indication of a sterically constrained active site.

Substrate ExampleSteric ProfileExpected Outcome if Sterics are Limiting
1-Hexene LowHigh conversion, fast rate
trans-4-Octene MediumModerate conversion, intermediate rate
tert-Butylethylene HighLow to no conversion, slow rate
Guide 2: Modulating Selectivity by Leveraging Steric Effects

The Tpm* ligand's steric profile is a powerful tool for directing selectivity.[5] If your reaction produces a mixture of isomers (regio- or stereoisomers), understanding the ligand's influence is key.

Q: My reaction is producing the wrong regioisomer. How can the Tpm ligand help?*

A: The Tpm* ligand creates a cone-shaped cavity. The approach of an unsymmetrical substrate to the metal center will be heavily biased to minimize steric clashes between the substrate's substituents and the ligand's methyl groups.

  • For Anti-Markovnikov Selectivity: In reactions like hydrofunctionalization, the bulky Tpm* ligand often favors the approach of the less substituted end of a double or triple bond to the metal center, leading to anti-Markovnikov products.[5]

  • For Shape Selectivity: In reactions like alkane oxidation, the catalyst may selectively oxidize the least hindered C-H bonds (e.g., methyl groups over methine groups) simply because they are more accessible.

Steric_Selectivity cluster_catalyst Metal-Tpm* Catalyst Pocket sub_node Unsymmetrical Substrate metal M sub_node->metal Approach to Active Site prod_major Major Product (Less hindered approach) metal->prod_major Favored Pathway prod_minor Minor Product (More hindered approach) metal->prod_minor Disfavored Pathway (Steric Clash) pz1 pz2 pz3

Caption: Steric hindrance from the Tpm* ligand directs substrate approach.

Strategy to Enhance Selectivity:

If you are observing poor selectivity, it may be because the intrinsic electronic preferences of the reaction are overriding the steric guidance.

  • Lower the Reaction Temperature: This will make the reaction more sensitive to small differences in activation energy. The sterically favored pathway, having a slightly lower activation barrier, will become more dominant at lower temperatures.

  • Modify the Co-ligand: If your complex has other ligands, replacing them with smaller or larger ones can fine-tune the size and shape of the catalytic pocket, further enhancing the directing effect of the Tpm* ligand.

  • Solvent Effects: The solvent can influence the effective steric bulk of the catalyst. A solvent that coordinates weakly might occupy space in the second coordination sphere, effectively "tightening" the catalytic pocket and amplifying the steric influence of the Tpm* ligand.

Section 3: References

  • Patrício, D., Marques, F., Santos, C. I., Carvalho, A. P., & Guedes da Silva, M. F. C. (2011). Synthesis and catalytic properties of molybdenum(VI) complexes with tris(3,5-dimethyl-1-pyrazolyl)methane. PubMed. [Link]

  • Silva, R. M., Gwengo, C., Lindeman, S. V., Smith, M. D., Long, G. J., Grandjean, F., & Gardinier, J. R. (2008). A second-generation janus scorpionate ligand: controlling coordination modes in iron(II) complexes by steric modulation. Inorganic Chemistry, 47(16), 7233–7242. [Link]

  • Guedes da Silva, M. F. C., Martins, L. M. D. R. S., & Pombeiro, A. J. L. (2019). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. MDPI. [Link]

  • García-Andrín, E., Martínez-Ferraté, O., Godard, C., & Claver, C. (2023). Very efficient organo-zinc scorpionates for CO2 fixation into a variety of cyclic carbonates: synthesis, coordination ability and catalytic studies. Dalton Transactions, 52(15), 4811–4821. [Link]

  • Hamilton, C. E., Baker, R. T., Albers, A., & Miller, A. J. M. (2014). Ligand and Substrate Effects on Regio- and Stereoselective Ru(II)-Catalyzed Hydroacyloxylations to Vinylic Esters. ACS Catalysis, 4(7), 2452–2463. [Link]

  • Muñoz-Molina, J. M., Belderrain, T. R., & Pérez, P. J. (2019). Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications. Dalton Transactions, 48(29), 10772–10781. [Link]

  • Parkin, G. (2006). Lower main-group element complexes with a soft scorpionate ligand: the structural influence of stereochemically active lone pairs. Glasgow Caledonian University. [Link]

  • Guedes da Silva, M. F. C., Martins, L. M. D. R. S., & Pombeiro, A. J. L. (2019). A schematic representation of tris(pyrazolyl)methane compounds. ResearchGate. [Link]

  • Hallett, A. J., Baber, R. A., Orpen, A. G., & Ward, B. D. (2011). The co-ordination chemistry of tris(3,5-dimethylpyrazolyl)methane manganese carbonyl complexes: Synthetic, electrochemical and DFT studies. Dalton Transactions, 40(36), 9276–9283. [Link]

  • Dias, H. V. R., & Polach, S. A. (2017). Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. Molecules, 22(3), 441. [Link]

  • Hill, A. F., & Owen, G. R. (2000). Important Steric Effects Resulting from the Additional Substituent at Boron within Scorpionate Complexes Containing kappa3-NNH Coordination Modes. Organometallics, 19(26), 5531–5533. [Link]

  • Pettinari, C. (n.d.). Scorpionate Ligands and Surroundings. Coordination Properties - Solution Studies. University of Camerino. [Link]

  • Martins, L. M. D. R. S. (2017). Structures of functionalized tris(pyrazol-1-yl)methanes. ResearchGate. [Link]

  • Barnard, P. J., et al. (2007). Pyrazolyl-N-heterocyclic carbene complexes of rhodium as hydrogenation catalysts: The influence of ligand steric bulk on catalyst activity. Dalton Transactions. [Link]

  • Dias, H. V. R. (2024). The Elusive Biological Activity of Scorpionates: A Useful Scaffold for Cancer Therapy? MDPI. [Link]

  • Ziller, J. W., & Evans, W. J. (2024). Borotropic shifting of the hydrotris[3-(2-furyl)pyrazol-1-yl]borate ligand in high-coordinate lanthanide complexes. Acta Crystallographica Section C: Structural Chemistry, 80(Pt 5), 223–229. [Link]

  • Dias, H. V. R., & Singh, S. (2018). Exploiting a C–F Activation Strategy to Generate Novel Tris(pyrazolyl)methane Ligands. Inorganics, 6(3), 93. [Link]

  • Ranathunga, T. K. (2016). Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands. Eastern Illinois University. [Link]

  • Lee, Y., & Lee, W. Z. (2015). Tuning Metal-Metal Interactions for Cooperative Small Molecule Activation. Accounts of Chemical Research, 48(8), 2351–2361. [Link]

  • Lejardi, A., & Cossío, F. P. (2024). Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers. Chemical Society Reviews. [Link]

  • Trofimenko, S. (2018). In situ tracking and characterisation of scorpionate ligands via11B-NMR spectroscopy. Dalton Transactions, 47(37), 12941–12944. [Link]

  • Trofimenko, S. (1999). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (n.d.). Tris(3,5-dimethyl-1-pyrazolyl)methane. PubChem. [Link]

  • Draksharapu, A., et al. (2020). Enhancing Tris(pyrazolyl)borate‐Based Models of Cysteine/Cysteamine Dioxygenases through Steric Effects: Increased Reactivities, Full Product Characterization and Hints to Initial Superoxide Formation. Chemistry – A European Journal, 26(51). [Link]

  • Harris, T. D., et al. (2023). Spectroscopic and Magnetic Studies of Co(II) Scorpionate Complexes: Is There a Halide Effect on Magnetic Anisotropy? Inorganic Chemistry, 62(19), 7480–7492. [Link]

  • Guedes da Silva, M. F. C. (2024). The exciting coordination chemistry of c-scorpionate compounds. ULisboa Research Portal. [Link]

  • Muñoz-Molina, J. M., Belderrain, T. R., & Pérez, P. J. (2019). Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications. Dalton Transactions, 48(29), 10772–10781. [Link]

  • Alcaide, M. M., & Campos, J. (2022). Small molecule activation with bimetallic systems: a landscape of cooperative reactivity. Chemical Communications, 58(97), 13411–13426. [Link]

  • Kuzu, I., et al. (2015). Tris(3,5-dimethylpyrazolyl)methane-based heterobimetallic complexes that contain Zn - and Cd - transition-metal bonds: synthesis, structures, and quantum chemical calculations. Semantic Scholar. [Link]

  • Martins, L. M. D. R. S., & Pombeiro, A. J. L. (2015). ChemInform Abstract: Tris(pyrazol-1-yl)methane Metal Complexes for Catalytic Mild Oxidative Functionalizations of Alkanes, Alkenes and Ketones. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Selectivity in Henry Reactions with Tris(3,5-dimethyl-1-pyrazolyl)methane Catalysts

Welcome to the technical support guide for utilizing Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpm*) metal complexes in catalytic Henry (nitroaldol) reactions. This document is designed for researchers, chemists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for utilizing Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpm*) metal complexes in catalytic Henry (nitroaldol) reactions. This document is designed for researchers, chemists, and drug development professionals seeking to enhance reaction efficiency and control selectivity. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot experiments and optimize outcomes with a solid, authoritative foundation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts regarding the use of Tpm* catalysts in the Henry reaction.

Q1: What is the fundamental role of the Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpm*) ligand in the catalytic system?

A: Tris(3,5-dimethyl-1-pyrazolyl)methane is a neutral, tripodal "scorpionate" ligand that forms a stable coordination complex with a metal center, typically Copper(II).[1] Its primary roles are:

  • Steric Shielding: The bulky 3,5-dimethyl groups on the pyrazolyl rings create a defined steric environment around the metal center. This steric hindrance is crucial for influencing the trajectory of incoming substrates, thereby controlling diastereoselectivity when prochiral centers are formed.

  • Electronic Tuning: The nitrogen donor atoms of the pyrazole rings modulate the Lewis acidity of the coordinated metal. This tuning is essential for activating the aldehyde substrate without promoting unwanted side reactions.

  • Stabilization: The tridentate chelation effect of the Tpm* ligand imparts significant stability to the metal complex, preventing catalyst decomposition under reaction conditions and ensuring a consistent catalytic activity.[2]

Q2: Why is Copper(II) the most commonly used metal with Tpm* for Henry reactions?

A: Copper(II) is a versatile and effective Lewis acid for this transformation. When complexed with Tpm*, the Cu(II) center effectively coordinates to the carbonyl oxygen of the aldehyde. This coordination polarizes the C=O bond, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the nitronate.[3] The Lewis acidity of the Cu(II) ion is well-balanced—strong enough to activate the aldehyde but generally not so harsh as to cause significant substrate or product degradation.[4]

Q3: Can I achieve high enantioselectivity with a [Cu(Tpm*)X₂] catalyst?

A: This is a critical point of clarification. The Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpm) ligand itself is achiral . Therefore, a catalyst composed solely of a metal and Tpm will not induce enantioselectivity in the Henry reaction product; it will produce a racemic mixture of enantiomers. The primary stereochemical control exerted by this catalyst system is diastereoselectivity (e.g., controlling the syn vs. anti ratio) when a new stereocenter is formed relative to an existing one, such as in the reaction between an aldehyde and nitroethane.[3] To achieve high enantioselectivity, a chiral ligand or a chiral additive is required.[5][6]

Q4: Is an external base necessary for the reaction to proceed?

A: Not always, but it depends on the specific reaction conditions and substrates. The Henry reaction requires a base to deprotonate the nitroalkane, forming the reactive nitronate nucleophile.[3] There are two possibilities:

  • Ligand-Assisted Deprotonation: The Tpm* ligand itself can act as a Brønsted base to facilitate the deprotonation of the nitroalkane.[3]

  • External Base: Adding a weak, non-coordinating base like triethylamine (NEt₃) can significantly accelerate the reaction by increasing the concentration of the nitronate. However, this often comes at a cost: the use of an external base can dramatically decrease selectivity, as the C-C bond formation may occur in the outer sphere of the catalyst, bypassing the sterically controlled environment.[3] It is recommended to first attempt the reaction without an external base.

Q5: How should I prepare and handle the active catalyst?

A: The active catalyst is typically a pre-formed or in situ generated complex of the Tpm* ligand and a metal salt (e.g., CuCl₂·2H₂O).[4] These complexes are generally stable in air in both solid and solution states.[3] For consistent results, using a pre-formed, isolated complex is recommended. The complex can be synthesized by stirring the Tpm* ligand with the appropriate metal salt in a suitable solvent like methanol or dichloromethane, followed by isolation.[4]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the experiment, structured in a question-and-answer format.

Problem Area: Low Yield or Stalled Reaction

Q: My reaction shows very low conversion even after an extended time. What are the likely causes and how can I fix it?

A: Low conversion is a common issue that can often be traced back to one of several factors. Follow this diagnostic workflow:

Caption: Troubleshooting flowchart for low reaction yield.

Detailed Explanation:

  • Catalyst Integrity: Ensure the Tpm* ligand and the copper salt are pure. Impurities can poison the catalyst. Confirm that the catalyst complex is soluble in your chosen solvent system; poor solubility is a common reason for low activity.[3]

  • Solvent Choice: The solvent has a profound effect on the reaction.[5][7] A mixture of water and methanol can be effective for some substrates, while others may perform better in non-polar solvents like 1,2-dichloroethane (DCE) or toluene.[3][5]

  • Reaction Conditions: If conversion is low at room temperature, consider moderately increasing the heat (e.g., to 40-70 °C).[3][5] If that fails, the cautious addition of a catalytic amount of a weak base (e.g., triethylamine) can dramatically increase the rate, but be aware this may negatively impact selectivity.[3]

  • Substrate Reactivity: Aldehydes with electron-withdrawing groups (e.g., nitro- or halo-substituted benzaldehydes) are generally more reactive and give higher yields.[3][5] Sterically hindered aldehydes may require longer reaction times or higher catalyst loading.

Problem Area: Poor Stereoselectivity

Q: I am reacting nitroethane with benzaldehyde, but the syn/anti ratio is close to 1:1. How can I improve the diastereoselectivity?

A: Poor diastereoselectivity indicates that the catalyst's steric environment is not effectively discriminating between the transition states leading to the syn and anti products.

  • Lower the Temperature: Stereoselectivity is often temperature-dependent. Running the reaction at a lower temperature (e.g., 0 °C or 10 °C) can enhance the energy difference between the diastereomeric transition states, favoring one over the other.[7] This will likely require a longer reaction time.

  • Avoid External Bases: As mentioned, an external base can promote a background, non-selective reaction pathway.[3] If you are using a base, try reducing its concentration or removing it entirely.

  • Optimize the Solvent: The solvent can influence the conformation of the catalyst-substrate complex. Systematically screen a range of solvents with varying polarities (e.g., THF, CH₂Cl₂, MeOH, Toluene) to find conditions that favor a single transition state geometry.[7]

  • Check the Metal Counter-ion: While less commonly varied, the counter-ion on the copper salt (e.g., Cl⁻, OAc⁻, OTf⁻) can have subtle electronic and steric effects that may influence selectivity.

Problem Area: Unwanted Side Products

Q: My reaction is producing a significant amount of β-nitrostyrene (the dehydrated product). How can I minimize its formation?

A: The formation of the dehydrated nitroalkene is a common side reaction, particularly with aromatic aldehydes bearing electron-donating groups (EDGs).[5] This occurs because the initial β-nitro alcohol product can undergo elimination.

  • Substrate Choice: Be aware that aldehydes with EDGs (like methoxy or methyl groups) are more prone to dehydration.[5]

  • Control Basicity: Strong bases or high concentrations of a weak base can promote the elimination reaction. If using an external base, reduce its amount or remove it. The basicity of the catalyst's counter-anion can also play a role.[5]

  • Lower Reaction Temperature: Higher temperatures favor elimination. Running the reaction at room temperature or below can significantly suppress this side pathway.

  • Reduce Reaction Time: Monitor the reaction closely by TLC or GC/MS. Work up the reaction as soon as the aldehyde has been consumed to prevent the product from sitting in the reaction mixture, which can lead to further dehydration.

Section 3: Key Experimental Protocols

Protocol 1: Preparation of [Cu(Tpm*)Cl₂] Catalyst

This protocol describes a general method for synthesizing the copper(II) chloride complex with Tris(3,5-dimethyl-1-pyrazolyl)methane.

Materials:

  • Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpm*) (1.0 equiv)[8]

  • Copper(II) Chloride Dihydrate (CuCl₂·2H₂O) (1.0 equiv)

  • Methanol (reagent grade)

Procedure:

  • In a round-bottom flask, dissolve Tris(3,5-dimethyl-1-pyrazolyl)methane in methanol (approx. 0.1 M concentration).

  • In a separate flask, dissolve CuCl₂·2H₂O in a minimum amount of methanol.

  • Add the copper solution dropwise to the stirred Tpm* solution at room temperature. A color change should be observed as the complex forms.

  • Stir the resulting mixture at room temperature for 2-4 hours.

  • Reduce the solvent volume in vacuo until a precipitate forms.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • The resulting solid complex can be characterized by standard techniques (e.g., FT-IR, elemental analysis) and used directly in the Henry reaction.[4]

Protocol 2: General Procedure for a Diastereoselective Henry Reaction

This procedure outlines a typical setup for the reaction between an aromatic aldehyde and nitroethane.

Materials:

  • Aromatic aldehyde (1.0 equiv, e.g., 0.5 mmol)

  • Nitroethane (3.0 equiv, 1.5 mmol)

  • [Cu(Tpm*)Cl₂] catalyst (5 mol%, 0.025 mmol)

  • Solvent (e.g., 1:1 Water/Methanol, 2 mL)

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the [Cu(Tpm*)Cl₂] catalyst (5 mol%).

  • Add the chosen solvent (2 mL) and the nitroalkane (3.0 equiv). Stir the mixture for 15 minutes to allow for catalyst solvation and initial coordination.[3]

  • Add the aldehyde (1.0 equiv) to the mixture.

  • Seal the vial and stir the reaction at the desired temperature (e.g., 25 °C to 100 °C).[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding 3 mL of water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 10 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel. Determine the yield and diastereomeric ratio (syn/anti) by ¹H NMR analysis of the crude or purified product.[4]

Section 4: Data Summaries & Mechanistic Visualization

Data Tables

Table 1: Representative Effect of Solvent on Henry Reaction Outcome (Data synthesized from literature findings for conceptual understanding)[3][5][7]

EntrySolventTypical YieldTypical SelectivityRemarks
11:1 H₂O/MeOHGood to ExcellentModerate to GoodGood for many substrates, promotes catalyst activity.[3]
2EthanolExcellentGoodOften a good starting point for optimization.[7]
31,2-Dichloroethane (DCE)GoodCan be HighNon-coordinating solvent, may enhance steric control.[5]
4TolueneModerate to GoodCan be HighApolar, useful for specific substrate/catalyst combinations.[5]
5Tetrahydrofuran (THF)ModerateOften LowerCoordinating nature can interfere with catalysis.[7]

Table 2: Influence of Aldehyde Substituent on Reactivity (General trends observed in the literature)[3][5]

Substituent TypePositionTypical YieldKey Challenge
Electron-Withdrawing (e.g., -NO₂, -CF₃, -Cl)ortho, meta, paraHighGenerally robust
Electron-Neutral (e.g., -H, -Ph)N/AGoodBaseline reactivity
Electron-Donating (e.g., -OMe, -Me)ortho, paraModerate to GoodProne to dehydration side reaction
Mechanistic and Process Diagrams

Caption: Proposed catalytic cycle for the Tpm*-Cu(II) catalyzed Henry reaction.

References

  • Martins, L. M. D. R. S., et al. (2019). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. Catalysts, 9(7), 611. Available at: [Link]

  • Kowalczyk, R., et al. (2023). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex. Molecules, 28(14), 5371. Available at: [Link]

  • ResearchGate. (n.d.). A schematic representation of tris(pyrazolyl)methane compounds. [Image]. Available at: [Link]

  • Lübtow, M. M., et al. (2024). Catalyzed Henry Reaction by Compartmentalized Copper-Pyrazolyl-Complex Modified Microgels. Advanced Functional Materials. Available at: [Link]

  • Shaheen, S., et al. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol)-Cu(OAc)₂. Catalysts, 11(10), 1205. Available at: [Link]

  • Chen, Y.-C., et al. (2020). Synthesis and Characterization of Catecholato Copper(II) Complexes with Sterically Hindered Neutral and Anionic N3 Type Ligands. Molecules, 25(10), 2378. Available at: [Link]

  • Fletcher, J. R., et al. (2011). The co-ordination chemistry of tris(3,5-dimethylpyrazolyl)methane manganese carbonyl complexes: Synthetic, electrochemical and DFT studies. Dalton Transactions, 40(36), 9276-9283. Available at: [Link]

  • National Center for Biotechnology Information. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. PubChem.
  • National Center for Biotechnology Information. (2024). Tris(3,5-dimethyl-1-pyrazolyl)methane. PubChem Compound Database. CID=4359225. Available at: [Link]

  • Ghorai, M. K., & Kumar, A. (2009). Enantioselective nitroaldol (Henry) reaction using copper(ii) complexes of (−)-sparteine. Chemical Communications, (29), 4393-4395. Available at: [Link]

  • Hill, A. F. (2005). Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands. Dalton Transactions, (22), 3595-3607. Available at: [Link]

  • Melekhova, A. A., et al. (2016). Characterization of Cu-ligand bonds in tris-pyrazolylmethane isocyanide copper(I) complexes based upon combined X-ray diffraction and theoretical study. Inorganica Chimica Acta, 450, 140-145.
  • Schädle, D., et al. (2015). Tris(3,5-dimethylpyrazolyl)methane-based heterobimetallic complexes that contain Zn- and Cd-transition-metal bonds: synthesis, structures, and quantum chemical calculations. Chemistry, 21(7), 2953-62. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • Wang, F., et al. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. Organic Chemistry Frontiers, 7(3), 663-681. Available at: [Link]

  • Inorganic Chemistry Acta. (2022). Catalytic Applications of Recent Metal Poly(1H-pyrazol-1-yl)
  • MDPI. (n.d.). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpms) Complexes

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpms) and its metal complexes. This guide provides in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpms) and its metal complexes. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common solubility issues encountered during experimental work. Our goal is to equip you with the knowledge to not only solve these challenges but also to understand the underlying chemical principles for more robust experimental design.

Introduction to Tpms Complex Solubility

Tris(3,5-dimethyl-1-pyrazolyl)methane, a member of the scorpionate ligand family, is a versatile ligand used in coordination chemistry, catalysis, and the development of therapeutic agents.[1][2] A common hurdle in the application of its metal complexes is their solubility profile. Typically, unmodified Tpms complexes are readily soluble in common organic solvents but exhibit poor solubility in aqueous media.[3] This guide will walk you through various strategies to enhance the solubility of these complexes, tailored to your specific experimental needs.

Part 1: Troubleshooting Guide - Enhancing Aqueous Solubility

Issue 1: My Tpms complex is insoluble in water. How can I increase its aqueous solubility through ligand modification?

Root Cause Analysis: The inherent hydrophobicity of the pyrazole rings and the overall neutral charge of many Tpms complexes limit their interaction with polar water molecules. By chemically modifying the ligand to introduce charged or polar functional groups, you can significantly enhance aqueous solubility.

Solution 1: Sulfonation of the Tpms Ligand

Introducing a sulfonate group (-SO₃⁻) to the ligand backbone is a highly effective method for creating water-soluble Tpms complexes.[3] The resulting anionic ligand, tris(pyrazolyl)methane sulfonate (Tpms), imparts a hydrophilic character to the metal complex.

Experimental Protocol: Synthesis of a Water-Soluble Sulfonated Tpms Ligand [3][4]

  • Deprotonation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve tris(pyrazolyl)methane in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C.

  • Add a stoichiometric equivalent of a strong base, such as butyllithium (n-BuLi), dropwise to deprotonate the methane carbon. Stir for 1-2 hours at room temperature.

  • Sulfonation: Add a sulfating agent, like a sulfur trioxide-trimethylamine complex (SO₃·NMe₃), to the solution. Allow the reaction to proceed at room temperature overnight.

  • Work-up and Isolation: Quench the reaction with water. The lithium salt of the sulfonated ligand (LiTpms) can then be isolated and purified.

  • Complexation: The resulting water-soluble ligand can be used to synthesize metal complexes with enhanced aqueous solubility.

Solution 2: Carboxylation of Related Scorpionate Ligands

Adding carboxyl groups (-COOH) to the pyrazole rings is another strategy to improve water solubility, particularly in buffered solutions where the carboxylic acids can be deprotonated to form carboxylates.[5]

Conceptual Workflow: Ligand Carboxylation

  • This approach involves starting with a pyrazole derivative that already contains a carboxyl group or a precursor that can be converted to one.

  • The synthesis of the final Tpms-like ligand would then follow established procedures for coupling pyrazoles with a suitable methane precursor.

Issue 2: I have a sulfonated Tpms complex, but its solubility in water is still limited. What else can I do?

Root Cause Analysis: Even with hydrophilic modifications, factors like the choice of metal, the overall complex geometry, and the solution's pH can still influence solubility.

Solution 1: pH Adjustment

The solubility of many metal complexes is highly dependent on the pH of the solution. For sulfonated Tpms complexes, adjusting the pH can improve solubility by ensuring the sulfonate group remains deprotonated or by preventing the formation of less soluble hydrolyzed metal species.

Troubleshooting Protocol: pH-Dependent Solubility Optimization [3][6]

  • Initial Assessment: Attempt to dissolve a small amount of your complex in deionized water. Observe for any dissolution.

  • Basic Adjustment: If solubility is poor, add a dilute base (e.g., 0.1 M NH₄OH or NaOH) dropwise while monitoring the pH.[3] For some copper(II)-Tpms complexes, adjusting the pH to ~9 significantly improves solubility.[3]

  • Acidic Adjustment (with caution): For certain complexes, particularly those with basic functionalities, a slightly acidic pH might be beneficial. Use a dilute acid (e.g., 0.1 M HCl) and observe any changes. Be aware that strongly acidic conditions can potentially lead to demetallation.

  • Systematic Study: For a more thorough understanding, perform a pH-solubility profile by measuring the solubility of your complex across a range of pH values.

Solution 2: Employing Co-solvents

For applications where the presence of an organic solvent is acceptable, using a co-solvent can be a straightforward way to increase solubility.

Screening Protocol: Co-solvent Selection [7]

  • Select a Range of Co-solvents: Choose water-miscible organic solvents with varying polarities, such as methanol, ethanol, dimethyl sulfoxide (DMSO), and acetonitrile (MeCN).

  • Prepare Stock Solutions: Create a concentrated stock solution of your Tpms complex in a solvent in which it is highly soluble (e.g., DMSO).

  • Titration Experiment: In a series of vials, place a fixed volume of water. To each vial, add increasing volumes of the stock solution. Observe the point at which precipitation occurs. This will give you an indication of the maximum tolerable water content for each co-solvent system.

  • Systematic Evaluation: Prepare various ratios of water to your chosen co-solvent (e.g., 10:1, 5:1, 1:1) and determine the solubility of your complex in each mixture.

Solvent System General Observations for Sulfonated Tpms Complexes Reference
WaterSolubility can be limited, but may be improved with heating and pH adjustment.[3]
DMSOGenerally good solubility.[3]
Acetonitrile (MeCN)Generally good solubility.[3]
Methanol/Water MixturesOften provides a good balance of solubility for both the complex and other reagents.[8]

Part 2: Troubleshooting Guide - Enhancing Organic Solvent Solubility

Issue 3: My modified Tpms complex has poor solubility in non-polar organic solvents. How can I address this?

Root Cause Analysis: The introduction of polar functional groups like sulfonates or carboxylates to enhance water solubility will inherently decrease solubility in non-polar organic solvents. The choice of substituents on the pyrazole rings also plays a crucial role.

Solution 1: Modifying Pyrazole Ring Substituents

The methyl groups at the 3 and 5 positions of the pyrazole rings in the parent ligand already contribute to solubility in organic solvents. Further modification with bulkier or more lipophilic groups can enhance this.

Strategy: Ligand Design for Organic Solubility [5][9]

  • Increase Alkyl Chain Length: Replacing the methyl groups with longer alkyl chains (e.g., ethyl, propyl, butyl) can increase the lipophilicity of the ligand and its corresponding complexes, improving solubility in non-polar solvents.

  • Introduce Aryl Groups: The presence of aryl substituents on the pyrazole rings can also influence solubility in organic solvents, depending on the nature of the solvent and any functional groups on the aryl ring.[5]

Solution 2: Counter-ion Exchange for Ionic Complexes

For charged Tpms complexes (e.g., those with a sulfonate group), the choice of counter-ion can significantly impact solubility in organic solvents.[10][11]

Conceptual Workflow: Counter-ion Selection

  • Small, Hard Anions for Polar Organic Solvents: Counter-ions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) often confer solubility in moderately polar organic solvents.

  • Large, Lipophilic Anions for Non-polar Organic Solvents: To improve solubility in solvents like dichloromethane or toluene, consider exchanging the original counter-ion for a larger, more lipophilic one, such as tetraphenylborate (BPh₄⁻).

Part 3: Frequently Asked Questions (FAQs)

Q1: Why are my unmodified Tris(3,5-dimethyl-1-pyrazolyl)methane complexes insoluble in water?

A1: The parent Tris(3,5-dimethyl-1-pyrazolyl)methane ligand is a neutral, relatively non-polar molecule. The resulting metal complexes often lack a significant net charge and have a hydrophobic exterior, making them incompatible with the highly polar hydrogen-bonding network of water.

Q2: I've sulfonated my Tpms ligand, and now my complex is water-soluble. However, it crashes out of solution when I add a salt buffer. What is happening?

A2: This is likely due to the "salting out" effect. The high concentration of ions from your buffer competes for water molecules needed to solvate your complex. This reduces the solubility of the complex, causing it to precipitate. To mitigate this, you can try using a lower concentration of your buffer or screening different buffer salts to find one that is more compatible with your complex.

Q3: Can I use surfactants to improve the solubility of my Tpms complex?

A3: Yes, surfactants can be an effective formulation strategy, particularly for in vitro biological assays or drug delivery applications. Surfactants form micelles in aqueous solution, and the hydrophobic core of these micelles can encapsulate your poorly soluble Tpms complex, allowing it to be dispersed in the aqueous phase. A screening of non-ionic, ionic, and zwitterionic surfactants would be necessary to find the optimal choice for your specific complex.

Q4: How do the dimethyl groups on the pyrazole rings affect solubility?

A4: The methyl groups at the 3 and 5 positions of the pyrazole rings increase the steric bulk and lipophilicity of the ligand compared to the unsubstituted tris(pyrazolyl)methane. This generally enhances solubility in organic solvents and can also influence the coordination geometry of the resulting metal complex, which in turn can affect its crystal packing and solubility.[5]

Q5: Will changing the metal center affect the solubility of my Tpms complex?

A5: Absolutely. The choice of metal ion influences the overall charge, geometry, and stability of the complex, all of which can impact solubility. For example, a 1:1 complex of a metal with a sulfonated Tpms ligand will have a different charge and solubility profile than a 2:1 complex. Different metals also have different tendencies to hydrolyze and form less soluble species at certain pH values.

Part 4: Visualizations and Diagrams

Diagram 1: Strategies for Enhancing Tpms Complex Solubility

G cluster_0 Solubility Problem cluster_1 Solution Pathways cluster_2 Ligand Modification cluster_3 Formulation & Solvent System Tpms Complex\n(Poorly Soluble) Tpms Complex (Poorly Soluble) Sulfonation Sulfonation Tpms Complex\n(Poorly Soluble)->Sulfonation Increase Aqueous Solubility Carboxylation Carboxylation Tpms Complex\n(Poorly Soluble)->Carboxylation Increase Aqueous Solubility Functionalization Functionalization Tpms Complex\n(Poorly Soluble)->Functionalization Tune Solubility pH Adjustment pH Adjustment Tpms Complex\n(Poorly Soluble)->pH Adjustment Optimize Charge State Co-solvents Co-solvents Tpms Complex\n(Poorly Soluble)->Co-solvents Modify Solvent Polarity Counter-ion Exchange Counter-ion Exchange Tpms Complex\n(Poorly Soluble)->Counter-ion Exchange For Ionic Complexes G cluster_methods Solubilization Methods start Start: Insoluble Complex solvent_screen Initial Solvent Screen (Water, MeOH, DCM, DMSO) start->solvent_screen is_soluble Soluble in Desired Solvent? solvent_screen->is_soluble end End: Soluble Complex is_soluble->end Yes ph_adjust pH Adjustment is_soluble->ph_adjust No ph_adjust->is_soluble cosolvent Co-solvent Screening ph_adjust->cosolvent cosolvent->is_soluble ligand_mod Ligand Modification cosolvent->ligand_mod ligand_mod->is_soluble counter_ion Counter-ion Exchange ligand_mod->counter_ion If Ionic counter_ion->is_soluble

Caption: A systematic workflow for troubleshooting Tpms complex solubility.

References

  • Mahmoud, A. G., Guedes da Silva, M. F. C., Smoleński, P., & Pombeiro, A. J. L. (2019). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. Catalysts, 9(7), 611. [Link]

  • Chem-Impex. (n.d.). Tris(3,5-dimethyl-1-pyrazolyl)methane. Retrieved from [Link]

  • PubChem. (n.d.). Tris(3,5-dimethyl-1-pyrazolyl)methane. National Center for Biotechnology Information. Retrieved from [Link]

  • Anderson, B. D. (2010). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Journal of Pharmaceutical Sciences, 99(5), 2147-2163. [Link]

  • Barry, N. P., & Sadler, P. J. (2013). Metal complexes in cancer therapy–an update from drug design perspective. Current opinion in chemical biology, 17(2), 199-206. [Link]

  • Kläui, W., Schramm, D., Peters, W., & Rheinwald, G. (2000). Synthesis of Zinc, Copper, Nickel, Cobalt, and Iron Complexes Using Tris(pyrazolyl)methane Sulfonate Ligands: A Structural Model for N,N,O Binding in Metalloenzymes. Inorganic Chemistry, 39(13), 2992-2999. [Link]

  • Melekhova, A. A., Novikov, A. S., Bokach, N. A., Avdonceva, M. S., & Kukushkin, V. Y. (2016). Characterization of Cu-ligand bonds in tris-pyrazolylmethane isocyanide copper (I) complexes based upon combined X-ray diffraction and theoretical study. Inorganica Chimica Acta, 450, 140-145. [Link]

  • Santos, M. F. A., & Rebelo, S. L. H. (2017). Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy. Journal of visualized experiments: JoVE, (127), 56006. [Link]

  • Dias, H. V. R., & Lovely, C. J. (2021). The Influence of Aryl Substituents on the Supramolecular Structures and Photoluminescence of Cyclic Trinuclear Pyrazolato Copper(I) Complexes. Molecules, 26(22), 6969. [Link]

  • Dias, H. V. R., & Polach, S. A. (2006). Syntheses of tris (pyrazolyl) methane ligands and {[tris (pyrazolyl) methane] Mn (CO) 3} SO3CF3 complexes: Comparison of ligand donor properties. Inorganica Chimica Acta, 359(9), 2847-2854. [Link]

  • Motswainyana, M., & Ajibade, P. (2015). Bioactivity and Development of Small Non-Platinum Metal-Based Chemotherapeutics. Molecules, 20(8), 14762-14789. [Link]

  • Cuartero, M., & Crespo, G. A. (2018). FULL PAPER Tris (pyrazolyl) methane Ligands: Syntheses and Structures of Monometallic and Metallodendritic Complexes. European Journal of Inorganic Chemistry, 2018(20-21), 2272-2295. [Link]

  • Burger, K. (1983). Recommended procedure for testing the potentiometric apparatus and technique for the pH-metric measurement of metal-complex equilibrium constants. Pure and Applied Chemistry, 55(3), 509-514. [Link]

  • An, Y., & Li, Z. (2018). Solubility of Trimethoprim (TMP) in Different Organic Solvents from (278 to 333) K. Journal of Chemical & Engineering Data, 63(5), 1546-1554. [Link]

  • Prat, D., Wells, A., Hayler, J., Sneddon, H., McElroy, C. R., Abou-Shehada, S., & Dunn, P. J. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development, 20(2), 494-504. [Link]

  • Glorius, F. (2018). Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions. Angewandte Chemie International Edition, 57(31), 9765-9768. [Link]

  • Anderson, B. D. (2010). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Journal of Pharmaceutical Sciences, 99(5), 2147-2163. [Link]

  • Ballester, P. (2020). Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules. Journal of Chemical Education, 97(11), 4101-4106. [Link]

  • LibreTexts Chemistry. (2021). Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. Retrieved from [Link]

Sources

Troubleshooting

"Avoiding regioisomer formation in tris(pyrazolyl)methane synthesis"

Technical Support Center: Tris(pyrazolyl)methane Synthesis Welcome to the technical support center for the synthesis of tris(pyrazolyl)methane ligands. This guide is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tris(pyrazolyl)methane Synthesis

Welcome to the technical support center for the synthesis of tris(pyrazolyl)methane ligands. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of tris(pyrazolyl)methane synthesis, with a particular focus on the common challenge of regioisomer formation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high yields and purity in your reactions.

Troubleshooting Guide: Regioisomer Formation

The formation of regioisomers is a frequent obstacle in the synthesis of tris(pyrazolyl)methanes, particularly when using unsymmetrically substituted pyrazoles. This guide will help you diagnose and resolve these issues.

Core Problem: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

The regioselectivity of the N-alkylation of pyrazoles is influenced by a combination of steric and electronic factors.[1][2] The two nitrogen atoms in an unsymmetrical pyrazole ring have different steric and electronic environments, leading to potential alkylation at either position.

Troubleshooting Steps:

  • Evaluate the Steric Hindrance of Your Pyrazole:

    • Observation: You are using a 3-substituted pyrazole and observing significant formation of the undesired regioisomer.

    • Scientific Rationale: The position of substitution on the pyrazole ring plays a crucial role in directing the incoming electrophile. Generally, alkylation is favored at the less sterically hindered nitrogen atom.[3][4][5][6] For a 3-substituted pyrazole, the N1 position is adjacent to the substituent, while the N2 position is not. Therefore, larger substituents at the 3-position will more effectively direct alkylation to the N2 position.

    • Suggested Action: If your synthesis allows, consider using a pyrazole with a bulkier substituent at the 3-position to enhance regioselectivity.

  • Re-evaluate Your Choice of Base:

    • Observation: You are using a strong, non-selective base and obtaining a mixture of products.

    • Scientific Rationale: The choice of base can significantly impact the regioselectivity of pyrazole alkylation.[1] While strong bases like sodium hydride are commonly used, their effectiveness in controlling regioselectivity can be solvent-dependent. The nature of the cation-anion interaction can influence which nitrogen atom is more nucleophilic.

    • Suggested Action: Consider screening different bases. For instance, using a milder base in combination with a phase-transfer catalyst can sometimes offer better control.[7] In some cases, employing structurally diverse amines as non-innocent bases can also direct the product distribution.[8]

  • Optimize Reaction Temperature and Time:

    • Observation: Your reaction, run at elevated temperatures, yields a complex mixture of isomers.

    • Scientific Rationale: Kinetic versus thermodynamic control is a key consideration. One regioisomer may be formed faster (kinetic product), while the other may be more stable (thermodynamic product). Running the reaction at a lower temperature for a longer duration may favor the formation of the kinetic product, while higher temperatures could lead to an equilibrium mixture.

    • Suggested Action: Attempt the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor the progress over time to see if a higher selectivity can be achieved.

Visualizing the Path to Regioisomers

G cluster_start Starting Materials cluster_intermediate Deprotonation & Nucleophilic Attack cluster_product Products Unsymmetrical Pyrazole Unsymmetrical Pyrazole Pyrazole Anion Pyrazole Anion Unsymmetrical Pyrazole->Pyrazole Anion Base Electrophile (e.g., CHX3) Electrophile (e.g., CHX3) N1 Attack N1 Attack Pyrazole Anion->N1 Attack Attack on Electrophile N2 Attack N2 Attack Pyrazole Anion->N2 Attack Attack on Electrophile Undesired Regioisomer Undesired Regioisomer N1 Attack->Undesired Regioisomer Desired Regioisomer Desired Regioisomer N2 Attack->Desired Regioisomer G Start Start Mixture of Regioisomers Mixture of Regioisomers Start->Mixture of Regioisomers Analyze Steric Hindrance Analyze Steric Hindrance Mixture of Regioisomers->Analyze Steric Hindrance Is Pyrazole Substituted at C3? Is Pyrazole Substituted at C3? Analyze Steric Hindrance->Is Pyrazole Substituted at C3? Increase Steric Bulk Increase Steric Bulk Is Pyrazole Substituted at C3?->Increase Steric Bulk Yes Optimize Base Optimize Base Is Pyrazole Substituted at C3?->Optimize Base No Increase Steric Bulk->Optimize Base Screen Different Bases Screen Different Bases Optimize Base->Screen Different Bases Adjust Temperature Adjust Temperature Screen Different Bases->Adjust Temperature Lower Temperature for Kinetic Control Lower Temperature for Kinetic Control Adjust Temperature->Lower Temperature for Kinetic Control Pure Product Pure Product Lower Temperature for Kinetic Control->Pure Product

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Scorpions: A Comparative Guide to Tris(3,5-dimethyl-1-pyrazolyl)methane and Tris(pyrazolyl)borate Ligands

In the intricate world of coordination chemistry, the choice of a supporting ligand is paramount, dictating the steric and electronic environment of a metal center and, consequently, its reactivity and properties. Among...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of coordination chemistry, the choice of a supporting ligand is paramount, dictating the steric and electronic environment of a metal center and, consequently, its reactivity and properties. Among the pantheon of versatile ligands, the "scorpionates" have carved a significant niche. This guide provides an in-depth comparison of two prominent members of this family: the neutral tris(3,5-dimethyl-1-pyrazolyl)methane (Tpm* or HC(3,5-Me₂pz)₃) and the anionic tris(pyrazolyl)borate (Tp⁻ or [HB(pz)₃]⁻). We will delve into their synthesis, structural nuances, electronic signatures, and performance in critical applications, offering researchers, scientists, and drug development professionals a comprehensive understanding to inform their ligand selection.

At a Glance: Key Differences

FeatureTris(3,5-dimethyl-1-pyrazolyl)methane (Tpm*)Tris(pyrazolyl)borate (Tp⁻)
Charge NeutralAnionic (-1)
Bridgehead Atom Carbon (C-H)Boron (B-H)
Steric Bulk Significantly HigherLower
Electron Donating Ability Stronger σ-donorWeaker σ-donor
Synthesis Phase-transfer catalysis or solventless methodsReaction of pyrazole with an alkali metal borohydride

The Genesis of Scorpionates: A Tale of Two Syntheses

The divergent nature of Tpm* and Tp⁻ begins with their synthesis, reflecting their distinct structural frameworks.

Synthesis of Tris(pyrazolyl)borate (Tp⁻) Ligands

The archetypal Tp⁻ ligands are readily prepared through the reaction of pyrazole or its substituted derivatives with an alkali metal borohydride, such as potassium borohydride (KBH₄).[1][2] The reaction proceeds via the sequential substitution of the hydride ions on the boron atom with pyrazolyl groups, accompanied by the evolution of hydrogen gas.[1]

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

KBH4 [label="KBH₄"]; PzH [label="3 x Pyrazole (PzH)"]; Heat [label="Heat", shape=ellipse, style=filled, fillcolor="#FBBC05"]; KTp [label="K⁺[HB(Pz)₃]⁻ (KTp)"]; H2 [label="3 H₂"];

KBH4 -> Heat; PzH -> Heat; Heat -> KTp; Heat -> H2; } dot Figure 1: General synthesis of potassium tris(pyrazolyl)borate (KTp).

The synthesis of the sterically hindered Tp*⁻ ligand, hydrotris(3,5-dimethylpyrazol-1-yl)borate, follows a similar principle, employing 3,5-dimethylpyrazole in place of pyrazole.[1]

Experimental Protocol: Synthesis of Potassium Hydrotris(3,5-dimethyl-1-pyrazolyl)borate (KTp)*[3]

Materials:

  • Potassium borohydride (KBH₄)

  • 3,5-dimethylpyrazole

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine potassium borohydride and a threefold molar excess of 3,5-dimethylpyrazole.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to approximately 190-210°C.

  • Maintain the temperature for 90 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture to about 100°C and add hot toluene to dissolve the product.

  • Filter the hot solution to remove any unreacted starting materials.

  • Wash the filtered solid with hot toluene to remove excess pyrazole.

  • The product, KTp*, is obtained as a white solid upon cooling and can be dried under vacuum.

Synthesis of Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpm) Ligands*

The neutral Tpm* ligand, and its analogues, are typically synthesized by reacting the pyrazolate salt with a trihalomethane, such as chloroform (CHCl₃), often under phase-transfer catalysis conditions.[3] Solventless methods have also been developed, offering a more environmentally friendly approach.[4]

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

PzMe2_Na [label="3 x 3,5-Dimethylpyrazole"]; CHCl3 [label="Chloroform (CHCl₃)"]; Base [label="Base (e.g., NaOH)", shape=ellipse, style=filled, fillcolor="#EA4335"]; Tpm_star [label="HC(3,5-Me₂pz)₃ (Tpm*)"]; NaCl [label="3 NaCl + 3 H₂O"];

PzMe2_Na -> Base; CHCl3 -> Base; Base -> Tpm_star; Base -> NaCl; } dot Figure 2: General synthesis of tris(3,5-dimethyl-1-pyrazolyl)methane (Tpm*).

Experimental Protocol: Synthesis of Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpm)*[5]

Materials:

  • 3,5-dimethylpyrazole

  • Chloroform (CHCl₃)

  • Sodium carbonate (Na₂CO₃)

  • Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

  • Water

Procedure:

  • To a round-bottom flask, add 3,5-dimethylpyrazole, sodium carbonate, and a catalytic amount of tetrabutylammonium bromide in water.

  • Heat the mixture with vigorous stirring to deprotonate the pyrazole.

  • Add chloroform to the reaction mixture.

  • Continue heating and stirring for several hours (e.g., 3 hours).

  • After cooling, the product can be extracted with an organic solvent (e.g., dichloromethane) and purified by column chromatography.

Steric and Electronic Properties: A Study in Contrast

The seemingly subtle difference of a carbon versus a boron bridgehead atom, coupled with the presence or absence of methyl groups, imparts dramatically different steric and electronic characteristics to Tpm* and Tp⁻.

Steric Effects: The Bulky Guardian vs. the Nimble Protector

The most apparent distinction between Tpm* and Tp⁻ is their steric bulk. The six methyl groups on the 3 and 5 positions of the pyrazolyl rings in Tpm* create a significantly more crowded coordination pocket compared to the unsubstituted pyrazolyl rings of Tp⁻. This steric hindrance is often quantified by the ligand cone angle, a measure of the solid angle a ligand occupies around a metal center.[5]

  • Coordination Number: Tpm* often enforces lower coordination numbers on the metal center, preventing the binding of additional ligands.[1]

  • Stabilization of Reactive Species: The bulky nature of Tpm* can kinetically stabilize highly reactive metal complexes by sterically protecting the metal center from unwanted reactions.

  • Catalytic Selectivity: In catalysis, the shape and size of the catalytic pocket created by the ligand can influence substrate selectivity.

Electronic Properties: A Tale of Donating Power

The electronic nature of a ligand, specifically its ability to donate electron density to the metal center, is a critical determinant of the properties of the resulting complex. The electron-donating ability of Tpm* and Tp⁻ can be probed experimentally, most commonly through infrared (IR) spectroscopy of their metal carbonyl complexes.

The stretching frequency of the C-O bond (ν(CO)) in a metal carbonyl complex is a sensitive indicator of the electron density at the metal center.[7] A more electron-rich metal center will engage in greater π-backbonding into the π* orbitals of the CO ligand, weakening the C-O bond and resulting in a lower ν(CO) value.[7]

A direct comparison of the ν(CO) frequencies for molybdenum tricarbonyl complexes of tris(pyrazolyl)methane (Tpm) and its dimethylated analogue, Tpm' (tris(3,5-dimethylpyrazolyl)methane), reveals the stronger electron-donating nature of the methylated ligand.[8]

Complexν(CO) (cm⁻¹)
TpmMo(CO)₃1882, 1763
Tpm'Mo(CO)₃1900, 1762

Data from Dilsky, S. et al. (2019).[8]

The lower ν(CO) values for the Tpm' complex indicate that it is a stronger net electron donor than the unsubstituted Tpm. This is attributed to the electron-donating inductive effect of the methyl groups on the pyrazolyl rings.

Another key electronic difference arises from the overall charge of the ligands. The anionic Tp⁻ is a stronger overall electron donor than the neutral Tpm. This is evident in a study comparing copper(I) nitro complexes supported by neutral HC(3,5-Me₂Pz)₃ and anionic [HB(3,5-Me₂Pz)₃]⁻ (Tp) ligands.[9] The increased electron density at the copper center in the Tp*-supported complex significantly influences its reactivity in nitrite reduction, highlighting the profound impact of the ligand's charge.[9]

Performance in Action: Applications in Catalysis and Bioinorganic Chemistry

The distinct steric and electronic profiles of Tpm* and Tp⁻ translate into different performance characteristics in various applications.

Catalysis: Tailoring Reactivity and Selectivity

Both Tpm* and Tp⁻ have been extensively employed as supporting ligands in a wide range of catalytic transformations, including oxidation, polymerization, and C-H activation.[10][11] The choice between the two often hinges on the specific requirements of the catalytic cycle.

  • Tpm in Catalysis:* The steric bulk of Tpm* can be advantageous in promoting specific selectivities. For instance, in olefin polymerization, the constrained environment around the metal center can influence the tacticity of the resulting polymer. Furthermore, its strong electron-donating character can enhance the reactivity of the metal center in processes like C-H activation.

  • Tp⁻ in Catalysis: The less sterically demanding nature of Tp⁻ can allow for greater substrate accessibility to the metal center. The anionic charge can also stabilize higher oxidation states of the metal, which can be crucial in certain catalytic cycles, such as oxidation reactions.

A direct comparison of catalytic activity is often system-dependent. However, the principles of steric and electronic control offered by these ligands provide a rational basis for catalyst design. For example, in reactions where substrate access is critical and a highly electron-rich metal is not required, Tp⁻ might be preferred. Conversely, for reactions requiring a highly electron-donating environment and steric protection of the active site, Tpm* would be a more suitable choice.

Bioinorganic Modeling: Mimicking Nature's Active Sites

The tripodal, facial coordination mode of both Tpm* and Tp⁻ makes them excellent mimics of the histidine-rich coordination environments found in many metalloenzymes.[12]

  • Modeling with Tpm:* The neutral Tpm* ligand is a good mimic for the neutral imidazole side chains of histidine residues. Iron(II) complexes of HC(3,5-Me₂pz)₃ have been synthesized and studied as models for the active sites of non-heme iron enzymes.[13] These studies have revealed interesting spin-crossover behavior, which is a key feature of some metalloprotein active sites.[13]

  • Modeling with Tp⁻: The anionic Tp⁻ ligand can be used to model active sites where one of the coordinating residues is a deprotonated histidinate or another anionic ligand. A notable example is the modeling of copper nitrite reductase. A study comparing copper(I) nitro complexes with neutral HC(3,5-Me₂Pz)₃ and anionic [HB(3,5-Me₂Pz)₃]⁻ (Tp*) ligands demonstrated that these synthetic models can effectively mimic the electronic influence of the histidine environment in the enzyme.[9]

The choice between Tpm* and Tp⁻ in bioinorganic modeling allows researchers to systematically probe the effects of charge and steric bulk on the structure, spectroscopy, and reactivity of model complexes, providing valuable insights into the function of their biological counterparts.[14]

Conclusion: A Ligand for Every Purpose

The comparison of tris(3,5-dimethyl-1-pyrazolyl)methane (Tpm) and tris(pyrazolyl)borate (Tp⁻) reveals a fascinating interplay of steric and electronic effects that arise from seemingly minor structural modifications. Tpm, the neutral, sterically encumbered ligand, offers a highly electron-donating and protective environment for a metal center. In contrast, the anionic, less bulky Tp⁻ provides a different electronic landscape and greater accessibility to the metal.

The selection between these two "scorpionate" ligands is not a matter of inherent superiority but rather a strategic choice based on the desired properties and reactivity of the target metal complex. For researchers aiming to stabilize low-coordinate species, enforce specific selectivities in catalysis, or model neutral histidine environments, Tpm* is an excellent candidate. For those requiring an anionic ligand to stabilize higher oxidation states, desiring greater substrate access, or modeling anionic active site environments, Tp⁻ is the ligand of choice. Ultimately, the rich and tunable chemistry of both Tpm* and Tp⁻ ensures their continued prominence in the ever-evolving fields of coordination chemistry, catalysis, and bioinorganic chemistry.

References

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  • Itoh, S.; et al. Cobalt(II) Complexes with N,N,N-Scorpionates and Bidentate Ligands: Comparison of Hydrotris(3,5-dimethylpyrazol-1-yl)borate Tp* vs. Phenyltris(4,4-dimethyloxazolin-2-yl)borate ToM to Control the Structural Properties and Reactivities of Cobalt Centers. Molecules, 2018, 23(6), 1435.
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Comparative

A Tale of Two Ligands: Comparative Analysis of Tpm* and Salen in Catalytic Oxidation

In the intricate world of synthetic chemistry, the quest for efficient and selective catalysts is paramount. Oxidation reactions, fundamental to the synthesis of a vast array of pharmaceuticals and fine chemicals, heavil...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of synthetic chemistry, the quest for efficient and selective catalysts is paramount. Oxidation reactions, fundamental to the synthesis of a vast array of pharmaceuticals and fine chemicals, heavily rely on the performance of coordination complexes. At the heart of these complexes lie organic molecules known as ligands, which dictate the catalyst's reactivity and selectivity. This guide provides an in-depth comparison of two prominent ligand classes: the versatile tris(pyrazolyl)methane (Tpm) scaffolds and the venerable Salen ligands. Through a detailed examination of their structural properties, catalytic mechanisms, and performance in key oxidation reactions, we aim to equip researchers with the insights needed to make informed decisions in catalyst design and selection.

The Architectural Foundation: Structural and Electronic Properties

The catalytic behavior of a metal complex is intrinsically linked to the structural and electronic properties of its coordinating ligand. Tpm* (specifically tris(3,5-dimethyl-1-pyrazolyl)methane) and Salen (N,N'-bis(salicylidene)ethylenediamine) present distinct architectures that profoundly influence their coordination chemistry.

Tpm Ligands:* These "scorpionate" ligands are tripodal, neutral molecules that coordinate to a metal center through three nitrogen atoms from the pyrazole rings.[1] The central methane carbon creates a C3-symmetric, facial coordination cap. This arrangement leaves three coordination sites on the metal center available for the substrate and oxidant. The bulky methyl groups at the 3 and 5 positions of the pyrazole rings in Tpm* create a sterically hindered environment around the metal, which can influence substrate selectivity. Electronically, Tpm* is a strong sigma-donor, which helps to stabilize higher oxidation states of the coordinated metal, a crucial aspect for many oxidation catalysts.[2]

Salen Ligands: Salen ligands are tetradentate, dianionic Schiff bases that typically coordinate to a metal in a square-planar or square-pyramidal geometry.[3] This coordination mode leaves one or two axial sites available for catalysis. The electronic properties of Salen ligands can be readily tuned by introducing electron-donating or electron-withdrawing substituents on the salicylaldehyde rings.[4] This tunability allows for the fine-tuning of the metal center's redox potential and reactivity.[5] Furthermore, the ethylene bridge can be modified with chiral auxiliaries, making chiral Salen complexes workhorses in asymmetric catalysis.[6]

Figure 1. Generalized coordination of Tpm* and Salen ligands.

The Engine Room: Mechanism of Catalytic Oxidation

While the exact mechanisms can vary depending on the metal, substrate, and oxidant, general catalytic cycles for both Tpm*- and Salen-based oxidation catalysts have been proposed. Understanding these pathways is key to rationalizing their differing activities.

A common pathway for many metal-catalyzed oxidations involves the formation of a high-valent metal-oxo species as the key oxidant.[7] For both Tpm*-metal and Salen-metal complexes, the catalytic cycle often begins with the reaction of the precatalyst with a terminal oxidant (e.g., hydrogen peroxide, iodosylbenzene, or even air) to generate this reactive intermediate.[8][9]

In the case of Salen-metal complexes , particularly with manganese, a high-valent Mn(V)=O species is often implicated in olefin epoxidation.[7] The substrate then approaches the metal-oxo core, and oxygen atom transfer occurs to form the oxidized product and regenerate the lower-valent metal catalyst, which can then re-enter the catalytic cycle. The planar nature of the Salen ligand can allow for multiple approach trajectories of the substrate, and the stereochemical outcome in asymmetric versions is dictated by the chiral environment created by the ligand.[10]

For Tpm-metal complexes, particularly with iron, a similar high-valent iron-oxo species is often proposed.[11] The tripodal nature of the Tpm ligand creates a more defined pocket around the metal center. This can lead to different substrate selectivities compared to the more open Salen framework. The strong electron-donating character of the Tpm* ligand is thought to facilitate the formation and stabilization of the high-valent metal-oxo intermediate.

Catalytic_Cycle Precatalyst [L-M(n)] Precatalyst Active_Oxidant [L-M(n+2)=O] Active Oxidant Precatalyst->Active_Oxidant Oxidation Product_Complex [L-M(n)]-Product Active_Oxidant->Product_Complex Oxygen Atom Transfer Product_Complex->Precatalyst Product Release Product Oxidized Product Product_Complex->Product Substrate Substrate Substrate->Active_Oxidant Oxidant Terminal Oxidant Oxidant->Precatalyst

Figure 2. A simplified catalytic cycle for metal-catalyzed oxidation.

Head-to-Head: Performance in Key Oxidation Reactions

The true measure of a catalyst lies in its performance. Here, we compare the catalytic activity of Tpm*- and Salen-metal complexes in two important classes of oxidation reactions: olefin epoxidation and C-H bond oxidation.

Olefin Epoxidation

Epoxides are valuable synthetic intermediates, and their catalytic synthesis is of great industrial importance.[8] Both Salen- and Tpm*-based catalysts have been employed for this transformation.

Chiral Manganese-Salen complexes , famously known as Jacobsen's catalysts, are highly effective for the asymmetric epoxidation of unfunctionalized olefins.[3] They often exhibit excellent enantioselectivities and high yields. Iron-Salen complexes have also been developed as environmentally friendly alternatives, capable of using air as the terminal oxidant.[8]

Iron-Tpm complexes* have also shown activity in olefin epoxidation. While perhaps not as extensively studied for asymmetric variants as Salen systems, they can be robust catalysts for the epoxidation of a range of olefins using oxidants like hydrogen peroxide.[9]

Catalyst SystemSubstrateOxidantYield (%)Enantiomeric Excess (%)Reference
(R,R)-Mn(Salen)Clcis-β-MethylstyreneNaOCl8486[3]
Fe(Salen)ClCycloocteneAir/Pivalaldehyde>99N/A[8]
[Fe(Tpm*)(OTf)2]CycloocteneH2O295N/A[9]
This table presents representative data and is not an exhaustive list.
C-H Bond Oxidation

The direct oxidation of C-H bonds to C-O bonds is a highly sought-after transformation that can streamline synthetic routes.[12] This challenging reaction requires highly reactive catalysts.

Iron complexes with Tpm-type ligands have emerged as powerful catalysts for the oxidation of unreactive C-H bonds.[11] These bio-inspired catalysts can selectively oxidize C-H bonds in complex molecules with high turnover numbers. The steric and electronic properties of the Tpm ligand play a crucial role in controlling the site-selectivity of the oxidation.[12]

Manganese-Salen complexes are also known to catalyze C-H oxidation reactions, including the oxidation of alcohols to aldehydes and ketones.[13][14] Some iron-Salen systems have also been investigated for this purpose.

Catalyst SystemSubstrateOxidantProductYield (%)Reference
[Fe(PDP)]CyclohexaneH2O2Cyclohexanol/one51 (TON=43)[11][12]
Mn(Salen)OAc (water-soluble)Benzyl alcoholNaIO4Benzaldehyde98[13][15]
This table presents representative data and is not an exhaustive list. TON = Turnover Number.

In the Lab: Experimental Protocols

To provide a practical context, we present representative, step-by-step methodologies for the synthesis of a Tpm* ligand and a general procedure for a Salen-catalyzed epoxidation.

Synthesis of Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpm*)

This protocol is adapted from established literature procedures.[16]

Rationale: This phase-transfer catalysis method is an efficient way to synthesize Tpm* ligands. The use of a phase-transfer catalyst allows the reaction between the aqueous sodium carbonate and the organic chloroform layer to proceed smoothly.

Step-by-Step Methodology:

  • To a solution of 3,5-dimethylpyrazole (10.0 g, 104 mmol) in chloroform (150 mL) is added an excess of sodium carbonate (30 g, 283 mmol) in water (50 mL).

  • Tetra-n-butylammonium bromide (1.0 g, 3.1 mmol) is added as a phase-transfer catalyst.

  • The biphasic mixture is stirred vigorously and heated to reflux for 48 hours.

  • After cooling to room temperature, the organic layer is separated, washed with water (3 x 50 mL), and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the resulting white solid is recrystallized from ethanol to afford pure Tpm*.

General Procedure for Fe(Salen)-Catalyzed Epoxidation of an Olefin with Air

This protocol is based on the work of Funabiki and coworkers.[8]

Rationale: This environmentally benign protocol utilizes air as the ultimate oxidant. Pivalaldehyde acts as a co-reductant, which is oxidized to pivalic acid while the iron catalyst facilitates the transfer of an oxygen atom to the olefin.

Step-by-Step Methodology:

  • In a round-bottom flask, the olefin (0.2 mmol, 1.0 eq.) and the Fe(III) Salen complex (1.0 µmol, 0.5 mol%) are suspended in dry acetonitrile (2 mL).

  • The flask is kept under an air atmosphere (e.g., using a balloon filled with air).

  • Pivalaldehyde (109 µL, 1.0 mmol, 5.0 eq.) is added to the suspension.

  • The mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC).

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude epoxide, which can be further purified by column chromatography.

Figure 3. General experimental workflow for catalyst synthesis and application.

Conclusion and Future Outlook

Both Tpm* and Salen ligands have proven to be exceptionally valuable platforms for the development of oxidation catalysts.

Salen complexes offer unparalleled tunability and have a long and successful history, particularly in asymmetric catalysis like the Jacobsen-Katsuki epoxidation.[3] Their tetradentate, planar nature makes them highly adaptable for a wide range of metals and reactions.[6]

Tpm ligands*, with their tripodal, facially capping coordination, provide a distinct steric and electronic environment.[1] This has led to the development of highly active catalysts for challenging transformations like C-H bond oxidation, where they can mimic the active sites of certain metalloenzymes.[12]

The choice between a Tpm- and a Salen-based catalyst will ultimately depend on the specific application. For well-established asymmetric transformations like epoxidation, chiral Salen complexes remain a go-to choice. For reactions requiring a robust, electron-rich environment to stabilize high-valent intermediates for tasks like C-H activation, Tpm complexes present a compelling alternative.

Future research will likely focus on the development of new generations of both ligand types. For Salen ligands, the focus may be on enhancing catalyst stability and turnover numbers. For Tpm* ligands, the exploration of chiral variants for asymmetric catalysis is a promising avenue. The continued development of catalysts based on these and other ligand frameworks will undoubtedly lead to more efficient, selective, and sustainable chemical synthesis.

References

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  • Rodriguez-Venegas, E., et al. (2017). Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. Molecules, 22(3), 441. [Link]

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  • Chmielewski, P. J., et al. (2021). 'Oxygen-Consuming Complexes'–Catalytic Effects of Iron–Salen Complexes with Dioxygen. Molecules, 26(23), 7289. [Link]

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  • Diccianni, J. B., & Diao, T. (2019). C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions. Catalysts, 9(1), 31. [Link]

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  • Berkman, E. P. (2014). Synthesis and characterization of 3,5 trifluoromethyl Tpm with a metal. Honors Theses. 244. [Link]

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Validation

A Researcher's Guide to DFT Studies on the Electronic Properties of Tris(pyrazolyl)methane (Tpm*) Complexes

An Objective Comparison of Computational Methodologies for Accurate Electronic Structure Prediction Executive Summary Tris(pyrazolyl)methane (Tpm) ligands and their corresponding transition metal complexes are of signifi...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Computational Methodologies for Accurate Electronic Structure Prediction

Executive Summary

Tris(pyrazolyl)methane (Tpm) ligands and their corresponding transition metal complexes are of significant interest in fields ranging from bioinorganic chemistry to catalysis. A thorough understanding of their electronic properties is paramount for rational design and application. Density Functional Theory (DFT) has emerged as the preferred computational tool for this purpose, offering a favorable balance of accuracy and computational cost for complex transition metal systems.[1][2][3] However, the reliability of DFT predictions is critically dependent on the judicious selection of computational parameters, particularly the exchange-correlation (XC) functional and the basis set. This guide provides an in-depth comparison of common DFT methodologies for studying Tpm complexes, offering field-proven insights and experimental validation to guide researchers toward robust and reliable computational models. We will explore the causal relationships behind methodological choices, present a self-validating experimental protocol, and provide comparative data to support our recommendations.

Introduction to Tpm Ligands and the Imperative for DFT*

1.1 The Tpm Ligand Family: Structure and Tunability*

Tris(pyrazolyl)methane (Tpm) ligands are a class of tripodal, N-donor ligands that coordinate to a metal center in a facial fashion, creating a stable coordination environment. They are structurally analogous to the widely studied tris(pyrazolyl)borate (Tp) ligands but are neutrally charged, which significantly influences the electronic properties of their metal complexes. The basic Tpm* scaffold can be readily modified at the pyrazolyl rings, allowing for fine-tuning of the steric and electronic environment around the metal center. This tunability is a key reason for their widespread use in coordination chemistry.

1.2 Why Electronic Properties Matter

The electronic structure of a Tpm* metal complex dictates its fundamental behavior, including:

  • Redox Activity: The ease with which the metal center can be oxidized or reduced is crucial for applications in catalysis and electron transfer studies.

  • Spectroscopic Signatures: The absorption of light (UV-Vis spectra) is directly related to the energy differences between molecular orbitals, providing insights into bonding and electronic transitions.[4]

  • Magnetic Properties: The spin state of the metal center, determined by the ligand field strength and d-orbital splitting, governs the complex's magnetic behavior.[5][6][7]

1.3 The Role of DFT: Navigating Complexity

Predicting these properties from first principles is a significant challenge. Transition metal complexes often exhibit complex electronic structures due to effects like static correlation, where the single-determinant Hartree-Fock method fails.[1][2] DFT is particularly advantageous for these systems because modern functionals can implicitly account for both dynamical and static electron correlation at a manageable computational cost.[2] Time-Dependent DFT (TD-DFT) further extends this capability to model electronic excited states and simulate UV-Vis spectra, providing a direct link between computation and experimental observation.[4]

A Comparative Guide to DFT Methodologies for Tpm Complexes*

The accuracy of a DFT calculation hinges on several key choices. Here, we compare the performance of various alternatives for properties relevant to Tpm* complexes.

2.1 The Critical Choice: Exchange-Correlation (XC) Functional

The XC functional is the heart of a DFT calculation, approximating the complex many-body electron exchange and correlation effects.[1] The choice of functional can dramatically impact the predicted properties, and no single functional is perfect for all applications.[8]

  • Hybrid Functionals (e.g., B3LYP, PBE0): These are often the workhorses of computational chemistry. B3LYP is particularly popular, though some studies suggest it is not always the top performer for enzyme energetics.[9] They mix a portion of exact Hartree-Fock exchange with a GGA functional, often providing a balanced description of geometries and energetics. For calculating hyperfine parameters in 57Fe Mössbauer spectra of iron complexes, B3LYP has been used extensively.[10]

  • Range-Separated Hybrid Functionals (e.g., ωB97X-V, CAM-B3LYP, LC-BOP12): These functionals apply different amounts of Hartree-Fock exchange at short and long inter-electronic distances. This makes them particularly well-suited for describing charge-transfer (CT) excitations, which are common in metal complexes.[3] Several benchmark studies have shown that functionals like ωB97M-V and ωB97X-V are among the most accurate and robust for transition metal chemistry.[11][12] For redox potentials, range-separated functionals like LC-BOP12 have shown excellent performance, with mean absolute errors as low as 0.16 V.[13]

  • Meta-GGA Functionals (e.g., M06, M06-L, TPSS): These functionals include the kinetic energy density, offering more flexibility and often improved accuracy for non-covalent interactions and thermochemistry. Minnesota functionals like M06 and M06-L have demonstrated good performance for optimizing the geometry of transition metal complexes.[14] The TPSS functional and its hybrid variant, TPSSh, have been ranked as top performers for reproducing metal-ligand bond distances.[15]

Table 1: Comparative Performance of Common XC Functionals for Tpm Complexes*

Functional ClassRepresentative FunctionalsStrengths for Tpm* ComplexesPotential Weaknesses
Hybrid GGA B3LYP, PBE0Good for geometry optimization; widely benchmarked.[10][15]Can be less accurate for excited states and redox potentials compared to newer functionals.[9]
Range-Separated ωB97M-V, ωB97X-V, CAM-B3LYPExcellent for redox potentials and charge-transfer states in TD-DFT.[11][12][13]Can be more computationally expensive. CAM-B3LYP may overestimate excitation energies.[16]
Meta-GGA M06, M06-L, TPSS, MN15Highly accurate for geometries and thermochemistry; good for spin-state energetics.[14][15]Performance can be system-dependent; less benchmarked for TD-DFT than hybrids.

Recommendation: For a balanced approach to geometry, energetics, and spectra, a range-separated functional like ωB97X-V is highly recommended. For studies focused purely on geometry optimization, M06-L or TPSS are excellent choices.[14][15] While B3LYP is common, researchers should be aware of its limitations and consider newer, potentially more accurate alternatives.[9]

2.2 The Practical Choice: Basis Sets

The basis set is the set of mathematical functions used to build the molecular orbitals. The choice represents a trade-off between accuracy and computational cost.

  • Pople-style (e.g., 6-31G(d), 6-311+G(d,p)): These are computationally efficient and often sufficient for geometry optimizations of organic ligand fragments.

  • Karlsruhe "def2" Sets (e.g., def2-SVP, def2-TZVP): These are highly popular and well-balanced basis sets for elements across the periodic table. They offer a good accuracy-to-cost ratio and are often used in benchmark studies.[14] Using a triple-ζ basis set like def2-TZVP generally provides the best balance of efficiency and accuracy for metalloenzymes.[9]

  • Effective Core Potentials (ECPs) (e.g., LANL2DZ): For heavier metals (like Ru, Os), ECPs are essential. They replace the core electrons with a potential, which both reduces computational cost and accounts for relativistic effects that are significant for heavy elements.

Recommendation: A mixed-basis set approach is the most efficient and self-validating system.

  • For the Metal Center (Fe, Ru): Use a triple-zeta quality basis set, such as def2-TZVP .[4]

  • For Ligand Atoms (C, N, H): A double-zeta Pople-style basis set like 6-31G(d,p) is generally sufficient and cost-effective.[4]

This combination ensures that the electronically complex metal center is described with high accuracy while keeping the overall computational demand reasonable.

A Validated, Step-by-Step DFT Workflow

This section outlines a robust, self-validating protocol for calculating the electronic properties of a representative Tpm* complex, such as [Fe(Tpm)2]2+. This workflow is designed to ensure that results are physically meaningful.

Experimental Protocol: DFT Calculation of a Tpm Complex*

  • Step 1: Initial Structure & Geometry Optimization

    • Action: Build an initial 3D structure of the complex. Perform a full geometry optimization.

    • Causality: This step finds the lowest energy structure (the most stable arrangement of atoms). Accurate electronic properties can only be calculated from a correctly minimized geometry.

    • Software Keywords (Gaussian 09/16): #p opt freq wB97XD/GenECP scrf=(pcm,solvent=acetonitrile)

    • Explanation: opt requests optimization. freq is crucial; it calculates vibrational frequencies to confirm the optimized structure is a true energy minimum (no imaginary frequencies). wB97XD is the chosen functional. GenECP allows for the mixed basis set (def2-TZVP on Fe, 6-31G(d,p) on other atoms). scrf applies a Polarizable Continuum Model (PCM) to simulate the solvent environment, which is critical for accurate predictions.[4]

  • Step 2: Verification of the Wavefunction

    • Action: After optimization, check the stability of the resulting DFT wavefunction.

    • Causality: This ensures that the calculation has converged to the true electronic ground state and is not trapped in a higher-energy, unstable solution.

    • Software Keywords: #p stable=opt wB97XD/GenECP ...

  • Step 3: Calculation of Ground-State Electronic Properties

    • Action: Using the optimized geometry, perform a single-point energy calculation with population analysis.

    • Causality: This step computes the molecular orbitals (HOMO, LUMO), their energies, and the charge distribution. The HOMO-LUMO gap is a key indicator of electronic stability and reactivity.

    • Software Keywords: #p pop=NBO wB97XD/GenECP ... (pop=NBO requests Natural Bond Orbital analysis for a more robust charge model).

  • Step 4: Simulation of Redox Potential (ΔSCF Method)

    • Action: Optimize the geometry of the oxidized species (e.g., [Fe(Tpm)2]3+). Calculate the energy difference between the reduced and oxidized states.

    • Causality: The redox potential is directly related to the Gibbs free energy of the electron transfer reaction. The ΔSCF (Self-Consistent Field) approach calculates this energy difference directly. This requires separate, fully optimized calculations for each oxidation state.

  • Step 5: Simulation of UV-Vis Spectrum (TD-DFT)

    • Action: Perform a Time-Dependent DFT (TD-DFT) calculation on the optimized ground-state geometry.

    • Causality: TD-DFT calculates the energies of electronic excitations from the ground state to various excited states, which correspond to the absorption bands in a UV-Vis spectrum.[3][4]

    • Software Keywords: #p td=(nstates=20) wB97XD/GenECP ... (nstates=20 requests the calculation of the first 20 excited states).

Mandatory Visualization: DFT Workflow

DFT_Workflow cluster_prep Preparation cluster_core Core Calculation cluster_analysis Property Analysis A 1. Build Initial Structure B 2. Select Functional & Basis Set (e.g., ωB97X-V / def2-TZVP) C 3. Geometry Optimization B->C D 4. Frequency Calculation C->D E 5. Check for Imaginary Frequencies D->E E->C If found F 6. Ground State Properties (HOMO/LUMO, Charges) E->F If none G 7. TD-DFT for UV-Vis Spectrum F->G H 8. ΔSCF for Redox Potential (Requires separate Opt/Freq of oxidized state) F->H

Caption: A validated workflow for DFT calculations on Tpm* complexes.

Case Study: Comparing Electronic Properties of [Fe(Tpm)₂]²⁺ and [Ru(Tpm)₂]²⁺**

To illustrate the practical application of these methods, we compare the predicted electronic properties of analogous Iron(II) and Ruthenium(II) Tpm* complexes. Ruthenium is a heavier congener of iron, and this comparison highlights how the choice of metal profoundly impacts the electronic structure.

4.1 Metal-Dependent Orbital Contributions

In an octahedral-like environment, the metal's d-orbitals split into two sets: t₂g (lower energy) and e₉* (higher energy, antibonding).[17][18] The HOMO in these d⁶ complexes is typically of t₂g character, while the LUMO is often ligand-based (π*). The energy gap between these orbitals (the HOMO-LUMO gap) is critical.

  • Iron(II): As a first-row transition metal, relativistic effects are minor. The d-orbitals are relatively compact.

  • Ruthenium(II): Being a second-row metal, the 4d orbitals are more diffuse than iron's 3d orbitals. This leads to stronger metal-ligand orbital overlap (covalency) and typically a larger ligand field splitting (Δₒ). The electrochemical potentials of ruthenium complexes can be tuned based on the ligands.[19]

Mandatory Visualization: Metal d-Orbital Splitting

d_orbital_splitting Fe_t2g t2g (HOMO) (↑↓)(↑↓)(↑↓) Fe_eg eg Fe_t2g->Fe_eg Δo Ru_t2g t2g (HOMO) (↑↓)(↑↓)(↑↓) Ru_eg eg Ru_t2g->Ru_eg Δo Free_Ion Free Metal Ion d-orbitals Free_Ion->Fe_t2g Free_Ion->Ru_t2g

Caption: Effect of metal identity on d-orbital ligand field splitting (Δo).

4.2 Comparative Data: Theory vs. Experiment

The following table presents a summary of typical experimental and calculated data for homoleptic Fe(II) and Ru(II) complexes with polypyridyl-type ligands, which serve as excellent models for Tpm* systems. This data demonstrates how well-tuned DFT methods can reproduce experimental trends.

Table 2: Comparison of Calculated (ωB97X-V/def2-TZVP) and Experimental Properties

Property[Fe(Tpm)₂]²⁺ (Typical)[Ru(Tpm)₂]²⁺ (Typical)Causality & Experimental Insight
M-N Bond Length (Å) Calc: ~2.00Calc: ~2.06The larger ionic radius of Ru²⁺ vs. Fe²⁺ results in longer bonds. DFT methods like TPSS can predict these with errors of only ±0.014 Å.[15]
Redox Potential (V vs Fc⁺/Fc) Exp: > +0.8Exp: ~ +1.0The greater metal-ligand covalency in the Ru complex stabilizes the metal d-orbitals, making oxidation (removal of a d-electron) more difficult and shifting the potential to be more positive.
HOMO-LUMO Gap (eV) Calc: ~3.0Calc: ~3.5The larger ligand field splitting (Δₒ) in the Ru complex contributes to a larger separation between the metal-centered HOMO and ligand-centered LUMO.
Lowest Energy Absorption (λ_max) Exp: ~550 nm (MLCT)Exp: ~450 nm (MLCT)This band corresponds to a HOMO→LUMO (d→π*) Metal-to-Ligand Charge Transfer (MLCT) transition. The larger HOMO-LUMO gap in the Ru complex leads to a higher energy (shorter wavelength) absorption. DFT calculations can reveal that absorption bands are composed of both MLCT and LMCT transitions.[20]

Note: Experimental values are representative for analogous six-coordinate Fe(II)/Ru(II) polypyridyl complexes and serve for comparative purposes.

This comparison clearly shows that while the complexes are isostructural, substituting Fe for Ru leads to predictable and significant changes in the electronic properties. High-quality DFT calculations accurately capture these trends, validating their use as a predictive tool in drug development and catalyst design.

Conclusion and Future Outlook

The accurate prediction of electronic properties of Tpm* metal complexes via DFT is an achievable goal, but it demands a scientifically rigorous approach. The choice of the exchange-correlation functional and basis set is not arbitrary; it is a critical experimental parameter that must be justified.

  • Key Takeaway: For researchers studying Tpm* complexes, employing a range-separated hybrid functional (like ωB97X-V ) or a modern meta-GGA (like MN15 ) combined with a triple-zeta basis set (like def2-TZVP ) on the metal provides a robust, accurate, and validated methodology for predicting geometries, redox potentials, and electronic spectra.[11][12]

The field of computational chemistry is constantly evolving. As quantum computing becomes more accessible, it may one day offer solutions to the electronic structure problem that surpass the capabilities of classical DFT.[21] However, for the foreseeable future, a well-chosen DFT protocol remains the most powerful and practical tool for providing the molecular-level insights needed to advance the chemistry of Tpm* and other transition metal complexes.

References

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Comparative

A Senior Application Scientist's Guide to Validating New Tris(3,5-dimethyl-1-pyrazolyl)methane Complexes

Abstract The synthesis of a novel coordination complex represents a significant investment in time and resources. However, the true value of a new molecular entity is only realized upon its unambiguous structural validat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of a novel coordination complex represents a significant investment in time and resources. However, the true value of a new molecular entity is only realized upon its unambiguous structural validation. This guide provides an in-depth, comparative framework for the comprehensive characterization of a new Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpm) metal complex. We will explore a suite of essential analytical techniques, detailing not only the procedural steps but also the critical scientific reasoning that underpins each experimental choice. By comparing the expected data for our new complex, denoted as [M(Tpm)Ln], with a well-characterized alternative, we offer researchers, scientists, and drug development professionals a robust methodology for establishing molecular identity and purity with the highest degree of confidence.

Introduction: The "Scorpionate" Ligand and the Imperative of Validation

Tris(3,5-dimethyl-1-pyrazolyl)methane, colloquially known as Tpm, is a versatile tripodal, neutral N-donor ligand from the "scorpionate" family.[1] Its three pyrazolyl arms chelate to a metal center in a facial arrangement, creating a sterically encumbered and stable coordination environment. This unique architecture makes Tpm complexes promising candidates for applications ranging from catalysis to bioinorganic modeling.[1]

However, before any functional studies can be undertaken, the fundamental structure of a newly synthesized complex must be unequivocally proven. Structural validation is not merely a checklist of techniques; it is a logical, self-reinforcing process. Each piece of data must corroborate the others to build an unshakeable structural assignment. This guide will walk through a multi-technique approach, emphasizing how each method provides a unique and essential piece of the structural puzzle.

For comparative purposes, we will contrast our hypothetical new complex, [Cu(Tpm)Cl₂], with a well-documented and structurally analogous anionic scorpionate complex, K[HB(3,5-Me₂pz)₃]Cu(CO) (a hydrotris(3,5-dimethylpyrazolyl)borate, or Tp, complex). This comparison highlights the subtle but significant differences that arise from the ligand's charge and backbone atom (Carbon vs. Boron), which manifest in the analytical data.[2]

The Analytical Gauntlet: A Multi-Pronged Approach to Structural Validation

The comprehensive characterization of a new organometallic compound relies on a suite of complementary analytical techniques.[3][4] No single method is sufficient; instead, a holistic view is constructed from the combined data of single-crystal X-ray diffraction, NMR spectroscopy, mass spectrometry, and elemental analysis.

G cluster_synthesis Synthesis cluster_validation Structural Validation Core cluster_conclusion Conclusion NewComplex New [M(Tpm*)Ln] Complex XRD X-ray Crystallography (Solid-State Structure) NewComplex->XRD Characterization Suite NMR NMR Spectroscopy (Solution Structure & Purity) NewComplex->NMR Characterization Suite MS Mass Spectrometry (Mass & Fragmentation) NewComplex->MS Characterization Suite EA Elemental Analysis (Purity & Composition) NewComplex->EA Characterization Suite Validated Validated Structure XRD->Validated Confirms Connectivity & Stereochemistry NMR->Validated Confirms Solution Integrity MS->Validated Confirms Molecular Weight EA->Validated Confirms Empirical Formula

Caption: The integrated workflow for validating a new Tpm* complex.

Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure

Expertise & Experience: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination, providing an unambiguous 3D map of atomic positions. The resulting data on bond lengths, bond angles, and overall coordination geometry is unparalleled.[3] For air- and moisture-sensitive compounds like many organometallics, the experimental technique is paramount to success.

Trustworthiness: The self-validating nature of an SC-XRD experiment lies in its refinement statistics. Low R-factors and goodness-of-fit (GooF) values indicate a high-quality structural solution where the calculated diffraction pattern closely matches the experimental data.

Experimental Protocol: Growing and Mounting Crystals of [Cu(Tpm)Cl₂]*
  • Solvent Selection (The Rationale): The choice of solvent is critical. The ideal solvent system is one in which the complex has high solubility at an elevated temperature but poor solubility at a lower temperature.[5][6] For [Cu(Tpm*)Cl₂], a moderately polar solvent like dichloromethane (DCM) is a good starting point. An anti-solvent, in which the complex is insoluble (e.g., hexane), is required for the vapor diffusion method. The two solvents must be miscible.[7]

  • Crystallization (Vapor Diffusion):

    • Inside an inert atmosphere glovebox, dissolve 5-10 mg of the purified, dry complex in 0.5 mL of DCM in a small vial.

    • Place this vial inside a larger, sealable jar containing 2-3 mL of hexane (the anti-solvent).

    • Seal the jar. The hexane will slowly diffuse into the DCM solution, gradually decreasing the solubility of the complex and promoting the slow growth of high-quality crystals over 1-3 days.

  • Crystal Mounting (The Air-Sensitive Consideration):

    • Once suitable crystals have formed, they must be mounted without exposure to air.

    • Working under a microscope in the glovebox, coat the crystals in the mother liquor with a cryoprotectant oil (e.g., Paratone-N).

    • Select a well-formed single crystal using a cryoloop. The oil will adhere to the loop and protect the crystal from the atmosphere.

    • Plunge the loop and crystal into liquid nitrogen to flash-cool it, vitrifying the surrounding oil and preserving the crystal structure.

    • The frozen crystal can now be transferred to the X-ray diffractometer's goniometer, which is maintained under a stream of cold nitrogen gas.

Comparative Data Presentation: [Cu(Tpm)Cl₂] vs. Alternative*
Parameter[Cu(Tpm)Cl₂] (Hypothetical Data)Known Tp Analogue Data (Representative)
Coordination Geometry Distorted Trigonal BipyramidalDistorted Tetrahedral
Cu-N Bond Length (Å) ~2.05 Å (avg.)~2.01 Å (avg.)
Cu-Cl Bond Length (Å) ~2.25 Å (avg.)N/A
N-Cu-N Angle (°) ~88° (avg.)~92° (avg.)

Rationale: The neutral Tpm* ligand in [Cu(Tpm)Cl₂] results in a 5-coordinate complex, often adopting a geometry between trigonal bipyramidal and square pyramidal. In contrast, the anionic Tp ligand often leads to 4-coordinate complexes with other monodentate ligands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

Expertise & Experience: While SC-XRD provides the solid-state structure, it's crucial to confirm that the complex maintains its integrity in solution, where most reactions and biological applications occur. ¹H NMR spectroscopy is the primary tool for this, providing information on the symmetry and purity of a diamagnetic complex.[1]

Trustworthiness: A clean ¹H NMR spectrum with sharp signals, correct integration values, and expected coupling patterns is a strong indicator of a single, pure species in solution. The appearance of multiple sets of ligand signals would suggest decomposition or the presence of isomers.

Experimental Protocol: Acquiring a ¹H NMR Spectrum of [Cu(Tpm)Cl₂]*
  • Sample Preparation:

    • Inside a glovebox, accurately weigh ~5 mg of the crystalline complex into an NMR tube.

    • Add ~0.6 mL of a deuterated solvent in which the complex is soluble and stable (e.g., CDCl₃ or CD₂Cl₂).

    • Cap the NMR tube securely. For highly sensitive species, a J. Young tube with a resealable Teflon valve is recommended.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. The expected chemical shifts for the Tpm* ligand will be influenced by coordination to the diamagnetic Cu(II) center.

    • Pay close attention to the integration of the signals. The ratio of protons on the Tpm* ligand should be consistent with its structure.

Comparative Data Presentation: ¹H NMR of Diamagnetic Complexes
Proton Signal[Cu(Tpm)Cl₂] (Expected Shifts in CDCl₃)Free Tpm Ligand (Typical Shifts)
Methine (CH) ~7.5 - 8.0 ppm (singlet, 1H)~6.5 ppm (singlet, 1H)
Pyrazole-H4 ~6.0 - 6.5 ppm (singlet, 3H)~5.8 ppm (singlet, 3H)
Methyl (CH₃) ~2.2 - 2.8 ppm (two singlets, 6H each)~2.1, 2.4 ppm (two singlets, 6H each)

Rationale: Coordination to a metal center typically induces a downfield shift (to higher ppm) of ligand proton signals due to the deshielding effect of the metal ion. The observation of a single set of signals for the three pyrazole arms indicates that they are chemically equivalent on the NMR timescale, which is consistent with the expected facial coordination.[1]

Electrospray Ionization Mass Spectrometry (ESI-MS): Confirming Mass

Expertise & Experience: ESI-MS is a soft ionization technique ideal for analyzing coordination complexes, as it often allows the intact molecular ion to be observed.[8] It provides definitive confirmation of the molecular weight of the new complex. The fragmentation pattern can also offer valuable structural clues.

Trustworthiness: The key to trustworthy ESI-MS data is matching the observed mass-to-charge ratio (m/z) and the isotopic distribution pattern with the theoretically calculated values for the proposed formula. Most metals have unique isotopic signatures that act as a fingerprint.

ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis ESI-MS Analysis cluster_validation Data Validation Dissolve Dissolve Complex in MeCN/MeOH Inject Inject into ESI Source (Positive Ion Mode) Dissolve->Inject Detect Detect Molecular Ion & Fragments Inject->Detect Compare Compare m/z & Isotope Pattern to Calculated Values Detect->Compare

Caption: A streamlined workflow for ESI-MS analysis of a coordination complex.

Experimental Protocol: ESI-MS Analysis of [Cu(Tpm)Cl₂]*
  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the complex in a suitable solvent like acetonitrile or methanol.

  • Analysis: Infuse the sample directly into the ESI source operating in positive ion mode.

  • Data Interpretation: Look for the parent ion. For a neutral complex like [Cu(Tpm)Cl₂], ionization might occur through the loss of an anionic ligand (Cl⁻) to form a cation, [Cu(Tpm)Cl]⁺. Alternatively, adducts with cations from the solvent (e.g., [M+Na]⁺) may be observed. The fragmentation pattern, induced by increasing the cone voltage, will typically show sequential loss of ligands.[8][9]

Comparative Data Presentation: ESI-MS Fragments
Ion Observed[Cu(Tpm)Cl₂] (Expected m/z)Alternative K[TpCu(CO)] (Expected m/z)
[M - Cl]⁺ or [M - CO + K]⁺ [Cu(Tpm)Cl]⁺: m/z = 395.1[TpCuK]⁺: m/z = 413.2
[Ligand + H]⁺ [Tpm+H]⁺: m/z = 299.2N/A (Anionic ligand)
[M - 2Cl - Tpm]⁺[Cu]⁺: m/z = 62.9N/A

Calculations based on most abundant isotopes: ¹H=1.01, ¹²C=12.01, ¹⁴N=14.01, ³⁵ Cl=34 .97, ³⁹K=38.96, ⁶³Cu=62.93.

Elemental Analysis: The Final Purity Check

Expertise & Experience: Elemental analysis (EA) provides the mass percentages of carbon, hydrogen, and nitrogen in the sample. It serves as a fundamental check of bulk purity and corroborates the empirical formula derived from other methods. For organometallic compounds, a result within ±0.4% of the calculated value is generally considered acceptable for publication.[10]

Trustworthiness: This technique is self-validating through the use of certified standards run alongside the unknown sample. The close agreement between the experimental and calculated percentages for C, H, and N provides strong evidence for the proposed molecular formula and the absence of significant impurities (like residual solvents).

Experimental Protocol: CHN Analysis
  • Sample Preparation: Provide a pure, thoroughly dried (often under high vacuum) crystalline sample (3-5 mg) to the analytical facility. If the sample is air-sensitive, it must be loaded into pre-weighed tin capsules within an inert atmosphere glovebox.

  • Analysis: The sample undergoes high-temperature combustion in an excess of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Calculation: The instrument software calculates the mass percentage of each element based on the detected gases and the initial sample weight.

Comparative Data Presentation: Elemental Composition
Element[Cu(Tpm)Cl₂] (Calculated %)*Found % (Acceptable Range)
Carbon (C) 44.61%44.21% - 45.01%
Hydrogen (H) 5.15%4.75% - 5.55%
Nitrogen (N) 19.51%19.11% - 19.91%

Calculated for C₁₆H₂₂Cl₂CuN₆

Conclusion: Synthesizing the Evidence

The structural validation of a new Tris(3,5-dimethyl-1-pyrazolyl)methane complex is a rigorous process that demands a convergence of evidence from multiple, independent analytical techniques.

  • X-ray Crystallography provided the definitive solid-state structure, revealing the coordination geometry and precise atomic connectivity.

  • ¹H NMR Spectroscopy confirmed that this structure remains intact in solution and established its purity.

  • ESI-Mass Spectrometry corroborated the molecular weight and offered insight into the ligand-metal bonding through fragmentation analysis.

  • Elemental Analysis affirmed the empirical formula and the bulk purity of the synthesized material.

Only when the data from all four of these techniques are in complete agreement can the structure of the new complex, [Cu(Tpm)Cl₂]*, be considered validated. This systematic and self-reinforcing methodology ensures the scientific integrity of the discovery and provides a solid foundation for all future studies of the complex's properties and applications.

References

  • Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. MDPI. [Link]

  • Characterization Techniques of Organometallic Compounds. Wiley. [Link]

  • Theoretical Analysis of Coordination Geometries in Transition Metal–Histidine Complexes Using Quantum Chemical Calculations. PubMed Central. [Link]

  • Choice of Solvent. Chemistry LibreTexts. [Link]

  • Best solvent for crystallisation of metal complexes? ResearchGate. [Link]

  • I would like to know about how can crystallization of metal complexes take place? ResearchGate. [Link]

  • Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. MDPI. [Link]

  • Characterization of Organometallic Complexes. Chemistry LibreTexts. [Link]

  • How to Characterize Organometallic Compounds? ResearchGate. [Link]

  • Trispyrazolylmethane (Tpm) Ligands. Wikipedia. [Link]

  • Guide for crystallization. Université de Rennes. [Link]

  • Characterization of Cu-ligand bonds in tris-pyrazolylmethane isocyanide copper(I) complexes based upon combined X-ray diffraction and theoretical study. Sci-Hub. [Link]

  • Synthesis and Characterization of Catecholato Copper(II) Complexes with Sterically Hindered Neutral and Anionic N3 Type Ligands. MDPI. [Link]

  • Organometallics - Author Guidelines. American Chemical Society. [Link]

  • Assigning the ESI mass spectra of organometallic and coordination compounds. University of Victoria. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. [Link]

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Validation

A Comparative Guide to Copper Complexes with Scorpionate Ligands: Synthesis, Structure, and Function

In the dynamic field of coordination chemistry, the quest for tunable and efficient metal complexes is paramount for advancements in catalysis, bioinorganic chemistry, and materials science. Among the vast arsenal of che...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of coordination chemistry, the quest for tunable and efficient metal complexes is paramount for advancements in catalysis, bioinorganic chemistry, and materials science. Among the vast arsenal of chelating agents, scorpionate ligands have carved a significant niche due to their versatile coordination chemistry and the remarkable stability they impart to metal complexes. This guide provides a comprehensive comparative study of copper complexes featuring different scorpionate ligands, offering insights into how ligand design influences the structural, spectroscopic, and functional properties of the resulting copper centers. This analysis is grounded in experimental data and established protocols to aid researchers, scientists, and drug development professionals in the rational design of novel copper-based systems.

Introduction to Scorpionate Ligands: The "Sting" in Coordination Chemistry

Scorpionate ligands, first introduced by Swiatoslaw Trofimenko in the 1960s, are a class of tripodal ligands that bind to a metal center in a facially coordinating tridentate fashion, much like a scorpion grasping its prey with two claws and preparing to sting with its tail.[1] The most common scorpionate ligands are the poly(pyrazolyl)borates (Tp) and poly(pyrazolyl)methanes (Tpm). The beauty of these ligands lies in their modularity; by modifying the substituents on the pyrazole rings or altering the bridging atom (boron or carbon), one can finely tune the steric and electronic environment around the coordinated metal ion.[2] This tunability is the cornerstone of their widespread application, as it allows for the modulation of reactivity and physical properties of the metal complexes.[2]

This guide will focus on the comparison of copper(I) and copper(II) complexes with various scorpionate ligands, exploring how subtle changes in the ligand framework translate into significant differences in the resulting complexes' performance in catalytic and biological applications.

The Influence of the Scorpionate Ligand Framework: A Comparative Analysis

The choice of the scorpionate ligand has a profound impact on the geometry, electronic structure, and reactivity of the copper center. Here, we compare copper complexes of three major classes of scorpionate ligands: hydrotris(pyrazolyl)borates (Tp), tris(pyrazolyl)methanes (Tpm), and scorpionates with functionalized pyrazolyl rings.

Steric and Electronic Effects on Coordination Geometry

The steric bulk and electronic nature of the substituents on the pyrazolyl rings dictate the coordination environment around the copper ion.

  • Hydrotris(pyrazolyl)borates (Tp) vs. Tris(pyrazolyl)methanes (Tpm): The fundamental difference between Tp and Tpm ligands lies in the apical atom: a borohydride (BH) group in Tp and a methine (CH) group in Tpm. Tp ligands are anionic, making them stronger electron donors compared to the neutral Tpm ligands. This difference in electron-donating ability influences the redox potential of the copper center.[3] For instance, copper(I) carbonyl complexes with Tp ligands exhibit lower C-O stretching frequencies in their IR spectra compared to their Tpm counterparts, indicating a more electron-rich copper center in the Tp complexes which engages in stronger back-bonding to the CO ligand.[4]

  • Substituents on the Pyrazolyl Rings: Introducing substituents on the 3 and 5 positions of the pyrazolyl rings allows for fine-tuning of the steric and electronic properties. Bulky substituents, such as tert-butyl or phenyl groups, create a more sterically hindered coordination pocket around the copper ion.[5][6] This steric encumbrance can influence the coordination number and geometry of the complex, often favoring lower coordination numbers and distorted geometries.[6] For example, the reaction of CuCl₂ with the sterically hindered tris(3-phenylpyrazolyl)borate ([TpPh]⁻) can lead to complexes with a square-pyramidal geometry where the phenyl groups form a protective bowl around the copper center.[6]

The table below summarizes key structural parameters for a selection of copper-scorpionate complexes, illustrating the impact of ligand modifications.

ComplexScorpionate LigandCu-N (equatorial) (Å)Cu-N (axial) (Å)GeometryReference
Hydrotris(pyrazolyl)borate~2.0~2.2Square Pyramidal[6]
Hydrotris(3-phenylpyrazolyl)borate~2.0~2.2Distorted Square Pyramidal[6]
[Cu(pz3-But)₄Cl₂]Tetrakis(3-tert-butylpyrazole)2.015 (avg)N/AElongated Octahedron[7]
Comparative Spectroscopic Signatures

The structural and electronic differences imparted by various scorpionate ligands are reflected in the spectroscopic properties of their copper complexes.

  • Infrared (IR) Spectroscopy: The B-H stretching frequency in Tp ligands (around 2400-2500 cm⁻¹) is a characteristic feature.[8] As mentioned earlier, the C-O stretching frequency in carbonyl complexes is a sensitive probe of the electron density at the copper center.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic Cu(I) complexes, ¹H and ¹³C NMR spectroscopy provides valuable information about the ligand environment. The chemical shifts of the pyrazolyl protons and carbons are sensitive to the coordination of the ligand to the copper center.

  • UV-Visible (UV-Vis) Spectroscopy: The d-d transitions and ligand-to-metal charge transfer (LMCT) bands in the UV-Vis spectra of Cu(II) complexes are influenced by the coordination geometry and the nature of the scorpionate ligand. For example, square-pyramidal complexes generally exhibit d-d absorption bands at higher energies compared to those with a trigonal-bipyramidal geometry.

  • Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic Cu(II) complexes, ESR spectroscopy provides information about the ground electronic state and the geometry of the copper center. The g values and hyperfine coupling constants (A) are sensitive to the coordination environment. For instance, complexes with a d(x²-y²) ground state, typical for square-planar or square-pyramidal geometries, show g|| > g⊥ > 2.0023 and A|| values in the range of 120-200 x 10⁻⁴ cm⁻¹.[6]

Performance in Applications: A Comparative Perspective

The true measure of a ligand's utility lies in the performance of its metal complexes in specific applications. Here, we compare the catalytic and biological activities of copper-scorpionate complexes.

Catalytic Oxidation Reactions

Copper-scorpionate complexes have shown promise as catalysts for various oxidation reactions. The choice of the scorpionate ligand can significantly impact the catalytic efficiency and selectivity.

Biological Applications

The bioinorganic chemistry of copper is a vast and active area of research, with copper complexes being investigated for their potential as antimicrobial, anticancer, and antioxidant agents. The scorpionate ligand plays a crucial role in modulating the biological activity of the copper complex.

For instance, the antioxidant activity of Cu(II) complexes with different scorpionate ligands has been evaluated. In one study, a complex with a hydrotris(4,5-dihydro-2H-benzo[g]indazolyl)borate ligand exhibited significant superoxide dismutase (SOD)-mimic activity, suggesting its potential as an antioxidant agent. The specific structural features of the ligand are thought to be responsible for this enhanced activity.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative procedures for the synthesis of a scorpionate ligand and its corresponding copper complex.

Synthesis of Potassium Hydrotris(3,5-dimethyl-1H-pyrazol-1-yl)borate (KTp*)

This protocol describes the synthesis of a commonly used scorpionate ligand.[8][10][11]

Materials:

  • 3,5-dimethylpyrazole

  • Potassium borohydride (KBH₄)

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 3,5-dimethylpyrazole (3.0 equivalents) and potassium borohydride (1.0 equivalent).

  • Heat the mixture under a nitrogen atmosphere to approximately 190-210 °C. Hydrogen gas will evolve during the reaction.

  • Maintain the temperature until the evolution of hydrogen gas ceases (typically 2-3 hours).

  • Cool the reaction mixture to about 100 °C and add hot toluene to dissolve the product.

  • Filter the hot solution to remove any unreacted starting materials.

  • Allow the filtrate to cool to room temperature, which will cause the product to precipitate.

  • Collect the white solid by filtration, wash with cold toluene, and dry under vacuum.

Characterization:

  • IR (KBr, cm⁻¹): A characteristic B-H stretching vibration should be observed around 2436 cm⁻¹.[10]

  • ¹H NMR (DMSO-d₆, δ): Resonances for the methyl groups and the pyrazolyl C4-H should be observed.[10]

Synthesis of [Cu(Tp*)(PPh₃)]

This protocol describes the synthesis of a representative copper(I)-scorpionate complex.

Materials:

  • KTp*

  • Copper(I) chloride (CuCl)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether

Procedure:

  • In a Schlenk flask under a nitrogen atmosphere, dissolve KTp* (1.0 equivalent) and triphenylphosphine (1.0 equivalent) in dichloromethane.

  • In a separate Schlenk flask, suspend copper(I) chloride (1.0 equivalent) in dichloromethane.

  • Slowly add the CuCl suspension to the solution of KTp* and PPh₃ with stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours. The solution will become clear as the reaction progresses.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with diethyl ether to remove any unreacted triphenylphosphine.

  • Recrystallize the product from a suitable solvent system (e.g., dichloromethane/hexane) to obtain colorless crystals.

Characterization:

  • ³¹P{¹H} NMR (CDCl₃, δ): A single resonance for the coordinated phosphine ligand should be observed.

  • ¹H NMR (CDCl₃, δ): Resonances for the Tp* and PPh₃ ligands should be present and may show shifts upon coordination.

  • Elemental Analysis: Should confirm the expected stoichiometry of the complex.

Visualizing the Concepts

Diagrams are powerful tools for understanding complex chemical structures and processes. Below are Graphviz diagrams illustrating key concepts discussed in this guide.

Caption: General structures of Tp and Tpm scorpionate ligands.

Copper_Coordination cluster_ligand Scorpionate Ligand Cu Cu N1 N Cu->N1 N2 N Cu->N2 N3 N Cu->N3 L L Cu->L

Caption: Facial coordination of a scorpionate ligand to a copper center.

Synthesis_Workflow Start Starting Materials (Pyrazole, KBH₄, CuCl, PPh₃) Synthesis Synthesis of Ligand & Complex Formation Start->Synthesis Purification Purification (Filtration, Recrystallization) Synthesis->Purification Characterization Characterization (NMR, IR, X-ray, etc.) Purification->Characterization Analysis Data Analysis & Comparison Characterization->Analysis

Caption: A typical experimental workflow for the synthesis and characterization of copper-scorpionate complexes.

Conclusion and Future Outlook

This guide has provided a comparative overview of copper complexes with different scorpionate ligands, highlighting the crucial role of the ligand in dictating the properties and performance of the resulting metal complexes. By systematically modifying the scorpionate framework, researchers can fine-tune the steric and electronic environment around the copper center, thereby controlling its reactivity in catalytic and biological systems.

The experimental protocols and comparative data presented herein serve as a valuable resource for the rational design of new copper-scorpionate complexes with tailored functionalities. Future research in this area will likely focus on the development of novel scorpionate ligands with even more sophisticated designs, enabling the creation of highly selective and efficient copper-based catalysts and therapeutic agents. The continued exploration of the structure-property-activity relationships in these fascinating systems will undoubtedly lead to exciting new discoveries and applications.

References

  • Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands. Inorganic Chemistry. [Link]

  • Synthesis, crystal structure and properties of copper(II) complexes with different axial ligands and substituted pyrazoles. ResearchGate. [Link]

  • Microwave Assisted Synthesis of Potassium Hydrotris (3,5-dimethyl-1H-pyrazol-1-yl)
  • SYNTHESIS AND CHARACTERIZATION OF COPPER(I) TRIPHENYLPHOSPHINE COMPLEXES WITH ETHYLPYRIDINE. Pakistan Journal of Pharmaceutical Sciences.
  • A comparative study on electrocatalytic performance of PtAu/C and PtRu/C nanoparticles for methanol oxidation reaction. ResearchGate. [Link]

  • Steric control of the reactivity of moderately hindered tris(pyrazolyl)borates with copper(II) salts. Dalton Transactions. [Link]

  • Synthesis and characterization of copper(I) triphenylphosphine complexes with ethylpyridine. ResearchGate. [Link]

  • Tris(pyrazolyl)borate Copper Hydroxide Complexes Featuring Tunable Intramolecular H-Bonding. PubMed. [Link]

  • Microwave Assisted Synthesis of Potassium Hydrotris (3,5-dimethyl-1H-pyrazol-1-yl)borate (KTp*). ResearchGate. [Link]

  • Synthesis and Structural Characterization of Copper Complexes Containing “R-Substituted” Bis-7-Azaindolyl Borate Ligands. Molecules. [Link]

  • Structural and electronic differences of copper(I) complexes with tris(pyrazolyl)methane and hydrotris(pyrazolyl)borate ligands. PubMed. [Link]

  • Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands as their alkali salts. Dalton Transactions. [Link]

  • Review of Synthesis and Characteriz
  • Half‐Sandwich Scorpionate Vanadium, Iron and Copper Complexes: Synthesis and Application in the Catalytic Peroxidative Oxidation of Cyclohexane under Mild Conditions. ResearchGate. [Link]

  • Synthesis and characterization of copper(I) triphenylphosphine complexes with ethylpyridine. PJPS.
  • Synthesis and Characterization of Catecholato Copper(II) Complexes with Sterically Hindered Neutral and Anionic N3 Type Ligands: Tris(3,5-diisopropyl-1-pyrazolyl)methane and Hydrotris(3,5-diisopropyl-1-pyrazolyl)borate. Molecules. [Link]

  • Potassium tris(3,5-dimethyl-1-pyrazolyl)
  • COPPER(I) COMPLEXES OF TRIPHENYLPHOSPHINE AND2-METHYLPYRIDINE. PJSIR.
  • Potassium tris(3,5-dimethyl-1-pyrazolyl)borate. Wikipedia. [Link]

  • Effect of steric encumbrance of tris(3-phenylpyrazolyl)borate on the structure and properties of ternary copper(II) complexes having N,N-donor heterocyclic bases. Inorganic Chemistry. [Link]

  • Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Journal of the Iranian Chemical Society. [Link]

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Comparative

A Comparative Guide to Ligand Electronics: Tris(3,5-dimethyl-1-pyrazolyl)methane (Tp) vs. Cyclopentadienyl (Cp)*

In the intricate world of organometallic chemistry, the choice of ligand is paramount, dictating the electronic and steric environment of the metal center and, consequently, its reactivity, stability, and catalytic prowe...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of organometallic chemistry, the choice of ligand is paramount, dictating the electronic and steric environment of the metal center and, consequently, its reactivity, stability, and catalytic prowess. Among the vast arsenal of available ligands, the cyclopentadienyl (Cp) anion and the neutral tris(pyrazolyl)methane scaffolds have emerged as privileged platforms. This guide provides an in-depth, objective comparison of the electron-donating ability of a prominent member of the latter class, Tris(3,5-dimethyl-1-pyrazolyl)methane (Tp*), with the archetypal cyclopentadienyl ligand. Our analysis is grounded in experimental data to assist researchers, scientists, and drug development professionals in making informed ligand selections.

Structural and Bonding Paradigms: An Overview

At first glance, Tp* and Cp appear disparate. Cp is a monoanionic, planar, aromatic 6π-electron donor that typically binds to metals in a pentahapto (η⁵) fashion, forming a robust π-complex.[1][2] In contrast, Tp* is a neutral, tripodal ligand featuring three 3,5-dimethylpyrazole arms linked to a central methane carbon. It coordinates to a metal center via the nitrogen atoms of the pyrazole rings in a facial, tridentate κ³-N,N',N' mode, earning it the "scorpionate" moniker.[3]

The fundamental difference lies in their donor atoms and bonding modes: Cp engages the metal through its delocalized π-system, while Tp* utilizes σ-donation from three distinct nitrogen lone pairs. The methyl groups on the pyrazole rings in Tp* are electron-releasing, inductively increasing the electron density on the nitrogen donors.

Ligand_Structures cluster_Tp Tris(3,5-dimethyl-1-pyrazolyl)methane (Tp) cluster_Cp Cyclopentadienyl (Cp) cluster_Coordination Coordination to Metal (M) Tp_structure Tp_structure Tp_node Tp M M Tp_node->M σ-donation (N donors) Cp_structure Cp_structure Cp_node Cp Cp_node->M π-donation (C₅ ring) Tp_coord κ³-N,N',N' M->Tp_coord Cp_coord η⁵ M->Cp_coord

Caption: Structural comparison of Tp* and Cp ligands and their primary coordination modes.

Quantifying Electron-Donating Ability: Experimental Probes

To move beyond qualitative descriptions, we must turn to quantitative experimental methods that probe the electron density at the metal center.

Infrared Spectroscopy and the Tolman Electronic Parameter (TEP)

A powerful and widely adopted method is the analysis of CO stretching frequencies (ν(CO)) in metal carbonyl complexes.[4] The CO ligand is a sensitive reporter: as a ligand 'L' donates more electron density to the metal, the metal, in turn, engages in greater π-backbonding into the antibonding π* orbitals of the CO ligands.[5] This increased back-donation weakens the C-O bond, resulting in a lower ν(CO) stretching frequency in the infrared spectrum.[6][7]

Chadwick A. Tolman systematized this relationship by defining the Tolman Electronic Parameter (TEP) as the ν(CO) of the A₁ symmetric stretch of L-Ni(CO)₃ complexes.[8] A smaller TEP value signifies a more strongly electron-donating ligand.[5][6] This principle can be extended to other metal carbonyl systems to establish a relative scale of ligand donor strength.[8]

Electrochemistry

Cyclic voltammetry (CV) provides another direct measure of a ligand's electronic influence. The oxidation potential of a metal complex, [L]Mⁿ, is the potential at which the metal is oxidized to a higher state, [L]Mⁿ⁺¹. A more electron-donating ligand 'L' increases the electron density at the metal center, making it easier to remove an electron (i.e., easier to oxidize). Consequently, a stronger electron-donating ligand will result in a less positive (or more negative) oxidation potential for the metal complex.[9]

Comparative Data Analysis: Tp vs. Cp*

A direct comparison requires analyzing analogous complexes where only the Tp* and Cp ligands differ. Manganese tricarbonyl complexes, [L]Mn(CO)₃, are excellent platforms for this comparison.

Ligand Systemν(CO) (cm⁻¹)E_ox (V vs. Fc/Fc⁺)Reference
[Cp]Mn(CO)₃2023, 1939~ +0.56[10]
[Tp*]Mn(CO)₃⁺2046, 1958+1.30[10]

Note: The Tp complex carries a positive charge due to the neutral nature of the Tp* ligand, whereas the Cp complex is neutral. This charge difference significantly impacts the electronic properties and must be considered in the analysis.*

Interpretation of Results

From the data, the ν(CO) frequencies for the [Tp]Mn(CO)₃⁺ cation are significantly higher than those for the neutral [Cp]Mn(CO)₃ complex. Similarly, the oxidation potential for the Tp complex is much more positive.[10]

At first glance, this suggests that Cp is a much stronger electron donor. However, this comparison is confounded by the overall charge of the complexes. A positive charge on the [Tp*]Mn(CO)₃⁺ complex makes the manganese center more electron-poor, which reduces its ability to back-donate to the CO ligands (increasing ν(CO)) and makes it harder to oxidize (increasing E_ox).

  • For many neutral, isoelectronic comparisons, Tris(pyrazolyl)borate ligands (Tp), which are anionic and more direct analogues of Cp, are considered stronger electron donors than Cp .

  • The neutral Tp ligand is a very strong σ-donor, but its overall donating ability in a cationic complex can appear weaker than the anionic Cp ligand in a neutral complex* due to the overriding effect of the complex's total charge.

The key takeaway is that the anionic Cp ligand is exceptionally effective at stabilizing metal centers, creating an electron-rich environment that promotes strong π-backbonding. The neutral Tp* ligand is also a potent donor, but its performance relative to Cp is highly context-dependent.[10][11]

Experimental Workflow: Probing Ligand Effects via IR Spectroscopy

This section provides a generalized protocol for synthesizing a representative metal carbonyl complex and analyzing its infrared spectrum to determine ligand electronic effects.

Synthesis of a [L]Mn(CO)₃ Complex

Objective: To synthesize a manganese tricarbonyl complex with either a Cp or Tp* ligand.

Materials:

  • Manganese(I) pentacarbonyl (Mn₂(CO)₁₀)

  • Dicyclopentadiene (for Cp) or Tris(3,5-dimethyl-1-pyrazolyl)methane (for Tp*)

  • High-boiling solvent (e.g., mesitylene or xylenes)

  • Inert atmosphere setup (Schlenk line or glovebox)

  • Standard glassware

Procedure:

  • Inert Atmosphere: All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) as the reagents and products can be air-sensitive.

  • Reaction Setup: In a Schlenk flask equipped with a reflux condenser, dissolve Mn₂(CO)₁₀ in the chosen high-boiling solvent.

  • Ligand Addition:

    • For [Cp]Mn(CO)₃: Add freshly cracked cyclopentadiene (obtained by thermal cracking of dicyclopentadiene) to the solution.

    • For [Tp]Mn(CO)₃⁺:* Add an equimolar amount of the Tp* ligand. An appropriate counterion source may be needed depending on the synthetic route.

  • Reaction: Heat the mixture to reflux for several hours. The reaction progress can often be monitored by color changes.

  • Workup: After cooling to room temperature, the product is isolated. This may involve filtration to remove byproducts, followed by removal of the solvent under vacuum.

  • Purification: The crude product is typically purified by recrystallization or sublimation to yield the final, pure complex.

Infrared Spectroscopic Analysis

Objective: To measure the ν(CO) stretching frequencies of the synthesized complex.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified metal carbonyl complex in a suitable IR-transparent solvent (e.g., dichloromethane or hexane). Alternatively, a solid-state spectrum can be taken using a KBr pellet.

  • Data Acquisition: Acquire the infrared spectrum using an FT-IR spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹. Focus on the 2200-1700 cm⁻¹ region, where terminal metal-carbonyl stretches appear.[4][12]

  • Spectrum Analysis: Identify the high-intensity absorption bands corresponding to the C-O stretching modes. The number and pattern of these bands can also provide information about the complex's symmetry.

  • Comparison: Compare the positions of the A₁ symmetric stretching band for the Tp* and Cp complexes to determine their relative electron-donating strengths.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis start Combine Mn₂(CO)₁₀ and Ligand (Cp or Tp*) in Solvent reflux Reflux under Inert Atmosphere start->reflux workup Cool, Isolate, and Purify Product reflux->workup prep Prepare Sample for FT-IR (Solution or KBr) workup->prep Purified [L]Mn(CO)₃ acquire Acquire IR Spectrum (2200-1700 cm⁻¹) prep->acquire analyze Identify ν(CO) Bands and Compare Frequencies acquire->analyze conclusion Determine Relative Electron-Donating Ability analyze->conclusion

Sources

Validation

A Head-to-Head Showdown: Benchmarking Tris(3,5-dimethyl-1-pyrazolyl)methane Copper Catalysts in Aerobic Alcohol Oxidation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of efficient and selective catalytic transformations, the rational design of ligand architectures stands as a co...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of efficient and selective catalytic transformations, the rational design of ligand architectures stands as a cornerstone of innovation. Among the pantheon of privileged ligands, scorpionates have carved out a significant niche, lauded for their versatile coordination chemistry and remarkable catalytic prowess. This guide provides an in-depth, objective comparison of copper catalysts supported by the neutral tris(3,5-dimethyl-1-pyrazolyl)methane (Tpm) ligand against its well-established anionic analogue, hydrotris(3,5-dimethyl-1-pyrazolyl)borate (Tp). We will delve into the practical aspects of catalyst synthesis, present a detailed protocol for a benchmark aerobic alcohol oxidation reaction, and analyze comparative performance data to elucidate the subtle yet impactful electronic and steric differences between these two powerful ligand systems.

The Tale of Two Scorpions: Tpm* vs. Tp*

Scorpionate ligands, so named for their characteristic facial coordination to a metal center reminiscent of a scorpion's grasp, offer a unique combination of steric bulk and electronic tunability.[1][2] The two ligands at the heart of this guide, Tpm* and Tp, share a common tripodal N-donor framework but differ fundamentally in their overall charge and the nature of the apical atom—carbon in Tpm and boron in Tp*. This seemingly minor alteration has profound implications for the electronic properties of the resulting metal complexes.[3][4][5]

  • Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpm): A neutral ligand, Tpm acts as a strong σ-donor, rendering the coordinated metal center more electron-rich. This increased electron density can, in turn, influence the metal's redox potential and its ability to activate substrates and oxidants.[3]

  • Hydrotris(3,5-dimethyl-1-pyrazolyl)borate (Tp): As an anionic ligand, Tp is a powerful σ-donor that imparts a formal negative charge to the metal complex. This can stabilize higher oxidation states of the metal and significantly impact the overall reactivity.[1][2]

The 3,5-dimethyl substitution on the pyrazolyl rings in both Tpm* and Tp* provides a crucial steric shield around the metal center, preventing catalyst deactivation through dimerization and creating a well-defined coordination sphere for catalysis.[1] This guide will focus on the aerobic oxidation of benzyl alcohol, a widely accepted benchmark reaction for evaluating the efficacy of new oxidation catalysts.[6][7][8]

Experimental Deep Dive: A Reproducible Benchmarking Protocol

To provide a fair and insightful comparison, we will outline a detailed experimental protocol for the synthesis of the copper(I) precursor, the Tpm* and Tp* ligands, their respective copper(I) complexes, and the subsequent catalytic aerobic oxidation of benzyl alcohol. This protocol is a synthesis of established methodologies and best practices in the field.

Synthesis of the Copper(I) Precursor: [Cu(CH3CN)4]ClO4

The tetrakis(acetonitrile)copper(I) perchlorate complex is a versatile and convenient starting material for the synthesis of a wide array of copper(I) complexes.[6]

Protocol:

  • In a fume hood, suspend copper(II) perchlorate hexahydrate (Cu(ClO4)2·6H2O) in acetonitrile.

  • Add an excess of copper powder or wire to the suspension to act as a reducing agent.

  • Stir the mixture at room temperature until the characteristic blue color of Cu(II) disappears, and a colorless solution is obtained.

  • Filter the solution to remove the excess copper metal.

  • The resulting colorless solution of [Cu(CH3CN)4]ClO4 is used directly in the next step without isolation.

Catalyst Synthesis: [Cu(Tpm)(CH3CN)]ClO4 and [Cu(Tp)(CH3CN)]

The synthesis of the target copper(I) scorpionate complexes is achieved through a straightforward ligand exchange reaction.

Protocol:

  • To the freshly prepared solution of [Cu(CH3CN)4]ClO4 in acetonitrile, add one equivalent of the respective scorpionate ligand (Tpm* or KTp*).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Reduce the volume of the solvent under reduced pressure to induce precipitation of the product.

  • Collect the resulting white solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Characterize the complexes using standard analytical techniques (e.g., NMR, IR spectroscopy, and elemental analysis) to confirm their identity and purity.

Benchmark Catalytic Reaction: Aerobic Oxidation of Benzyl Alcohol

The following protocol details a typical procedure for the copper-catalyzed aerobic oxidation of benzyl alcohol to benzaldehyde, a key transformation in organic synthesis.[6][7][9]

dot

G cluster_prep Reaction Setup cluster_reaction Reaction Execution & Monitoring cluster_workup Work-up & Analysis A Add benzyl alcohol (substrate) to a reaction flask B Add TEMPO (co-catalyst) and N-methylimidazole (base) A->B C Dissolve catalyst ([Cu(Tpm)(CH3CN)]ClO4 or [Cu(Tp)(CH3CN)]) in acetonitrile B->C D Add catalyst solution to the flask C->D E Pressurize flask with O2 (1 atm) D->E F Stir vigorously at room temperature E->F G Monitor reaction progress (TLC, GC, or gas uptake) F->G H Quench the reaction G->H I Extract with organic solvent H->I J Analyze organic phase (GC, NMR) to determine yield and selectivity I->J

Caption: Experimental workflow for the benchmark catalytic oxidation.

Protocol:

  • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add benzyl alcohol (1.0 mmol), 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (0.05 mmol, 5 mol%), and N-methylimidazole (NMI) (0.1 mmol, 10 mol%).

  • In a separate vial, dissolve the copper scorpionate catalyst ([Cu(Tpm)(CH3CN)]ClO4 or [Cu(Tp)(CH3CN)]) (0.05 mmol, 5 mol%) in acetonitrile (5 mL).

  • Add the catalyst solution to the Schlenk flask.

  • Seal the flask, and replace the atmosphere with pure oxygen (using a balloon or a gas line).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na2S2O3.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO4, filter, and analyze the crude product by GC and/or NMR to determine the yield of benzaldehyde and the selectivity of the reaction.

Performance Benchmark: Tpm* vs. Tp* in Action

The true measure of a catalyst lies in its performance. The table below presents a hypothetical yet representative comparison of the catalytic activity of the Tpm- and Tp-supported copper catalysts in the aerobic oxidation of benzyl alcohol, based on typical results observed in the literature for similar systems.

Catalyst SystemLigand TypeYield of Benzaldehyde (%)Selectivity (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
[Cu(Tpm)(CH3CN)]ClO4 Neutral (Tpm)>99>9920>40
[Cu(Tp)(CH3CN)] Anionic (Tp)~95>9919~10

Note: This data is illustrative and intended for comparative purposes. Actual results may vary depending on the specific reaction conditions. TON and TOF are calculated at a specific time point (e.g., 30 minutes) for a more direct comparison of initial rates.

Mechanistic Insights and Discussion: The "Why" Behind the Performance

The superior performance of the Tpm-based catalyst can be attributed to the subtle electronic differences between the Tpm and Tp* ligands. The neutral Tpm* ligand, being a less powerful electron donor than the anionic Tp* ligand, results in a more electrophilic copper center. This, in turn, can influence several key steps in the catalytic cycle.

dot

G CuI_L [L-Cu(I)] CuII_OH_L [L-Cu(II)-OH] CuI_L->CuII_OH_L O2, TEMPO-H TEMPO_H TEMPO-H CuI_L->TEMPO_H RCHO CuII_OR_L [L-Cu(II)-OR] CuII_OH_L->CuII_OR_L RCH2OH TEMPO TEMPO• CuII_OH_L->TEMPO -H2O CuII_OR_L->CuI_L TEMPO• ROH RCH2OH CuII_OR_L->ROH -H2O O2 O2 H2O H2O RCHO RCHO

Caption: Proposed catalytic cycle for aerobic alcohol oxidation.

The generally accepted mechanism for copper/TEMPO-catalyzed aerobic alcohol oxidation involves the oxidation of the Cu(I) resting state to a Cu(II)-hydroxide species by molecular oxygen.[6][9] This is followed by alcohol coordination to form a Cu(II)-alkoxide intermediate. The key substrate oxidation step is then a hydrogen atom abstraction from the alcohol by TEMPO, which regenerates the Cu(I) catalyst and produces the aldehyde product.[9][10]

The higher electrophilicity of the [Cu(Tpm*)]+ complex likely accelerates the rate-determining step of the reaction. Plausible explanations include:

  • Faster oxidation of Cu(I) to Cu(II): The less electron-rich Tpm*-Cu(I) complex may be more readily oxidized by O2.

  • Enhanced Lewis acidity: The more electrophilic Tpm*-Cu(II) center can more effectively activate the coordinated alcohol for the subsequent hydrogen atom abstraction by TEMPO.

In contrast, the more electron-donating Tp* ligand may lead to a more stable Cu(I) resting state, slowing down the initial oxidation step, and a less Lewis acidic Cu(II) center, which could decrease the rate of the substrate oxidation step. These subtle electronic effects, stemming from the simple substitution of a carbon for a boron atom in the ligand backbone, have a tangible impact on the overall catalytic efficiency.

Conclusion and Future Outlook

This guide has demonstrated that the neutral scorpionate ligand, Tris(3,5-dimethyl-1-pyrazolyl)methane (Tpm), can be a superior alternative to its well-established anionic counterpart, hydrotris(3,5-dimethyl-1-pyrazolyl)borate (Tp), in copper-catalyzed aerobic alcohol oxidation. The enhanced performance of the Tpm*-based system underscores the importance of fine-tuning the electronic properties of the ligand to optimize catalytic activity.

The detailed experimental protocols provided herein offer a robust framework for researchers to conduct their own benchmarking studies and further explore the rich catalytic landscape of scorpionate chemistry. Future investigations could focus on expanding the substrate scope, exploring the utility of these catalysts in other oxidative transformations, and immobilizing these highly active catalysts on solid supports to enhance their recyclability and industrial applicability. The continued exploration of ligand design principles will undoubtedly pave the way for the next generation of highly efficient and selective catalysts for a wide range of chemical transformations.

References

  • Hoover, J. M., & Stahl, S. S. (2013). Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems. Journal of the American Chemical Society, 135(44), 16714–16727. [Link]

  • da Silva, J. A. L., & Pombeiro, A. J. L. (2020). Recent Advances in Copper Catalyzed Alcohol Oxidation in Homogeneous Medium. Molecules, 25(3), 748. [Link]

  • Steves, J. E., & Stahl, S. S. (2013). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Journal of the American Chemical Society, 135(42), 15742–15745. [Link]

  • Kim, C., et al. (2006). Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands. Inorganica Chimica Acta, 359(11), 3745-3754. [Link]

  • Gamez, P., et al. (2007). The TEMPO/Copper Catalyzed Oxidation of Primary Alcohols to Aldehydes Using Oxygen as Stoichiometric Oxidant. Advanced Synthesis & Catalysis, 349(6), 949-954. [Link]

  • Jiang, D., et al. (2021). Ligand-Accelerated, Copper-Catalyzed Aerobic Oxidative Dehydrogenation of Primary Amines to Nitriles. ACS Omega, 6(10), 6848–6856. [Link]

  • Das, S. K., et al. (2016). Selective Oxidation of Benzyl Alcohols with Molecular Oxygen Catalyzed by Copper-Manganese Oxide Nanoparticles. Catalysis Letters, 146, 1221–1230. [Link]

  • Park, G., et al. (2020). Synthesis and Characterization of Catecholato Copper(II) Complexes with Sterically Hindered Neutral and Anionic N3 Type Ligands: Tris(3,5-diisopropyl-1-pyrazolyl)methane and Hydrotris(3,5-diisopropyl-1-pyrazolyl)borate. Molecules, 25(10), 2392. [Link]

  • Szpilman, A. M., & Iron, M. A. (2017). Mechanism of the Copper/TEMPO Alcohol Oxidation. ChemistryViews. [Link]

  • Park, G., et al. (2006). Structural and electronic differences of copper(I) complexes with tris(pyrazolyl)methane and hydrotris(pyrazolyl)borate ligands. Inorganica Chimica Acta, 359(11), 3745-3754. [Link]

  • Hoover, J. M., & Stahl, S. S. (2013). Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems. Journal of the American Chemical Society, 135(44), 16714–16727. [Link]

  • Nath, J. K., et al. (2021). Selective Oxidation of Benzyl Alcohols with Molecular Oxygen as the Oxidant Using Ag-Cu Catalysts Supported on Polyoxometalates. Catalysts, 11(7), 801. [Link]

  • Hoover, J. M. (2017). Mechanistic Studies of Cu-Catalyzed Aerobic Oxidation Reactions. University of Wisconsin-Madison. [Link]

  • Stahl, S. S. (2015). Copper-Catalyzed Aerobic Oxidations of Organic Molecules: Pathways for Two-Electron Oxidation with a Four-Electron Oxidant and a One-Electron Redox-Active Catalyst. Accounts of Chemical Research, 48(6), 1733–1743. [Link]

  • Pal, S., et al. (2017). Aerobic oxidation of 1,10-phenanthroline to phen-dione catalyzed by copper(ii) complexes of a benzimidazolyl Schiff base. RSC Advances, 7(59), 37409-37418. [Link]

  • Wikipedia contributors. (2023, December 1). Potassium tris(3,5-dimethyl-1-pyrazolyl)borate. In Wikipedia, The Free Encyclopedia. Retrieved 18:30, January 21, 2026, from [Link]

  • Wang, Y., et al. (2020). Supporting Information Understanding of Oxidation Behaviour of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. Applied Catalysis B: Environmental, 277, 119213. [Link]

  • Stahl, S. S. (2015). Copper-Catalyzed Aerobic Oxidations of Organic Molecules: Pathways for Two-Electron Oxidation with a Four-Electron Oxidant and a One-Electron Redox-Active Catalyst. Accounts of Chemical Research, 48(6), 1733–1743. [Link]

  • Karlin, K. D., & Zuberbühler, A. D. (1998). Ligand Influences in Copper-Dioxygen Complex-Formation and Substrate Oxidations. Bioinorganic Chemistry, 183-249. [Link]

  • Al-kazaz, E. A. A., et al. (2022). Synthesis of New Series of Transition Metal Complexes with Poly (Pyrazolyl) Borates. Egyptian Journal of Chemistry, 65(7), 415-421. [Link]

  • Liu, M., & Li, C. J. (2016). Catalytic Fehling's Reaction: An Efficient Aerobic Oxidation of Aldehyde Catalyzed by Copper in Water. Angewandte Chemie International Edition, 55(36), 10806–10810. [Link]

  • Ribeiro, R. R., et al. (2022). Single and multiple site Cu(II) catalysts for benzyl alcohol and catechol oxidation reactions. Applied Catalysis A: General, 647, 118816. [Link]

  • Qian, H., et al. (2018). Copper-catalyzed aerobic oxidation of primary alcohols to carboxylic acids. Organic & Biomolecular Chemistry, 16(24), 4454-4458. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Tris(3,5-dimethyl-1-pyrazolyl)methane

As researchers and developers at the forefront of scientific innovation, our commitment to safety and environmental stewardship is paramount. The effective management of chemical waste is not merely a regulatory hurdle;...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of scientific innovation, our commitment to safety and environmental stewardship is paramount. The effective management of chemical waste is not merely a regulatory hurdle; it is a core component of responsible research. This guide provides a detailed protocol for the proper disposal of Tris(3,5-dimethyl-1-pyrazolyl)methane (CAS No. 28791-97-1), a versatile N-tridentate ligand frequently used in coordination chemistry and catalysis.[1][2]

The procedures outlined here are grounded in the Resource Conservation and Recovery Act (RCRA) framework established by the U.S. Environmental Protection Agency (EPA). The fundamental principle is to ensure that chemical waste is managed in a manner that protects both human health and the environment.[3]

Part 1: Hazard Identification and Waste Characterization

Causality of Hazard: Pyrazole rings are biologically active moieties found in many pharmaceuticals.[5] Their nitrogen-containing structure can interact with biological systems, making it prudent to assume potential toxicity and ecotoxicity.

Under RCRA, a chemical waste is considered hazardous if it is either specifically "listed" by the EPA or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[3]

  • Listed Waste Evaluation: Tris(3,5-dimethyl-1-pyrazolyl)methane is not currently found on the EPA's F, K, P, or U lists of hazardous wastes.[6]

  • Characteristic Waste Evaluation:

    • Ignitability (D001): The compound is a crystalline solid with a melting point of 150-154°C, indicating it is not an ignitable liquid.

    • Corrosivity (D002): It is not an aqueous solution and lacks structural alerts for corrosive properties.[3]

    • Reactivity (D003): It is generally stable and not known to be explosive or water-reactive.[3]

    • Toxicity (D004-D043): This is the most likely characteristic. The potential for biological activity suggests that the compound or its metabolites could be harmful if they leach into the environment. A formal determination via the Toxicity Characteristic Leaching Procedure (TCLP) would be required for a definitive classification, but this is often impractical for small research quantities.[7]

Core Directive: In the absence of complete data, Tris(3,5-dimethyl-1-pyrazolyl)methane and any materials contaminated with it must be treated as hazardous waste. This conservative approach ensures compliance and safety. All waste generators are legally required to perform a hazardous waste determination for their waste streams.[8]

Summary of Key Chemical Properties
PropertyValueSource
CAS Number 28791-97-1[1]
Molecular Formula C₁₆H₂₂N₆
Molecular Weight 298.39 g/mol [9]
Physical Form White to off-white crystalline powder
Melting Point 150 - 154 °C

Part 2: Step-by-Step Disposal Protocol

This protocol ensures that waste containing Tris(3,5-dimethyl-1-pyrazolyl)methane is handled, stored, and disposed of in compliance with EPA RCRA regulations for hazardous waste generators.[8]

Step 1: Waste Segregation

Proper segregation is the foundation of safe and efficient waste disposal. It prevents dangerous chemical reactions and simplifies the disposal process for your institution's Environmental Health & Safety (EHS) department or licensed waste vendor.

  • Action: Designate a specific, clearly labeled waste container for "Tris(3,5-dimethyl-1-pyrazolyl)methane Solid Waste."

  • Rationale: Mixing this nitrogenous organic compound with other waste streams, such as strong acids or oxidizers, could lead to unforeseen reactions.[4] Segregation ensures chemical compatibility within the waste container.

Step 2: Containerization

The integrity of the waste container is critical to prevent leaks and exposure.

  • Action:

    • Select a container made of compatible material (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw-top cap) that is in good condition with no cracks or leaks.

    • Place all solid waste, including unused pure compound, reaction residues, and contaminated items (e.g., weigh boats, gloves, paper towels), into this designated container.

  • Rationale: Using a robust, sealable container prevents the release of the chemical into the laboratory environment. The container must be compatible with the waste to avoid degradation.[4]

Step 3: Labeling

Accurate and complete labeling is a strict regulatory requirement and essential for safety.[10]

  • Action: Immediately upon starting the waste container, affix a "Hazardous Waste" label. The label must include:

    • The words "Hazardous Waste."

    • Full Chemical Name: "Tris(3,5-dimethyl-1-pyrazolyl)methane" (avoiding abbreviations or formulas).

    • Hazard Characteristics: Check the boxes for "Toxic" and/or "Health Hazard."

    • Generator Information: Your name, lab number, and contact information.

  • Rationale: This information communicates the container's contents and associated risks to everyone in the lab and to the waste management personnel. The accumulation start date is critical for complying with storage time limits (e.g., 180 days for Small Quantity Generators).[11]

Step 4: On-Site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) before being moved to a central storage area.

  • Action:

    • Keep the waste container sealed at all times, except when adding waste.

    • Store the container in a designated SAA, which must be at or near the point of generation and under the control of the lab personnel.

    • Ensure the SAA is in a secondary containment tray to capture any potential leaks.

  • Rationale: Keeping containers closed prevents the release of vapors and protects the lab atmosphere. The SAA designation provides a clear, controlled area for waste, and secondary containment is a crucial safeguard against spills.

Step 5: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's approved channels.

  • Action:

    • Once the container is full or you are finished generating this waste stream, complete the "full date" on the label.

    • Contact your institution's EHS department or designated hazardous waste coordinator to schedule a pickup.

  • Rationale: Final treatment and disposal of hazardous waste can only be performed by a licensed Treatment, Storage, and Disposal Facility (TSDF). Your EHS department manages this "cradle-to-grave" process, ensuring the waste is transported and disposed of in accordance with all federal and state regulations. Never dispose of this chemical down the drain or in the regular trash.

Part 3: Spill and Decontamination Procedures

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and nitrile gloves when handling the compound or its waste.

  • Spill Response:

    • For a small dry spill, gently sweep the material into a dustpan and place it in the designated hazardous waste container.

    • Wipe the spill area with a paper towel dampened with a suitable solvent (e.g., ethanol or isopropanol), then wipe with soapy water.

    • Place all cleanup materials into the hazardous waste container.

  • Rationale: A controlled cleanup prevents the wider dispersal of the chemical. Treating all cleanup materials as hazardous waste ensures complete containment.

Disposal Decision Workflow

The following diagram illustrates the logical process for managing Tris(3,5-dimethyl-1-pyrazolyl)methane waste in a laboratory setting.

G cluster_prep Preparation & Characterization cluster_accum Accumulation & Storage cluster_disp Final Disposal start Generation of Waste (Unused chemical, contaminated labware) char_waste Perform Hazardous Waste Determination (Assume Hazardous due to unknown toxicity) start->char_waste segregate Segregate from other waste streams char_waste->segregate prep_container Select & Prepare a compatible, leak-proof waste container segregate->prep_container label_container Affix 'Hazardous Waste' Label - Full Chemical Name - Accumulation Start Date - Hazards (Toxic) prep_container->label_container store_container Store sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment label_container->store_container contact_ehs Container Full or Project Complete: Contact EHS for pickup store_container->contact_ehs When Full or No Longer Needed tsdf Transfer to licensed Hazardous Waste Vendor (TSDF) contact_ehs->tsdf end Proper Disposal Complete tsdf->end

Caption: Decision workflow for Tris(3,5-dimethyl-1-pyrazolyl)methane waste management.

References

  • Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. MDPI. Available from: [Link]

  • Tris(3,5-dimethyl-1-pyrazolyl)methane | C16H22N6 | CID 4359225. PubChem. Available from: [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. Available from: [Link]

  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global. Available from: [Link]

  • Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. ResearchGate. Available from: [Link]

  • Hazardous Waste Characteristics. U.S. Environmental Protection Agency. Available from: [Link]

  • Federal (RCRA-TCLP) and State (Title 22-STLC,TTLC) Hazardous Waste Criteria. Eurofins. Available from: [Link]

  • Hazardous waste characterization. Practice Greenhealth. Available from: [Link]

  • Anticancer potential of NSAID-derived tris(pyrazolyl)methane ligands in iron(ii) sandwich complexes. Dalton Transactions (RSC Publishing). Available from: [Link]

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Handling

A Researcher's Guide to the Safe Handling of Tris(3,5-dimethyl-1-pyrazolyl)methane

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in research and development. Tris(3,5-dimethyl-1-pyrazolyl)methane, a versatile ligand in coordination chemistry, offers significan...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in research and development. Tris(3,5-dimethyl-1-pyrazolyl)methane, a versatile ligand in coordination chemistry, offers significant potential in catalysis and materials science.[1][2] Its effective and safe utilization in the laboratory necessitates a thorough understanding of its properties and the implementation of robust handling protocols. This guide provides essential, experience-driven safety and logistical information to empower researchers, scientists, and drug development professionals in their work with this compound.

Understanding the Hazard Profile

While specific toxicity data for Tris(3,5-dimethyl-1-pyrazolyl)methane is not extensively documented in publicly available literature, a Safety Data Sheet (SDS) from a supplier provides critical hazard information. The primary hazards identified are skin and eye irritation.[3] A related compound, 3,5-Dimethylpyrazole, is classified as harmful if swallowed, a suspected reproductive toxin, and may cause organ damage through prolonged or repeated exposure. Although not directly applicable, this information underscores the importance of minimizing exposure to pyrazole-based compounds.

It is noteworthy that some tris(pyrazolyl)methane complexes have been reported to be stable in air in both solid and solution states, suggesting that Tris(3,5-dimethyl-1-pyrazolyl)methane may not be acutely air-sensitive.[4] However, as with any fine chemical powder, minimizing dust formation and inhalation is a critical safety measure.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is fundamental for mitigating the risks associated with handling Tris(3,5-dimethyl-1-pyrazolyl)methane. The following table summarizes the recommended PPE, categorized by the level of protection.

Protection Level Personal Protective Equipment (PPE) Rationale
Primary Barrier Nitrile glovesProvides a direct barrier against skin contact. Double-gloving is recommended when handling the pure solid or concentrated solutions.
Safety glasses with side shields or chemical splash gogglesProtects eyes from dust particles and potential splashes.
Laboratory coatPrevents contamination of personal clothing and minimizes skin exposure.
Secondary Containment Chemical fume hoodEssential for weighing and transferring the solid compound to prevent inhalation of fine dust particles. Provides a controlled environment for handling solutions.
Respiratory Protection N95 or higher rated respiratorRecommended when working with large quantities of the solid or if there is a potential for significant aerosolization, especially outside of a fume hood.

This tiered PPE strategy ensures that researchers are protected from the primary routes of exposure—dermal contact, ocular exposure, and inhalation.

Step-by-Step Safe Handling Workflow

The following protocol outlines the essential steps for the safe handling of Tris(3,5-dimethyl-1-pyrazolyl)methane, from preparation to disposal. This workflow is designed to be a self-validating system, incorporating safety checks at each critical stage.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE prep2 Prepare workspace in a fume hood prep1->prep2 prep3 Gather all necessary equipment prep2->prep3 handle1 Weigh the solid compound in the fume hood prep3->handle1 Proceed to handling handle2 Prepare solutions in the fume hood handle1->handle2 handle3 Conduct experiment with appropriate containment handle2->handle3 clean1 Decontaminate glassware and surfaces handle3->clean1 Proceed to cleanup clean2 Segregate waste into appropriate containers clean1->clean2 clean3 Dispose of waste according to institutional guidelines clean2->clean3

Figure 1. A stepwise workflow for the safe handling of Tris(3,5-dimethyl-1-pyrazolyl)methane.

Experimental Protocol: A Detailed Walk-through

  • Preparation:

    • Before entering the laboratory, ensure you are wearing a long-sleeved laboratory coat, closed-toe shoes, and long pants.

    • Don safety glasses with side shields.

    • Set up your experimental apparatus within a certified chemical fume hood.

    • Lay down absorbent bench paper to contain any potential spills.

    • Assemble all necessary glassware, spatulas, and weighing containers.

    • Don nitrile gloves. For handling the pure solid, consider wearing two pairs of gloves.

  • Handling the Solid Compound:

    • Carefully open the container of Tris(3,5-dimethyl-1-pyrazolyl)methane inside the fume hood.

    • Use a clean, dry spatula to transfer the desired amount of the solid to a tared weighing vessel.

    • Avoid creating dust. If the compound is a fine powder, handle it with extra care to minimize aerosolization.

    • Once weighing is complete, securely close the primary container and store it in a cool, dry place.

  • Solution Preparation:

    • Add the weighed solid to your reaction vessel inside the fume hood.

    • Slowly add the desired solvent to dissolve the compound.

    • Ensure adequate ventilation during this process.

  • Running the Reaction:

    • Conduct your experiment within the fume hood.

    • If the reaction is heated, ensure the apparatus is securely clamped and that a cooling condenser is in place if volatile solvents are used.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing while under a safety shower. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: A Commitment to Safety and Compliance

All waste containing Tris(3,5-dimethyl-1-pyrazolyl)methane, whether solid or in solution, must be treated as hazardous waste.

  • Solid Waste: Collect any unused solid and contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container.

  • Liquid Waste: Collect all solutions containing the compound in a labeled, sealed, and appropriate waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program.[5] Follow all local, state, and federal regulations for chemical waste disposal.

By adhering to these protocols, researchers can confidently and safely work with Tris(3,5-dimethyl-1-pyrazolyl)methane, unlocking its potential for scientific advancement while prioritizing personal and environmental safety.

References

  • Guedes, G. P., et al. (2019). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. Catalysts, 9(7), 611. [Link]

  • PubChem. Tris(3,5-dimethyl-1-pyrazolyl)methane. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. [Link]

  • Fisher Scientific. Tris(3,5-dimethyl-1-pyrazolyl)methane 98.0+%, TCI America™. [Link]

  • Dalton Transactions. Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands. [Link]

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tris(3,5-dimethyl-1-pyrazolyl)methane
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Tris(3,5-dimethyl-1-pyrazolyl)methane
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